Tropane
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-9-7-3-2-4-8(9)6-5-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRPYZSEQKXZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879243 | |
| Record name | Tropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-17-9 | |
| Record name | Tropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the Tropane Alkaloid Biosynthesis Pathway: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core biosynthetic pathway of tropane alkaloids, focusing on the key enzymes, quantitative data, and experimental protocols essential for its study. The information presented is critical for metabolic engineering efforts aimed at enhancing the production of clinically significant pharmaceuticals such as hyoscyamine (B1674123) and scopolamine (B1681570).
Core Biosynthetic Pathway
This compound alkaloids (TAs) are a class of plant secondary metabolites characterized by a distinctive 8-azabicyclo[3.2.1]octane (northis compound) ring system.[1] Primarily found in the Solanaceae family, these compounds are synthesized through a complex, multi-step process that originates in the roots and are subsequently transported to the aerial parts of the plant.[1] The biosynthesis of hyoscyamine and scopolamine commences with the amino acids L-ornithine and L-arginine, which are converted to putrescine.[1]
The initial committed step is the N-methylation of putrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT).[1] The resultant N-methylputrescine is then oxidatively deaminated to form 4-methylaminobutanal, which spontaneously cyclizes into the N-methyl-Δ¹-pyrrolinium cation.[1] This cation is a pivotal intermediate in the pathway. The formation of tropinone (B130398), the first metabolite containing the this compound core, involves a non-canonical polyketide synthase and a cytochrome P450-mediated cyclization.[1]
Tropinone is a critical branch point, where two stereospecific tropinone reductases, TR-I and TR-II, dictate the metabolic flow.[1] Tropinone reductase I (TR-I) reduces tropinone to tropine (B42219) (3α-tropanol), which is a precursor for hyoscyamine and scopolamine.[2] Conversely, tropinone reductase II (TR-II) converts tropinone to pseudotropine (3β-tropanol), the precursor for calystegine biosynthesis.[2]
Tropine is then esterified with tropic acid, which is derived from phenylalanine, to form littorine.[1] Littorine subsequently undergoes rearrangement to hyoscyamine.[1] The final steps in the biosynthesis of scopolamine involve the enzyme hyoscyamine 6β-hydroxylase (H6H), which first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then catalyzes its epoxidation to scopolamine.[1][3]
Key Biosynthetic Enzymes: Quantitative Data
The efficiency and regulation of the this compound alkaloid pathway are governed by several key enzymes. Putrescine N-methyltransferase (PMT), tropinone reductases (TR-I and TR-II), and hyoscyamine 6β-hydroxylase (H6H) are considered rate-limiting steps and are primary targets for metabolic engineering.[1][4] The kinetic properties of these enzymes are summarized below.
| Enzyme | Substrate | Km (µM) | Vmax | Kcat | Source Organism | Reference |
| Putrescine N-methyltransferase (PMT) | Putrescine | - | - | - | Nicotiana tabacum | [5] |
| S-adenosylmethionine | - | - | - | Nicotiana tabacum | [5] | |
| Tropinone Reductase I (TR-I) | Tropinone | - | - | - | Datura stramonium | [6] |
| Tropinone Reductase II (TR-II) | Tropinone | - | - | - | Hyoscyamus niger | [7] |
| Hyoscyamine 6β-hydroxylase (H6H) | L-hyoscyamine | 35 | - | - | Hyoscyamus niger | [2] |
| α-ketoglutarate | 43 | - | - | Hyoscyamus niger | [2] | |
| Ornithine Decarboxylase (AbODC) | Ornithine | - | - | - | Atropa belladonna | [8] |
This compound Alkaloid Content in Plant Tissues
The concentration of this compound alkaloids can vary significantly depending on the plant species, the specific organ, and developmental stage. The following table summarizes quantitative data from Duboisia myoporoides.
| Plant Organ | Developmental Stage | Littorine (mg g-1 DW) | Hyoscyamine (mg g-1 DW) | 6-hydroxy hyoscyamine (mg g-1 DW) | Scopolamine (mg g-1 DW) | Reference |
| Roots | 6 months | 0.46 ± 0.07 | - | - | - | [9] |
| Leaves | 6 weeks | - | - | - | 5.5 | [9] |
| Leaves | 6 months | - | 3.01 ± 1.54 | 4.35 ± 1.18 | 14.77 ± 5.03 | [9] |
Experimental Protocols
This compound Alkaloid Quantification via HPLC-MS/MS
This method provides high sensitivity and specificity for the quantification of this compound alkaloids in plant extracts.
Sample Preparation:
-
Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.[1]
-
Lyophilize the tissue to remove water and then grind it into a fine, homogenous powder.[1]
-
Accurately weigh approximately 50-100 mg of the dried powder into a microcentrifuge tube.[1]
-
Extraction (µ-QuEChERS approach):
-
Add 1 mL of extraction solvent (e.g., acetonitrile (B52724) with 1% acetic acid) to the sample tube.[1]
-
Vortex vigorously for 1 minute.[1]
-
Add QuEChERS salts (e.g., magnesium sulfate (B86663) and sodium acetate) to induce phase separation.[1]
-
Centrifuge to pellet the plant debris and salts.
-
Collect the supernatant containing the alkaloids.
-
HPLC-MS/MS Analysis:
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometry Detection:
Data Analysis:
-
Generate a calibration curve using certified standards of the target alkaloids.
-
Calculate the concentration of each alkaloid in the sample based on the peak area relative to the calibration curve.[1]
Gene Expression Analysis via Quantitative Real-Time PCR (qPCR)
This protocol is used to quantify the transcript levels of key biosynthetic genes.
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from frozen, powdered plant tissue using a suitable RNA extraction kit.
-
Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.[1]
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[1]
qPCR:
-
Primer Design and Validation:
-
Design gene-specific primers for target genes (e.g., PMT, H6H) and at least one stable reference gene (e.g., Actin, EF-1α) for normalization.[1]
-
Primers should amplify a product of 100-200 bp.[1]
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency between 90-110% is acceptable.[1]
-
-
Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).[1]
-
Thermocycling Conditions:
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.[1]
-
Calculate the relative expression of the target genes using the 2-ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the reference gene (ΔCt) and then to a control sample (ΔΔCt).[1]
Visualizations
Caption: Core biosynthetic pathway of this compound alkaloids.
Caption: Workflow for this compound alkaloid quantification.
Caption: Workflow for gene expression analysis by qPCR.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. jipb.net [jipb.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing this compound Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering this compound Alkaloid Production Based on Metabolic Characterization of Ornithine Decarboxylase in Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Structural Classification of Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural classification of tropane alkaloids, a significant class of bicyclic secondary metabolites. Renowned for their diverse pharmacological activities, from anticholinergics to stimulants, a thorough understanding of their structural nuances is critical for drug discovery and development. This document details their classification, presents key structural data in a comparative format, and provides detailed experimental protocols for their analysis.
Core Structural Framework
This compound alkaloids are defined by the presence of a characteristic 8-azabicyclo[3.2.1]octane ring system. This bicyclic structure is formed by the fusion of a piperidine (B6355638) and a pyrrolidine (B122466) ring, sharing a common nitrogen atom and two carbon atoms.[1] The core this compound skeleton can be substituted at various positions, leading to a wide array of derivatives with distinct chemical properties and biological activities.
Structural Classification of this compound Alkaloids
The structural classification of this compound alkaloids is primarily based on the nature and stereochemistry of the substituents on the this compound ring. The major classes are derived from either 3α-tropanol (tropine) or 3β-tropanol (pseudotropine).
The three main groups of this compound alkaloids are:
-
Hyoscyamine and Scopolamine (B1681570) Group: These are esters of 3α-tropanol (tropine). Hyoscyamine is the tropyl ester of tropine, and scopolamine is its 6,7-epoxy derivative. These compounds are predominantly found in the Solanaceae family and are known for their anticholinergic properties.[2]
-
Cocaine Group: Cocaine and its analogues are esters of 3β-tropanol (pseudotropine). They are primarily found in plants of the Erythroxylum genus. Cocaine is a potent stimulant of the central nervous system.[2]
-
Calystegines: This group consists of polyhydroxylated northis compound alkaloids. They are found in various plant families, including Convolvulaceae and Solanaceae.[2]
Below is a diagram illustrating the structural classification of this compound alkaloids.
Data Presentation
¹³C NMR Spectral Data of Selected this compound Alkaloids
The following table summarizes the ¹³C NMR chemical shifts (δ in ppm) for key this compound alkaloids, providing a valuable resource for their identification and structural elucidation.[3][4][5]
| Carbon | Tropine | Atropine | Scopolamine | Cocaine |
| C-1 | 62.1 | 60.1 | 58.2 | 62.3 |
| C-2 | 35.6 | 35.4 | 33.1 | 35.7 |
| C-3 | 64.9 | 67.5 | 64.2 | 66.9 |
| C-4 | 35.6 | 35.4 | 33.1 | 35.7 |
| C-5 | 62.1 | 60.1 | 58.2 | 62.3 |
| C-6 | 26.3 | 25.8 | 55.9 | 25.4 |
| C-7 | 26.3 | 25.8 | 55.9 | 25.4 |
| N-CH₃ | 40.1 | 39.1 | 38.9 | 41.1 |
| C=O | - | 172.1 | 171.8 | 170.5 |
| Cα | - | 53.6 | 53.4 | 50.1 |
| Cβ | - | 64.2 | 64.0 | - |
| C-1' | - | 135.5 | 135.3 | 132.9 |
| C-2',6' | - | 128.6 | 128.4 | 129.7 |
| C-3',5' | - | 128.6 | 128.4 | 128.3 |
| C-4' | - | 127.8 | 127.6 | 130.0 |
| OCH₃ | - | - | - | 51.4 |
Mass Spectrometry Fragmentation of this compound Alkaloids
The mass spectral fragmentation patterns are crucial for the structural identification of this compound alkaloids. The table below outlines the characteristic fragment ions observed in the mass spectra of major this compound alkaloids.[2]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| Tropine | 141 | 124, 96, 82, 81 |
| Atropine | 289 | 124 (this compound moiety), 103 (tropic acid fragment), 94 |
| Scopolamine | 303 | 138 (scopine moiety), 103 (tropic acid fragment), 94 |
| Cocaine | 303 | 182 (benzoylecgonine methyl ester fragment), 122 (benzoic acid fragment), 82 |
X-ray Crystallography Data of Selected this compound Alkaloids
X-ray crystallography provides precise information on the three-dimensional structure of molecules, including bond lengths and angles. The following table presents selected crystallographic data for key this compound alkaloids.
| Parameter | Cocaine | Hyoscyamine |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| Bond Lengths (Å) | ||
| N1-C1 | 1.467 | 1.503 |
| N1-C5 | 1.460 | 1.508 |
| C3-O(ester) | 1.469 | 1.472 |
| Bond Angles (º) | ||
| C1-N1-C5 | 93.8 | 93.9 |
| C1-C2-C3 | 110.1 | 111.4 |
| C3-C4-C5 | 110.2 | 111.3 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general procedure for the analysis of this compound alkaloids in plant extracts.
1. Sample Preparation (Plant Material): a. Dry the plant material (e.g., leaves, roots) at 40-50°C to a constant weight. b. Grind the dried material into a fine powder. c. Accurately weigh approximately 1 g of the powdered sample into a flask. d. Add 20 mL of methanol (B129727) and sonicate for 30 minutes. e. Filter the extract and evaporate the solvent under reduced pressure. f. Re-dissolve the residue in 1 mL of methanol for GC-MS analysis.
2. GC-MS Operating Conditions:
- GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 10 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL (splitless mode).
- MS Interface Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Range: m/z 40-500.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis
This protocol outlines a method for the quantitative analysis of this compound alkaloids.
1. Sample Preparation (e.g., Biological Fluids): a. To 1 mL of sample (e.g., plasma, urine), add an internal standard. b. Perform a liquid-liquid extraction with 5 mL of a suitable organic solvent (e.g., ethyl acetate). c. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. d. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-MS/MS Operating Conditions:
- HPLC Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase:
- A: 0.1% formic acid in water.
- B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
- Start with 5% B, hold for 1 minute.
- Linearly increase to 95% B over 8 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions should be optimized for each target alkaloid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This section provides a general workflow for the structural elucidation of an unknown this compound alkaloid.
1. Sample Preparation: a. Dissolve 5-10 mg of the purified alkaloid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD). b. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
2. NMR Data Acquisition: a. ¹H NMR: Acquire a standard 1D proton NMR spectrum to determine the number of protons, their chemical environments, and coupling patterns. b. ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number and types of carbon atoms. c. DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. d. 2D NMR Experiments:
- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
3. Data Analysis and Structure Elucidation: a. Integrate and analyze the ¹H NMR spectrum. b. Assign the carbon signals from the ¹³C and DEPT spectra. c. Use COSY, HSQC, and HMBC data to assemble the molecular skeleton. d. Use NOESY data to determine the relative stereochemistry. e. Compare the obtained spectral data with literature values for known this compound alkaloids to confirm the structure.
Biosynthesis of the this compound Core
The biosynthesis of the this compound ring system is a complex enzymatic process that originates from the amino acid ornithine. The following diagram illustrates the key steps in the formation of the central intermediate, tropinone.
This guide serves as a foundational resource for professionals engaged in the study and development of this compound alkaloids. The provided data and protocols are intended to facilitate further research and innovation in this important field of natural product chemistry.
References
- 1. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. C-NMR spectroscopy of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources and Distribution of Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids and secondary metabolites characterized by the 8-azabicyclo[3.2.1]octane (northis compound) ring system.[1] This diverse group of over 200 compounds is renowned for its significant pharmacological properties, ranging from anticholinergic and stimulant effects to toxicity.[2][3] Members of this class, such as atropine (B194438), scopolamine (B1681570), and cocaine, have a long history of use in medicine as well as being notorious for their psychoactive effects.[1][3] This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound alkaloids, along with detailed experimental protocols for their extraction and characterization.
Natural Sources and Distribution
This compound alkaloids have a scattered distribution among angiosperm families, suggesting that the biosynthetic pathways for these compounds may have evolved independently on multiple occasions.[2] They are most famously and abundantly found in the Solanaceae (nightshade) family.[3][4][5] However, their presence has been documented in several other plant families.
The primary plant families and genera known to produce significant this compound alkaloids are:
-
Solanaceae: This family is the most prominent source of medicinal this compound alkaloids.[4][5] Key genera include:
-
Erythroxylaceae: This family is the exclusive natural source of cocaine and its related alkaloids.[3][9] The principal genus is:
-
Other Families: this compound alkaloids are also found, though typically in lower concentrations or as different structural variants, in families such as:
The distribution of this compound alkaloids is not uniform throughout the plant; concentrations can vary significantly between different organs such as the roots, leaves, stems, flowers, and seeds.[3][6] In many Solanaceae species, the biosynthesis of this compound alkaloids primarily occurs in the roots, from where they are translocated to the aerial parts of the plant.[11][12]
Quantitative Distribution of Major this compound Alkaloids
The following table summarizes the quantitative data for the most prominent this compound alkaloids in several key plant species, providing a comparative overview of their distribution.
| Plant Species | Family | Major this compound Alkaloids | Plant Organ | Concentration (% of Dry Weight unless otherwise specified) |
| Atropa belladonna | Solanaceae | Atropine, Hyoscyamine (B1674123), Scopolamine | Roots | Up to 1.3% total alkaloids[6][13] |
| Leaves | Up to 1.2% total alkaloids[6][13] | |||
| Stalks | 0.65% total alkaloids[6][13] | |||
| Flowers | 0.6% total alkaloids[6][13] | |||
| Ripe Berries | 0.7% total alkaloids[6][13] | |||
| Seeds | 0.4% total alkaloids[6][13] | |||
| Datura stramonium | Solanaceae | Atropine, Hyoscyamine, Scopolamine | Leaves | Atropine: 0.030-0.037%, Scopolamine: up to 0.090%[9] |
| Stems | Atropine: 0.070%, Scopolamine: 0.023%[9] | |||
| Roots | Atropine: 0.045-0.056%, Scopolamine: 0.013% (vegetative), absent (generative)[9] | |||
| Seeds | Scopolamine: 0.020%[9] | |||
| Datura metel | Solanaceae | Hyoscyamine, Scopolamine | Seeds | Scopolamine: 0.294% - 0.631%[14] |
| Flowers | Scopolamine: 0.190% - 0.698%[14] | |||
| Leaves | Scopolamine: 0.042% - 0.255%[14] | |||
| Hyoscyamus niger | Solanaceae | Hyoscyamine, Scopolamine | Plant | 0.06–0.13% total this compound alkaloids[8] |
| Root Cultures | Hyoscyamine: 7.8 ± 1.6 mg/g, Scopolamine: 29.97 ± 0.60 mg/g[8] | |||
| Erythroxylum coca | Erythroxylaceae | Cocaine and related alkaloids | Leaves | Varies, can contain a range of this compound alkaloids[9] |
Biosynthesis of this compound Alkaloids
The biosynthesis of this compound alkaloids is a complex enzymatic process that has been the subject of extensive research. The core this compound ring structure is derived from the amino acid L-ornithine, which is converted to putrescine.[12] The pathway then proceeds through a series of key enzymatic steps to form the central intermediate, tropinone. From tropinone, the pathway bifurcates to produce the various this compound alkaloids.
Key Signaling Pathway: this compound Alkaloid Biosynthesis in Solanaceae
Experimental Protocols
Accurate and reliable analysis of this compound alkaloids is crucial for research, quality control in the pharmaceutical industry, and food safety. A variety of analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), being the most common.
Experimental Workflow for this compound Alkaloid Analysis
Detailed Methodologies
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This method is highly effective for the extraction of this compound alkaloids from complex plant matrices.
-
Homogenization: Weigh 1-2 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): Add an appropriate amount of water to rehydrate the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) (with 1% acetic acid).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for analysis by HPLC-MS/MS or GC-MS.
2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis
HPLC-MS/MS is a highly sensitive and selective method for the quantification of this compound alkaloids.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each this compound alkaloid.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is another powerful technique, often requiring derivatization for thermally labile this compound alkaloids.
-
Derivatization (for hyoscyamine and scopolamine):
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat at 70-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
Chromatographic Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions for each derivatized this compound alkaloid.
-
Conclusion
This guide provides a foundational understanding of the natural sources, distribution, and analysis of this compound alkaloids. The presented data and methodologies offer a valuable resource for researchers, scientists, and professionals in drug development. The complexity and diversity of this compound alkaloids continue to be an active area of research, with ongoing efforts to discover novel compounds, elucidate biosynthetic pathways, and develop more efficient analytical techniques.
References
- 1. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sid.ir [sid.ir]
- 4. Cocaine distribution in wild Erythroxylum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. phytojournal.com [phytojournal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. abcbot.pl [abcbot.pl]
- 10. cropj.com [cropj.com]
- 11. Determination of this compound alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. benchchem.com [benchchem.com]
- 14. Multi-analysis determination of this compound alkaloids in cereals and solanaceaes seeds by liquid chromatography coupled to single stage Exactive-Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Tropane Alkaloids: A Technical Guide
This guide provides an in-depth examination of the pharmacological properties of tropane alkaloids, a class of naturally occurring compounds known for their significant effects on the central and peripheral nervous systems. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their mechanisms of action, quantitative pharmacological data, and the experimental protocols used for their analysis.
Introduction to this compound Alkaloids
This compound alkaloids are a class of bicyclic [3.2.1] alkaloids characterized by a this compound ring in their chemical structure.[1] They are secondary metabolites found predominantly in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane), as well as the Erythroxylaceae family (Erythroxylum coca).[2][3][4]
These compounds can be broadly classified based on their primary pharmacological effects:
-
Anticholinergics: This group includes alkaloids like atropine (B194438) and scopolamine (B1681570). They primarily act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs), blocking the action of the neurotransmitter acetylcholine.[2][5] This leads to effects such as increased heart rate, reduced secretions, and smooth muscle relaxation.[3]
-
Stimulants: The most prominent member of this group is cocaine. Its primary mechanism involves the inhibition of monoamine reuptake transporters, particularly the dopamine (B1211576) transporter (DAT), leading to increased synaptic concentrations of dopamine and stimulant effects.[1][6]
The diverse pharmacological activities of this compound alkaloids have led to their use in medicine as antispasmodics, antiemetics, mydriatics, and bronchodilators, while also making them substances of abuse.[2][7]
Pharmacodynamics and Mechanism of Action
The pharmacological effects of this compound alkaloids are dictated by their interaction with specific protein targets in the nervous system.
Anticholinergic this compound Alkaloids (Atropine and Scopolamine)
Atropine and scopolamine are non-selective, competitive antagonists of muscarinic acetylcholine receptors (M1-M5).[8][9] They prevent acetylcholine from binding to these G-protein coupled receptors, thereby inhibiting parasympathetic nerve activity.[10]
-
Muscarinic Receptor Subtypes: There are five subtypes of muscarinic receptors (M1-M5). M1, M3, and M5 receptors couple to Gq proteins, activating the phospholipase C signaling pathway, while M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase.[5] The non-selectivity of atropine and scopolamine for these subtypes contributes to their wide range of physiological effects.[11]
-
Physiological Effects: By blocking parasympathetic ("rest and digest") activity, these alkaloids cause mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), tachycardia (increased heart rate), decreased salivation and other secretions, and relaxation of smooth muscle in the gut and bronchi.[12][13] At therapeutic doses, scopolamine also has prominent central nervous system effects, including drowsiness and amnesia, making it useful for preventing motion sickness and postoperative nausea.[9][11]
Stimulant this compound Alkaloids (Cocaine)
Cocaine's primary mechanism of action is the blockade of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft.[6] This inhibition leads to a rapid and sustained increase in the concentration of dopamine in the synapse, enhancing dopaminergic neurotransmission in the brain's reward pathways.[6][14]
Cocaine also blocks the reuptake of other monoamine neurotransmitters, including norepinephrine (B1679862) (via the norepinephrine transporter, NET) and serotonin (B10506) (via the serotonin transporter, SERT), although its affinity for DAT is generally the highest and most critical for its reinforcing effects.[14][15] The increased synaptic levels of these neurotransmitters lead to the characteristic psychostimulant and sympathomimetic effects, such as euphoria, increased energy, and cardiovascular stimulation.[16]
Quantitative Pharmacological Data
The affinity of this compound alkaloids for their respective targets is a key determinant of their potency and pharmacological profile. This data is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: Receptor Binding Affinities (Ki/IC50 in nM) of Select this compound Alkaloids
| Compound | Muscarinic M1 | Muscarinic M2 | Muscarinic M3 | Muscarinic M4 | Muscarinic M5 | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |
| Atropine | 1.7 | 7.7 | 1.1 | 1.3 | 4.8 | >10,000 | >10,000 |
| Scopolamine | 1.0 | 2.1 | 0.7 | 1.2 | 3.5 | >10,000 | >10,000 |
| N-methylscopolamine | 0.05 | 0.25 | 0.04 | 0.12 | 0.16 | - | - |
| Cocaine | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 96 | 304 |
| Tropisetron | - | - | - | - | - | 250 | 1.1 |
Data compiled from various sources. Exact values may vary based on experimental conditions.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profiles of this compound alkaloids influence their onset, duration of action, and clinical utility.
Table 2: Pharmacokinetic Parameters of Major this compound Alkaloids
| Parameter | Atropine | Scopolamine | Cocaine |
| Route of Administration | IV, IM, Ophthalmic | Transdermal, Oral, IV | Intranasal, IV, Oral |
| Bioavailability | ~25% (Oral)[8] | 3-27% (Oral), ~13% (Transdermal)[9][17][18] | Varies by route |
| Plasma Half-life (t½) | 2-4 hours[8][19] | ~64 min (IV), Longer for Transdermal[9] | 0.8 - 1.5 hours |
| Time to Peak Plasma (Tmax) | ~1 min (IV)[8] | ~24 min (Oral), ~8 hours (Transdermal)[9] | Varies by route |
| Peak Plasma Conc. (Cmax) | Dose-dependent | ~0.1 ng/mL (Transdermal)[9] | Dose & route-dependent |
| Metabolism | Hepatic hydrolysis to tropine (B42219) and tropic acid.[8][19] | Hepatic, extensive first-pass metabolism.[17] | Plasma and liver esterases to benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.[16] |
| Excretion | 13-50% excreted unchanged in urine.[8][19] | <5% excreted unchanged in urine.[17] | <10% excreted unchanged in urine. |
Experimental Protocols
Accurate characterization of the pharmacological profile of this compound alkaloids relies on robust experimental methodologies.
Radioligand Binding Assay (for Receptor Affinity)
This technique is used to determine the affinity of a drug for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the Ki of a test compound (e.g., atropine) for a specific muscarinic receptor subtype.
Methodology:
-
Membrane Preparation: Cells expressing the target receptor (e.g., CHO cells transfected with the M2 receptor gene) are cultured, harvested, and homogenized to isolate cell membranes containing the receptor.
-
Assay Setup: In a multi-well plate, a constant concentration of a high-affinity radioligand (e.g., [³H]-N-methylscopolamine) is incubated with the prepared membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (the "competitor") are added to the wells.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (for Pharmacokinetic Analysis)
LC-MS/MS is a highly sensitive and selective analytical technique used to quantify drugs and their metabolites in biological matrices like plasma or brain tissue.[18]
Objective: To determine the concentration of scopolamine in rat plasma over time after administration.
Methodology:
-
Sample Collection: Blood samples are collected from rats at predefined time points following drug administration.[11] Plasma is separated by centrifugation.
-
Sample Preparation: A known amount of an internal standard is added to the plasma samples. The drug is then extracted from the plasma matrix using protein precipitation or liquid-liquid extraction.[11][18]
-
Chromatographic Separation (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The drug and internal standard are separated from other matrix components on a C18 analytical column using a specific mobile phase gradient.[20]
-
Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized.
-
Mass Analysis (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) selects the parent ion of the drug. This ion is fragmented in the collision cell (Q2), and a specific product ion is selected by the third quadrupole (Q3) before reaching the detector.[21] This process provides high specificity.
-
Quantification: A calibration curve is generated by analyzing samples with known concentrations of the drug. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. This compound alkaloid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. This compound Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Systems Pharmacological Analysis of Drugs of Abuse Reveals the Pleiotropy of Their Targets and the Effector Role of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] this compound Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production | Semantic Scholar [semanticscholar.org]
- 8. Atropine - Wikipedia [en.wikipedia.org]
- 9. journal.unnes.ac.id [journal.unnes.ac.id]
- 10. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 11. Pharmacokinetic–pharmacodynamic relationships of central nervous system effects of scopolamine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 13. Atropine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacological Evaluation of this compound Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Bicyclic Enigma: A Technical Guide to the History and Chemical Elucidation of Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rich history and intricate chemical elucidation of tropane alkaloids, a class of naturally occurring compounds characterized by the distinctive 8-azabicyclo[3.2.1]octane nucleus. From their early use in traditional medicine and as poisons to their indispensable role in modern pharmacology, this document provides a comprehensive overview of their discovery, structural determination, and the key experimental methodologies that have defined our understanding of these potent biomolecules.
A Historical Perspective: From Ancient Remedies to Modern Pharmaceuticals
The story of this compound alkaloids is deeply intertwined with human history, marked by their use in rituals, medicine, and nefarious activities long before their chemical nature was understood. Plants from the Solanaceae family, such as deadly nightshade (Atropa belladonna), henbane (Hyoscyamus niger), and jimsonweed (Datura stramonium), have been recognized for centuries for their potent physiological effects.[1][2] These plants were ingredients in potions and poisons in ancient Europe and Asia.[1] In South America, the leaves of the coca plant (Erythroxylum coca) have been chewed for millennia for their stimulant and medicinal properties.[3]
The formal scientific investigation into these compounds began in the 19th century with the isolation of the first this compound alkaloids.
-
Atropine (B194438): In 1832, the German pharmacist H. F. G. Mein successfully isolated atropine, though he did not publish his findings.[1] A year later, P. L. Geiger and O. Hesse independently isolated and characterized atropine from Atropa belladonna and Hyoscyamus niger.[1]
-
Cocaine: The isolation of cocaine from coca leaves was first achieved by Friedrich Gaedcke in 1855, who named the compound "erythroxyline". A purer form was isolated by Albert Niemann in 1860, who described its anesthetic properties.
The elucidation of the complex bicyclic structure of these alkaloids posed a significant challenge to chemists of the era and set the stage for groundbreaking work in synthetic organic chemistry.
The Chemical Elucidation of the this compound Core
The determination of the characteristic 8-azabicyclo[3.2.1]octane structure of this compound alkaloids was a major achievement in natural product chemistry. The journey from isolation to complete structural and stereochemical definition involved meticulous degradation studies and culminated in landmark total syntheses.
Early Structural Studies
Initial structural work in the late 19th and early 20th centuries relied on chemical degradation. Key discoveries included:
-
Ester Nature: It was established that atropine and cocaine were esters. Alkaline hydrolysis of atropine yielded tropine (B42219) and tropic acid, while cocaine yielded ecgonine, benzoic acid, and methanol.[1]
-
The this compound Skeleton: The core bicyclic amine, this compound, was the common structural feature. The correct structure of tropine was a subject of intense debate until Richard Willstätter's seminal work.
Landmark Total Syntheses
The definitive proof of the this compound alkaloid structure came from their total synthesis.
-
Willstätter's Synthesis of Tropinone (B130398) and Cocaine (1901-1903): Richard Willstätter's multi-step synthesis of tropinone, the ketone precursor to tropine, was a monumental effort that confirmed the bicyclic structure.[4] His subsequent conversion of tropinone to (±)-cocaine was the first total synthesis of this complex natural product and a landmark in organic chemistry.[5][6]
-
Robinson's Biomimetic Synthesis of Tropinone (1917): Sir Robert Robinson's elegant and efficient one-pot synthesis of tropinone is a classic in the field of total synthesis.[4][7] Mimicking the presumed biosynthetic pathway, Robinson reacted succinaldehyde, methylamine, and acetonedicarboxylic acid in a buffered aqueous solution to produce tropinone in a remarkable yield.[4][7] This synthesis was not only a testament to Robinson's ingenuity but also a foundational example of biomimetic synthesis.
Modern Spectroscopic Techniques
The advent of modern spectroscopic techniques has revolutionized the structural elucidation of new this compound alkaloids, allowing for rapid and unambiguous structure determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for determining the connectivity and stereochemistry of this compound alkaloids.[8][9] Characteristic chemical shifts and coupling constants provide detailed information about the bicyclic core and the nature and orientation of substituents.[8][10]
-
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic techniques (GC-MS and LC-MS), is crucial for identifying known alkaloids and providing molecular weight and fragmentation data for new compounds.[11][12] The fragmentation patterns often provide key structural information about the this compound core and its ester side chains.[2][11]
Quantitative Data on this compound Alkaloids
The concentration and composition of this compound alkaloids vary significantly among different plant species, plant parts, and even with the developmental stage of the plant. The following tables summarize key quantitative data for researchers.
Table 1: this compound Alkaloid Content in Various Plant Species
| Plant Species | Family | Major this compound Alkaloids | Plant Organ | Concentration (mg/g dry weight unless specified) |
| Atropa belladonna | Solanaceae | Hyoscyamine, Scopolamine (B1681570), Anisodamine | Leaves | Hyoscyamine: 0.92 - 10.61, Scopolamine: 0.30 - 1.50[13] |
| Roots | Hyoscyamine: 0.53 - 2.80, Scopolamine: 0.27, Anisodamine: 0.50[13] | |||
| Datura stramonium | Solanaceae | Hyoscyamine, Scopolamine | Seeds | Total Alkaloids: 0.25% - 0.7%[14] |
| Hyoscyamus niger | Solanaceae | Hyoscyamine, Scopolamine | Root Cultures | Hyoscyamine: 7.8, Scopolamine: 29.97[13] |
| Leaves | Total Alkaloids: 0.7126[13] | |||
| Brugmansia versicolor | Solanaceae | Scopolamine | Flowers | 1771[15] |
| Leaves | 297[15] | |||
| Solandra maxima | Solanaceae | Atropine | Flowers | 10.4[15] |
Table 2: Receptor Binding Affinities of this compound Alkaloids
| Alkaloid | Receptor | Preparation | IC50 |
| N-methylatropine | Muscarinic Acetylcholine (B1216132) | < 100 pM[16] | |
| N-methylscopolamine | Muscarinic Acetylcholine | < 300 pM[16] | |
| Cocaine | Dopamine (B1211576) Transporter (DAT) | Rat Striatal Synaptosomes | Varies by study, often in the µM range[17][18] |
| RTI-55 | Dopamine Transporter (DAT) | Rat Striatum | >50-fold lower than cocaine[18] |
| RTI-121 | Dopamine Transporter (DAT) | Rat Striatum | >50-fold lower than cocaine[18] |
| RTI-130 | Dopamine Transporter (DAT) | Rat Striatum | >50-fold lower than cocaine[18] |
| Parthenolide | Cocaine Binding Site (DAT) | HEK/DAT cell membranes | 394 ± 28 µM[19] |
Table 3: Spectroscopic Data for Key this compound Alkaloids
| Alkaloid | 1H NMR (Selected Signals) | 13C NMR (Selected Signals) | Mass Spectrometry (Key Fragments m/z) |
| Atropine | δ 7.2-7.4 (m, 5H, Ar-H), δ 5.0 (t, 1H, H-3), δ 4.2 (m, 1H, H-1'), δ 3.1 (m, 2H, H-1, H-5), δ 2.3 (s, 3H, N-CH3)[20] | δ 172.0 (C=O), δ 135.7 (Ar-C), δ 128.5, 128.0, 127.5 (Ar-CH), δ 67.2 (C-3), δ 60.4 (C-1, C-5), δ 53.9 (C-1'), δ 40.2 (N-CH3)[10] | 303 (M+), 182, 124, 105, 94, 82[1] |
| Scopolamine | δ 7.2-7.4 (m, 5H, Ar-H), δ 4.9 (t, 1H, H-3), δ 3.8 (m, 1H, H-1'), δ 3.1 (m, 1H, H-6), δ 2.7 (m, 1H, H-7), δ 2.5 (s, 3H, N-CH3)[9] | δ 171.7 (C=O), δ 135.7 (Ar-C), δ 128.8, 128.0, 127.5 (Ar-CH), δ 66.0 (C-3), δ 60.1 (C-6), δ 58.0 (C-7), δ 57.5 (C-1, C-5), δ 53.9 (C-1'), δ 41.9 (N-CH3)[9] | 303 (M+), 138, 121, 108, 94[1] |
| Cocaine | δ 7.4-8.0 (m, 5H, Ar-H), δ 5.2 (m, 1H, H-3), δ 3.7 (s, 3H, COOCH3), δ 3.0 (m, 1H, H-2), δ 2.5 (s, 3H, N-CH3)[9] | δ 170.5 (COOCH3), δ 166.2 (OCOC6H5), δ 132.8, 130.1, 129.6, 128.3 (Ar-C), δ 66.9 (C-3), δ 64.9 (C-1, C-5), δ 51.3 (COOCH3), δ 41.1 (N-CH3)[9] | 303 (M+), 182 (base peak), 105, 82, 77[1][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound alkaloid research.
Extraction of this compound Alkaloids from Plant Material (General Solvent Extraction)
This protocol is a general method for the extraction of this compound alkaloids from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., Datura stramonium seeds)
-
Extraction solvent: Chloroform (B151607):Methanol:25% Ammonia (B1221849) (15:15:1 v/v/v)[14]
-
1N Sulfuric acid
-
Chloroform
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Weigh 20 g of dried, powdered plant material.[14]
-
Macerate the plant material in 620 mL of the extraction solvent at room temperature for one hour with occasional shaking.[14]
-
Filter the mixture and collect the filtrate.
-
Evaporate the solvent from the filtrate to dryness using a rotary evaporator.[14]
-
Dissolve the residue in 100 mL of chloroform and transfer to a separatory funnel.[14]
-
Add 20 mL of 1N sulfuric acid and shake thoroughly. Allow the layers to separate.
-
Collect the acidic aqueous layer (containing the protonated alkaloids).
-
Wash the chloroform layer with two additional portions of 1N sulfuric acid and combine the aqueous extracts.
-
Make the combined aqueous layer alkaline (pH ~9-10) with 25% ammonia solution.
-
Extract the alkaline solution three times with fresh portions of chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the chloroform to yield the crude alkaloid extract.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for this compound Alkaloid Analysis
The QuEChERS method is a streamlined approach for the extraction and cleanup of analytes from complex matrices, such as leafy vegetables, for subsequent analysis by HPLC-MS/MS.[21][22]
Materials:
-
Homogenized plant sample (e.g., leafy vegetables)
-
Acetonitrile (ACN) with 1% acetic acid
-
Anhydrous magnesium sulfate (MgSO4)
-
Sodium chloride (NaCl)
-
Sodium citrate (B86180) tribasic dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA - primary secondary amine)
-
Centrifuge tubes (15 mL or 50 mL)
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN with 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the upper ACN layer to a 2 mL d-SPE cleanup tube containing MgSO4 and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for analysis by HPLC-MS/MS.
Robinson's Synthesis of Tropinone
This is a simplified representation of the classic one-pot synthesis.[4][7]
Reactants:
-
Succinaldehyde
-
Methylamine
-
Acetonedicarboxylic acid (or its salt)
-
Buffered aqueous solution (pH ~7)
Procedure:
-
Combine succinaldehyde, methylamine, and acetonedicarboxylic acid in a buffered aqueous solution at room temperature.
-
The reaction proceeds through a series of tandem reactions, including a double Mannich reaction.
-
The intermediate tropinonedicarboxylic acid is formed, which then undergoes decarboxylation to yield tropinone.
-
The tropinone can be extracted from the reaction mixture with an organic solvent.
Signaling Pathways and Mechanisms of Action
This compound alkaloids exert their profound physiological effects by interacting with specific targets in the central and peripheral nervous systems.
Atropine: A Muscarinic Acetylcholine Receptor Antagonist
Atropine and the related alkaloid scopolamine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[23] They block the action of the neurotransmitter acetylcholine, thereby inhibiting the parasympathetic nervous system.
Caption: Atropine competitively antagonizes muscarinic acetylcholine receptors.
Cocaine: A Monoamine Reuptake Inhibitor
Cocaine's primary mechanism of action is the blockade of the dopamine transporter (DAT), as well as the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT).[7] By inhibiting these transporters, cocaine increases the synaptic concentration of these neurotransmitters, leading to its characteristic stimulant effects.
Caption: Cocaine blocks the dopamine transporter, increasing synaptic dopamine.
General Workflow for this compound Alkaloid Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound alkaloids from a plant source.
Caption: General workflow for this compound alkaloid analysis.
Conclusion
The study of this compound alkaloids continues to be a vibrant and important area of research. From their rich history rooted in ethnobotany to their complex chemical structures that challenged and inspired generations of chemists, these compounds remain at the forefront of natural product chemistry and pharmacology. The methodologies for their extraction, elucidation, and synthesis have evolved dramatically, yet the fundamental bicyclic this compound core continues to provide a scaffold for the development of new therapeutic agents. This guide has provided a comprehensive technical overview intended to serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of these fascinating natural products.
References
- 1. Note 49: Analysis of Cocaine Utilizing a New Direct Insertion Probe on a Hewlett Packard 5973 MSD [sisweb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tropinone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. DARK Classics in Chemical Neuroscience: Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 8. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-NMR spectroscopy of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dea.gov [dea.gov]
- 12. dl.astm.org [dl.astm.org]
- 13. benchchem.com [benchchem.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on mu-QuEChERS Combined with HPLC-MS/MS - Rey Juan Carlos University [portalcientifico.urjc.es]
- 16. Binding of this compound alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of chronic cocaine administration on [3H]dopamine uptake in the nucleus accumbens, striatum and frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Highly potent cocaine analogs cause long-lasting increases in locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Parthenolide acts as a cocaine antagonist in the human dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Atropine(51-55-8) 1H NMR [m.chemicalbook.com]
- 21. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereochemistry and Nomenclature of the Tropane Ring System
This technical guide provides a comprehensive overview of the stereochemistry and nomenclature of the this compound ring system, a core scaffold in a wide range of biologically active alkaloids. Understanding the nuanced three-dimensional structure and systematic naming of these molecules is critical for their synthesis, characterization, and the development of novel therapeutics.
The this compound Ring System: Core Structure
The this compound ring system is a bicyclic amine characterized by an 8-azabicyclo[3.2.1]octane skeleton.[1][2] This structure consists of a piperidine (B6355638) and a pyrrolidine (B122466) ring sharing a common nitrogen atom and two carbon atoms.[3][4] The foundational structure, this compound itself, is N-methyl-8-azabicyclo[3.2.1]octane.[5] This bicyclic framework is the key structural element in numerous important alkaloids, including atropine (B194438) and cocaine, which are found in plants of the Solanaceae and Erythroxylaceae families.[5][6] While this compound has two asymmetric carbons (C-1 and C-5), the parent molecule is achiral (a meso compound) due to an internal plane of symmetry.[1][5] However, substitution on the ring can lead to chirality.[1]
Stereochemistry of the this compound Ring
The biological activity of this compound alkaloids is profoundly influenced by their stereochemistry, particularly the orientation of substituents on the bicyclic frame.
Ring Conformation
Proton-resonance-spectroscopic and dipole-moment measurements have confirmed that the piperidine ring in the this compound system predominantly exists in a chair conformation.[7] The N-methyl group typically occupies an equatorial position to minimize steric hindrance.[7][8]
Substituent Orientation: α/β and endo/exo Nomenclature
The stereochemistry of substituents, especially at the C-3 position, is crucial and is described using two main systems of nomenclature:
-
α/β Notation: This system relates the substituent's orientation to the nitrogen bridge.
-
An α-substituent is syn (on the same side) to the nitrogen bridge. This corresponds to an axial position in the chair conformation of the piperidine ring.[8] Tropine (B42219), with its 3α-hydroxyl group, is a classic example.[8]
-
A β-substituent is anti (on the opposite side) to the nitrogen bridge, corresponding to an equatorial position.[8] Pseudotropine, with a 3β-hydroxyl group, illustrates this configuration.[6]
-
-
endo/exo Notation: This terminology is used for bridged ring systems more broadly.
-
An endo-substituent points towards the larger of the two non-bridgehead carbon bridges (in this case, the C6-C7 bridge). For a C-3 substituent, this is equivalent to the α-position.
-
An exo-substituent points away from the larger bridge. For a C-3 substituent, this is equivalent to the β-position.
-
The stereochemistry at C-3 is a critical determinant of the metabolic fate and pharmacological properties of this compound alkaloids.[8] For example, tropinone (B130398) is a key intermediate that is stereospecifically reduced by two different enzymes: tropinone reductase I (TR-I) to form tropine (3α-tropanol), and tropinone reductase II (TR-II) to form pseudotropine (3β-tropanol).[6][8]
Chirality in Substituted Tropanes
While this compound itself is achiral, the introduction of substituents at positions other than C-3, or specific substitutions at C-6 or C-7, can desymmetrize the molecule, leading to the formation of enantiomers.[1] For example, 3,6-disubstituted and 3,7-disubstituted tropanes can exist as enantiomeric pairs (e.g., 3R,6R or 3S,6S).[9][10] The absolute configuration of these chiral centers is critical for their biological activity and is a key focus in their synthesis and analysis.[9][11]
Nomenclature of the this compound Ring System
The systematic naming of this compound derivatives follows the IUPAC rules for bridged bicyclic systems.[12][13]
-
Parent Scaffold: The core structure is named 8-azabicyclo[3.2.1]octane .
-
[3.2.1] : These numbers represent the lengths of the carbon bridges connecting the two bridgehead atoms (C-1 and C-5). There are three carbons in the longest bridge (C-2, C-3, C-4), two carbons in the next bridge (C-6, C-7), and one atom in the shortest bridge (the nitrogen at position 8).[14][15]
-
octane : Denotes a total of eight atoms in the bicyclic skeleton.[14]
-
8-aza : Indicates that the atom at position 8 is a nitrogen.
-
Numbering: The numbering begins at one of the bridgehead carbons (C-1) and proceeds along the longest bridge to the other bridgehead carbon (C-5).[15][16] It then continues along the next longest bridge (C-6, C-7) and finally numbers the shortest bridge atom (N-8).[1] There is often confusion in the literature regarding the consistent application of these numbering rules, especially for substituted derivatives.[1][9]
For example, tropine is systematically named (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol, where the lowercase 'r' denotes the reference stereocenter. The α and β descriptors are commonly used in trivial names for clarity.
Experimental Protocols for Stereochemical Determination
The definitive assignment of stereochemistry in this compound alkaloids relies on a combination of spectroscopic and chromatographic techniques.
Protocol 1: Stereochemical Assignment using NMR Spectroscopy
Objective: To determine the relative and absolute configuration of substituents using ¹H and ¹³C NMR, including the use of chiral derivatizing agents.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound alkaloid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD) in a standard 5 mm NMR tube.
-
¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra. The coupling constants (³J values) of the C-3 proton can help determine its orientation (axial vs. equatorial).
-
2D NMR: Perform 2D NMR experiments such as COSY and HSQC to assign all proton and carbon signals unambiguously. NOESY experiments can reveal through-space correlations that help define the relative stereochemistry.
-
Absolute Configuration (Mosher's Method): [9] a. For compounds with a free hydroxyl group, prepare two separate samples. b. To one sample, add a slight excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl). To the other, add (S)-(+)-MTPA-Cl. Add a small amount of pyridine (B92270) to catalyze the reaction. c. Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters. d. The differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral center are analyzed. The pattern of positive and negative Δδ values allows for the assignment of the absolute configuration of the alcohol.[9]
Protocol 2: Separation of this compound Enantiomers by Chiral HPLC
Objective: To separate and quantify the enantiomers of a chiral this compound alkaloid.
Methodology:
-
Column Selection: Utilize a chiral stationary phase (CSP). Cyclodextrin-based columns (e.g., beta-cyclodextrin (B164692) bonded phase) or protein-based columns (e.g., α1-acid glycoprotein) are often effective for this compound alkaloids.[17][18][19]
-
Mobile Phase Optimization: a. Start with a mobile phase typical for the chosen column, often a mixture of an organic modifier (e.g., ethanol, acetonitrile) and a buffer.[19] b. For basic compounds like this compound alkaloids, adding a competing base such as triethylamine (B128534) (TEA) to the mobile phase can improve peak shape by masking residual silanol (B1196071) groups on the column.[20] c. Adjust the mobile phase composition, pH, and flow rate to achieve baseline separation of the enantiomers.
-
Sample Analysis: a. Dissolve the racemic sample in the mobile phase. b. Inject the sample onto the equilibrated HPLC system. c. Detect the eluting enantiomers using a suitable detector (e.g., UV at 210-230 nm).[19][20]
-
Quantification: The enantiomeric excess (ee%) can be determined by integrating the peak areas of the two enantiomers.
Protocol 3: Unambiguous Structure Determination by X-ray Crystallography
Objective: To obtain a definitive three-dimensional structure, including absolute stereochemistry.
Methodology:
-
Crystallization: Grow single crystals of the purified this compound alkaloid or a suitable salt derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to determine the positions of the atoms. Refine the structural model against the experimental data.
-
Absolute Configuration: For chiral molecules, the absolute configuration can typically be determined from the diffraction data if a heavy atom is present or if anomalous dispersion effects are measured accurately (Flack parameter determination). This provides an unambiguous assignment of the stereochemistry.[21]
Quantitative Data on this compound Stereoisomers
The stereochemical differences between this compound isomers lead to distinct physicochemical and spectroscopic properties.
Table 1: Comparative Physicochemical Properties of Tropine and Pseudotropine
| Property | Tropine (3α-OH) | Pseudotropine (3β-OH) | Reference(s) |
| Hydroxyl Group Orientation | Axial (syn to N-bridge) | Equatorial (anti to N-bridge) | [8] |
| Thermodynamic Stability | More stable | Less stable | [8] |
| Melting Point (°C) | 63-65 | 108-110 | |
| Boiling Point (°C) | 229 | 240-241 | |
| Biological Precursor | Hyoscyamine, Scopolamine | Calystegines | [6][8] |
Table 2: Representative ¹³C-NMR Chemical Shift Data (δ, ppm) for this compound Alkaloids in CDCl₃
| Carbon | Tropine | Atropine | Scopolamine | Cocaine | Reference(s) |
| C-1 | 35.6 | 35.4 | 34.6 | 35.7 | [22][23] |
| C-2 | 35.2 | 30.5 | 25.1 | 30.0 | [22][23] |
| C-3 | 61.2 | 67.2 | 64.1 | 67.2 | [22][23] |
| C-4 | 35.2 | 30.5 | 25.1 | 25.5 | [22][23] |
| C-5 | 35.6 | 35.4 | 34.6 | 35.7 | [22][23] |
| C-6 | 26.1 | 25.9 | 59.9 | 25.4 | [22][23] |
| C-7 | 26.1 | 25.9 | 58.0 | 25.4 | [22][23] |
| N-CH₃ | 40.2 | 40.0 | 41.8 | 41.0 | [22][23] |
Note: Chemical shifts can vary slightly depending on solvent and experimental conditions.
Visualizations of this compound Stereochemistry and Logic
The following diagrams illustrate key stereochemical and biosynthetic concepts related to the this compound ring system.
Caption: Numbering and stereochemistry of the this compound ring system.
Caption: Stereospecific reduction of tropinone in alkaloid biosynthesis.
Caption: Logical workflow for the stereochemical assignment of this compound alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The conformations of tropanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Chirality and numbering of substituted this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Chemical Synthesis and Applications of this compound Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. old.iupac.org [old.iupac.org]
- 13. Fused and bridged bicycloalkanes [chem.ucalgary.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. coconote.app [coconote.app]
- 17. Separation of optical isomers of scopolamine, cocaine, homatropine, and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. public.pensoft.net [public.pensoft.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. C-NMR spectroscopy of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. C-NMR spectroscopy of this compound alkaloids. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Enzymatic Steps in Scopolamine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core enzymatic steps involved in the biosynthesis of scopolamine (B1681570), a tropane alkaloid of significant medicinal value. This document details the biosynthetic pathway, presents quantitative data from metabolic engineering studies, outlines key experimental protocols, and provides visual representations of the biochemical cascade and experimental workflows.
The Enzymatic Pathway of Scopolamine Biosynthesis
Scopolamine is a secondary metabolite produced by plants of the Solanaceae family, such as Hyoscyamus niger, Atropa belladonna, and Datura stramonium[1]. Its biosynthesis is a complex process involving several enzymatic reactions that convert primary metabolites into the final this compound alkaloid structure. The pathway originates from the amino acid L-ornithine and involves a series of modifications to form the characteristic this compound ring, followed by esterification and epoxidation.
The key enzymatic steps in the scopolamine biosynthetic pathway are as follows:
-
Formation of Putrescine: The pathway initiates with the decarboxylation of L-ornithine to produce putrescine. This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC) . Alternatively, putrescine can also be synthesized from arginine via the action of arginine decarboxylase (ADC), agmatine (B1664431) iminohydrolase (AIH), and N-carbamoylputrescine amidohydrolase (CPA)[2].
-
N-methylation of Putrescine: The first committed step towards this compound alkaloid biosynthesis is the N-methylation of putrescine to form N-methylputrescine. This reaction is catalyzed by putrescine N-methyltransferase (PMT) , which utilizes S-adenosyl-methionine (SAM) as the methyl group donor[2][3]. This step is considered a rate-limiting factor in the overall pathway[3].
-
Formation of the N-methyl-Δ¹-pyrrolinium cation: N-methylputrescine is then oxidatively deaminated by a diamine oxidase, N-methylputrescine oxidase (MPO) , to yield 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation[1][4].
-
Formation of Tropinone (B130398): The N-methyl-Δ¹-pyrrolinium cation condenses with a four-carbon unit derived from acetoacetate (B1235776) to form hygrine. While the exact enzymatic mechanism for this condensation is not fully elucidated, it is a crucial step leading to the formation of the this compound ring[1][5]. Hygrine is then rearranged to form tropinone[1].
-
Reduction of Tropinone to Tropine (B42219): Tropinone is stereospecifically reduced to tropine by tropinone reductase I (TRI) , an NADPH-dependent enzyme[1][6]. Another enzyme, tropinone reductase II (TRII), reduces tropinone to pseudotropine, which is a precursor for other alkaloids but not scopolamine[6].
-
Formation of Littorine: Tropine undergoes esterification with phenyllactate, derived from the amino acid phenylalanine, to form littorine[1].
-
Rearrangement of Littorine to Hyoscyamine (B1674123) Aldehyde: Littorine is then rearranged and oxidized by a cytochrome P450 enzyme, CYP80F1 , to form hyoscyamine aldehyde[1][7].
-
Reduction to Hyoscyamine: Hyoscyamine aldehyde is subsequently reduced to form hyoscyamine.
-
Conversion of Hyoscyamine to Scopolamine: The final two steps in the biosynthesis of scopolamine are catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H) , a 2-oxoglutarate-dependent dioxygenase[2][4][8][9][10][11]. H6H first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine (also known as anisodamine)[4][12]. The same enzyme then catalyzes the epoxidation of 6β-hydroxyhyoscyamine to form scopolamine[2][4][9]. This final conversion is often a rate-limiting step in scopolamine accumulation[3].
Quantitative Data in Scopolamine Biosynthesis
Metabolic engineering efforts have focused on overexpressing key enzymes in the scopolamine pathway to enhance its production in various plant systems, particularly in hairy root cultures. The following tables summarize key quantitative findings from these studies.
| Plant Species | Transgene(s) Overexpressed | System | Fold Increase in Scopolamine | Scopolamine Concentration | Reference |
| Hyoscyamus niger | pmt and h6h | Hairy Root Culture | > 9-fold | 411 mg/L | [3][13] |
| Atropa belladonna | pmt and h6h | Transgenic Plant | 7.3-fold | - | [14] |
| Atropa belladonna | h6h | Hairy Root Culture | 5-fold | - | [11] |
| Hyoscyamus muticus | h6h | Hairy Root Culture | 100-fold | - | [11] |
Experimental Protocols
This section provides detailed methodologies for the assay of key enzymes in the scopolamine biosynthetic pathway and for the quantification of this compound alkaloids.
Ornithine Decarboxylase (ODC) Activity Assay
This protocol is based on the detection of radiolabeled CO₂ released from the decarboxylation of L-[1-¹⁴C]ornithine.
Materials:
-
Plant tissue extract
-
L-[1-¹⁴C]ornithine
-
Pyridoxal 5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 8.0)
-
Scintillation vials and cocktail
-
Filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide (B78521) or KOH)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PLP, DTT, and the plant tissue extract.
-
Initiate the reaction by adding L-[1-¹⁴C]ornithine.
-
Incubate the reaction mixture in a sealed vial with a suspended filter paper for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C).
-
Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the reaction mixture, which releases the ¹⁴CO₂.
-
Allow the ¹⁴CO₂ to be trapped on the filter paper for an additional period.
-
Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Enzyme activity is expressed as pmol of CO₂ released per mg of protein per hour.
Tropinone Reductase I (TRI) Activity Assay
This spectrophotometric assay measures the oxidation of NADPH, which is consumed during the reduction of tropinone to tropine.
Materials:
-
Purified or partially purified TRI enzyme
-
Tropinone
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 6.2)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and NADPH.
-
Initiate the reaction by adding tropinone.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The initial rate of the reaction is used to calculate the enzyme activity.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.
Hyoscyamine 6β-Hydroxylase (H6H) Activity Assay
This assay typically involves incubating the enzyme with its substrate, hyoscyamine, and then quantifying the products, 6β-hydroxyhyoscyamine and scopolamine, using HPLC or GC-MS.
Materials:
-
Purified or partially purified H6H enzyme
-
Hyoscyamine
-
2-oxoglutarate
-
FeSO₄
-
Ascorbate
-
Catalase
-
Tris-HCl buffer (pH 7.5)
-
HPLC or GC-MS system
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, 2-oxoglutarate, FeSO₄, ascorbate, catalase, and the H6H enzyme.
-
Initiate the reaction by adding hyoscyamine.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., an organic solvent or a strong acid/base).
-
Extract the this compound alkaloids from the reaction mixture using an appropriate organic solvent (e.g., chloroform).
-
Analyze the extracted alkaloids using HPLC or GC-MS to quantify the amounts of 6β-hydroxyhyoscyamine and scopolamine produced.
-
Enzyme activity is expressed as the amount of product formed per unit time per mg of protein.
Quantification of this compound Alkaloids by HPLC
Materials:
-
Plant tissue sample (e.g., hairy roots, leaves)
-
Extraction solvent (e.g., methanol (B129727) or a mixture of chloroform, methanol, and ammonia)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile)
-
Standards of hyoscyamine and scopolamine
Procedure:
-
Homogenize the plant tissue and extract the alkaloids with the chosen solvent.
-
Filter or centrifuge the extract to remove solid debris.
-
The crude extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.
-
Inject a known volume of the prepared sample into the HPLC system.
-
Separate the alkaloids on the C18 column using an isocratic or gradient elution with the mobile phase.
-
Detect the alkaloids using the UV detector at a specific wavelength (e.g., 210 nm).
-
Identify and quantify the peaks by comparing their retention times and peak areas with those of the authentic standards.
Visualizing the Scopolamine Biosynthesis Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the scopolamine biosynthetic pathway and a typical experimental workflow for the metabolic engineering of this pathway in hairy root cultures.
Caption: Enzymatic steps in the biosynthesis of scopolamine.
Caption: Experimental workflow for metabolic engineering of scopolamine production.
References
- 1. Quantitative analysis of this compound alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular cloning of hyoscyamine 6 beta-hydroxylase, a 2-oxoglutarate-dependent dioxygenase, from cultured roots of Hyoscyamus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Gas-liquid chromatography-mass spectrometry investigation of this compound alkaloids in Hyoscyamus albus L. from Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 6. Assaying Ornithine and Arginine Decarboxylases in Some Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS investigation of this compound alkaloids in Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic and analytical characterization of a new tropinone oxidase enzyme and its application to the simultaneous determination of the this compound alkaloids atropine and scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]
The Role of Putrescine N-Methyltransferase in Tropane Alkaloid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropane alkaloids, a class of secondary metabolites predominantly found in the Solanaceae family, encompass pharmaceutically vital compounds such as hyoscyamine (B1674123) and scopolamine (B1681570). The biosynthesis of these alkaloids is a complex, multi-step process, with Putrescine N-methyltransferase (PMT) catalyzing the first committed and often rate-limiting step. This enzyme channels the primary metabolite putrescine into the this compound alkaloid pathway by converting it to N-methylputrescine. Understanding the function, regulation, and kinetic properties of PMT is paramount for the metabolic engineering of medicinal plants to enhance the production of these valuable pharmaceuticals. This technical guide provides an in-depth overview of the pivotal role of PMT in this compound synthesis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated biochemical and experimental workflows.
Introduction
This compound alkaloids are a group of naturally occurring compounds characterized by a bicyclic this compound ring structure. Hyoscyamine and its epoxide derivative, scopolamine, are the most commercially significant this compound alkaloids, widely used for their anticholinergic, mydriatic, and antiemetic properties. The production of these compounds in plants is often low and variable, leading to significant interest in metabolic engineering strategies to improve yields.
Putrescine N-methyltransferase (PMT) (EC 2.1.1.53) is a key enzyme that marks the entry point into the this compound alkaloid biosynthetic pathway.[1][2] It catalyzes the S-adenosyl-L-methionine (SAM)-dependent N-methylation of putrescine to form N-methylputrescine.[3] This reaction is a critical regulatory point, diverting putrescine from the competing polyamine biosynthesis pathway towards the production of this compound alkaloids.[4] The expression and activity of PMT are tightly regulated by various factors, including plant hormones such as jasmonates and auxins, as well as developmental and environmental cues.[5][6]
This guide will delve into the biochemical function of PMT, its regulation, and the impact of its genetic manipulation on this compound alkaloid production. We will present a compilation of quantitative data from various studies, provide detailed experimental methodologies for key assays, and illustrate the relevant pathways and workflows using diagrams.
Biochemical Function and Regulation of PMT
PMT is a member of the spermidine (B129725) synthase family of enzymes and is thought to have evolved from spermidine synthase through gene duplication and functional divergence.[7][8] It utilizes putrescine and S-adenosyl-L-methionine (SAM) as substrates to produce N-methylputrescine and S-adenosyl-L-homocysteine (SAH).[9]
The expression of the pmt gene is primarily localized in the roots of this compound alkaloid-producing plants, specifically in the pericycle and xylem cells.[10] This tissue-specific expression aligns with the roots being the primary site of this compound alkaloid biosynthesis.
Regulation of PMT activity is multi-faceted:
-
Hormonal Regulation: Methyl jasmonate, a plant stress hormone, has been shown to induce pmt gene expression and subsequently increase this compound alkaloid accumulation.[11][12] Conversely, auxins have been reported to suppress PMT activity.[5]
-
Developmental Regulation: PMT activity is often correlated with the developmental stage of the plant, with higher activity observed in young, actively growing root tissues.
-
Genetic Regulation: The expression of pmt is controlled by specific regulatory loci, and its overexpression has been a primary strategy in metabolic engineering approaches to enhance this compound alkaloid production.[13][14]
Data Presentation
Kinetic Properties of Putrescine N-Methyltransferase
The kinetic parameters of PMT provide crucial insights into its catalytic efficiency and substrate affinity. These values can vary depending on the plant species and the experimental conditions.
| Plant Species | Substrate | Km (µM) | Ki (µM) | Reference |
| Hyoscyamus albus | Putrescine | 277 | - | [9] |
| S-adenosyl-L-methionine | 203 | - | [9] | |
| S-adenosyl-L-homocysteine | - | 110 | [9] | |
| n-butylamine | - | 11.0 | [9] | |
| cyclohexylamine | - | 9.1 | [9] | |
| exo-2-aminonorbornane | - | 10.0 | [9] |
Effects of pmt Gene Overexpression on this compound Alkaloid Production
Metabolic engineering through the overexpression of the pmt gene has been explored to increase the yield of this compound alkaloids in various plant species, with varying degrees of success.
| Plant Species | Transgenic System | Change in Hyoscyamine Content | Change in Scopolamine Content | Reference |
| Datura metel | Hairy root cultures | Increased | Increased | [14][15] |
| Hyoscyamus muticus | Hairy root cultures | Increased | No significant change | [14][15] |
| Atropa belladonna | Transgenic plants and hairy root cultures | No significant change | No significant change | [16] |
| Hyoscyamus niger | Hairy root cultures (co-expression with H6H) | - | Up to 9-fold increase | [2][17] |
Experimental Protocols
Putrescine N-Methyltransferase (PMT) Activity Assay
This protocol is adapted from methodologies used in the study of PMT from various Solanaceae species.[5][18]
1. Enzyme Extraction: a. Homogenize 1-2 g of fresh root tissue in 2-3 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.8, containing 10 mM β-mercaptoethanol, 5 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone). b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude enzyme extract.
2. Enzyme Assay: a. Prepare a reaction mixture containing:
- 100 µL of enzyme extract
- 50 µL of 10 mM putrescine
- 50 µL of 1 mM S-adenosyl-L-[methyl-¹⁴C]methionine (or non-radioactive SAM for HPLC-based detection)
- 300 µL of extraction buffer b. Incubate the reaction mixture at 30°C for 30-60 minutes. c. Stop the reaction by adding 100 µL of 1 M NaOH.
3. Product Extraction and Quantification: a. Extract the N-methylputrescine product by adding 1 mL of chloroform (B151607) and vortexing vigorously. b. Centrifuge to separate the phases and transfer the organic (chloroform) layer to a new tube. c. If using a radiolabeled substrate, quantify the radioactivity in the organic phase using a scintillation counter. d. For non-radioactive detection, the extracted product can be derivatized with dansyl chloride and analyzed by HPLC with fluorescence detection.[5]
Quantification of this compound Alkaloids by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the analysis of hyoscyamine and scopolamine in plant tissues.[1][10][16][19]
1. Sample Preparation: a. Dry 0.1-0.5 g of plant material (e.g., roots, leaves) at 50°C to a constant weight and grind to a fine powder. b. Extract the alkaloids by sonicating the powder in 5-10 mL of an extraction solvent (e.g., methanol (B129727) or a mixture of chloroform:methanol:ammonia) for 30 minutes. c. Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet. d. Combine the supernatants and evaporate to dryness under vacuum. e. Re-dissolve the residue in a known volume of HPLC mobile phase.
2. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.5-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific separation. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at 210-220 nm. e. Quantification: Use external standards of hyoscyamine and scopolamine to create a calibration curve for quantification.
Generation of Transgenic Hairy Root Cultures for pmt Overexpression
This protocol outlines the key steps for producing transgenic hairy roots using Agrobacterium rhizogenes.[3][13]
1. Vector Construction: a. Clone the full-length cDNA of the pmt gene into a binary vector under the control of a strong constitutive promoter (e.g., CaMV 35S).[2][20][21][22][23] b. The vector should also contain a selectable marker gene (e.g., nptII for kanamycin (B1662678) resistance). c. Introduce the resulting plasmid into a suitable strain of Agrobacterium rhizogenes (e.g., A4, LBA9402) via electroporation or triparental mating.
2. Plant Transformation: a. Sterilize explants from the target plant species (e.g., leaf discs, stem segments). b. Inoculate the explants with the transformed A. rhizogenes strain for 10-30 minutes. c. Co-cultivate the explants on a hormone-free medium (e.g., MS medium) for 2-3 days in the dark. d. Transfer the explants to a selection medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selection agent to select for transformed plant cells (e.g., kanamycin).
3. Hairy Root Culture: a. Hairy roots will emerge from the wounded sites of the explants after 2-4 weeks. b. Excise the individual hairy roots and transfer them to fresh liquid or solid hormone-free medium containing the selection agent. c. Establish and maintain the hairy root cultures by subculturing every 3-4 weeks.
Northern Blot Analysis of pmt Gene Expression
This protocol allows for the detection and quantification of pmt mRNA transcripts.[17][24][25][26][27]
1. RNA Extraction: a. Isolate total RNA from plant tissues (e.g., transgenic and wild-type roots) using a commercial kit or a standard protocol (e.g., Trizol method).
2. Probe Preparation: a. Synthesize a DNA or RNA probe specific to the pmt gene. This is typically done by PCR amplification of a fragment of the pmt cDNA followed by labeling with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxigenin) marker.
3. Gel Electrophoresis and Blotting: a. Separate 10-20 µg of total RNA per sample on a denaturing formaldehyde-agarose gel. b. Transfer the separated RNA from the gel to a nylon membrane (e.g., Hybond-N+).
4. Hybridization and Detection: a. Pre-hybridize the membrane to block non-specific binding sites. b. Hybridize the membrane with the labeled pmt probe overnight at an appropriate temperature (e.g., 42°C for formamide-based hybridization buffer). c. Wash the membrane under stringent conditions to remove any unbound probe. d. Detect the hybridized probe by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric reaction (for non-radioactive probes). e. The intensity of the resulting band corresponds to the level of pmt mRNA.
Visualizations
Figure 1: Simplified biosynthetic pathway of this compound alkaloids highlighting the central role of PMT.
Figure 2: Experimental workflow for the generation and analysis of PMT-overexpressing hairy roots.
Conclusion
Putrescine N-methyltransferase stands as a critical juncture in the biosynthesis of this compound alkaloids. Its role as the first committed step makes it a prime target for metabolic engineering efforts aimed at enhancing the production of valuable pharmaceuticals like hyoscyamine and scopolamine. While the overexpression of pmt has shown promise, the variable outcomes across different plant species highlight the complex regulatory network governing the entire pathway. A thorough understanding of PMT's biochemistry, regulation, and the development of robust analytical and genetic manipulation techniques, as outlined in this guide, are essential for researchers and professionals in the field of drug development and plant biotechnology to successfully harness the potential of this key enzyme. Future research should focus on a multi-gene engineering approach, targeting other potential rate-limiting steps in conjunction with PMT, to achieve substantial and predictable increases in this compound alkaloid yields.
References
- 1. Simultaneous analysis of hyoscyamine, scopolamine, 6beta-hydroxyhyoscyamine and apoatropine in Solanaceous hairy roots by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A reliable and efficient protocol for inducing genetically transformed roots in medicinal plant Nepeta pogonosperma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of this compound Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation [mdpi.com]
- 5. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]
- 6. Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enzyme putrescine n-methyltransferase: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. journals.plos.org [journals.plos.org]
- 14. Effect of pmt gene overexpression on this compound alkaloid production in transformed root cultures of Datura metel and Hyoscyamus muticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple and efficient protocol for generating transgenic hairy roots using Agrobacterium rhizogenes [protocols.io]
- 16. brieflands.com [brieflands.com]
- 17. Northern Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. "CLONING, EXPRESSION ANALYSIS, AND TRANSFORMATION VECTOR CONSTRUCTION O" by Yuhui Xie [open.clemson.edu]
- 21. A modified Gateway cloning strategy for overexpressing tagged proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a set of novel binary expression vectors for plant gene function analysis and genetic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Gateway Cloning Vector Set for High-Throughput Functional Analysis of Genes in Planta - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. The Methodology Used to Measure Differential Gene Expression Affects the Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Heterologous expression of plant virus genes that suppress post-transcriptional gene silencing results in suppression of RNA interference in Drosophila cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Post-transcriptional Regulation of Genes Encoding Anti-microbial Peptides in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Tropane Alkaloids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Biosynthesis, Distribution, and Analysis of Tropane Alkaloids as Secondary Metabolites in the Solanaceae Family
This compound alkaloids are a class of secondary metabolites predominantly found in the Solanaceae (nightshade) family, characterized by their distinctive bicyclic [3.2.1] this compound ring structure.[1] For centuries, these compounds have been recognized for their potent medicinal and psychoactive properties.[1] This guide provides a detailed overview of their biosynthesis, quantitative distribution, regulatory pathways, and the experimental protocols essential for their study, tailored for researchers, scientists, and professionals in drug development.
Biosynthesis of this compound Alkaloids
The biosynthesis of this compound alkaloids is a complex, multi-step process primarily occurring in the roots of Solanaceae plants, from where they are translocated to aerial parts.[2] The pathway begins with the amino acids L-ornithine and L-arginine, which are converted to putrescine.[2] The first committed step is the N-methylation of putrescine, catalyzed by putrescine N-methyltransferase (PMT).[2][3] The resulting N-methylputrescine undergoes oxidative deamination and spontaneous cyclization to form the N-methyl-Δ¹-pyrrolinium cation.[2]
This cation is a crucial intermediate that leads to the formation of tropinone (B130398), the first metabolite with the core this compound ring.[2] Tropinone is a key branch point, where two stereospecific reductases, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), determine the subsequent pathway.[2][4] TR-I reduces tropinone to tropine (B42219), the precursor for hyoscyamine (B1674123) and scopolamine (B1681570), while TR-II produces pseudotropine, which leads to the formation of calystegines.[4]
Hyoscyamine is formed from tropine and is subsequently converted to its epoxide, scopolamine, by the enzyme hyoscyamine 6β-hydroxylase (H6H).[4][5] PMT and H6H are considered rate-limiting enzymes in the biosynthesis of hyoscyamine and scopolamine.[5]
Quantitative Distribution of this compound Alkaloids
The concentration of this compound alkaloids varies significantly among different species of the Solanaceae family and even between different organs of the same plant.[6] The following tables summarize quantitative data for the principal this compound alkaloids in several key species.
Table 1: this compound Alkaloid Content in Atropa belladonna
| Plant Part | Hyoscyamine (mg/g DW) | Scopolamine (mg/g DW) | Total Alkaloids (% DW) | Reference(s) |
| Leaves | 0.92 - 10.61 | 0.30 - 1.50 | 1.2 - 2.88 | [6][7] |
| Roots | 0.53 - 2.80 | 0.27 | up to 8.06 | [6][7] |
| Stems | - | - | 1.42 | [7] |
| Seeds | - | - | 0.4 - 4.82 | [6][7] |
| Flowers | - | - | 0.6 | [6] |
| Ripe Berries | - | - | 0.7 | [6] |
Table 2: this compound Alkaloid Content in Datura stramonium
| Plant Part | Hyoscyamine (mg/g DW) | Scopolamine (mg/g DW) | Total Alkaloids (% DW) | Reference(s) |
| Leaves | Not Found | 0.43 - 8.98 | - | [8] |
| Stems | - | - | up to 0.9 | [9] |
| Root Cultures | 1.7 - 6.2 | 0.8 - 3.3 | - | [10] |
Table 3: this compound Alkaloid Content in Hyoscyamus niger
| Plant Part | Hyoscyamine (mg/g DW) | Scopolamine (mg/g DW) | Total Alkaloids (% DW) | Reference(s) |
| Leaves | - | - | 0.71 | [6] |
| Roots | 0.17 | - | - | [6] |
| Root Cultures | 7.8 | 29.97 | - | [6] |
| Seeds | - | - | up to 0.3 | [9] |
Note: DW = Dry Weight. Concentrations can vary based on genetic factors, environmental conditions, and developmental stage.
Regulation of Biosynthesis: The Jasmonate Signaling Pathway
The biosynthesis of this compound alkaloids is tightly regulated, often in response to environmental stimuli such as wounding or herbivory. The jasmonate signaling pathway plays a crucial role in this regulation.[3] Jasmonic acid (JA) and its derivative methyl jasmonate (MeJA) are plant hormones that act as signaling molecules in stress responses.[11][12]
Upon stress, JA levels increase, leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This degradation releases transcription factors (TFs), such as MYC2, which can then activate the expression of genes involved in this compound alkaloid biosynthesis, including PMT and H6H.[12][13][14] For instance, MeJA treatment has been shown to up-regulate PMT gene expression in the roots of Nicotiana sylvestris and other Solanaceae species.[3][13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Alkaloid Biosynthesis [biocyclopedia.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of hyoscyamine and scopolamine using HPLC-DAD in four Solanaceae: Hyoscyamus niger, Datura stramonium, Atropa belladonna and Mandragora officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fibl.org [fibl.org]
- 10. researchgate.net [researchgate.net]
- 11. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of this compound Alkaloids' Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Physiological Effects of Tropane Alkaloids in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropane alkaloids (TAs) are a class of bicyclic [3.2.1] secondary metabolites predominantly found in the Solanaceae and Erythroxylaceae plant families. Renowned for their potent pharmacological activities, compounds like atropine, scopolamine (B1681570), and cocaine have been utilized for centuries in medicine and are subjects of intensive research. In plants, these alkaloids are not inert substances but play crucial physiological roles, primarily as a sophisticated defense mechanism against herbivores and pathogens. Their biosynthesis is intricately regulated by complex signaling networks, often initiated by external stressors. This guide provides a comprehensive technical overview of the physiological effects of this compound alkaloids in plants, their biosynthesis, the signaling pathways that govern their production, and detailed methodologies for their study.
Introduction
This compound alkaloids are characterized by their distinctive this compound ring structure. While their effects on the human nervous system are well-documented, their endogenous roles within the plants that produce them are equally significant. These compounds are a key component of the plant's chemical arsenal, contributing to its survival and reproductive success. Understanding the physiological effects of this compound alkaloids in plants is not only crucial for the fields of plant biology and chemical ecology but also holds immense potential for the metabolic engineering of these valuable compounds for pharmaceutical applications.
Biosynthesis and Distribution of this compound Alkaloids in Plants
The biosynthesis of this compound alkaloids is a complex process that begins with the amino acid L-ornithine, which is converted to putrescine. A key committed step is the N-methylation of putrescine, catalyzed by putrescine N-methyltransferase (PMT).[1] The pathway then proceeds through a series of enzymatic reactions to form the this compound ring. Tropinone (B130398), a central intermediate, stands at a crucial branch point, where two stereospecific reductases, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), determine the subsequent metabolic fate. TR-I reduces tropinone to tropine, the precursor for hyoscyamine (B1674123) and scopolamine, while TR-II produces pseudotropine, a precursor for calystegines.[2][3]
In the Solanaceae family, which includes genera like Atropa, Datura, and Hyoscyamus, the biosynthesis of this compound alkaloids primarily occurs in the roots. From there, they are transported to the aerial parts of the plant, such as leaves, flowers, and seeds, where they accumulate.[1][3] In contrast, in the Erythroxylaceae family, particularly in Erythroxylum coca, the biosynthesis of cocaine and related alkaloids takes place in the young leaves.
Physiological Effects of this compound Alkaloids in Plants
The primary and most studied physiological role of this compound alkaloids in plants is defense against herbivores and pathogens.[4] These compounds are often toxic or deterrent to a wide range of organisms, from insects to mammals.
Defense Against Herbivores
This compound alkaloids act as potent feeding deterrents and toxins to herbivores. Studies on Datura stramonium have shown that the two major alkaloids, scopolamine and hyoscyamine, are under active selection by insect herbivores.[5] The mode of action in insects involves the binding of this compound alkaloids to muscarinic acetylcholine (B1216132) receptors, disrupting neurotransmission.[4] This can lead to a range of effects from reduced feeding to paralysis and death. The concentration of these alkaloids can vary significantly between different plant parts, with the highest levels often found in reproductive tissues like flowers and seeds, which are critical for plant fitness.[6]
Role in Pollinator Interactions
The presence of this compound alkaloids in nectar presents an interesting ecological trade-off. While they can deter nectar robbers and less effective pollinators, they can also influence the behavior of legitimate pollinators.[1][7] Some studies suggest that low concentrations of certain alkaloids in nectar can enhance pollinator memory and fidelity, potentially increasing pollination efficiency.[7] However, high concentrations can be repellent, reducing pollinator visitation and potentially leading to decreased reproductive success.[6] The ecological context, such as the availability of alternative floral resources, plays a significant role in determining the net effect of nectar alkaloids on plant-pollinator interactions.[1]
Allelopathic Effects and Other Ecological Roles
While less studied, this compound alkaloids may also have allelopathic effects, inhibiting the germination and growth of neighboring plants. This would reduce competition for resources. Furthermore, as nitrogen-containing compounds, they can be involved in the plant's overall nitrogen metabolism and stress physiology. The production of this compound alkaloids is often induced by various environmental stresses, suggesting a broader role in the plant's adaptation to challenging conditions.[8]
Signaling Pathways Regulating this compound Alkaloid Biosynthesis
The production of this compound alkaloids is not constitutive but is instead regulated by a complex interplay of internal developmental cues and external environmental signals. The jasmonate signaling pathway plays a central role in inducing this compound alkaloid biosynthesis in response to herbivory and other stresses.[9][10]
Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are plant hormones that act as key signaling molecules in plant defense.[9][10] When a plant is wounded by an herbivore, a signaling cascade is initiated, leading to the synthesis of JA. JA then activates a transcriptional cascade that upregulates the expression of genes encoding key enzymes in the this compound alkaloid biosynthetic pathway, such as PMT and hyoscyamine 6β-hydroxylase (H6H).[3] Elicitation with MeJA has been shown to significantly increase the accumulation of hyoscyamine and scopolamine in various this compound alkaloid-producing plants.[3]
References
- 1. Ecological context influences pollinator deterrence by alkaloids in floral nectar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of this compound Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Bioinsecticidal Activity of Solanaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolutionary ecology of the this compound alkaloids of Datura stramonium L. (Solanaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nectar alkaloids decrease pollination and female reproduction in a native plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secondary Metabolites in Nectar-Mediated Plant-Pollinator Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound alkaloid - Wikipedia [en.wikipedia.org]
The Convergent Evolution of Tropane Alkaloid Pathways: A Technical Guide for Researchers
An In-depth Examination of Biosynthetic Strategies in Solanaceae, Erythroxylaceae, and Beyond
This technical guide provides a comprehensive overview of the evolution of tropane alkaloid biosynthetic pathways across different plant families. It is designed for researchers, scientists, and drug development professionals engaged in the study of plant secondary metabolism and the discovery of novel therapeutic agents. This document delves into the comparative genomics, key enzymatic distinctions, and the remarkable convergent evolution that has led to the production of structurally similar yet biosynthetically distinct this compound alkaloids in disparate plant lineages. The guide also presents quantitative data on alkaloid distribution and detailed experimental protocols for key analytical and molecular biology techniques.
Introduction: The Scattered Landscape of this compound Alkaloids
This compound alkaloids, a class of bicyclic secondary metabolites, are renowned for their potent physiological effects and have been utilized for centuries in medicine and as psychoactive substances. Prominent members of this class include the anticholinergic drugs atropine (B194438) and scopolamine (B1681570), found predominantly in the Solanaceae family (e.g., Atropa belladonna, Hyoscyamus niger), and the stimulant cocaine, famously produced by Erythroxylum coca of the Erythroxylaceae family. The sporadic distribution of these compounds across phylogenetically distant angiosperm families has long suggested an independent evolutionary origin.[1][2][3] Recent genomic and biochemical studies have provided compelling evidence for this hypothesis, revealing a fascinating case of convergent evolution where different plant lineages have recruited distinct enzymes to catalyze similar reactions, ultimately leading to the formation of the characteristic this compound ring.[4][5][6]
This guide will explore the evolutionary divergence and convergence of these pathways, with a particular focus on the well-studied Solanaceae and Erythroxylaceae families.
Comparative Analysis of this compound Alkaloid Biosynthesis
The biosynthesis of the core this compound skeleton originates from the amino acid L-ornithine, which is converted to putrescine. The initial committed step in the pathway is the N-methylation of putrescine, catalyzed by putrescine N-methyltransferase (PMT).[1][7] From this point, the pathways in Solanaceae and Erythroxylaceae, while sharing some intermediates, exhibit significant enzymatic differences that underscore their independent evolution.
The Solanaceae Pathway: A Conserved Route to Hyoscyamine (B1674123) and Scopolamine
Within the Solanaceae family, the biosynthetic pathway leading to hyoscyamine and scopolamine is largely conserved.[4][5] A key branching point in this pathway is the reduction of tropinone (B130398). In Solanaceae, this reaction is catalyzed by two distinct tropinone reductases (TRs) belonging to the short-chain dehydrogenase/reductase (SDR) family of enzymes.[5][8] Tropinone reductase I (TRI) produces tropine, the precursor to hyoscyamine and scopolamine, while tropinone reductase II (TRII) generates pseudotropine, a precursor for calystegines.[8] The genes encoding several key enzymes in this pathway are often found in a conserved gene cluster.[1][9]
The Erythroxylaceae Pathway: A Unique Path to Cocaine
In contrast to the Solanaceae, the Erythroxylaceae family has evolved a distinct set of enzymes to construct the this compound core and synthesize its characteristic alkaloid, cocaine. A pivotal difference lies in the reduction of the tropinone intermediate. Instead of an SDR-family enzyme, E. coca utilizes a methylecgonone reductase (MecgoR) from the aldo-keto reductase (AKR) family.[5] This enzymatic divergence is a cornerstone of the convergent evolution hypothesis. Furthermore, the Erythroxylaceae pathway includes unique enzymatic steps, such as the formation of the carbomethoxy group at the C-2 position of the this compound ring, a feature absent in the Solanaceae alkaloids.[5]
Data Presentation: Quantitative Comparison of this compound Alkaloid Content
The concentration and composition of this compound alkaloids vary significantly between plant species and even between different organs of the same plant. The following tables summarize quantitative data from various studies.
| Plant Species | Family | Major this compound Alkaloids | Plant Organ | Concentration (mg/g dry weight unless specified) |
| Atropa belladonna | Solanaceae | Hyoscyamine, Scopolamine, Anisodamine | Leaves | Hyoscyamine: 0.92 - 10.61, Scopolamine: 0.30 - 1.50[9] |
| Roots | Hyoscyamine: 0.53 - 2.80, Scopolamine: 0.27, Anisodamine: 0.50[9] | |||
| Hyoscyamus niger | Solanaceae | Hyoscyamine, Scopolamine | Root Cultures | Hyoscyamine: 7.8, Scopolamine: 29.97[2] |
| Leaves | Total Alkaloids: 0.7126%[2] | |||
| Roots | Hyoscyamine: 172.06 µg/g[2] | |||
| Erythroxylum coca | Erythroxylaceae | Cocaine | Leaves | 2.3 - 9.6[1][4] |
Note: The data presented is a summary from various sources and can be influenced by factors such as plant age, growing conditions, and analytical methods.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound alkaloid pathways.
This compound Alkaloid Extraction and Quantification by HPLC
Objective: To extract and quantify this compound alkaloids from plant material.
Materials:
-
Dried and powdered plant material (leaves, roots, etc.)
-
Extraction solvent: Methanol (B129727) or a mixture of Chloroform:Methanol:Ammonia (15:5:1 v/v/v)
-
0.1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or cation-exchange)
-
HPLC system with a UV or MS detector
-
Reversed-phase C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer), pH adjusted.
-
Alkaloid standards (e.g., atropine, scopolamine, cocaine)
Procedure:
-
Extraction:
-
Weigh approximately 1 g of dried, powdered plant material.
-
Add 20 mL of extraction solvent and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
Evaporate the solvent under reduced pressure.
-
-
Acid-Base Extraction (for cleanup):
-
Dissolve the dried extract in 10 mL of 0.1 M HCl.
-
Wash the acidic solution with 10 mL of dichloromethane (B109758) three times to remove non-polar impurities. Discard the organic phase.
-
Adjust the pH of the aqueous phase to ~10 with NaOH solution.
-
Extract the alkaloids into 10 mL of dichloromethane three times.
-
Combine the organic phases and evaporate to dryness.
-
-
Solid-Phase Extraction (alternative cleanup):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the acidic extract onto the cartridge.
-
Wash the cartridge with appropriate solvents to remove impurities.
-
Elute the alkaloids with a suitable solvent (e.g., methanol with ammonia).
-
Evaporate the eluate to dryness.
-
-
HPLC Analysis:
-
Reconstitute the dried, purified extract in a known volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Separate the alkaloids using a suitable gradient program.
-
Detect the alkaloids at an appropriate wavelength (e.g., 210-220 nm for UV) or by mass spectrometry.
-
Quantify the alkaloids by comparing the peak areas with those of the standards.
-
Cloning and Heterologous Expression of Putrescine N-methyltransferase (PMT)
Objective: To isolate the PMT gene from a plant and express the functional enzyme in a heterologous host.
Materials:
-
Plant tissue (e.g., roots of a Solanaceae species)
-
RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Gene-specific primers for PMT
-
Expression vector (e.g., pET vector for E. coli or pYES vector for yeast)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli or yeast cells
-
Culture media and appropriate antibiotics/selection agents
-
IPTG (for E. coli expression) or galactose (for yeast expression)
Procedure:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the plant tissue using a commercial kit.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
-
PCR Amplification of PMT:
-
Design primers based on a known PMT sequence. The primers should include restriction sites for cloning into the expression vector.
-
Perform PCR using the cDNA as a template to amplify the full-length PMT coding sequence.
-
-
Cloning into Expression Vector:
-
Digest both the PCR product and the expression vector with the chosen restriction enzymes.
-
Ligate the digested PCR product into the digested vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli cells for plasmid propagation.
-
Select positive clones by antibiotic selection and confirm the insert by colony PCR and sequencing.
-
-
Heterologous Expression:
-
In E. coli: Transform the confirmed expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)). Grow the cells to mid-log phase and induce protein expression with IPTG.
-
In Yeast: Transform the expression plasmid into a suitable yeast strain. Grow the cells in a selective medium and induce protein expression by switching to a galactose-containing medium.
-
-
Protein Extraction and Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells by sonication or enzymatic methods.
-
Purify the recombinant PMT protein using affinity chromatography (e.g., Ni-NTA resin if a His-tag was included in the vector).
-
Enzyme Assay for Putrescine N-methyltransferase (PMT)
Objective: To determine the enzymatic activity of the recombinant PMT.
Materials:
-
Purified recombinant PMT enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Putrescine dihydrochloride
-
S-adenosyl-L-[methyl-14C]methionine (radioactive substrate) or non-radioactive S-adenosyl-L-methionine (for HPLC-based assay)
-
Scintillation cocktail and counter (for radioactive assay)
-
HPLC system (for non-radioactive assay)
Procedure (Radioactive Assay):
-
Set up the reaction mixture containing the reaction buffer, putrescine, and S-adenosyl-L-[methyl-14C]methionine.
-
Initiate the reaction by adding the purified PMT enzyme.
-
Incubate the reaction at the optimal temperature for a specific time.
-
Stop the reaction by adding a strong base (e.g., 2 M NaOH).
-
Extract the radioactive product (N-methylputrescine) with an organic solvent (e.g., chloroform).
-
Add a scintillation cocktail to the organic phase and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radioactive product formed per unit time.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
Caption: Biosynthetic pathway of this compound alkaloids in the Solanaceae family.
Caption: Biosynthetic pathway of cocaine in the Erythroxylaceae family.
Caption: Convergent evolution of the tropinone reduction step.
Conclusion
The evolution of this compound alkaloid biosynthesis is a compelling example of how different plant lineages have independently evolved complex metabolic pathways to produce structurally similar compounds. The clear distinctions in key enzymes, such as the tropinone reductases in Solanaceae and Erythroxylaceae, provide strong evidence for this convergent evolution. Understanding these distinct evolutionary trajectories not only deepens our knowledge of plant biochemistry but also opens up new avenues for metabolic engineering and the production of valuable pharmaceuticals. The detailed experimental protocols provided in this guide serve as a practical resource for researchers aiming to further unravel the complexities of this compound alkaloid biosynthesis and explore its potential applications.
References
- 1. Coca - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Atropa bella-donna - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
Tropane Alkaloids: A Technical Guide to Their Role in Traditional Medicine and Ethnobotany
Introduction
Tropane alkaloids are a class of naturally occurring bicyclic [3.2.1] alkaloids, characterized by a this compound ring in their chemical structure. These secondary metabolites are predominantly found in plants of the Solanaceae (nightshade) family, including genera such as Atropa, Datura, Hyoscyamus, and Brugmansia.[1][2] For centuries, plants containing these compounds have been a cornerstone of traditional medicine, rituals, and toxicology across various cultures.[3][4] The most pharmacologically significant this compound alkaloids include (–)-hyoscyamine, its racemate atropine (B194438), and scopolamine (B1681570) (also known as hyoscine).[5] These substances are renowned for their potent anticholinergic activity, acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs), which explains their diverse physiological effects and therapeutic applications.[4][6] This guide provides a comprehensive overview of the ethnobotanical uses, pharmacology, quantitative distribution, and analytical protocols for key this compound alkaloids, tailored for researchers and drug development professionals.
Ethnobotany and Traditional Medicine
The use of this compound alkaloid-containing plants is deeply rooted in human history, where they have been employed as medicines, poisons, and entheogens for spiritual or magical rituals.[4][7][8]
-
Atropa belladonna (Deadly Nightshade): Native to Europe and Western Asia, all parts of this plant are toxic.[9] Historically, it was used as a poison, a hallucinogen, and an aphrodisiac in medieval Europe.[10] Traditional medicinal applications include its use as a sedative and for treating muscle spasms, joint pain, cough, and inflammation.[11] Its name, belladonna ("beautiful lady"), derives from its cosmetic use to dilate pupils.[4]
-
Datura Species (Jimsonweed, Thorn Apple): Species like Datura stramonium and Datura metel have a global distribution and a long history in traditional medicine, particularly in Ayurveda and by indigenous American groups.[4][8][12] They have been used to treat a wide range of ailments including asthma (by smoking the leaves), pain, rheumatism, skin infections, and toothaches.[12][13] Due to their potent hallucinogenic properties, they were also integral to witchcraft and sorcery rituals.[8]
-
Hyoscyamus niger (Henbane): This plant has been utilized in traditional medicine since antiquity for its analgesic and sedative properties.[4] It was documented by Babylonian physicians for toothaches and used in Europe to enhance the psychoactive effects of beer.[4] Traditional uses also include the treatment of stomach cramps, coughs, and neuralgia.[3][14]
-
Brugmansia Species (Angel's Trumpets): Closely related to Datura, these South American plants are known for their large, fragrant, trumpet-shaped flowers.[15] In traditional medicine in Mexico and South America, they have been used to treat pain and inflammation and as a decongestant.[16] They also hold significant cultural importance in shamanic rituals due to their strong hallucinogenic effects.
-
Mandragora officinarum (Mandrake): Steeped in folklore, the mandrake root was used over 3,000 years ago in Egypt as an additive to beer.[4] It has been traditionally used for its sedative, analgesic, and aphrodisiac properties.
These plants were typically prepared as extracts, ointments, or teas for medicinal applications.[4] However, the concentration of active alkaloids can vary significantly depending on the plant species, geographical location, developmental stage, and plant part used, making traditional preparations highly unpredictable and dangerous.[5]
Pharmacology: Mechanism of Action
The pharmacological effects of this compound alkaloids such as atropine and scopolamine stem from their ability to act as competitive, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs).[4] These G protein-coupled receptors are found throughout the central and peripheral nervous systems and mediate the effects of the neurotransmitter acetylcholine (ACh).[16]
By binding to mAChRs, this compound alkaloids block ACh from activating the receptor, thereby inhibiting parasympathetic nerve signals.[2] This antagonism leads to a wide array of physiological effects, known as the anticholinergic toxidrome, which includes:
-
Central Nervous System: Sedation, amnesia, delirium, and hallucinations, particularly with scopolamine. Atropine can have a stimulant effect on the CNS.[2]
-
Exocrine Glands: Inhibition of secretions, leading to dry mouth, dry skin, and reduced sweating.
-
Cardiovascular System: Tachycardia (increased heart rate) due to the blockade of M2 receptors in the heart.
-
Eyes: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), resulting in blurred vision.
-
Smooth Muscle: Relaxation of smooth muscle in the gastrointestinal tract, urinary bladder, and bronchi, leading to antispasmodic and bronchodilatory effects.[9]
The S-(–)-isomer of hyoscyamine (B1674123) is significantly more potent than the R-(+)-isomer.[4] Atropine is the racemic mixture of these two forms.[4]
Quantitative Data: Alkaloid Content in Medicinal Plants
The concentration of this compound alkaloids varies considerably among different plant species and even within different organs of the same plant. The following tables summarize quantitative data from various studies.
Table 1: Atropine and Scopolamine Content in Atropa Species
| Plant Species | Plant Part | Atropine Content (% dry weight) | Scopolamine Content (% dry weight) | Total Alkaloids (% dry weight) |
| Atropa belladonna (Wild) | Leaves | Major Component | Minor Component | 2.88% |
| Roots | Major Component | Minor Component | 8.06% | |
| Stem | Major Component | Minor Component | 1.42% | |
| Atropa belladonna (Cultivated) | Leaves | Major Component | Minor Component | 1.76% |
| Roots | Major Component | Minor Component | 3.3% | |
| Stem | Major Component | Minor Component | 1.42% | |
| Seeds | Major Component | Minor Component | 4.82% | |
| Atropa acuminata | Leaves | Major Component | Minor Component | 5.88% |
| Data sourced from Ashtiania et al. (2011).[17] |
Table 2: Atropine and Scopolamine Content in Datura Species
| Plant Species | Plant Part | Atropine Content (µg/mg dry weight) | Scopolamine Content (µg/mg dry weight) |
| Datura stramonium (Young Plant) | Leaves | 0.98 | 0.10 |
| Stems | 0.31 | 0.05 | |
| Roots | 1.05 | 0.12 | |
| Datura stramonium (Adult Plant) | Leaves | 0.40 | 0.03 |
| Stems | 0.16 | 0.02 | |
| Roots | 0.58 | 0.04 | |
| Flowers | 0.35 | 0.03 | |
| Seeds | 0.12 | 0.05 | |
| Data sourced from an analysis of young and adult plants.[4] |
| Plant Species | Plant Part | Atropine Content (mg/g dry weight) | Scopolamine Content (mg/g dry weight) |
| Datura metel | Leaves | - | - |
| Stems | 0.01 | 0.02 | |
| Flowers | 0.11 | 0.63 | |
| Capsules | 0.90 | 1.70 | |
| Seeds | 0.23 | 1.70 | |
| Data sourced from a study on D. metel from Lebanon.[5][15] |
Table 3: Hyoscyamine and Scopolamine Content in Hyoscyamus niger
| Plant Part | Hyoscyamine Content (mg/g) | Scopolamine Content (mg/g) |
| Leaf (Cultivated) | 2.3377 | 0.1683 |
| Root (Cultivated) | 2.7467 | 0.6873 |
| Leaf (Harvested) | 0.3515 | 0.3611 |
| Stem (Harvested) | 0.0788 | 0.1311 |
| Capsule (Harvested) | 0.3192 | 0.0494 |
| Data sourced from a review on Hyoscyamus species.[14] |
Table 4: Atropine and Scopolamine Content in Brugmansia suaveolens
| Plant Part | Atropine Content (mg/g dry plant) | Scopolamine Content (mg/g dry plant) |
| Flowers | 0.79 ± 0.03 | 0.72 ± 0.05 |
| Data sourced from a review on B. suaveolens.[18] |
| Plant Part | Scopolamine Content (% w/w) |
| Roots | 0.0091% |
| Leaves | 0.0217% |
| Flowers | 0.2738% |
| Data sourced from an HPLC-MS analysis of B. suaveolens.[19] |
Experimental Protocols
The analysis of this compound alkaloids in plant matrices requires robust extraction, purification, and quantification methods.
Sample Preparation and Extraction
The initial step involves preparing the plant material and extracting the alkaloids.
-
Grinding: Dried plant material (leaves, seeds, roots, etc.) is finely ground to increase the surface area for efficient extraction.
-
Extraction Method:
-
Solid-Liquid Extraction (SLE): A common traditional method often employing acidified water or organic solvents like methanol (B129727) or ethanol.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, improving extraction efficiency and reducing time.
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Detailed Protocol: Ultrasound-Assisted Extraction (UAE) of Hyoscyamine and Scopolamine from Hyoscyamus niger Roots
This protocol is based on a study optimizing UAE for H. niger.[20]
-
Sample Preparation: Weigh 0.5 g of dried, powdered H. niger root into a suitable flask.
-
Solvent Addition: Add 10 mL of 100% methanol to the flask. Methanol has been shown to be a highly effective solvent for both hyoscyamine and scopolamine.[20]
-
Ultrasonication: Place the flask in an ultrasonic bath.
-
Filtration: After sonication, filter the extract to remove solid plant material.
-
Purification (if necessary): The crude extract can be further purified using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components before analysis. For LLE, the aqueous extract is typically alkalinized (e.g., to pH 12) and then extracted with an organic solvent like dichloromethane.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the predominant techniques for the sensitive and selective quantification of this compound alkaloids.[12]
Detailed Protocol: HPLC-MS/MS Analysis
This protocol is a representative example based on common methodologies for this compound alkaloid analysis in plant and food matrices.[21][22][23]
-
Chromatographic System: A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A reversed-phase C18 column (e.g., Ascentis Express C18) is commonly employed.[21]
-
Mobile Phase: A gradient elution is typically used, consisting of:
-
Solvent A: Water with an additive like 0.1% formic acid.
-
Solvent B: An organic solvent such as methanol or acetonitrile. The gradient program is optimized to achieve good separation of atropine, scopolamine, and other related alkaloids.
-
-
Injection Volume: Typically 5-10 µL of the prepared extract.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+) is used as this compound alkaloids readily form positive ions.[21]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target analyte and internal standard.
-
Example transition for Atropine: m/z 290.2 → 124.1
-
Example transition for Scopolamine: m/z 304.2 → 138.1
-
-
-
Quantification: Quantification is performed using an external calibration curve prepared with certified reference standards. The use of an isotopically labeled internal standard (e.g., atropine-d3) is recommended to correct for matrix effects and variations in instrument response.
Detailed Protocol: GC-MS Analysis
Gas chromatography requires careful consideration of the thermal stability of this compound alkaloids.[8][24][25]
-
Derivatization (Optional but Recommended): Since atropine and scopolamine are thermally unstable, derivatization to a more stable form (e.g., trimethylsilyl (B98337) esters) is often performed to prevent degradation in the hot GC inlet.[8] However, analysis without derivatization is possible by carefully controlling the inlet temperature.
-
Chromatographic System: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column with a non-polar stationary phase, such as a cross-linked methyl silicone column, is typically used.[24]
-
Injection Port Temperature: A critical parameter. Temperatures should be kept as low as possible while ensuring volatilization. A temperature of 250°C is often a good compromise to minimize degradation.[8][25] At higher temperatures (e.g., 275°C), significant degradation to products like apoatropine (B194451) and aposcopolamine (B190597) occurs.[8]
-
Oven Temperature Program: A temperature program is used to separate the analytes. For example, starting at 100°C and ramping up at 20°C/min.[24]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity by monitoring characteristic ions for each analyte.
-
Example ions for Atropine (as tropine (B42219) after hydrolysis): m/z 124, 287[24]
-
Example ions for Scopolamine: m/z 81, 138[24]
-
-
-
Quantification: Performed using a calibration curve with appropriate standards and an internal standard.
Visualizations: Pathways and Workflows
Biosynthesis of this compound Alkaloids
The biosynthesis of hyoscyamine and scopolamine originates from the amino acid L-ornithine. The pathway involves the formation of the key intermediate, the N-methyl-Δ¹-pyrrolinium cation, which leads to the this compound core. Tropinone is a crucial branch-point intermediate, reduced by two distinct enzymes, Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II), leading to different classes of alkaloids.[26] The pathway to hyoscyamine and scopolamine proceeds via tropine, formed by TR-I.
Caption: Simplified biosynthetic pathway of hyoscyamine and scopolamine.
Pharmacological Signaling Pathway
This compound alkaloids exert their effects by blocking the action of acetylcholine at muscarinic receptors. The diagram below illustrates the antagonism at the M3 receptor, which is coupled to the Gq signaling pathway. This pathway normally leads to smooth muscle contraction and glandular secretion.
Caption: Antagonism of the M3 muscarinic receptor signaling pathway by this compound alkaloids.
Experimental Workflow
The process of analyzing this compound alkaloids from plant sources follows a structured workflow, from sample collection to final data analysis.
Caption: General experimental workflow for this compound alkaloid analysis.
Conclusion
This compound alkaloids represent a fascinating and pharmacologically vital class of natural products. Their profound physiological effects have secured them a prominent place in the ethnobotanical records and traditional medicine systems of cultures worldwide. The historical use of plants like Atropa belladonna and Datura stramonium laid the groundwork for the isolation of atropine and scopolamine, which are now indispensable drugs in modern medicine, used as anticholinergics, mydriatics, and antiemetics.[10][27] The continued study of these compounds, supported by advanced analytical techniques for their precise quantification and a deeper understanding of their biosynthesis and pharmacology, offers significant opportunities for drug discovery and development. For professionals in this field, a thorough appreciation of the ethnobotanical context combined with rigorous scientific methodology is essential for harnessing the full therapeutic potential of these potent natural molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemistry, Pharmacology, and Toxicology of Datura Species—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auctoresonline.org [auctoresonline.org]
- 6. pnas.org [pnas.org]
- 7. d.lib.msu.edu [d.lib.msu.edu]
- 8. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atropa bella-donna - Wikipedia [en.wikipedia.org]
- 10. Last Steps in the Biosynthesis Pathway of this compound Alkaloids Identified | Technology Networks [technologynetworks.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. sid.ir [sid.ir]
- 14. aipublications.com [aipublications.com]
- 15. researchgate.net [researchgate.net]
- 16. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. jmest.org [jmest.org]
- 20. Ultrasound-assisted extraction of scopolamine and hyoscyamine from Hyoscyamus niger roots using central compost design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of this compound alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Determination of atropine in blood by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
The Quest for Novel Tropane Alkaloids: An In-depth Technical Guide to Discovery in Underexplored Flora
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel tropane alkaloids from underexplored plant species. This compound alkaloids, a class of bicyclic secondary metabolites, are renowned for their significant pharmacological properties, including anticholinergic, stimulant, and anesthetic effects. While plants from the Solanaceae and Erythroxylaceae families are well-known sources, a vast and underexplored botanical diversity holds the promise of new chemical entities with unique therapeutic potential.
This document provides a detailed overview of the methodologies for the discovery, isolation, and structural elucidation of these compounds, presents quantitative data on recently discovered alkaloids, and visualizes the intricate biosynthetic pathways.
Novel this compound Alkaloids from Untapped Botanical Sources
Recent phytochemical investigations into underexplored plant species have led to the isolation and characterization of several new this compound alkaloids. These discoveries underscore the chemical diversity within this alkaloid class and the potential for identifying novel molecular scaffolds for drug development.
Emerging this compound Alkaloids from the Genus Erythroxylum
The genus Erythroxylum continues to be a prolific source of new this compound alkaloid structures. Studies on species such as Erythroxylum moonii have revealed a series of novel compounds, expanding the known chemical space of this genus.[1]
| Compound Name | Plant Source | Key Structural Features |
| 3α-isobutyryloxy-7β-hydroxynorthis compound | Erythroxylum moonii | Isobutyryloxy group at C-3 and hydroxyl group at C-7 of a northis compound skeleton. |
| 3α-hydroxy-7β-phenylacetoxynorthis compound | Erythroxylum moonii | Phenylacetoxy group at C-7 and hydroxyl group at C-3 of a northis compound skeleton. |
| 3α-cis-cinnamoyloxythis compound | Erythroxylum moonii | A cis-cinnamoyloxy moiety attached to the C-3 position of the this compound ring. |
| Erythrozeylanine A | Erythroxylum zeylanicum | 6-acetoxy-3-(3',4',5'-trimethoxybenzoyloxy)this compound.[2] |
| Erythrozeylanine B | Erythroxylum zeylanicum | cis-3β-(cinnamoyloxy)this compound.[2] |
| Erythrozeylanine C | Erythroxylum zeylanicum | cis-6β-acetoxy-3α-(cinnamoyloxy)this compound.[2] |
Unique this compound Alkaloid Esters from the Genus Schizanthus
The genus Schizanthus, belonging to the Solanaceae family, is characterized by the presence of this compound alkaloids esterified with a variety of acids, leading to numerous structural isomers.[3]
| Compound Name | Plant Source | Key Structural Features |
| Schizanthine F | Schizanthus pinnatus | Tropan-3α,6β-diol diester.[4][5] |
| Schizanthine G | Schizanthus pinnatus | Tropan-3α,6β-diol diester.[4][5] |
| Schizanthine H | Schizanthus pinnatus | Tropan-3α,6β-diol diester.[4][5] |
| Schizanthine I | Schizanthus pinnatus | Tropan-3α,6β-diol diester.[4][5] |
| 3α-methylitaconyloxy-6β-senecioyloxythis compound | Schizanthus tricolor | Diester of this compound with methylitaconic acid and senecioic acid.[3] |
| 3α-methylcitraconyloxy-6β-senecioloxythis compound | Schizanthus tricolor | Diester of this compound with methylcitraconic acid and senecioic acid.[3] |
Convolvine from the Genus Convolvulus
The genus Convolvulus has also yielded interesting this compound alkaloids, such as convolvine, isolated from the roots of Convolvulus dorycnium.[6][7]
| Compound Name | Plant Source | Key Structural Features |
| Convolvine | Convolvulus dorycnium | A this compound alkaloid with a unique substitution pattern.[6] |
Experimental Protocols for the Discovery and Characterization of Novel this compound Alkaloids
The following sections detail the methodologies for the extraction, isolation, and structural elucidation of novel this compound alkaloids from plant materials.
General Extraction Protocol
This protocol is a generalized procedure based on established acid-base extraction methods for alkaloids.
1. Plant Material Preparation:
-
Air-dry the plant material (leaves, roots, or aerial parts) at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Defatting:
-
Subject the powdered plant material to Soxhlet extraction with n-hexane for 6-8 hours to remove lipids and other non-polar constituents.
-
Air-dry the defatted plant material to remove residual solvent.
3. Alkaloid Extraction:
-
Macerate the defatted plant powder in an alkaline solution (e.g., 10% ammonium (B1175870) hydroxide) for a short period (e.g., 30 minutes).
-
Percolate the alkalinized plant material with an organic solvent such as dichloromethane (B109758) or a mixture of dichloromethane and methanol.
-
Collect the organic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.
4. Acid-Base Liquid-Liquid Partitioning:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% sulfuric acid or 10% acetic acid).
-
Wash the acidic solution with a non-polar organic solvent (e.g., dichloromethane) to remove neutral and weakly basic impurities. Discard the organic layer.
-
Basify the aqueous layer to a pH of 9-10 with a strong base (e.g., concentrated ammonium hydroxide).
-
Extract the liberated alkaloids with an organic solvent (e.g., dichloromethane or chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified total alkaloid fraction.
Chromatographic Isolation
1. Column Chromatography (CC):
-
Subject the total alkaloid fraction to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of increasing polarity, typically starting with a non-polar solvent like chloroform (B151607) and gradually adding a more polar solvent like methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.
2. Preparative Thin-Layer Chromatography (pTLC):
-
Further purify the fractions obtained from CC using pTLC on silica gel plates.
-
Develop the plates with an appropriate solvent system.
-
Visualize the bands under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent).
-
Scrape the desired bands and elute the compounds with a suitable solvent mixture.
3. High-Performance Liquid Chromatography (HPLC):
-
For final purification and quantification, employ reversed-phase HPLC with a C18 column.
-
Use a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid.
-
Monitor the elution profile using a UV detector or a mass spectrometer.
Structure Elucidation
The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity of atoms within the molecule and determining the stereochemistry.
-
Biosynthesis of this compound Alkaloids: A Visualized Pathway
The biosynthesis of this compound alkaloids is a complex process that has been extensively studied. It is now understood that the pathway has evolved independently in the Solanaceae and Erythroxylaceae families. The following diagram illustrates the core biosynthetic pathway leading to the formation of the this compound ring and its subsequent modifications.
Caption: Generalized biosynthetic pathway of this compound alkaloids.
Pharmacological Perspectives and Future Directions
The pharmacological activities of well-known this compound alkaloids, such as the anticholinergic effects of atropine (B194438) and scopolamine, are mediated through their interaction with muscarinic acetylcholine (B1216132) receptors.[8] However, the specific signaling pathways and molecular targets of many newly discovered this compound alkaloids remain largely unexplored.
Preliminary bioactivity screenings of novel compounds have revealed promising activities. For instance, some this compound alkaloid isomers from Schizanthus tricolor have shown in vitro antiplasmodial activity against Plasmodium falciparum.[3] Furthermore, studies on extracts from various Erythroxylum species have indicated cytotoxic activity against several cancer cell lines, suggesting the potential for discovering new anticancer agents within this genus.[9]
Future research should focus on the detailed pharmacological characterization of these novel alkaloids. This includes comprehensive in vitro and in vivo studies to elucidate their mechanisms of action, identify their specific molecular targets, and explore their therapeutic potential. The structural diversity of these newly discovered compounds offers a valuable platform for the development of new drugs with improved efficacy and safety profiles. The continued exploration of the world's vast and understudied flora is paramount to unlocking the full therapeutic potential of this compound alkaloids.
References
- 1. New this compound alkaloids from Erythroxylum moonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alkaloids from Erythroxylum zeylanicum O.E. Schulz (Erythroxylaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Convolvine | axonscientific.com [axonscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic Activity of this compound Alkaloides of Species of Erythroxylum - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Engineering of Tropane Alkaloid Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane alkaloids (TAs) are a class of plant-derived specialized metabolites with significant pharmaceutical applications, including the anticholinergic drugs hyoscyamine (B1674123) and scopolamine.[1] The limited availability of these compounds from natural plant sources, which are susceptible to environmental fluctuations, has spurred great interest in developing alternative production platforms through metabolic engineering.[1][2] This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound precursors, metabolic engineering strategies to enhance their production, detailed experimental protocols, and quantitative data to support research and development in this field. The focus is on the engineering of microbial systems, such as Escherichia coli and Saccharomyces cerevisiae, which offer scalable and controllable fermentation processes.[3][4]
Core Biosynthetic Pathway of this compound Precursors
The biosynthesis of the foundational this compound ring structure originates from the amino acids L-arginine and L-ornithine, which serve as the primary precursors to putrescine.[5][6] A series of enzymatic reactions then converts putrescine into the key intermediate, tropinone, which stands at a critical branch point in the pathway.[6][7]
The initial committed step is the N-methylation of putrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT).[6][7] The resulting N-methylputrescine is then oxidatively deaminated to 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[8] This cation is a crucial intermediate that undergoes further reactions to form the bicyclic this compound core of tropinone.[9] Tropinone is then stereospecifically reduced by two different enzymes, Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II), to produce tropine (B42219) and pseudotropine, respectively.[6][10] Tropine is the direct precursor for the synthesis of medicinally important this compound alkaloids like hyoscyamine and scopolamine.[10]
Quantitative Data in Metabolic Engineering
Metabolic engineering efforts have focused on improving the production of this compound precursors and final products by overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions. The following tables summarize key quantitative data from various studies.
Table 1: Production Titers of this compound Precursors and Alkaloids in Engineered Microorganisms
| Compound | Host Organism | Engineering Strategy | Titer | Reference |
| Putrescine | Corynebacterium glutamicum | Overexpression of speC (ornithine decarboxylase) from E. coli, deletion of argR and argF | up to 6 g/L | [11] |
| Putrescine | Corynebacterium glutamicum | Fine-tuning of argF expression and overexpression of speC | 19 g/L (fed-batch) | [12] |
| Tropine | Saccharomyces cerevisiae | Overexpression of 15 genes (yeast, plant, bacterial), 7 gene disruptions | 5.9 mg/L | [3] |
| Hyoscyamine | Saccharomyces cerevisiae | Pathway reconstruction (26 genes), protein engineering, transporter integration | 100-500 µg/L | [13] |
| Hyoscyamine | Saccharomyces cerevisiae | Alleviation of transport limitations, cofactor regeneration, media optimization | 480 µg/L | [14] |
| Scopolamine | Saccharomyces cerevisiae | Alleviation of transport limitations, cofactor regeneration, media optimization | 172 µg/L | [14] |
Table 2: Kinetic Parameters of Key Enzymes in this compound Alkaloid Biosynthesis
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Putrescine N-methyltransferase (PMT) | Datura stramonium | Putrescine | - | - | [15][16] |
| Putrescine N-methyltransferase (PMT) | Various Solanaceae | Putrescine | - | 0.16 - 0.39 | [17] |
| Tropinone Reductase I (TR-I) | Withania somnifera | Tropinone | 35.7 ± 2.9 | 1.8 ± 0.13 | [18] |
| Tropinone Reductase I (TR-I) | Datura stramonium | Tropinone | 1390 | - | [19] |
| Tropinone Reductase II (TR-II) | Datura stramonium | Tropinone | 220 | - | [19] |
| Hyoscyamine 6β-hydroxylase (H6H) | Datura metel | Hyoscyamine | - | - | [20] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. This section provides an overview of key experimental protocols used in the metabolic engineering of this compound alkaloid precursors.
Protocol 1: Heterologous Expression of this compound Biosynthesis Genes in S. cerevisiae
This protocol outlines a general workflow for expressing plant-derived this compound biosynthesis genes in yeast.
References
- 1. researchgate.net [researchgate.net]
- 2. jipb.net [jipb.net]
- 3. Engineering a microbial biosynthesis platform for de novo production of this compound alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropinone reductase II - Wikipedia [en.wikipedia.org]
- 5. [PDF] Biosynthesis of medicinal this compound alkaloids in yeast | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Biosynthesis of medicinal this compound alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tropinone - Wikipedia [en.wikipedia.org]
- 11. Putrescine production by engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving putrescine production by Corynebacterium glutamicum by fine-tuning ornithine transcarbamoylase activity using a plasmid addiction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. twistbioscience.com [twistbioscience.com]
- 14. Engineering cellular metabolite transport for biosynthesis of computationally predicted this compound alkaloid derivatives in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]
- 16. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tropine Forming Tropinone Reductase Gene from Withania somnifera (Ashwagandha): Biochemical Characteristics of the Recombinant Enzyme and Novel Physiological Overtones of Tissue-Wide Gene Expression Patterns | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Regioselectivity of hyoscyamine 6β-hydroxylase-catalysed hydroxylation as revealed by high-resolution structural information and QM/MM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Tropinone Reductases in Tropane Alkaloid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tropinone (B130398) reductases (TRs) represent a critical enzymatic control point in the biosynthesis of tropane alkaloids, a class of secondary metabolites with significant pharmacological applications, including hyoscyamine (B1674123), scopolamine, and cocaine.[1][2] These enzymes catalyze the stereospecific reduction of the precursor tropinone, thereby dictating the metabolic flux towards distinct branches of the this compound alkaloid pathway.[1][2][3][4] This technical guide provides an in-depth overview of the function, structure, and experimental investigation of tropinone reductases, tailored for professionals in research and drug development.
Core Function and Significance
Tropinone reductases belong to the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes and are NADPH-dependent oxidoreductases.[1][5] In this compound alkaloid-producing plants, two distinct types of tropinone reductases, TRI and TRII, have been identified.[1][5][6] These enzymes share a common substrate, tropinone, but exhibit opposite stereospecificity in their reduction, a key feature that determines the subsequent alkaloid products.[1][2][7]
-
Tropinone Reductase I (TRI) , with EC number 1.1.1.206, catalyzes the reduction of tropinone to tropine (B42219) (3α-hydroxythis compound).[4][8][9] Tropine serves as the precursor for the synthesis of medicinally important alkaloids such as hyoscyamine and scopolamine.[1][2][4]
-
Tropinone Reductase II (TRII) , with EC number 1.1.1.236, is responsible for the conversion of tropinone to pseudotropine (ψ-tropine or 3β-hydroxythis compound).[4][8][10] Pseudotropine is the initial specific metabolite in the biosynthetic pathway leading to calystegines, a group of polyhydroxylated northis compound alkaloids.[1][2]
The differential activity and regulation of TRI and TRII are crucial in determining the metabolic profile of this compound alkaloids within a plant.[1][2] Studies have shown that the majority of tropinone reduction is directed towards tropine formation due to the significantly higher activity of TRI compared to TRII.[6]
Structural and Mechanistic Insights
Extensive research, including protein crystallization and structure elucidation, has provided valuable insights into the structure and function of tropinone reductases.[1][2] Both TRI and TRII are monomeric proteins with a conserved "Rossman" fold structure, characteristic of the SDR family, which includes a dinucleotide cofactor-binding motif and a catalytic active site with a YxxxK motif.[1] Despite sharing over 50% amino acid sequence similarity, suggesting a common evolutionary ancestor, the differences in their substrate-binding domains account for their opposite stereospecificity.[1][2]
The stereospecificity is achieved by the binding of tropinone in opposite orientations within the active sites of TRI and TRII.[1][2] While the cofactor and catalytic residues are well-conserved, the electrostatic environment within the substrate-binding site differs. Modeling studies suggest that charged amino acid residues play a pivotal role in controlling the orientation of tropinone, thereby dictating the stereochemistry of the reduction product.
Quantitative Data on Tropinone Reductases
The following tables summarize key quantitative data from studies on tropinone reductases from various plant sources.
| Enzyme | Source Organism | Optimal pH | Kₘ for Tropinone (mM) | Kₘ for NADPH (mM) | Molecular Weight (kDa) |
| TRI | Withania coagulans | 6.6 | - | - | 29.34 |
| TRII | Datura stramonium | - | - | Similar to TRI | - |
| TRI | Datura stramonium | 5.9 | 0.775 | - | - |
Note: Data for Kₘ values and molecular weights can vary between studies and purification methods. The provided data is a representation from the cited literature.
Experimental Protocols
The isolation, characterization, and engineering of tropinone reductases involve a range of molecular biology and biochemical techniques.
Gene Cloning and Heterologous Expression
The genes encoding TRI and TRII have been successfully cloned from various Solanaceae species.[1][2] A common workflow for this process is outlined below.
Caption: Workflow for cloning and expression of tropinone reductase.
Enzyme Assays
Enzyme activity is typically determined spectrophotometrically by monitoring the change in absorbance of NADPH at 340 nm.
-
Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., phosphate (B84403) buffer at the optimal pH), NADPH, the purified enzyme, and the substrate (tropinone).
-
Initiation: The reaction is initiated by the addition of the substrate.
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is measured over time.
-
Data Analysis: Kinetic parameters such as Kₘ and Vₘₐₓ are calculated from initial reaction rates at varying substrate concentrations.
Protein Crystallization
Crystallization of tropinone reductases is essential for elucidating their three-dimensional structure.
-
Crystallization Method: The hanging-drop vapor-diffusion method is commonly employed.[11]
-
Precipitant: 2-methyl-2,4-pentanediol has been successfully used as a precipitant for TRII from Datura stramonium.[11][12]
-
Seeding: Macro-seeding techniques may be used to obtain larger, diffraction-quality crystals.[11][12]
-
Data Collection: X-ray diffraction data is collected from the crystals, often at cryogenic temperatures.[11][12]
This compound Alkaloid Biosynthesis Pathway
The following diagram illustrates the central position of tropinone reductases in the biosynthesis of this compound alkaloids.
Caption: this compound alkaloid biosynthesis pathway.
Substrate Specificity and Regulation
While tropinone is the primary substrate, studies have shown that tropinone reductases can exhibit activity towards other carbonyl compounds, including terpene ketones.[13][14] This suggests a degree of substrate flexibility, which could be exploited for biocatalytic applications. The expression of tropinone reductase genes can be influenced by various factors, including signaling molecules like methyl jasmonate, indicating a complex regulatory network governing this compound alkaloid biosynthesis.[15][16]
Conclusion
Tropinone reductases are pivotal enzymes that control the metabolic fate of tropinone, a key intermediate in the biosynthesis of a diverse range of this compound alkaloids. Their distinct stereospecificities, coupled with their amenability to recombinant expression and characterization, make them attractive targets for metabolic engineering and biocatalytic applications. A thorough understanding of their structure, function, and regulation is essential for the development of novel strategies for the production of valuable this compound-based pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropinone reductases, enzymes at the branch point of this compound alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two tropinone reductases, that catalyze opposite stereospecific reductions in this compound alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tropinone reductase: A comprehensive review on its role as the key enzyme in this compound alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular cloning and catalytic characterization of a recombinant tropine biosynthetic tropinone reductase from Withania coagulans leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tropinone - Wikipedia [en.wikipedia.org]
- 7. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tropinone reductase I - Wikipedia [en.wikipedia.org]
- 10. Tropinone reductase II - Wikipedia [en.wikipedia.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Crystallization and preliminary crystallographic study of tropinone reductase II from Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substrate flexibility and reaction specificity of tropinone reductase-like short-chain dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 15. Molecular cloning and characterization of a tropinone reductase from Dendrobium nobile Lindl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Rapid Synthesis of Psychoplastogenic Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the rapid synthesis of psychoplastogenic tropane alkaloids, a promising class of compounds for the development of novel neurotherapeutics. The methodologies described herein are based on a recently developed synthetic strategy that allows for efficient and late-stage diversification of the this compound core, facilitating structure-activity relationship (SAR) studies.[1][2][3]
Introduction
This compound alkaloids are a class of biologically active molecules characterized by their 8-azabicyclo[3.2.1]octane core.[1][2][3] Certain members of this family, such as scopolamine, have been shown to exhibit psychoplastogenic properties, meaning they can promote rapid and lasting neural plasticity.[1][2][4] This has generated significant interest in their potential as fast-acting antidepressants and treatments for other neuropsychiatric disorders.[1][2][4]
Traditional synthetic routes to this compound alkaloids are often lengthy and not conducive to the late-stage functionalization required for medicinal chemistry campaigns.[1][2][3] The protocols detailed below outline a novel approach that overcomes these limitations, enabling the synthesis of diverse this compound analogs in 5-7 steps.[1][2][3] This strategy relies on the construction of the this compound core via an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from the rapid synthesis and psychoplastogenic evaluation of key this compound alkaloids.
Table 1: Synthesis Yields and Step Counts
| Compound | Common Name | Number of Steps | Overall Yield (%) | Reference |
| 1 | Tropacocaine | 5 | Not Reported | [1] |
| 2 | Benzoyltropine | 5 | Not Reported | [1] |
| 4 | trans-3β-(cinnamoyloxy)-tropane | 7 | Not Reported | [1] |
| 5 | Datumetine | 7 | Not Reported | [1] |
Table 2: In Vitro Psychoplastogenic Activity (Spinogenesis Assay)
| Compound (10 µM) | Mean Spine Density (spines/10 µm) | % Increase vs. Vehicle | p-value vs. Vehicle | Reference |
| Vehicle (DMSO) | ~1.5 | 0% | - | [1] |
| Scopolamine | ~2.5 | ~67% | <0.0001 | [1] |
| Benzoyltropine (2) | ~2.5 | ~67% | <0.0001 | [1] |
| Tropacocaine (1) | ~2.0 | ~33% | <0.01 | [1] |
| Datumetine (5) | ~2.2 | ~47% | <0.001 | [1] |
| BDNF (50 ng/mL) | ~2.7 | ~80% | <0.0001 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Trop-6-ene Intermediates
This protocol describes the key strategic steps for the synthesis of the trop-6-ene core, which serves as a versatile intermediate for further diversification.
1. Aziridination of Cycloheptadiene:
-
To a solution of a suitable cycloheptadiene derivative in an appropriate solvent (e.g., dichloromethane), add the aziridinating agent (e.g., a phthalimide-based nitrogen source) and a suitable catalyst (e.g., a rhodium-based catalyst).
-
Stir the reaction at room temperature for the specified time (typically several hours) until the reaction is complete as monitored by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography to yield the aziridinated cycloheptadiene.
2. Vinyl Aziridine Rearrangement:
-
Dissolve the purified aziridinated cycloheptadiene in a high-boiling point solvent (e.g., toluene (B28343) or xylene).
-
Heat the reaction mixture to reflux for several hours. The progress of the rearrangement can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting trop-6-ene intermediate by flash column chromatography.
Protocol 2: Late-Stage Functionalization of the this compound Core
The trop-6-ene intermediates can be further modified at several positions (N8, C3, C6/C7) to generate a library of analogs.
1. N8-Functionalization:
-
A one-pot procedure can be employed for phthalimide (B116566) deprotection, N-N bond cleavage, olefin reduction, and reductive amination.
-
Subject the trop-6-ene intermediate to a reducing agent (e.g., H2, Pd/C) in the presence of an appropriate amine source (e.g., an aldehyde or ketone for reductive amination) and an acid catalyst.
-
The reaction conditions (pressure, temperature, and time) should be optimized for the specific substrate.
-
Purify the final N8-functionalized this compound by column chromatography.
2. C6/C7-Functionalization:
-
The olefin in the trop-6-ene intermediate can be functionalized using various methods, such as dihydroxylation.
-
For dihydroxylation, treat the trop-6-ene with a catalytic amount of osmium tetroxide (OsO4) and a stoichiometric amount of a co-oxidant like N-methylmorpholine-N-oxide (NMO) in a suitable solvent system (e.g., acetone/water).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction and purify the resulting diol by chromatography.
3. C3-Functionalization:
-
The ester group at the C3 position can be hydrolyzed to the corresponding alcohol (tropine or pseudotropine).
-
Treat the C3-ester-containing this compound with a base (e.g., lithium hydroxide) in a mixture of solvents like THF and water.
-
Stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture and extract the product.
-
The resulting alcohol can be re-esterified with various carboxylic acids using standard coupling reagents (e.g., EDC/DMAP) to produce a diverse range of C3-functionalized analogs.
Protocol 3: Spinogenesis Assay in Primary Cortical Neurons
This protocol is used to assess the psychoplastogenic activity of the synthesized compounds by measuring their ability to promote the formation of dendritic spines on cultured neurons.
1. Primary Cortical Neuron Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat pups and plate them on poly-D-lysine coated coverslips in a suitable culture medium.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
-
Allow the neurons to mature for at least 20 days in vitro (DIV 20) before treatment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
On DIV 20, treat the mature cortical cultures with the test compounds at a final concentration of 10 µM for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 50 ng/mL Brain-Derived Neurotrophic Factor, BDNF).
3. Immunofluorescence Staining and Imaging:
-
After 24 hours of treatment, fix the neurons with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.25% Triton X-100).
-
Stain the neurons to visualize their morphology. F-actin can be stained with phalloidin (B8060827) conjugated to a fluorescent dye (e.g., AlexaFluor 488) to visualize dendritic spines.
-
Mount the coverslips on microscope slides.
-
Acquire images of the neurons using a confocal microscope.
4. Quantification of Dendritic Spines:
-
Analyze the acquired images using appropriate software (e.g., ImageJ).
-
Count the number of dendritic spines along a defined length of secondary dendrites for multiple neurons per condition.
-
Calculate the average spine density (spines per 10 µm) for each treatment group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's multiple comparisons test) to determine the significance of the observed effects compared to the vehicle control.
Mandatory Visualizations
References
- 1. mTOR Signaling: At the Crossroads of Plasticity, Memory, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulation of the mTOR Pathway Mediates Impairment of Synaptic Plasticity in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuronal mTOR Outposts: Implications for Translation, Signaling, and Plasticity [frontiersin.org]
- 4. Protocol for live enhanced resolution confocal imaging of dendritic spinule dynamics in primary mouse cortical neuron culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for Tropane Alkaloid Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the principal analytical techniques employed for the qualitative and quantitative analysis of tropane alkaloids, such as atropine (B194438) and scopolamine (B1681570). It includes application notes, detailed experimental protocols, and comparative quantitative data to guide researchers in selecting and implementing the most suitable methods for their specific applications, from natural product screening to pharmaceutical quality control.
Introduction to this compound Alkaloids
This compound alkaloids (TAs) are a class of naturally occurring secondary metabolites predominantly found in plants of the Solanaceae family (e.g., Atropa belladonna, Datura stramonium, Hyoscyamus niger).[1] With over 200 identified compounds, these alkaloids are characterized by the this compound ring system and are of significant interest due to their wide range of physiological effects and applications in medicine.[1][2] Accurate and sensitive analytical methods are crucial for their quantification in various matrices, including plant materials, food products, and biological samples, due to their toxicity and pharmaceutical relevance.[1]
General Workflow for this compound Alkaloid Analysis
The analysis of this compound alkaloids typically follows a multi-step process, beginning with sample preparation and concluding with data analysis. Each step is critical for achieving accurate and reproducible results.
Caption: High-level overview of the this compound alkaloid analysis workflow.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the separation and quantification of this compound alkaloids.[3][4] Reversed-phase columns, such as C18, are commonly employed for these analyses.[3]
Application Note: LC-MS/MS for Atropine and Scopolamine in Leafy Vegetables
This method is ideal for the sensitive and selective quantification of atropine and scopolamine in complex food matrices like leafy vegetables, which may be contaminated with TA-producing plants. The use of a miniaturized QuEChERS (μ-QuEChERS) protocol for sample preparation significantly reduces solvent consumption while maintaining high recovery rates.[5] Tandem mass spectrometry (MS/MS) provides excellent specificity and allows for low detection limits, which is crucial for meeting regulatory requirements.[5]
Experimental Protocol: µ-QuEChERS and HPLC-MS/MS
This protocol is adapted from a validated method for analyzing atropine and scopolamine in leafy vegetables.[5][6]
A. Sample Preparation (µ-QuEChERS)
-
Homogenization: Homogenize 1 gram of fresh, leafy vegetable sample. For lyophilized samples, use 0.1 g and hydrate (B1144303) with 0.5 mL of water.[5]
-
Extraction:
-
Add 1.5 mL of 1% acetic acid in acetonitrile (B52724) to the homogenized sample in a centrifuge tube.
-
Add internal standards (e.g., Atropine-d3, Scopolamine-d3).
-
Vortex for 1 minute.
-
-
Salting-Out:
-
Add 0.1 g of anhydrous MgSO₄ and 0.05 g of CH₃COONa.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant to a new tube containing 150 mg of anhydrous MgSO₄ and 25 mg of PSA (primary secondary amine) sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm filter.
-
The sample is now ready for HPLC-MS/MS analysis.
-
B. HPLC-MS/MS Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.
-
B: 5 mM ammonium formate with 0.1% formic acid in methanol (B129727).
-
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard (e.g., Atropine: m/z 290.2 → 124.1; Scopolamine: m/z 304.2 → 138.1).
Caption: Detailed workflow for µ-QuEChERS sample prep and LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile and thermally stable this compound alkaloids.[3] For less volatile or thermally labile compounds, derivatization is often required to improve their chromatographic properties.[7][8]
Application Note: GC-MS for this compound Alkaloids in Biological Samples
This method is suitable for the forensic and clinical analysis of this compound alkaloids in biological matrices like serum and urine.[8] A simple extraction using an Extrelut column followed by trimethylsilyl (B98337) (TMS) derivatization ensures good recovery and chromatographic peak shape.[7][8] The mass spectrometer provides definitive identification based on mass spectra and retention times.
Experimental Protocol: GC-MS with Derivatization
This protocol is based on a method for the quantitative analysis of this compound alkaloids in biological materials.[7][8]
A. Sample Preparation
-
Extraction:
-
Mix 1 mL of serum or urine with a borate (B1201080) buffer.
-
Add an internal standard (e.g., Atropine-d3).[8]
-
Apply the mixture to an Extrelut column.
-
Elute the adsorbed alkaloids with dichloromethane.[8]
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried residue.
-
Heat at 70°C for 20 minutes to form the TMS derivatives.[7]
-
B. GC-MS Conditions
-
GC System: A standard gas chromatograph.
-
Column: A semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless mode.
-
Temperature Program:
-
Initial temperature: 100°C.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a versatile, cost-effective, and high-throughput technique for the separation and quantification of this compound alkaloids, particularly in plant extracts.[4] It allows for the simultaneous analysis of multiple samples.
Application Note: HPTLC for Alkaloids in Solanaceae Plants
This method is designed for the simultaneous quantification of hyoscyamine (B1674123) and scopolamine, along with their precursors, in extracts from various plant materials, including field-grown plants and in vitro cultures.[9] A double development procedure enhances the separation of closely related compounds. Densitometric scanning provides quantitative data.[9]
Experimental Protocol: HPTLC-Densitometry
This protocol is adapted from a method for analyzing this compound alkaloids and their precursors in Solanaceae plants.[9]
A. Sample and Standard Preparation
-
Extraction: Extract dried, powdered plant material using an appropriate solvent system (e.g., methanol with a small percentage of ammonia).
-
Standard Solutions: Prepare standard solutions of hyoscyamine, scopolamine, and other target alkaloids in methanol.
B. HPTLC Analysis
-
Plate: HPTLC Si60 F254 plates (20 x 10 cm).
-
Application: Apply samples and standards as bands using an automatic applicator.
-
Mobile Phase: Chloroform:Methanol:Acetone:25% Ammonia (75:15:10:1.8, v/v/v/v).[9]
-
Development:
-
Visualization:
-
Dry the plate thoroughly.
-
Spray with Dragendorff's reagent to visualize the alkaloid spots.[9]
-
-
Densitometry:
-
Scan the plate using a TLC scanner at an appropriate wavelength (e.g., 520 nm after derivatization).[9]
-
Quantify the analytes by comparing the peak areas of the samples to those of the standards.
-
Quantitative Data Summary
The performance of analytical methods is assessed by validation parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery.[10][11][12] The following tables summarize typical quantitative data for the analysis of key this compound alkaloids using various techniques.
Table 1: Performance of LC-MS/MS Methods
| Analyte | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Atropine | Leafy Vegetables | µ-QuEChERS-HPLC-MS/MS | 0.7 ng/g | 2.3 ng/g | 90-100% | [5][6] |
| Scopolamine | Leafy Vegetables | µ-QuEChERS-HPLC-MS/MS | 0.6 ng/g | 2.2 ng/g | 90-100% | [5][6] |
| Atropine | Compound Feeds | LC-MS/MS | - | 0.93 µg/kg | - | [13] |
| Scopolamine | Compound Feeds | LC-MS/MS | - | 0.92 µg/kg | - |[13] |
Table 2: Performance of GC-MS Methods
| Analyte | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| This compound Alkaloids | Biological Materials | GC-MS (TMS Deriv.) | 5.0 ng/mL | 10.0 ng/mL* | >80% | [7][8] |
| Various Alkaloids | Archaeological Pottery | GC-MS/MS | <0.5 ng/g | <0.5 ng/g | 55-61% |[14] |
*Note: LOQ is often defined as the lowest point on the calibration curve, which was 10 ng/mL in this study.[8]
Table 3: Performance of HPLC-UV/DAD and HPTLC Methods
| Analyte | Matrix | Method | LOD | LOQ | Linearity Range | Reference |
|---|---|---|---|---|---|---|
| Atropine | Datura metel Extract | HPLC-DAD | 32 µg/mL | 98 µg/mL | 0.03-0.17 mg/mL | [15] |
| Scopolamine | Datura metel Extract | HPLC-DAD | 32 µg/mL | 98 µg/mL | 0.03-0.17 mg/mL | [15] |
| Atropine | Scopolia Extract Powder | HPLC-UV | - | 5.0 µg/mL | 5.0-500 µg/mL | [16] |
| Scopolamine | Scopolia Extract Powder | HPLC-UV | - | 0.5 µg/mL | 0.5-500 µg/mL | [16] |
| Hyoscyamine | Plant Material | HPTLC-Densitometry | - | - | - | [9] |
| Scopolamine | Plant Material | HPTLC-Densitometry | - | - | - |[9] |
References
- 1. Occurrence and Chemistry of this compound Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of this compound alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-development-HPTLC method for quantitation of hyoscyamine, scopolamine and their biosynthetic precursors in selected solanaceae plants grown in natural conditions and as in vitro cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation Criteria for LOD and LOQ: What Is Acceptable? – Pharma Validation [pharmavalidation.in]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]
- 16. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Tropane Alkaloids in Various Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropane alkaloids (TAs) are a class of over 200 secondary metabolites naturally occurring in several plant families, most notably Solanaceae (e.g., Atropa belladonna, Datura stramonium).[1][2] Key compounds such as atropine (B194438) and scopolamine (B1681570) are of significant interest due to their anticholinergic properties, making them valuable in medicine but also potent toxins if ingested accidentally through contaminated foods.[1][3] Regulatory bodies have set stringent maximum residue levels (MRLs) for TAs in certain foods, particularly those for infants and young children, necessitating highly sensitive and reliable analytical methods for their detection.[4]
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique for the quantification of this compound alkaloids due to its exceptional sensitivity, selectivity, and applicability to complex matrices.[5] This application note provides a comprehensive overview and detailed protocols for the analysis of atropine and scopolamine using HPLC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Data Presentation: Quantitative Parameters
The successful quantification of this compound alkaloids relies on optimized liquid chromatography and mass spectrometry conditions. The following tables summarize typical parameters for a robust HPLC-MS/MS method.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Typical Value | Notes |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, <3 µm) | C18 columns are widely employed for TA analysis.[5][6] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier improves peak shape and ionization efficiency.[6][7] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol + 0.1% Formic Acid | Methanol may offer a better response for most alkaloids.[4] |
| Gradient Elution | 1% B to 50% B over ~25 minutes | A gradient is necessary to elute compounds effectively.[7] |
| Flow Rate | 0.25 - 0.5 mL/min | A typical flow rate for analytical scale columns.[6][7] |
| Column Temperature | 40 - 60 °C | Elevated temperature can improve separation efficiency.[6] |
| Injection Volume | 5 - 10 µL | Dependent on sample concentration and instrument sensitivity.[8] |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Typical Value | Notes |
|---|---|---|
| Ion Source | Electrospray Ionization (ESI) | ESI is the most common ionization technique for TAs.[6] |
| Ionization Mode | Positive | TAs readily protonate to form positive ions.[3][4] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | MRM provides high sensitivity and selectivity for quantification.[6] |
| Capillary Voltage | 3,500 V | Instrument-specific; requires optimization.[4] |
| Drying Gas | Nitrogen | Temperature and flow rate require optimization. |
| Nebulizer Gas | Nitrogen (e.g., 35 psi) | Instrument-specific; requires optimization.[4] |
Table 3: Analyte-Specific MRM Transitions and Method Performance
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier/Qualifier) | Example LOQ | Example Recovery |
|---|---|---|---|---|
| Atropine | 290.2 | 124.1 / 93.1 | 2.3 ng/g (leafy vegetables)[9] | 90 - 100%[9] |
| Scopolamine | 304.2 | 138.1 / 103.1 | 2.2 ng/g (leafy vegetables)[9] | 93 - 95%[9] |
| Atropine | 290.2 | 124.1 | 5.0 µg/kg (maize)[10] | ~66%[10] |
| Scopolamine | 304.2 | 138.1 | 5.0 µg/kg (maize)[10] | ~86%[10] |
| Atropine | 290.2 | 124.1 | 167 pg/mL (plant extract)[3][11] | Not Specified |
| Scopolamine | 304.2 | 138.1 | 333 pg/mL (plant extract)[3][11] | Not Specified |
Note: Collision energies and other source parameters must be optimized for the specific instrument in use.
Experimental Workflow Visualization
The overall process from sample collection to final data analysis follows a structured workflow, which is crucial for achieving reproducible and accurate results.
Caption: General workflow for the quantification of this compound alkaloids.
Experimental Protocols
Detailed methodologies are provided below for sample preparation from different matrices and for the final instrumental analysis.
Protocol 1: Sample Preparation of Plant Material via Acid-Base Liquid-Liquid Extraction (LLE)
This classic method is effective for extracting alkaloids from complex plant matrices.[2][12]
-
Preparation of Plant Material:
-
Acidic Extraction:
-
Weigh 1 g of the homogenized plant powder into a centrifuge tube.
-
Add 10 mL of 0.1 M HCl or an aqueous acid like 1% acetic acid.[2][8]
-
Sonicate the mixture for 15-30 minutes to facilitate cell disruption and extraction.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes.
-
Carefully collect the acidic aqueous supernatant, which contains the protonated alkaloids.
-
-
Liquid-Liquid Extraction and Purification:
-
Transfer the supernatant to a separation funnel.
-
Alkalize the extract to a pH of ~12 with ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.[2]
-
Add 10 mL of an immiscible organic solvent such as dichloromethane.
-
Shake the funnel vigorously for 2 minutes, ensuring proper partitioning. Allow the layers to separate.
-
Collect the lower organic layer containing the this compound alkaloids. Repeat the extraction twice more with fresh solvent.
-
Pool the organic extracts.
-
-
Final Sample Preparation:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[8]
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Protocol 2: Micro-QuEChERS (µ-QuEChERS) for Food Matrices
This modern, miniaturized method is fast, requires less solvent, and is highly effective for a variety of food samples, including leafy vegetables and cereals.[9][13]
-
Sample Homogenization:
-
Extraction and Partitioning:
-
Add 1 mL of acetonitrile (containing 1% acetic acid, if desired) to the tube.
-
Add a QuEChERS salt packet (e.g., 4g MgSO₄, 1g NaCl, 1g sodium citrate (B86180), 0.5g disodium (B8443419) citrate sesquihydrate). For micro-methods, these amounts are scaled down 10-fold.[10][13]
-
Immediately cap the tube and shake vigorously for 1-2 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take an aliquot of the upper acetonitrile layer (e.g., 0.5 mL) and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a sorbent mixture, typically anhydrous MgSO₄ (to remove water) and C18 (to remove fats and non-polar interferences).[10]
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the sorbent material.
-
-
Final Sample Preparation:
-
Carefully transfer the cleaned supernatant to a new tube.
-
Evaporate the solvent to dryness under a nitrogen stream.
-
Reconstitute the residue in a suitable volume (e.g., 0.5 mL) of the initial HPLC mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 3: HPLC-MS/MS Instrumental Analysis
This protocol provides a starting point for the instrumental analysis. Parameters should be optimized based on the specific instrument and column used.
-
System Equilibration:
-
Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 99% Mobile Phase A, 1% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.[7]
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column maintained at 45 °C.[7]
-
Set the flow rate to 0.5 mL/min.[7]
-
Inject 5 µL of the prepared sample.
-
Run a gradient elution program similar to the following:
-
0-2.0 min: Hold at 1% B
-
2.0-26.0 min: Linear ramp from 1% to 50% B
-
26.01-27.0 min: Ramp to 95% B and hold (column wash)
-
27.01-30.0 min: Return to 1% B (re-equilibration)[7]
-
-
-
Mass Spectrometry Detection:
-
Set the ESI source to positive ion mode.
-
Optimize source parameters such as capillary voltage (~3.5-4.0 kV), nozzle voltage, and gas flows/temperatures for maximum signal intensity of your target analytes.
-
Set up the MRM acquisition method using the precursor and product ions listed in Table 3. Optimize the collision energy for each transition to achieve the most stable and intense fragment ion signal.
-
Acquire data across the entire chromatographic run.
-
-
Quantification:
-
Prepare a series of calibration standards in a blank matrix extract (matrix-matched calibration) to compensate for matrix effects.[9]
-
Construct a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the this compound alkaloids in the unknown samples by interpolating their peak areas from the calibration curve.
-
References
- 1. Occurrence and Chemistry of this compound Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Determination of this compound alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. | Sigma-Aldrich [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Applications of Liquid-Chromatography Tandem Mass Spectrometry in Natural Products Research: this compound Alkaloids as a Case Study [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Extraction and Purification of Tropane Alkaloids from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane alkaloids are a class of bicyclic alkaloids known for their significant physiological activities and presence in various plant families, most notably Solanaceae (e.g., Atropa belladonna, Datura stramonium) and Erythroxylaceae (e.g., Erythroxylum coca).[1][2][3] These compounds, including atropine, scopolamine (B1681570), and cocaine, possess a characteristic this compound ring structure and are of great interest for their medicinal applications as anticholinergics, mydriatics, and stimulants.[1][2][4] The efficient extraction and purification of these alkaloids from plant matrices are critical steps for research, drug development, and quality control.
These application notes provide a comprehensive overview of modern and classical techniques for the extraction and purification of this compound alkaloids from plant material. Detailed protocols for key methodologies are presented, along with comparative data to aid in method selection and optimization.
Data Presentation: Quantitative Analysis of this compound Alkaloid Content and Extraction Yields
The concentration of this compound alkaloids varies significantly depending on the plant species, the specific plant organ, growing conditions, and the extraction method employed.[2][5] The following tables summarize quantitative data from various studies to provide a comparative baseline for researchers.
Table 1: this compound Alkaloid Content in Various Plant Species
| Plant Species | Plant Part | Major Alkaloids | Alkaloid Content (% dry weight) | Reference |
| Atropa belladonna | Leaves | Hyoscyamine (B1674123), Scopolamine | 0.3 - 0.6 | [4] |
| Atropa belladonna | Roots | Hyoscyamine | ~0.5 | [4] |
| Datura stramonium | Seeds | Atropine, Scopolamine | 0.2 - 0.5 | [6] |
| Datura innoxia | Herb | Atropine, Scopolamine | Not specified | [7] |
| Hyoscyamus niger | Roots | Hyoscyamine, Scopolamine | Hyoscyamine: ~0.017%, Scopolamine: ~0.023% | [8] |
| Erythroxylum coca | Leaves | Cocaine | 0.5 - 1.0 | [1] |
Table 2: Comparison of Extraction Methodologies and Yields
| Extraction Method | Plant Material | Target Alkaloids | Solvent(s) | Key Parameters | Yield/Efficiency | Reference |
| Ultrasound-Assisted Extraction (UAE) | Hyoscyamus niger roots | Hyoscyamine, Scopolamine | Methanol (B129727) | 45°C, 10 min (Hyoscyamine); 25°C, 10 min (Scopolamine) | Hyoscyamine: 164.72 µg/g DW; Scopolamine: 209.23 µg/g DW | [8] |
| Ultrasound-Assisted Extraction (UAE) with Ionic Liquid | Radix physochlainae | This compound alkaloids | 0.03 mol/L [C3Tr][PF6] aqueous solution | 90 W, 30 min, 1:20 solid-liquid ratio | 121.3% (compared to pharmacopoeia method) | [9][10] |
| Microwave-Assisted Extraction (MAE) | Datura and Brugmansia spp. | Atropine, Scopolamine | Methanol | Temperature, time, and solvent volume optimized via Doehlert design | High efficiency, reduced time and solvent consumption | [11] |
| Supercritical Fluid Extraction (SFE) | Datura candida x Datura aurea hairy roots | Hyoscyamine, Scopolamine | CO2 with Methanol/Water modifier | 20 MPa, 70°C | Quantitative extraction in 20 minutes | [12] |
| Classical Solvent Extraction | Atropa baetica hairy roots | Scopolamine, Hyoscyamine | Chloroform (B151607):Methanol:Ammonia (15:5:1) or Dichloromethane-based mixtures | N/A | Dichloromethane (B109758) was a suitable replacement for chloroform | [13] |
Experimental Protocols
This section provides detailed methodologies for commonly employed extraction and purification techniques for this compound alkaloids.
Ultrasound-Assisted Extraction (UAE) of Hyoscyamine and Scopolamine from Hyoscyamus niger Roots
This protocol is adapted from a study optimizing UAE for Hyoscyamus niger.[8]
Materials and Equipment:
-
Dried and powdered root tissue of Hyoscyamus niger
-
Methanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
HPLC-DAD system for analysis
Protocol:
-
Weigh 100 mg of dried and powdered root tissue into a centrifuge tube.
-
Add 1 mL of the selected solvent (Methanol was found to be optimal).
-
For optimal hyoscyamine extraction, place the tube in an ultrasonic bath at 45°C for 10 minutes.
-
For optimal scopolamine extraction, place the tube in an ultrasonic bath at 25°C for 10 minutes.
-
After sonication, centrifuge the mixture at 12,000 rpm for 15 minutes.
-
Collect the supernatant containing the extracted alkaloids.
-
The supernatant can be directly analyzed by HPLC-DAD or subjected to further purification steps if necessary.
Microwave-Assisted Extraction (MAE) followed by QuEChERS Clean-up
This protocol is a generalized procedure based on modern extraction techniques for this compound alkaloids.[11][14]
Materials and Equipment:
-
Dried and powdered plant material
-
Methanol
-
Microwave extraction system
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) salts and sorbents
-
Centrifuge
-
GC-MS or LC-MS/MS system for analysis
Protocol:
-
Extraction:
-
Place a known amount of powdered plant material (e.g., 1 g) into a microwave extraction vessel.
-
Add a suitable volume of extraction solvent (e.g., 10 mL of methanol).
-
Optimize MAE parameters such as temperature, time, and microwave power according to the instrument's capabilities and preliminary experiments.[15]
-
After extraction, allow the vessel to cool and filter the extract.
-
-
QuEChERS Clean-up:
-
Take an aliquot of the extract (e.g., 1 mL) and add it to a QuEChERS tube containing a suitable salt mixture (e.g., magnesium sulfate, sodium chloride).
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the supernatant to a second QuEChERS tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18).
-
Vortex and centrifuge again.
-
The final supernatant is ready for chromatographic analysis.
-
Classical Acid-Base Liquid-Liquid Extraction (LLE)
This is a traditional and widely used method for the selective extraction of alkaloids.[5][16]
Materials and Equipment:
-
Dried and powdered plant material
-
Aqueous acid solution (e.g., 0.1 M Sulfuric Acid or 1% Acetic Acid)
-
Organic solvent (e.g., Dichloromethane or Chloroform)
-
Aqueous base solution (e.g., concentrated Ammonia or Sodium Carbonate solution)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Macerate the powdered plant material in the acidic aqueous solution to protonate the alkaloids, rendering them water-soluble.
-
Filter the mixture to remove solid plant debris.
-
Transfer the acidic aqueous extract to a separatory funnel.
-
Wash the aqueous phase with an organic solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. Discard the organic phase.
-
Basify the aqueous phase to a high pH (e.g., pH 9-11) with the base solution. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., dichloromethane) to the separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the organic layer containing the alkaloids. Repeat the extraction of the aqueous layer multiple times with fresh organic solvent to ensure complete recovery.
-
Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Purification by Solid-Phase Extraction (SPE)
SPE is a common technique for sample clean-up and fractionation of this compound alkaloids from crude extracts.[14][17]
Materials and Equipment:
-
Crude alkaloid extract
-
Cation-exchange SPE cartridge (e.g., Oasis MCX)
-
Methanol
-
0.1 M HCl
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
SPE manifold
Protocol:
-
Conditioning: Wash the SPE cartridge with 5 mL of methanol, followed by equilibration with 5 mL of 0.1 M HCl.
-
Sample Loading: Dissolve the crude extract in an acidic solution and load it onto the conditioned cartridge at a slow flow rate.
-
Washing:
-
Wash the cartridge with 5 mL of 0.1 M HCl to remove neutral and acidic interferences.
-
Wash with 5 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the retained this compound alkaloids with 5 mL of 5% ammonium hydroxide in methanol.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Visualizations: Signaling Pathways and Experimental Workflows
Biosynthesis of this compound Alkaloids in Solanaceae
The biosynthesis of this compound alkaloids in plants like Atropa belladonna is a complex enzymatic process starting from amino acids.[18][19] Understanding this pathway is crucial for metabolic engineering and optimizing production.
General Workflow for Extraction and Purification of this compound Alkaloids
The following diagram illustrates a typical workflow for the isolation and analysis of this compound alkaloids from plant material.
Logical Flow of Acid-Base Liquid-Liquid Extraction
This diagram details the decision-making process and phase partitioning during a classical acid-base LLE for alkaloid purification.
References
- 1. This compound alkaloid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. akjournals.com [akjournals.com]
- 8. Ultrasound-assisted extraction of scopolamine and hyoscyamine from Hyoscyamus niger roots using central compost design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasonic Extraction of this compound Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 13. Studies on this compound alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Occurrence and Chemistry of this compound Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. d.lib.msu.edu [d.lib.msu.edu]
Application of Tropane Alkaloids in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane alkaloids, a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites predominantly found in plants of the Solanaceae family, have long been recognized for their significant pharmacological activities. Their profound effects on the central and peripheral nervous systems have made them invaluable tools in neurodegenerative disease research. This document provides detailed application notes and protocols for the use of key this compound alkaloids—scopolamine (B1681570), atropine (B194438), and cocaine—in studying the pathophysiology of and developing potential therapeutics for diseases such as Alzheimer's and Parkinson's.
Application Notes
This compound alkaloids serve as crucial pharmacological probes to investigate the roles of specific neurotransmitter systems in neurodegeneration. Their primary mechanisms of action involve the modulation of muscarinic acetylcholine (B1216132) receptors and dopamine (B1211576) transporters, both of which are critically implicated in the pathology of various neurodegenerative disorders.
-
Scopolamine: A non-selective muscarinic receptor antagonist, scopolamine is widely used to induce a transient cognitive deficit in animal models, mimicking the cholinergic dysfunction observed in Alzheimer's disease. This reversible amnesia model is instrumental for screening and validating potential nootropic and anti-amnesic drug candidates.[1][2][3][4]
-
Atropine: As an anticholinergic agent, atropine has been investigated for its effects on motor symptoms in Parkinson's disease, particularly tremor.[1][5] While its clinical use is limited by side effects, it remains a valuable research tool for understanding the role of the cholinergic system in the motor circuitry of the basal ganglia.
-
Cocaine: By blocking the dopamine transporter (DAT), cocaine elevates synaptic dopamine levels, providing a model to study the consequences of dopaminergic dysregulation.[6][7][8] Research using cocaine helps to elucidate the mechanisms of dopamine neurotoxicity and the potential link between chronic stimulant use and an increased risk for Parkinson's disease.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of this compound alkaloids in neurodegenerative disease research models.
Table 1: Scopolamine-Induced Cognitive Impairment Models
| Animal Model | Scopolamine Dose | Route of Administration | Effect | Behavioral Test | Reference |
| Mice (NMRI) | 0.3 - 3.0 mg/kg | Intraperitoneal (i.p.) | Strong amnesia | Passive Avoidance | [11] |
| Mice (C57BL/6) | 1 mg/kg | Intraperitoneal (i.p.) | Deficits in discriminative and spatial memory | Object Recognition, Y-Maze | [12] |
| Mice (ICR) | 1.2 mg/kg | Intraperitoneal (i.p.) | Neuronal injury and spatial memory impairment | Y-Maze | [13] |
| Rats (Sprague Dawley) | 1 mg/kg | Intraperitoneal (i.p.) | Emotional memory impairment | Passive Avoidance | [14] |
| Rats | 0.1 ml/kg | Not Specified | Impaired hippocampal memory and learning | Elevated Plus Maze, Barnes Maze | [15] |
Table 2: Atropine in Parkinson's Disease Models
| Animal Model | Atropine Dose | Route of Administration | Effect | Model | Reference |
| Rats | 0.3 - 1.2 mg/kg | Not Specified | Dose-related reduction of tremor | Physostigmine-induced tremor | [1] |
| Monkeys | 0.1 - 1 mg/kg | Not Specified | Dose-dependent reduction of tremor | MPTP model of parkinsonism | [5] |
Table 3: Cocaine in Dopaminergic System Research
| Animal Model | Cocaine Dose | Route of Administration | Effect | Research Focus | Reference | | :--- | :--- | :--- | :--- | :--- | | Mice | 10 mg/kg | Not Specified | Increased dopamine release | Dopaminergic neurotransmission |[8] | | Adult and Fetal Models | Not Specified | Not Specified | Increased susceptibility of dopaminergic cells to damage | Link between cocaine abuse and Parkinson's disease risk |[16] |
Experimental Protocols
Protocol 1: Scopolamine-Induced Amnesia in the Passive Avoidance Test (Mice)
This protocol is designed to assess the effect of a test compound on scopolamine-induced memory impairment.
Materials:
-
Passive avoidance apparatus (two compartments, one lit and one dark, separated by a guillotine door)
-
Scopolamine hydrobromide solution (e.g., 1 mg/mL in saline)
-
Test compound solution
-
Vehicle solution
-
Male NMRI mice (20-25 g)
Procedure:
Acquisition Trial (Day 1):
-
Administer the test compound or vehicle to the mice.
-
After the appropriate pre-treatment time, administer scopolamine (e.g., 1-3 mg/kg, i.p.) or saline.
-
Place a mouse in the illuminated compartment of the passive avoidance apparatus, facing away from the door.
-
After a 60-second habituation period, open the guillotine door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded. If a mouse does not enter within a set time (e.g., 300 seconds), it is gently guided into the dark compartment and the shock is delivered.
-
Return the mouse to its home cage.
Retention Trial (Day 2 - 24 hours later):
-
Place the mouse back into the illuminated compartment.
-
Open the guillotine door.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory retention. The trial is typically concluded if the mouse does not enter within a maximum time (e.g., 300-600 seconds).
Data Analysis: Compare the step-through latencies between the different treatment groups (Vehicle, Scopolamine, Scopolamine + Test Compound). A significant increase in latency in the test compound group compared to the scopolamine-only group suggests a memory-enhancing effect.
Protocol 2: Y-Maze Spontaneous Alternation Task for Spatial Working Memory (Mice)
This task assesses short-term spatial working memory based on the innate tendency of rodents to explore novel environments.
Materials:
-
Y-maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high)
-
Scopolamine hydrobromide solution
-
Test compound solution
-
Vehicle solution
-
Male C57BL/6 mice
Procedure:
-
Administer the test compound or vehicle.
-
After the appropriate pre-treatment time, administer scopolamine (e.g., 1 mg/kg, i.p.) or saline.
-
Place a mouse at the end of one arm of the Y-maze.
-
Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.
-
An "alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
The total number of arm entries is also recorded.
Data Analysis: Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of Alternations / (Total Number of Arm Entries - 2)) * 100
A decrease in the percentage of alternation in the scopolamine-treated group is expected. An increase in this percentage in the group treated with the test compound and scopolamine indicates an improvement in spatial working memory.
Protocol 3: Morris Water Maze for Spatial Learning and Memory (Rats)
This task assesses hippocampus-dependent spatial learning and memory.
Materials:
-
Circular water tank (e.g., 150 cm diameter) filled with water made opaque with non-toxic tempura paint.
-
Submerged escape platform.
-
Visual cues placed around the room.
-
Video tracking system.
-
Scopolamine hydrobromide solution.
-
Test compound solution.
-
Vehicle solution.
-
Male Wistar rats.
Procedure:
Acquisition Phase (Days 1-4):
-
Each day, administer the test compound or vehicle, followed by scopolamine (e.g., 1 mg/kg, i.p.) or saline at the appropriate time before testing.
-
Each rat undergoes four trials per day. For each trial, the rat is gently placed into the water at one of four starting positions.
-
The rat is allowed to swim and find the hidden platform. The time to find the platform (escape latency) is recorded.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds.
Probe Trial (Day 5):
-
The escape platform is removed from the tank.
-
Each rat is placed in the tank and allowed to swim for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
Data Analysis:
-
Acquisition: Compare the escape latencies across days and between groups. A learning curve should be evident in the control group.
-
Probe Trial: Compare the time spent in the target quadrant between groups. A preference for the target quadrant indicates spatial memory retention.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of scopolamine-induced cognitive impairment.
Caption: Cocaine's mechanism of action on the dopamine transporter.
Caption: General experimental workflow for testing therapeutics.
References
- 1. Drugs for Parkinson's disease reduce tremor induced by physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The validity of scopolamine as a pharmacological model for cognitive impairment: a review of animal behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of clonidine and atropine on rest tremor in the MPTP monkey model of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Is There a Link Between Cocaine and Parkinson’s Disease? What You Need to Know [californiadetox.com]
- 8. Cocaine Increases Dopamine Release by Mobilization of a Synapsin-Dependent Reserve Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic Cocaine Use and Parkinson’s Disease: An Interpretative Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 2.11. Y-Maze Test [bio-protocol.org]
- 14. scantox.com [scantox.com]
- 15. ejbps.com [ejbps.com]
- 16. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for Solid-Phase Extraction of Tropane Alkaloids
These application notes provide detailed protocols for the solid-phase extraction (SPE) of tropane alkaloids from various matrices, including plant materials, biological fluids, and food products. The methodologies are intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
This compound alkaloids are a class of naturally occurring compounds, some of which have significant pharmacological activity and toxicity.[1][2] Accurate quantification of these compounds in complex matrices requires efficient sample preparation to remove interferences and concentrate the analytes. Solid-phase extraction (SPE) is a widely used technique for this purpose, offering high recovery and clean extracts.[3][4] This document outlines several SPE protocols utilizing different sorbents and methodologies for the analysis of common this compound alkaloids such as atropine (B194438) and scopolamine.
Quantitative Data Summary
The following tables summarize the recovery data and limits of detection (LOD) and quantification (LOQ) for various SPE methods applied to this compound alkaloid analysis.
Table 1: Recovery of this compound Alkaloids Using Various SPE Methods
| Analyte(s) | Matrix | SPE Method | Recovery (%) | Reference |
| l-Hyoscyamine, Scopolamine | Plant Extracts | Cation-exchange (Oasis MCX) | 80-100 | [3] |
| Atropine, Scopolamine | Leafy Vegetables | QuEChERS | 90-100 | [3][5] |
| Atropine, Scopolamine | Datura innoxia Herb | Liquid-Liquid Extraction | >95 | [3] |
| Atropine, Scopolamine | Herbal Teas | Solid-Liquid Extraction | 78-99 | [3] |
| Scopolamine, l-Hyoscyamine, Scopolamine-N-oxide | Fortified Thorn Apple Leaves | Mixed-mode Cation-exchange (Oasis MCX) | 88-108 | [6] |
| Atropine, Scopolamine | Honey | Miniaturized Polymer-based SPE | 90-100 | [5] |
| Atropine, Anisodine, Scopolamine, Homatropine | Buckwheat | Paper-Immobilized Liquid-Phase Microextraction | 34-60 | [7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | Analytical Method | LOD | LOQ | Reference |
| Atropine, Scopolamine | Leafy Vegetables | HPLC-MS/MS | 0.6-0.7 ng/g | - | [5] |
| Scopolamine | Datura innoxia Herb | HPTLC | 1.12 µ g/spot | 3.42 µ g/spot | [2][8] |
| Atropine | Datura innoxia Herb | HPTLC | 0.89 µ g/spot | 2.82 µ g/spot | [2][8] |
| Atropine, Scopolamine | Cereals | LC-MS/MS | - | 1.0 µg/kg | [9] |
Experimental Protocols
Protocol 1: Cation-Exchange SPE for this compound Alkaloids from Plant Material
This protocol is suitable for the extraction and cleanup of this compound alkaloids from complex plant matrices.[3]
1. Sample Preparation: a. Homogenize 1 g of dried plant material. b. Add 10 mL of 0.1 M HCl. c. Sonicate for 15 minutes. d. Centrifuge the mixture and collect the supernatant.
2. SPE Cartridge:
- Cation-exchange (e.g., Oasis MCX).
3. Conditioning: a. Wash the cartridge with 5 mL of methanol (B129727). b. Equilibrate with 5 mL of 0.1 M HCl.
4. Sample Loading:
- Load the acidic extract from step 1d onto the cartridge at a slow flow rate.
5. Washing: a. Wash with 5 mL of 0.1 M HCl to remove neutral and acidic interferences. b. Wash with 5 mL of methanol to remove non-polar interferences.
6. Elution:
- Elute the this compound alkaloids with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
7. Post-Elution: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC or other analytical techniques.
Caption: Experimental workflow for cation-exchange SPE of tropanes.
Protocol 2: Strong Cation Exchanger (SCX) SPE for this compound Alkaloids
This protocol details the use of strong cation exchange cartridges for the purification of this compound alkaloids from crude extracts.[2][8]
1. Sample Preparation: a. Prepare a crude extract of the sample material. b. Evaporate the extract to dryness. c. Dissolve the residue in 5 mL of 0.05 M HCl.
2. SPE Cartridge:
- Strong Cation Exchanger (SCX).
3. Conditioning:
- Condition the cartridge with 5 mL of 0.005 M HCl at a low flow rate.
4. Sample Loading:
- Introduce the dissolved extract from step 1c onto the column.
5. Elution:
- Elute the alkaloid fraction with 10 mL of a methanol:10% aqueous ammonia (B1221849) (3:1 v/v) mixture.
6. Post-Elution: a. Evaporate the eluates to dryness. b. Dissolve the residue in methanol for subsequent analysis.
Caption: Experimental workflow for SCX-SPE of this compound alkaloids.
Protocol 3: C18 SPE for this compound Alkaloids
This protocol describes a method using a C18 reversed-phase cartridge for the purification of this compound alkaloids.[8]
1. Sample Preparation:
- Obtain an alkalized alkaloid extract.
2. SPE Cartridge:
- C18 (e.g., Bakerbond).
3. Conditioning: a. Condition the cartridge with methanol. b. Follow with an aqueous eluent at pH 12 (50% methanol in water containing ammonia).
4. Sample Loading:
- Introduce the alkalized alkaloid extract to the column.
5. Elution:
- Elute with a mixture of methanol:water:acetic acid (75:20:5 v/v/v).
6. Post-Elution: a. Evaporate the eluates to dryness. b. Dissolve the residue in methanol for analysis.
Caption: Experimental workflow for C18-SPE of this compound alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biotechnological Production of Tropane Alkaloids in Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous production of tropane alkaloids, such as hyoscyamine (B1674123) and scopolamine (B1681570), in the yeast Saccharomyces cerevisiae. This microbial-based production platform offers a promising alternative to traditional agricultural sourcing, which can be susceptible to environmental and geopolitical instabilities. By leveraging synthetic biology and metabolic engineering, yeast can be engineered to convert simple sugars into these valuable medicinal compounds.
Introduction
This compound alkaloids (TAs) are a class of plant-derived secondary metabolites with significant pharmacological applications. Hyoscyamine and scopolamine, for instance, are essential medicines used to treat a variety of conditions, including neuromuscular disorders. The chemical synthesis of these compounds is often complex and economically unviable. The reconstruction of the TA biosynthetic pathway in a microbial host like yeast presents a scalable and controllable manufacturing solution.
The complete biosynthesis of scopolamine from simple precursors in yeast requires the expression of over 20 proteins from various sources, including plants, bacteria, and yeast itself, distributed across multiple subcellular compartments.[1] The pathway is typically divided into functional modules to facilitate engineering and optimization.
Data Presentation: this compound Alkaloid Production in Engineered Yeast
The following table summarizes the production titers of key this compound alkaloids and their intermediates in various engineered S. cerevisiae strains. This data highlights the progress in optimizing the biosynthetic pathway and demonstrates the potential of yeast as a production host.
| Strain Description | Product | Titer | Reference |
| Engineered for tropine (B42219) production | Tropine | 6 mg/L | [2] |
| Reconstruction of 6-step pathway to tropine | Tropine | 0.13 mg/L | [2] |
| Reconstruction of 6-step pathway to pseudotropine | Pseudotropine | 0.08 mg/L | [2] |
| De novo hyoscyamine and scopolamine production platform | Hyoscyamine & Scopolamine | 100-500 µg/L | [3] |
| Optimized with transporters, cofactor regeneration, and media | Hyoscyamine | 480 µg/L | [4] |
| Optimized with transporters, cofactor regeneration, and media | Scopolamine | 172 µg/L | [4] |
Signaling Pathways and Experimental Workflows
This compound Alkaloid Biosynthetic Pathway in Yeast
The engineered biosynthetic pathway for scopolamine production in yeast is a complex, multi-modular system. The following diagram illustrates the key enzymatic steps and subcellular localization of the pathway components.
Caption: Engineered this compound alkaloid biosynthetic pathway in yeast.
Experimental Workflow for Yeast Strain Engineering
The following diagram outlines the general workflow for constructing and evaluating engineered yeast strains for this compound alkaloid production.
Caption: General workflow for engineering yeast for this compound alkaloid production.
Experimental Protocols
This section provides detailed protocols for the key experimental procedures involved in the creation and analysis of this compound alkaloid-producing yeast strains.
Protocol 1: Plasmid Construction for Gene Expression in Yeast
This protocol describes a general method for constructing expression plasmids for use in S. cerevisiae using homologous recombination in yeast.
Materials:
-
Yeast strain for recombination (e.g., SF838-9D)
-
E. coli strain for plasmid amplification (e.g., MC1061)
-
Yeast expression vector (e.g., pRS series) linearized by restriction digest
-
DNA fragments to be inserted (e.g., PCR products of biosynthetic genes) with 40-60 bp homology to the vector and adjacent fragments
-
Reagents for yeast transformation (see Protocol 2)
-
Media for yeast and E. coli growth (YPD, SC drop-out, LB)
-
Plasmid miniprep kit
Procedure:
-
Prepare DNA Fragments: Amplify the genes of interest using PCR with primers that add at least 40 bp of homology to the ends of the linearized vector or adjacent DNA fragments.
-
Linearize Expression Vector: Digest the yeast expression vector with a suitable restriction enzyme to create a linear plasmid backbone.
-
Yeast Co-transformation: Transform the linearized vector and the PCR-amplified DNA fragments into a competent yeast strain using the LiAc/SS-DNA/PEG method (see Protocol 2).
-
Selection of Recombinants: Plate the transformed yeast cells onto selective synthetic complete (SC) drop-out medium lacking the nutrient corresponding to the selectable marker on the expression vector. Incubate at 30°C for 2-3 days until colonies appear.
-
Plasmid Rescue from Yeast: Scrape the yeast colonies from the plate, resuspend in a suitable buffer, and perform a yeast plasmid miniprep to isolate the assembled plasmids.
-
Transformation into E. coli: Transform the rescued plasmids into a competent E. coli strain for plasmid amplification.
-
Plasmid Verification: Isolate the plasmids from E. coli using a standard miniprep kit and verify the correct assembly by restriction digest and Sanger sequencing.
Protocol 2: High-Efficiency Yeast Transformation (LiAc/SS-DNA/PEG Method)
This protocol is a high-efficiency method for introducing plasmids or DNA fragments into S. cerevisiae.[1][5]
Materials:
-
Yeast strain to be transformed
-
YPD medium
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Lithium Acetate (LiAc) solution (0.1 M, sterile)
-
Single-stranded carrier DNA (ss-DNA), e.g., salmon sperm DNA (10 mg/mL)
-
Polyethylene Glycol (PEG) solution (50% w/v PEG 3350, sterile)
-
Plasmid DNA or PCR product
-
Selective agar (B569324) plates
Procedure:
-
Prepare Yeast Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking. The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest and Wash Cells: Centrifuge the yeast culture at 3,000 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 25 mL of sterile water.
-
Prepare Competent Cells: Resuspend the cell pellet in 1 mL of 0.1 M LiAc and incubate at 30°C for 30 minutes with gentle shaking.
-
Transformation Mix: In a microcentrifuge tube, combine in the following order:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
10 µL of boiled ss-DNA (boil for 5 min and immediately chill on ice before use)
-
1-5 µg of plasmid DNA or PCR product in up to 34 µL of TE buffer
-
50 µL of competent yeast cells
-
-
Incubation: Vortex the mixture vigorously for 1 minute and incubate at 42°C for 40 minutes.
-
Plating: Centrifuge the tube at 8,000 x g for 30 seconds, remove the supernatant, and resuspend the cell pellet in 100 µL of sterile water. Plate the entire cell suspension onto selective agar plates.
-
Incubation: Incubate the plates at 30°C for 2-4 days until transformants appear.
Protocol 3: CRISPR/Cas9-Mediated Gene Disruption
This protocol provides a general framework for gene disruption in S. cerevisiae using the CRISPR/Cas9 system.[2]
Materials:
-
Yeast strain expressing Cas9
-
gRNA expression plasmid
-
Repair template (e.g., a short oligonucleotide or a PCR product with homology arms flanking the desired deletion)
-
Reagents for yeast transformation (see Protocol 2)
Procedure:
-
Design gRNA: Design a 20-nucleotide guide RNA (gRNA) targeting the genomic locus to be disrupted. Ensure the target site is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Construct gRNA Expression Plasmid: Clone the designed gRNA sequence into a suitable yeast expression vector.
-
Prepare Repair Template: Synthesize or PCR-amplify a DNA fragment that will serve as a repair template. For a gene deletion, this template should contain sequences homologous to the regions upstream and downstream of the target gene.
-
Co-transformation: Co-transform the gRNA expression plasmid and the repair template into a yeast strain that constitutively expresses the Cas9 nuclease.
-
Selection and Screening: Select for transformants on appropriate selective media. Screen individual colonies for the desired gene disruption by colony PCR and sequencing of the target locus.
Protocol 4: Yeast Cultivation and Fermentation
This protocol describes general conditions for the cultivation of engineered yeast strains for the production of this compound alkaloids.
Materials:
-
Engineered yeast strain
-
Synthetic defined (SD) medium with appropriate supplements and selection agents
-
Shake flasks or bioreactor
Procedure:
-
Pre-culture: Inoculate a single colony of the engineered yeast strain into 5 mL of selective SD medium and grow overnight at 30°C with shaking (250 rpm).
-
Main Culture (Shake Flask): Inoculate a larger volume of selective SD medium (e.g., 50 mL in a 250 mL flask) with the pre-culture to an initial OD600 of 0.1.
-
Incubation: Incubate the culture at 30°C with shaking (250 rpm) for 72-96 hours. Monitor cell growth (OD600) and product formation at regular intervals.
-
Bioreactor Cultivation (Optional): For larger scale production and better process control, cultivate the yeast in a bioreactor. Typical conditions include:
-
Temperature: 30°C
-
pH: controlled at 5.0-6.0
-
Dissolved oxygen: maintained above 20% by adjusting agitation and aeration rates.
-
Fed-batch strategy: A fed-batch approach with controlled feeding of a carbon source (e.g., glucose) can be employed to achieve high cell densities and improve product titers.
-
Protocol 5: Metabolite Extraction and Quantification by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound alkaloids from yeast culture supernatant.[6]
Materials:
-
Yeast culture
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system (e.g., Agilent 1260 Infinity Binary HPLC with a 6420 Triple Quadrupole mass spectrometer)
-
Reversed-phase C18 column (e.g., Zorbax EclipsePlus C18, 2.1 × 50 mm, 1.8 µm)
-
Mobile phase A: 0.1% (v/v) formic acid in water
-
Mobile phase B: 0.1% (v/v) formic acid in acetonitrile
-
This compound alkaloid standards (hyoscyamine, scopolamine, etc.) for calibration curves
Procedure:
-
Sample Preparation:
-
Harvest the yeast culture by centrifugation at 4,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject 5-10 µL of the filtered supernatant onto the C18 column.
-
Use a gradient elution program with mobile phases A and B to separate the this compound alkaloids. A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-8 min, 95-5% B; 8-10 min, 5% B.
-
Set the column temperature to 40°C and the flow rate to 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of the target this compound alkaloids. The MRM transitions should be optimized for each compound of interest (e.g., for hyoscyamine and scopolamine).
-
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of the this compound alkaloids of interest.
-
Quantify the concentration of the this compound alkaloids in the yeast culture supernatant by comparing the peak areas to the calibration curve.
-
Conclusion
The biotechnological production of this compound alkaloids in yeast is a rapidly advancing field with the potential to revolutionize the supply chain for these essential medicines. The protocols and data presented in these application notes provide a foundation for researchers to enter this exciting area of metabolic engineering. Further optimization of the engineered yeast strains and fermentation processes will be crucial for achieving industrially relevant production titers.
References
- 1. High-efficiency yeast transformation using the LiAc/SS carrier DNA/PEG method | Semantic Scholar [semanticscholar.org]
- 2. search-library.ucsd.edu [search-library.ucsd.edu]
- 3. High-efficiency yeast transformation using the LiAc/SS carrier DNA/PEG method | Springer Nature Experiments [experiments.springernature.com]
- 4. Large-scale high-efficiency yeast transformation using the LiAc/SS carrier DNA/PEG method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-efficiency yeast transformation using the LiAc/SS carrier DNA/PEG method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of medicinal this compound alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Total Synthesis Strategies for Atropine and Scopolamine
Introduction
Atropine (B194438) and scopolamine (B1681570) are tropane alkaloids renowned for their significant medicinal properties, primarily as anticholinergic agents.[1][2] They are structurally distinguished by the N-methyl-8-azabicyclo[3.2.1]octane core, commonly known as the this compound ring.[3][4] Atropine, a racemic mixture of (±)-hyoscyamine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors and is listed as an essential medicine by the World Health Organization for treating bradycardia and as an antidote for organophosphate poisoning.[3][5][6] Scopolamine, which features an epoxide ring, is primarily used to prevent motion sickness and postoperative nausea and vomiting.[3][7][8] While traditionally extracted from plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium, total synthesis offers a reliable alternative to agricultural supply, which can be affected by climate, pests, and disease.[5][8] The total synthesis of these molecules, however, presents considerable challenges due to their complex stereochemistry.[9] This document details seminal and modern synthetic strategies, providing comparative data and experimental protocols for key transformations.
Part 1: Total Synthesis of Atropine
The cornerstone of most atropine syntheses is the construction of the key intermediate, tropinone (B130398). The subsequent reduction to tropine (B42219) and esterification with tropic acid completes the synthesis.[5][10]
Willstätter's Synthesis of Tropinone (1901)
Richard Willstätter reported the first synthesis of atropine, a landmark achievement in natural product chemistry.[5][10] His approach to tropinone was linear and lengthy, starting from cycloheptanone. The synthesis involved approximately 15 steps and suffered from a very low overall yield of about 0.75-1%.[10][11] This laborious route highlighted the significant challenges of synthesizing complex cyclic molecules at the time and underscored the need for more efficient methods, especially when larger quantities were required, such as during World War I for treating nerve gas exposure.[11]
Robinson's Biomimetic Synthesis of Tropinone (1917)
Inspired by the biosynthetic pathways in plants, Sir Robert Robinson developed a revolutionary one-pot synthesis of tropinone.[11] This biomimetic approach is a classic example of a tandem reaction, combining succinaldehyde (B1195056), methylamine (B109427), and acetonedicarboxylic acid (or its salt) in an aqueous solution.[10] This reaction mimics the Mannich reaction, assembling the complex bicyclic this compound skeleton with remarkable efficiency. The initial reported yield was 17%, which was later optimized by Schöpf to approximately 90% by conducting the reaction under buffered, physiological pH conditions.[10][11] Robinson's elegant and high-yielding synthesis rendered previous methods obsolete and remains a textbook example of synthetic design.
Modern Approaches to Atropine
More recent developments have focused on improving efficiency and scalability for commercial production. One notable process involves a one-pot synthesis that reacts acetyltropoyl chloride with tropine, followed by acid-mediated hydrolysis to form atropine.[12][13][14] This method avoids the isolation of intermediates, operates efficiently at ambient temperatures for many steps, and provides high yields, making it suitable for commercial-scale batches.[13]
Part 2: Total Synthesis of Scopolamine
Scopolamine is structurally similar to atropine, with the addition of an epoxide across the C6-C7 position of the this compound ring.[3] Its synthesis is therefore closely related to that of atropine, often utilizing (-)-hyoscyamine (the biologically active enantiomer of atropine) as a late-stage precursor.[7] The final and most critical step is the stereoselective epoxidation of the 6,7-double bond.
Biosynthesis as a Synthetic Blueprint
In plants, scopolamine synthesis begins with the formation of the this compound ring from putrescine.[15] Tropinone is reduced to tropine, which then condenses with phenyllactic acid to form littorine (B1216117).[5] A P450 enzyme rearranges littorine into hyoscyamine (B1674123) aldehyde, which is then reduced to (-)-hyoscyamine.[5] The final step is the epoxidation of hyoscyamine, catalyzed by hyoscyamine 6β-hydroxylase (H6H), to yield scopolamine.[7][15] This biosynthetic conversion of hyoscyamine to scopolamine is a key target for both chemical and biotechnological production methods.[16]
Chemical Synthesis Strategies
The chemical total synthesis of scopolamine is challenging due to its complex stereochemistry, and few total syntheses have been reported.[4][9] A common strategy involves the construction of a this compound derivative that can be elaborated to the final product.
One approach utilizes 6,7-dehydrotropine as a key intermediate.[9][17] This intermediate can be esterified with a tropic acid derivative, followed by epoxidation to install the characteristic oxirane ring of scopolamine. A 2016 synthesis by Opatz and colleagues evaluated two methods for constructing the this compound core: a rhodium-catalyzed [4+3] cycloaddition and a modified Robinson-Schöpf reaction, both of which gave comparable overall yields.[9] The epoxidation of the double bond in the final step, however, proved to be low-yielding (16%), highlighting the difficulty of this key transformation.[4][18]
Recently, Southwest Research Institute developed a fully synthetic, efficient route to scopolamine from inexpensive starting materials, achieving a high yield in a limited number of steps, demonstrating the potential for scalable, non-agricultural production.[8]
Data Presentation
Table 1: Comparison of Key Atropine and Scopolamine Synthesis Strategies
| Synthesis / Strategy | Target Molecule | Key Intermediate(s) | Starting Material(s) | Overall Yield (%) | Reference(s) |
| Willstätter (1901) | Atropine | Tropinone | Cycloheptanone | ~0.75 - 1% | [10][11] |
| Robinson (1917) | Atropine | Tropinone | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | 17% (original), up to 90% (optimized) | [10][11] |
| Opatz et al. (2016) | (±)-Scopolamine | 6,7-Dehydrotropine | Pyrrole derivatives | ~1-2% (overall) | [4][9] |
| Modern One-Pot | Atropine | Acetyltropoyl chloride | Tropic acid, Tropine | High (specific % not stated, but commercially viable) | [12][13] |
Experimental Protocols
Protocol 1: Robinson-Schöpf Synthesis of Tropinone
This protocol is based on the optimized procedure for the biomimetic synthesis of tropinone.
Materials:
-
Succinaldehyde (generated in situ from succindialdehyde bis(diethyl acetal))
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄)
-
Citric acid
-
Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether or Dichloromethane
-
Distilled water
Procedure:
-
A buffered solution is prepared by dissolving citric acid and disodium hydrogen phosphate in distilled water to achieve a pH between 4 and 5.
-
In a large reaction vessel, dissolve methylamine hydrochloride and acetonedicarboxylic acid in the prepared buffer solution and cool in an ice bath.
-
Slowly add a solution of succinaldehyde (freshly prepared by hydrolysis of its acetal (B89532) with dilute acid) to the cooled mixture with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, make the solution alkaline (pH > 10) by the careful addition of a concentrated NaOH solution. This step is crucial for the decarboxylation of the intermediate tropinone dicarboxylic acid.
-
Extract the aqueous solution multiple times with diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude tropinone.
-
The crude product can be purified by vacuum distillation or crystallization of its picrate (B76445) salt followed by liberation of the free base.
Protocol 2: Esterification of Tropine to form Atropine
This protocol describes the final step in many atropine syntheses, the coupling of tropine and tropic acid.[5]
Materials:
-
Tropine
-
Tropic acid (or acetyltropoyl chloride for modern variants)[14]
-
Hydrochloric acid (HCl) or other acid catalyst
-
A suitable solvent (e.g., toluene, dichloromethane)
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus (for azeotropic removal of water), dissolve tropine and a stoichiometric amount of tropic acid in toluene.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux. Water formed during the esterification will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically several hours).
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
The resulting crude atropine can be purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield pure atropine as a white crystalline solid.[12]
Protocol 3: Epoxidation of a Dehydro-Precursor to form Scopolamine
This protocol outlines the key epoxidation step to convert a hyoscyamine-like precursor (containing a 6,7-double bond) to scopolamine.
Materials:
-
6,7-dehydrohyoscyamine (B569118) (or a related ester of 6,7-dehydrotropine)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) with a catalyst (e.g., V₂O₅)[4]
-
Dichloromethane (DCM) as solvent
-
Sodium sulfite (B76179) solution
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the 6,7-dehydrohyoscyamine precursor in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled solution while stirring. The reaction is exothermic and should be controlled.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium sulfite to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude scopolamine product must be purified by column chromatography on silica (B1680970) gel to separate it from any byproducts and unreacted starting material. This step is often challenging and contributes to lower yields.[4]
Visualizations
Caption: Comparison of Willstätter and Robinson syntheses of tropinone.
Caption: General synthetic pathways from tropinone to atropine and scopolamine.
Caption: Simplified biosynthetic pathway of scopolamine in plants.
References
- 1. A Comprehensive Overview on Valuable this compound Alkaloids: Scopolamine Atropine and Hyoscyamine - Journal of Medicinal Plants [jmp.ir]
- 2. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Alkaloids and the Synthesis of Atropine - Chemistry Steps [chemistrysteps.com]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. Atropine - Wikipedia [en.wikipedia.org]
- 6. eajem.com [eajem.com]
- 7. Scopolamine - Wikipedia [en.wikipedia.org]
- 8. SwRI develops fully synthetic route to scopolamine, anti-nausea drug | Southwest Research Institute [swri.org]
- 9. researchgate.net [researchgate.net]
- 10. Atropine [chm.bris.ac.uk]
- 11. acs.org [acs.org]
- 12. scribd.com [scribd.com]
- 13. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]
- 14. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]
- 15. Application of Metabolic Engineering to the Production of Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recycling of hyoscyamine 6β-hydroxylase for the in vitro production of anisodamine and scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: QuEChERS Method for Tropane Alkaloid Determination in Food
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane alkaloids (TAs) are a class of naturally occurring toxic compounds produced by various plants, predominantly from the Solanaceae family (e.g., Atropa belladonna, Datura stramonium).[1][2] Contamination of food products with TA-producing plants can occur during harvesting and processing, posing a potential health risk to consumers.[3] The most significant TAs in terms of food safety are atropine (B194438) and scopolamine (B1681570).[1][2] Regulatory bodies, such as the European Union, have established maximum levels for these alkaloids in certain foodstuffs, particularly in cereal-based products and baby foods.[4][5]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient sample preparation technique for the determination of this compound alkaloids in diverse and complex food matrices.[1][5] This application note provides a detailed protocol and performance data for the analysis of this compound alkaloids in food using the QuEChERS methodology coupled with liquid chromatography-mass spectrometry (LC-MS).
Principle
The QuEChERS method involves a two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. Initially, the homogenized food sample is extracted with an organic solvent (typically acetonitrile) in the presence of high-salt concentrations. This promotes the partitioning of the analytes into the organic layer while minimizing the co-extraction of water. The subsequent d-SPE cleanup step utilizes a combination of sorbents to remove interfering matrix components, such as pigments, fatty acids, and sugars, resulting in a cleaner extract for instrumental analysis.
Data Presentation
The following table summarizes the performance of various QuEChERS-based methods for the determination of this compound alkaloids in different food matrices.
| Food Matrix | This compound Alkaloids | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Analytical Technique | Reference |
| Leafy Vegetables | Atropine, Scopolamine | µ-QuEChERS | 0.6 - 0.7 | ≤ 2.3 | 90 - 100 | HPLC-MS/MS | [4][6][7][8] |
| Buckwheat | Atropine, Scopolamine, Anisodamine, Homatropine | Modified QuEChERS | - | - | 74 - 113 | UHPLC-ToF-MS | [1][2][9] |
| Buckwheat & related products | Atropine, Scopolamine | Modified QuEChERS | - | 0.4 (Atropine), 2 (Scopolamine) | 75 - 92 | LC-MS/MS | [10] |
| Honey | Pyrrolizidine (B1209537) & this compound Alkaloids | QuEChERS | 0.04 - 0.2 | 0.1 - 0.7 | 92.3 - 114.8 | LC-HRMS | [11][12] |
| Cereals & Spices | 21 PAs & 2 TAs | QuEChERS | 0.1 | 0.4 | - | UHPLC-HRMS | [13][14] |
| Cereal-based baby food | Atropine, Scopolamine | On-line SPE | - | 0.5 - 10 | 66 - 98 | LC-MS/MS | [15] |
| Maize food products | Atropine, Scopolamine | QuEChERS | 0.1 | 1 | - | LC-MS/MS | [16] |
LOD: Limit of Detection; LOQ: Limit of Quantification; PAs: Pyrrolizidine Alkaloids; TAs: this compound Alkaloids.
Experimental Protocols
This section outlines a general protocol for the determination of this compound alkaloids in food using the QuEChERS method. Modifications may be necessary depending on the specific food matrix and target analytes.
1. Sample Preparation
-
Homogenize solid food samples to a fine powder or paste.
-
For liquid samples, ensure they are well-mixed.
-
Weigh a representative portion of the homogenized sample (typically 1-5 g) into a 50 mL centrifuge tube.
2. Extraction and Partitioning
-
Add 10 mL of water to the sample (for dry samples).
-
Add 10 mL of acetonitrile (B52724) (ACN), often with 1% acetic acid or formic acid.
-
Vortex or shake vigorously for 1 minute.
-
Add a salt mixture, commonly magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or a commercially available QuEChERS salt packet.
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbents.
-
The choice of sorbents depends on the matrix. A common combination for many food matrices is primary secondary amine (PSA) to remove polar matrix components and C18 to remove non-polar interferences. Graphitized carbon black (GCB) can be used for samples with high pigment content, but it may also retain planar analytes.
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.
4. Final Extract Preparation and Analysis
-
Take an aliquot of the cleaned extract (supernatant).
-
The extract may be filtered through a 0.22 µm syringe filter.
-
The solvent is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent compatible with the initial mobile phase of the LC system (e.g., methanol/water mixture).[4]
-
Analyze the final extract using a validated LC-MS/MS, UHPLC-ToF-MS, or LC-HRMS method for the identification and quantification of this compound alkaloids.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the QuEChERS protocol for this compound alkaloid analysis.
Caption: QuEChERS experimental workflow for this compound alkaloid analysis in food.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound alkaloids from a wide variety of food matrices. Its versatility, coupled with the high sensitivity and selectivity of modern mass spectrometric techniques, allows for the reliable quantification of these contaminants at low levels, ensuring food safety and compliance with regulatory standards. The miniaturized versions of the QuEChERS protocol also offer a more sustainable approach by reducing solvent and reagent consumption.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on mu-QuEChERS Combined with HPLC-MS/MS - Rey Juan Carlos University [portalcientifico.urjc.es]
- 7. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Simultaneous determination of atropine and scopolamine in buckwheat and related products using modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a QuEChERS method coupled to liquid chromatography and high resolution mass spectrometry to determine pyrrolizidine and this compound alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. QuEChERS method combined to liquid chromatography high-resolution mass spectrometry for the accurate and sensitive simultaneous determination of pyrrolizidine and this compound alkaloids in cereals and spices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QuEChERS method combined to liquid chromatography high-resolution mass spectrometry for the accurate and sensitive simultaneous determination of pyrrolizidine and this compound alkaloids in cereals and spices. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Biosensors for Tropane Alkaloid Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane alkaloids (TAs) are a class of naturally occurring compounds, primarily found in plants of the Solanaceae family. While some TAs, like atropine (B194438) and scopolamine (B1681570), are essential medicines used for their anticholinergic properties, their unintended presence in food products due to contamination of crops poses significant health risks.[1][2] Traditional methods for detecting TAs, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are highly sensitive and accurate but are also expensive, time-consuming, and require specialized laboratory settings and skilled operators.[3][4][5] This necessitates the development of rapid, cost-effective, and portable biosensing technologies for on-site screening and monitoring of this compound alkaloids in various matrices, from agricultural products to clinical samples.[6]
These application notes provide an overview of different biosensor platforms and detailed protocols for their development and application in this compound alkaloid detection.
Immuno-Based Biosensors: Lateral Flow Immunoassay (LFIA)
Application Note: Lateral flow immunoassays are paper-based devices that utilize antigen-antibody interactions for the rapid detection of an analyte. For small molecules like this compound alkaloids, a competitive format is typically employed. In this format, free TAs in the sample compete with a TA-conjugate immobilized on the test line to bind with a limited number of specific antibodies coupled to a reporter (e.g., gold nanoparticles). A positive result (presence of TAs) is indicated by a weaker or absent test line signal, as the antibodies are saturated by the TAs from the sample. LFIAs are ideal for rapid, on-site screening due to their simplicity, low cost, and user-friendly format.[6][7]
Signaling Pathway: Competitive Lateral Flow Immunoassay
Caption: Competitive LFIA mechanism for this compound alkaloid detection.
Protocol: Gold Nanoparticle-Based LFIA for Multi-TA Detection in Honey [6][7][8]
This protocol describes the development of a rapid test strip for the simultaneous detection of six this compound alkaloids (atropine, L-hyoscyamine, scopolamine, anisodamine, homatropine, and apoatropine).
1. Materials and Reagents:
-
Broad-spectrum monoclonal antibody (mAb) against this compound alkaloids.
-
Gold nanoparticles (AuNPs), ~15 nm diameter.
-
TA-bovine serum albumin (TA-BSA) conjugate.
-
Goat anti-mouse IgG antibody.
-
Nitrocellulose (NC) membrane, sample pad, conjugate pad, absorbent pad.
-
Backing card.
-
Buffers: 0.01 M Phosphate-Buffered Saline (PBS), pH 7.4.
2. Preparation of AuNP-Antibody Conjugate:
-
Adjust the pH of the AuNP solution to ~8.5 using 0.1 M K₂CO₃.
-
Add the broad-spectrum TA mAb to the AuNP solution while stirring.
-
Incubate for 1 hour at room temperature.
-
Add 10% BSA solution to a final concentration of 1% to block the AuNP surface. Stir for 30 minutes.
-
Centrifuge the solution to remove excess reagents and resuspend the pellet (the AuNP-mAb conjugate) in a preservation buffer (e.g., PBS with 1% BSA, 0.05% Tween-20).
3. Fabrication of the LFIA Strip:
-
On a backing card, sequentially laminate the sample pad, conjugate pad, NC membrane, and absorbent pad.
-
Dispense the TA-BSA conjugate onto the NC membrane to form the test line (T-line).
-
Dispense the goat anti-mouse IgG antibody onto the NC membrane to form the control line (C-line).
-
Dry the membrane at 37°C for 2 hours.
-
Apply the prepared AuNP-mAb conjugate to the conjugate pad and dry.
-
Cut the assembled card into individual test strips (e.g., 3 mm width).
4. Detection Procedure:
-
Prepare the sample by diluting honey five-fold with PBS buffer.[6][8]
-
Apply a defined volume (e.g., 100 µL) of the diluted honey sample to the sample pad of the test strip.
-
Allow the liquid to migrate along the strip for 10-15 minutes.
-
Visually inspect the T-line and C-line or use a strip reader for quantitative analysis. The C-line must appear for the test to be valid. A decrease in the T-line intensity compared to a negative control indicates the presence of this compound alkaloids.
Electrochemical Biosensors
Application Note: Electrochemical biosensors measure changes in electrical properties (current, potential, impedance) resulting from the interaction between a biorecognition element and the target analyte. For this compound alkaloids, several strategies have been employed, including those based on DNA interactions and electrochemiluminescence (ECL). DNA-based sensors can detect the interaction of molecules like atropine with double-stranded DNA (ds-DNA) immobilized on an electrode surface, which alters the electrochemical signals of DNA bases like guanine (B1146940) and adenine (B156593).[9] ECL sensors utilize a luminophore (e.g., [Ru(bpy)₃]²⁺) that emits light upon electrochemical stimulation; the presence of an analyte like atropine can enhance or quench this emission, providing a measurable signal.[4] These sensors offer high sensitivity and are well-suited for miniaturization into portable devices.[10][11]
Experimental Workflow: Fabrication of an ECL Biosensor
Caption: Workflow for ECL sensor fabrication and atropine detection.
Protocol: DNA-Biosensor for Atropine Sulfate (B86663) Detection [9]
This protocol details the modification of a pencil graphite (B72142) electrode (PGE) with ds-DNA for the voltammetric detection of atropine. The principle relies on atropine's interaction with DNA, which decreases the oxidation peak currents of guanine and adenine bases.
1. Materials and Reagents:
-
Pencil graphite electrode (PGE).
-
Multi-wall carbon nanotubes (MWCNTs).
-
Titanium dioxide nanoparticles (TiO₂NPs).
-
Poly(diallyldimethylammonium chloride) (PDDA).
-
Salmon sperm double-stranded DNA (ds-DNA).
-
Atropine sulfate standard.
-
0.1 M Acetate (B1210297) buffer solution (ABS), pH 4.8.
-
Differential Pulse Voltammetry (DPV) instrument.
2. Electrode Modification Procedure:
-
Prepare a MWCNT-TiO₂NP suspension: Disperse MWCNTs and TiO₂NPs in a suitable solvent (e.g., DMF) with the aid of sonication to get a homogenous suspension.
-
Coat the PGE: Drop-cast a small volume of the MWCNT-TiO₂NP suspension onto the cleaned surface of the PGE and allow it to dry. This forms the MWCNTs-TiO₂NPs/PGE.
-
Add PDDA layer: Apply a solution of PDDA onto the modified electrode surface. PDDA provides a positively charged layer to facilitate the immobilization of negatively charged DNA.
-
Immobilize ds-DNA: Immerse the electrode in a ds-DNA solution for a set period to allow for the electrostatic attachment of DNA to the PDDA layer. This results in the final ds-DNA/PDDA-TiO₂NPs-MWCNTs/PGE.
-
Rinse gently with buffer to remove any unbound DNA.
3. Detection Procedure:
-
Activate the modified electrode by cycling the potential in an acetate buffer solution.
-
Record the baseline DPV signal of the electrode in the buffer. Two distinct oxidation peaks corresponding to guanine and adenine should be visible.
-
Immerse the electrode in the sample solution containing atropine sulfate for a specific accumulation time (e.g., 5 minutes).
-
Transfer the electrode back to the electrochemical cell with the buffer solution.
-
Record the DPV signal again. The peak currents of guanine and adenine will decrease after interaction with atropine.
-
The change in the guanine peak current (ΔI) is proportional to the concentration of atropine sulfate in the sample.
Contextual Information: this compound Alkaloid Biosynthesis
Understanding the biosynthesis of this compound alkaloids provides context for the development of biosensors targeting these molecules. The pathway involves several key enzymatic steps, starting from amino acids and leading to the core this compound structure, which is then modified to produce compounds like hyoscyamine (B1674123) and scopolamine. Key enzymes in this pathway, such as tropinone (B130398) reductases (TRI/TRII) and hyoscyamine 6β-hydroxylase (H6H), represent potential targets for enzyme-based biosensors.[12][13][14]
Simplified Biosynthesis Pathway of this compound Alkaloids
Caption: Key steps in the biosynthesis of major this compound alkaloids.
Data Presentation: Performance of this compound Alkaloid Biosensors
The following table summarizes the quantitative performance of various biosensors developed for the detection of this compound alkaloids.
| Biosensor Type | Analyte(s) | Limit of Detection (LOD) | Linear Range | Matrix | Reference |
| AuNPs-LFIA | Atropine, Scopolamine, etc. | 0.22 - 6.34 ng/mL | Not specified | Honey | [6][8] |
| icLFIA | Atropine | >10 µg/kg (without pre-treatment) | Not specified | Cereal-based products | [3] |
| Optical Nanosensor | Scopolamine | 0.19 µg/mL | 0.65 - 19.63 µg/mL | Plant Extract | [15] |
| DNA-Electrochemical | Atropine Sulfate | 30.0 nmol/L | 0.6 - 600.0 µmol/L | Real Samples (Urine/Blood implied) | [9] |
| ECL Sensor | Atropine | ~0.75 µM (~0.22 µg/mL) | 0.75 - 100 µM | Plant Material, Spiked Solutions | [4] |
| 3D-Printed Electrochemical | Atropine | 2.60 µM (DPV) | 5 - 100 µM | Spiked Gin & Whisky | [10] |
| Microfluidic Colorimetric | Scopolamine | 0.4 mg/mL | 0.5 - 2.0 mg/mL | Adulterated Beverages | [16] |
| MIP-OFET | (S)-hyoscyamine | 1 µM | Not specified | Not specified | [17] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Modular Point-of-Need this compound Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategy for Accurate Detection of Six this compound Alkaloids in Honey Using Lateral Flow Immunosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of atropine sulfate using a novel sensitive DNA-biosensor based on its interaction on a modified pencil graphite electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid Detection and Determination of Scopolamine in the Leaf Extract of Black Henbane (Hyoscyamus niger L.) Plants Using a Novel Nanosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a microfluidic device for the visual detection of scopolamine in adulterated beverages - Microfluidics Research Group - EHU [ehu.eus]
- 17. An organic transistor for the selective detection of this compound alkaloids utilizing a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Tropane Alkaloid Profiles in Datura Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Datura, belonging to the Solanaceae family, is renowned for its rich content of tropane alkaloids, a class of secondary metabolites with significant pharmacological activities. The most notable of these are hyoscyamine (B1674123) and scopolamine (B1681570), which possess anticholinergic properties and are used in medicine for treating conditions such as gastrointestinal spasms, motion sickness, and as an antidote to organophosphate poisoning.[1][2][3] The analysis of the this compound alkaloid profile in different Datura species is crucial for drug discovery, chemotaxonomy, and ensuring the quality and safety of herbal medicines.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely employed analytical technique for the separation, identification, and quantification of this compound alkaloids in plant extracts.[3][4][5] Its high sensitivity and specificity, coupled with the characteristic fragmentation patterns of this compound alkaloids in mass spectrometry, allow for the unambiguous identification of known and novel compounds.[4] This document provides detailed application notes and protocols for the GC-MS analysis of this compound alkaloids in Datura species.
This compound Alkaloid Biosynthesis Pathway
This compound alkaloids are synthesized from the amino acids L-ornithine and/or L-arginine, which provide the this compound ring, and L-phenylalanine, which is the precursor to the tropic acid moiety.[6] The biosynthetic pathway involves a series of enzymatic reactions, with key enzymes such as putrescine N-methyltransferase (PMT), tropinone (B130398) reductase I (TRI), and hyoscyamine-6β-hydroxylase (H6H) playing crucial roles in the formation of hyoscyamine and its subsequent conversion to scopolamine.[6][7][8]
Caption: Biosynthetic pathway of this compound alkaloids.
Quantitative Data of this compound Alkaloids in Datura Species
The concentration of this compound alkaloids can vary significantly depending on the Datura species, the plant organ, developmental stage, and environmental conditions.[2][9] The following table summarizes quantitative data for the major this compound alkaloids, atropine (B194438) (the racemic form of hyoscyamine) and scopolamine, in various Datura species.
| Datura Species | Plant Organ | Atropine (mg/g DW) | Scopolamine (mg/g DW) | Reference |
| D. stramonium | Leaves | 0.13 - 1.20 | 0.01 - 0.25 | [2] |
| Seeds | 0.20 - 0.70 | 0.05 - 0.30 | [2] | |
| Stems | 0.05 - 0.50 | 0.01 - 0.10 | [2] | |
| D. innoxia | Leaves | 0.05 - 0.60 | 0.10 - 1.50 | [2][9] |
| Seeds | 0.10 - 0.50 | 0.20 - 2.50 | [9] | |
| Flowers | 0.15 - 0.80 | 0.30 - 2.00 | [2] | |
| D. metel | Leaves | 0.20 - 1.00 | 0.01 - 0.05 | [2][9] |
| Seeds | 0.30 - 0.80 | 0.02 - 0.10 | [2] | |
| D. stramonium var. tatula | Leaves | 0.30 - 1.50 | 0.05 - 0.30 | [2] |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for the accurate quantification of this compound alkaloids and to minimize interference from the complex plant matrix.
Materials:
-
Plant material (Datura species: leaves, seeds, stems, etc.)
-
Methanol (B129727), Ethanol, or Dichloromethane (B109758) (analytical grade)
-
Ammonia (B1221849) solution (25%)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) columns (e.g., C18 or SiOH) (Optional)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of methanol (or another suitable solvent) and 1 mL of 25% ammonia solution.
-
Sonicate the mixture for 30 minutes or macerate for 24 hours at room temperature.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates.
-
-
Purification (Liquid-Liquid Extraction):
-
Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 20 mL of 0.5 M sulfuric acid.
-
Wash the acidic solution with 20 mL of dichloromethane three times to remove non-alkaloidal compounds. Discard the organic phase.
-
Make the aqueous phase alkaline (pH 9-10) by adding 25% ammonia solution.
-
Extract the alkaloids with 20 mL of dichloromethane three times.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
-
Concentration: Evaporate the purified extract to dryness and redissolve the residue in a known volume (e.g., 1 mL) of methanol or ethyl acetate (B1210297) for GC-MS analysis.
GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Data Analysis:
-
Identification of this compound alkaloids is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards and with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification is typically performed using an external or internal standard method. Atropine and scopolamine standards are commercially available.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound alkaloids in Datura species is depicted below.
Caption: GC-MS analysis workflow for this compound alkaloids.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the robust and reliable analysis of this compound alkaloids in Datura species using GC-MS. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to accurately profile and quantify these pharmacologically important compounds, contributing to advancements in natural product chemistry, ethnopharmacology, and pharmaceutical sciences. The versatility of GC-MS also allows for the identification of a wide range of this compound alkaloids, including minor and novel constituents, further expanding our understanding of the chemical diversity within the Datura genus.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Nine new this compound alkaloids from Datura stramonium L. identified by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery [mdpi.com]
- 5. GC-MS investigation of this compound alkaloids in Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Alkaloid Biosynthesis [biocyclopedia.com]
- 9. Determination of this compound alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tropane Alkaloid Separation by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation and analysis of tropane alkaloids using various capillary electrophoresis (CE) techniques. The information is intended to guide researchers, scientists, and professionals in the field of drug development in establishing robust and efficient analytical methods for these compounds.
Introduction to this compound Alkaloid Analysis by CE
This compound alkaloids are a class of bicyclic [3.2.1] alkaloids known for their significant physiological effects, with prominent examples including atropine (B194438), scopolamine (B1681570), and cocaine.[1] These compounds are naturally found in various plants of the Solanaceae family.[1] Accurate and efficient analytical methods are crucial for quality control in pharmaceutical formulations, phytochemical analysis of plant extracts, and forensic investigations.
Capillary electrophoresis (CE) offers a powerful alternative to traditional chromatographic methods for this compound alkaloid analysis, providing high separation efficiency, short analysis times, and minimal solvent consumption.[2] Various CE modes, including Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), and Non-Aqueous Capillary Electrophoresis (NACE), have been successfully applied to the separation of these structurally similar compounds.[2][3][4][5]
General Experimental Workflow
The general workflow for the analysis of this compound alkaloids by capillary electrophoresis involves several key stages, from sample preparation to data analysis.
Caption: General workflow for this compound alkaloid analysis by CE.
Chemical Structure of this compound Alkaloids
This compound alkaloids share a common bicyclic structure known as the this compound ring.[6] This core structure consists of a pyrrolidine (B122466) and a piperidine (B6355638) ring sharing a single nitrogen atom and two carbon atoms.[7] The variations in the esterifying acid and other substituents on this ring system give rise to the diverse range of this compound alkaloids.
Caption: Basic chemical structure of the this compound ring and examples.
Sample Preparation Protocols
4.1. Plant Material (e.g., Seeds, Leaves)
This protocol is adapted for the extraction of this compound alkaloids from plant matrices.
Materials:
-
Dried and powdered plant material
-
Extraction Solvent: Methanol (B129727)/water/formic acid (60:40:0.4, v/v/v)[8]
-
Ultrasound bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Weigh approximately 0.1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture for 1 minute.
-
Perform ultrasound-assisted extraction (UAE) for 15-30 minutes in an ultrasound bath.[9][10]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into a vial for CE analysis.
4.2. Pharmaceutical Formulations (e.g., Ophthalmic Solutions, Tablets)
This protocol is suitable for the preparation of samples from pharmaceutical products.
Materials:
-
Pharmaceutical formulation (e.g., ophthalmic solution, tablets)
-
Ultrapure water or appropriate solvent for dissolution
-
Vortex mixer
-
Centrifuge (for tablet suspensions)
-
Syringe filters (0.45 µm)
Protocol for Ophthalmic Solutions:
-
Dilute the ophthalmic solution with ultrapure water to a concentration within the linear range of the calibration curve.[10] For example, a 10 mg/mL solution can be diluted to a final concentration of 10 µg/mL.[10]
-
Vortex the diluted solution to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Protocol for Tablets:
-
Grind a tablet into a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., ultrapure water or a buffer matching the CE background electrolyte) to dissolve the active ingredients.
-
Vortex and/or sonicate to ensure complete dissolution.
-
If necessary, centrifuge the suspension to pelletize insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before analysis.
Capillary Electrophoresis Protocols and Quantitative Data
5.1. Capillary Zone Electrophoresis (CZE)
CZE separates ions based on their charge-to-size ratio. It is a fundamental and widely used CE technique for the analysis of charged molecules like this compound alkaloids.
Experimental Protocol:
-
Capillary: Fused-silica, 50-75 µm i.d., effective length 40-60 cm.
-
Background Electrolyte (BGE): 100 mM Tris-phosphate buffer at pH 7.[3]
-
Alternate BGE: 80 mM sodium citrate (B86180) buffer at pH 2.5, containing 2.5 mM hydroxypropyl-beta-cyclodextrin.[11]
-
Applied Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV detection at 200-220 nm.
Quantitative Data for CZE Separation of this compound Alkaloids:
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Atropine | 50-150% of theoretical content | - | - | [11] |
| Scopolamine | 50-150% of theoretical content | - | - | [11] |
| Homatropine (B1218969) | - | - | - | [3] |
5.2. Micellar Electrokinetic Chromatography (MEKC)
MEKC utilizes surfactants above their critical micelle concentration to form micelles, which act as a pseudo-stationary phase. This allows for the separation of both charged and neutral analytes. MEKC is particularly useful for complex samples like plant extracts.[12]
Experimental Protocol:
-
Capillary: Fused-silica, 50-75 µm i.d., effective length 40-60 cm.
-
Background Electrolyte (BGE): 30 mM borate-phosphate buffer at pH 8.5 containing 50 mM sodium dodecyl sulfate (B86663) (SDS).[4]
-
Organic Modifier (optional): Addition of methanol or acetonitrile (B52724) can improve separation efficiency and resolution, especially for positional isomers.[4]
-
Applied Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection.
-
Detection: UV detection at 200-220 nm.
Quantitative Data for MEKC Separation of this compound Alkaloids:
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Hyoscyamine | - | - | - | [4] |
| Scopolamine | - | - | - | [4] |
| Littorine | - | - | - | [4] |
5.3. Non-Aqueous Capillary Electrophoresis (NACE)
NACE employs organic solvents instead of aqueous buffers, which can offer different selectivities and be advantageous for analytes with poor solubility in water.[2]
Experimental Protocol:
-
Capillary: Fused-silica, 50-75 µm i.d., effective length 40-60 cm.
-
Background Electrolyte (BGE): 1 M trifluoroacetic acid and 25 mM ammonium (B1175870) trifluoroacetate (B77799) in methanol:ethanol (40:60, v/v).
-
Applied Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection.
-
Detection: UV detection or mass spectrometry (MS).
Quantitative Data for CE-C4D Method:
A fast CE method using a capacitively coupled contactless conductivity detector (C4D) has been developed and validated for the determination of atropine and scopolamine.[9]
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Atropine | - | 0.5 | 1.5 | [9][10] |
| Scopolamine | - | 0.5 | 1.5 | [9][10] |
Conclusion
Capillary electrophoresis provides a suite of versatile and efficient techniques for the separation and quantification of this compound alkaloids in various matrices. The choice of the specific CE method—CZE, MEKC, or NACE—will depend on the specific analytes of interest, the sample matrix, and the desired analytical performance. The protocols and data presented in these application notes serve as a comprehensive guide for the development and validation of robust CE methods for this compound alkaloid analysis.
References
- 1. This compound alkaloid - Wikipedia [en.wikipedia.org]
- 2. Capillary electrophoresis of this compound alkaloids and glycoalkaloids occurring in Solanaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a capillary zone electrophoresis method for the determination of atropine, homatropine and scopolamine in ophthalmic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micellar electrokinetic capillary... | Archive ouverte UNIGE [archive-ouverte.unige.ch]
- 5. Nonaqueous capillary electrophoresis for the analysis of selected this compound alkaloids in a plant extract [agris.fao.org]
- 6. This compound Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence and Chemistry of this compound Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of CE-C4D Method for Determination this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated capillary electrophoresis method for the determination of atropine and scopolamine derivatives in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capillary electrophoresis for the analysis of this compound alkaloids: pharmaceutical and phytochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbial Biosynthesis of Tropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the establishment of microbial platforms, specifically in Saccharomyces cerevisiae, for the production of tropane derivatives. This document covers the engineered biosynthetic pathways, quantitative production data, and step-by-step experimental procedures for strain construction, fermentation, and metabolite analysis.
Quantitative Data Summary
The following tables summarize the reported production titers of key this compound alkaloids in engineered S. cerevisiae and the kinetic properties of crucial enzymes in the biosynthetic pathway.
Table 1: Production Titers of this compound Derivatives in Engineered Saccharomyces cerevisiae
| Compound | Host Strain Background | Titer | Reference |
| Tropine | Engineered S. cerevisiae | 6 mg/L | [1][2] |
| Hyoscyamine | Engineered S. cerevisiae | 480 µg/L | [3] |
| Scopolamine (B1681570) | Engineered S. cerevisiae | 172 µg/L | [3] |
| Cinnamoyltropine | Engineered S. cerevisiae | Not Quantified | [1] |
Table 2: Kinetic Parameters of Key Enzymes in the this compound Alkaloid Biosynthetic Pathway
| Enzyme | Abbreviation | Source Organism | Substrate | Km | Vmax | kcat | Reference |
| Putrescine N-methyltransferase | PMT | Datura stramonium | Putrescine | - | - | 0.16-0.39 s-1 | [4] |
| Tropinone Reductase I | TR-I | Withania somnifera | Tropinone | 0.21 mM | 8.83 nkat/mg | - | [5] |
| Tropinone Reductase I | TR-I | Datura stramonium | Tropinone | 4.18 mM | 81.20 nkat/mg | 2.40 s-1 | [6] |
| Hyoscyamine 6β-hydroxylase | H6H | Datura metel | Hyoscyamine | 50 µM | - | - | [7] |
| Hyoscyamine 6β-hydroxylase | H6H | Datura metel | 2-oxoglutarate | 50 µM | - | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development of a microbial platform for this compound derivative biosynthesis.
Protocol 1: Construction of Multi-Gene Expression Plasmids
This protocol describes the assembly of a multi-gene plasmid for the expression of a segment of the this compound alkaloid pathway in S. cerevisiae using the Golden Gate cloning method. This method allows for the modular and directional assembly of multiple DNA fragments in a single reaction.
Materials:
-
Phusion High-Fidelity DNA Polymerase
-
PCR primers with appropriate BsaI recognition sites and overhangs
-
DNA purification kits (PCR cleanup and gel extraction)
-
Restriction enzymes: BsaI, BsmBI
-
T4 DNA Ligase
-
Entry vectors (containing individual gene expression cassettes: promoter-gene-terminator)
-
Destination vector (yeast shuttle vector with a counter-selectable marker)
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotics
-
Liquid LB medium
Procedure:
-
Level 0: Basic Parts Synthesis:
-
Amplify the DNA parts (promoters, coding sequences, terminators) using PCR with primers that add BsaI sites and specific 4 bp overhangs.
-
Clone each part into a "Level 0" vector using a BsaI cut-ligation reaction. These vectors are designed with flanking BsmBI sites for the next assembly step.
-
Transform E. coli and select for colonies containing the correct insert by plasmid sequencing.
-
-
Level 1: Transcriptional Unit Assembly:
-
Combine one of each type of Level 0 plasmid (promoter, CDS, terminator) with a Level 1 destination vector.
-
Perform a BsmBI cut-ligation reaction. The BsmBI enzyme will cut the Level 0 plasmids, releasing the DNA parts with compatible overhangs that will assemble in the correct order into the Level 1 vector.
-
Transform E. coli and select for colonies with the correctly assembled transcriptional unit.
-
-
Level 2: Multi-Gene Construct Assembly:
-
Combine multiple Level 1 plasmids (each containing a different transcriptional unit) with a Level 2 destination vector (the final yeast expression vector).
-
Perform a BsaI cut-ligation reaction. The BsaI enzyme will release the complete transcriptional units, which will then assemble into the Level 2 vector in the predefined order.[8]
-
Transform E. coli and select for colonies containing the final multi-gene construct. Verify the final plasmid by restriction digest and sequencing.
-
Protocol 2: High-Efficiency Transformation of Saccharomyces cerevisiae
This protocol is based on the lithium acetate (B1210297)/single-stranded carrier DNA/polyethylene glycol method, optimized for high efficiency.
Materials:
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Selective medium (e.g., Synthetic Complete (SC) drop-out medium)
-
Sterile water
-
Transformation mix (per transformation):
-
240 µL 50% (w/v) PEG 3350
-
36 µL 1.0 M Lithium Acetate
-
50 µL single-stranded carrier DNA (e.g., salmon sperm DNA, 2 mg/mL)
-
Assembled plasmid DNA (0.1 - 1 µg)
-
Sterile water to a final volume of 360 µL
-
-
DMSO
Procedure:
-
Yeast Cell Preparation:
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2.
-
Grow the culture at 30°C with shaking to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and centrifuge again.
-
Resuspend the cell pellet in 1 mL of sterile water.
-
-
Transformation:
-
In a microcentrifuge tube, combine 100 µL of the yeast cell suspension with the assembled plasmid DNA.
-
Add 360 µL of the transformation mix.
-
Vortex vigorously for 1 minute.
-
Incubate at 42°C for 40 minutes.
-
Centrifuge at 8,000 x g for 1 minute and remove the supernatant.
-
Resuspend the cell pellet in 1 mL of sterile water.
-
-
Plating:
-
Plate 100-200 µL of the cell suspension onto selective agar plates.
-
Incubate at 30°C for 2-4 days until colonies appear.
-
Protocol 3: Fermentation of Engineered Yeast for this compound Alkaloid Production
This protocol describes a typical small-scale fermentation for the production of this compound alkaloids in engineered S. cerevisiae.
Materials:
-
Synthetic Defined (SD) medium with appropriate amino acid drop-out mix. A typical recipe per liter includes:
-
6.7 g Yeast Nitrogen Base without amino acids
-
20 g Dextrose (glucose)
-
Appropriate amino acid drop-out supplement
-
-
50 mL baffled flasks
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of selective SD medium.
-
Grow overnight at 30°C with shaking at 220 rpm.
-
-
Production Culture:
-
Inoculate 25 mL of fresh selective SD medium in a 50 mL baffled flask with the overnight culture to a starting OD600 of 0.1.
-
Incubate at 30°C with shaking at 220 rpm for 72-96 hours.
-
For some engineered strains, a lower temperature (e.g., 25°C) may improve product formation.
-
-
Sampling:
-
At desired time points (e.g., 24, 48, 72, 96 hours), aseptically remove a 1 mL aliquot of the culture.
-
Centrifuge the sample at 13,000 x g for 2 minutes to pellet the cells.
-
Collect the supernatant for extracellular metabolite analysis. The cell pellet can be stored at -80°C for intracellular analysis.
-
Protocol 4: Extraction and Quantification of this compound Alkaloids by LC-MS/MS
This protocol details the extraction of this compound alkaloids from the fermentation broth (supernatant) and their quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Yeast culture supernatant
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Analytical standards for this compound alkaloids (e.g., tropine, hyoscyamine, scopolamine)
-
LC-MS/MS system equipped with a C18 reversed-phase column
Procedure:
-
Extraction:
-
To 1 mL of yeast culture supernatant, add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 5,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic phase to a new tube.
-
Repeat the extraction of the aqueous phase with another 1 mL of ethyl acetate and combine the organic phases.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of methanol.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tropine: e.g., m/z 142.1 -> 96.1
-
Hyoscyamine/Atropine: e.g., m/z 290.2 -> 124.1
-
Scopolamine: e.g., m/z 304.2 -> 138.1
-
-
Optimize MS parameters (e.g., collision energy, fragmentor voltage) for each compound using analytical standards.
-
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the analytical standards in methanol.
-
Analyze the samples and quantify the concentration of each this compound alkaloid by comparing the peak areas to the calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the engineered biosynthetic pathway for this compound alkaloids in yeast and the overall experimental workflow.
Caption: Engineered biosynthetic pathway for scopolamine production in S. cerevisiae.
Caption: Experimental workflow for microbial production of this compound derivatives.
Caption: Logical relationship of engineered modules for this compound biosynthesis.
References
- 1. HIGH EFFICIENCY YEAST TRANSFORMATION [faculty.salisbury.edu]
- 2. static.igem.org [static.igem.org]
- 3. static.igem.wiki [static.igem.wiki]
- 4. Assembly of Multigene Constructs Using Golden Gate Cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Assembly of Multi-Gene Constructs using Modular Golden Gate Cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming poor peak shape in tropane alkaloid HPLC analysis
Welcome to the technical support center for tropane alkaloid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to poor peak shape in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why are my this compound alkaloid peaks severely tailing on a standard C18 column?
Peak tailing is the most common peak shape distortion observed for this compound alkaloids like atropine (B194438) and scopolamine (B1681570). The primary cause is the presence of secondary retention mechanisms occurring alongside the desired reversed-phase interaction.[1] this compound alkaloids are basic compounds, and their amine functional groups can interact strongly with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[2][3] This interaction is particularly problematic at mid-range pH levels where silanol groups are ionized (negatively charged) and the basic alkaloids are protonated (positively charged), leading to ion-exchange effects that delay a portion of the analyte, causing a "tail".[1][4][5]
Other contributing factors can include:
-
Trace Metal Contamination: Metals like iron or aluminum in the silica (B1680970) matrix can increase the acidity of silanol groups, worsening the tailing effect.[6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[8][9]
-
Column Degradation: An old or contaminated column may have lost efficiency or developed active sites.[8]
Q2: What is peak fronting and what might cause it during my analysis?
Peak fronting, where the leading edge of the peak is broader than the trailing edge, is less common than tailing for this compound alkaloids but can still occur.[6] Potential causes are often related to the sample or column conditions.[10] These include:
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or is prepared in a solvent significantly stronger than the mobile phase, it can lead to fronting.
-
Column Overloading: While often associated with tailing, severe concentration overload can also manifest as fronting, sometimes described as "shark-fin" peaks.[9]
-
Column Collapse or Voids: Physical damage to the column packing bed at the inlet can cause distortion in the peak shape.[8]
Q3: My peaks are not tailing or fronting, but they are excessively broad. What are the likely causes?
Broad peaks suggest a loss of chromatographic efficiency. If all peaks in the chromatogram are broad, it often points to a system-wide issue rather than a specific chemical interaction. Common causes include:
-
Extra-Column Volume: Excessive dead volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening.[4]
-
Low Mobile Phase Strength: If the mobile phase is too weak (e.g., too little organic solvent), the analytes will move too slowly and diffuse, resulting in wider peaks.[10]
-
Temperature Fluctuations: Inconsistent column temperature can affect analyte retention and peak width.[10][11]
-
Column Deterioration: A decline in column performance over time is a frequent cause of peak broadening.[12]
Troubleshooting Guide: Improving Poor Peak Shape
This guide provides systematic solutions to address peak shape issues in this compound alkaloid analysis.
Q4: How can I systematically eliminate peak tailing for this compound alkaloids?
Addressing peak tailing requires a multi-faceted approach focusing on mobile phase optimization, column selection, and proper sample handling. Below is a troubleshooting workflow and detailed strategies.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Strategy 1: Mobile Phase Optimization
The most effective way to improve peak shape for basic compounds is by modifying the mobile phase.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to 3 or below is a highly effective strategy.[9] At this low pH, most residual silanol groups on the silica surface are protonated (neutral), which prevents their electrostatic interaction with the protonated basic this compound alkaloids.[1][2] Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are commonly used.[9][13]
-
Use a Competing Base: Adding a small concentration of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase can also improve peak symmetry.[2] TEA acts as a "silanol blocker" by preferentially interacting with the active silanol sites, effectively shielding them from the this compound alkaloid analytes.[6]
-
Increase Buffer Strength: In some cases, increasing the concentration of the buffer (e.g., from 10 mM to 25-50 mM) can help mask silanol interactions and improve peak shape, particularly at neutral pH.[8][9]
Strategy 2: Column Selection and Care
The choice of HPLC column is critical.
-
Use a Modern, End-Capped Column: Modern "Type B" silica columns are synthesized from high-purity silica with lower metal content and are "end-capped."[6] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less interactive.[1] These columns are often marketed as "base-deactivated" and are the best choice for analyzing basic compounds.[2]
-
Consider Alternative Stationary Phases: If tailing persists, consider columns that do not rely on silica. Options include hybrid silica-organic particles or polymer-based columns, which offer a wider usable pH range and have significantly fewer or no silanol interactions.[6]
-
Proper Column Maintenance: If peak shape degrades over time, the column may be contaminated or have developed a void. Try flushing the column according to the manufacturer's instructions or replacing it if performance does not improve.[8]
Mechanism of Peak Tailing
The diagram below illustrates how secondary interactions with silanol groups cause peak tailing for basic analytes like this compound alkaloids.
Caption: Interaction of this compound alkaloids with stationary phase components.
Data & Protocols
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
Quantitative data clearly shows that lowering the mobile phase pH significantly improves peak shape for basic compounds by reducing the tailing factor. The example below is representative of the effect observed for basic analytes.
| Mobile Phase pH | Analyte (Basic Compound) | Peak Asymmetry Factor (As) | Peak Shape Quality |
| 7.0 | Methamphetamine | 2.35[1] | Poor (Severe Tailing) |
| 3.0 | Methamphetamine | 1.33[1] | Good (Minor Tailing) |
| < 3.0 | This compound Alkaloid (Typical) | 1.0 - 1.2 | Excellent |
Peak Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 represents a perfectly symmetrical peak.
Experimental Protocols
This protocol is effective for cleaning up and concentrating this compound alkaloids from complex matrices like plant extracts.[2]
-
Cartridge Selection: Use a cation-exchange cartridge (e.g., Oasis MCX).
-
Conditioning:
-
Wash the cartridge with 5 mL of methanol (B129727).
-
Equilibrate with 5 mL of 0.1 M HCl.
-
-
Sample Loading: Prepare the sample in an acidic solution (e.g., 0.1 M HCl) and load the extract onto the cartridge at a slow, steady flow rate.
-
Washing:
-
Wash with 5 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash with 5 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the target this compound alkaloids with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial HPLC mobile phase for analysis.
This method provides a good starting point for the analysis of atropine and scopolamine. Optimization may be required based on your specific instrument and sample.
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Column: High-purity, end-capped C18 or a Pentafluorophenyl (PFP) column for alternative selectivity (e.g., 150 mm x 4.6 mm, 5 µm).[2][14]
-
Mobile Phase: Acetonitrile and a buffered aqueous phase. A good starting point is Acetonitrile : 10 mM Ammonium Acetate (pH adjusted to 5.0 with acetic acid) in a ratio of 8:2 (v/v).[14][15]
-
For troubleshooting tailing, adjust the aqueous phase pH to 3.0 using formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[16]
-
Injection Volume: 10-20 µL.
-
Sample Solvent: Prepare standards and samples in the initial mobile phase.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromtech.com [chromtech.com]
- 5. lctsbible.com [lctsbible.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. uhplcs.com [uhplcs.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. uhplcs.com [uhplcs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mastelf.com [mastelf.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]
- 16. HPLC analysis of raceanisodamine, scopolamine and atropine in Huashanshen dripping pills | Semantic Scholar [semanticscholar.org]
improving yield and purity in tropane alkaloid extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of tropane alkaloids. Our aim is to help you improve both the yield and purity of your target compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of this compound Alkaloids
Q: My extraction is resulting in a consistently low yield of this compound alkaloids. What are the potential causes and how can I improve it?
A: Low yields are a common issue and can stem from several factors throughout the extraction process. Here are the primary causes and their solutions:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently dissolving this compound alkaloids.
-
Solution: this compound alkaloids are typically present in plant material as salts, which are more soluble in polar solvents. Acidified water or aqueous ethanol/methanol are often effective for the initial extraction. For the free bases, less polar solvents like chloroform (B151607) or dichloromethane (B109758) are used in liquid-liquid extraction after basification.[1][2][3] It is advisable to perform small-scale comparative extractions with different solvents to find the optimal one for your specific plant material.
-
-
Incorrect pH of the Extraction Medium: The pH significantly impacts whether the alkaloid is in its salt or free base form, which in turn affects its solubility in different solvents.
-
Solution: For an initial extraction into an aqueous solvent, a slightly acidic pH (around 3-4) can improve the solubility of alkaloid salts.[4] When performing a subsequent liquid-liquid extraction to purify the alkaloids into an organic solvent, the aqueous extract should be basified to a pH of 9-10 to convert the alkaloid salts to their free base form, which is more soluble in organic solvents like chloroform or dichloromethane.[1][2]
-
-
Inadequate Plant Material Preparation: If the solvent cannot effectively penetrate the plant material, the extraction efficiency will be low.
-
Solution: Ensure the plant material is thoroughly dried and finely ground to a uniform particle size. This increases the surface area available for solvent interaction and improves extraction efficiency.
-
-
Insufficient Extraction Time or Temperature: The duration and temperature of the extraction process can significantly impact the yield.
-
Solution: Increasing the extraction time or employing methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MASE) can enhance yield. For UAE, optimal conditions might involve extracting for 30-60 minutes at a controlled temperature (e.g., 60°C).[2][5] However, be aware that excessive heat can potentially degrade the alkaloids.
-
-
Degradation of Target Alkaloids: this compound alkaloids can be sensitive to high temperatures and extreme pH levels.
-
Solution: Avoid excessive heat during extraction and solvent evaporation steps. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. Protect extracts from light to prevent photodegradation.
-
Issue 2: Low Purity of the Final Extract
Q: My final extract contains a high level of impurities. What purification methods can I use to improve the purity of my this compound alkaloids?
A: Crude plant extracts are complex mixtures. Several purification techniques can be employed to isolate the target this compound alkaloids:
-
Acid-Base Liquid-Liquid Extraction (LLE): This is a highly effective and common method for separating basic alkaloids from neutral and acidic impurities.
-
Protocol: The crude extract is dissolved in an acidic aqueous solution, trapping the protonated alkaloids in the aqueous phase. This solution is then washed with a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate) to remove non-polar impurities. The aqueous layer is then basified (pH 9-10) to deprotonate the alkaloids into their free base form, which can then be extracted into an immiscible organic solvent like chloroform or dichloromethane.[1][2]
-
-
Solid-Phase Extraction (SPE): SPE can be a very effective cleanup step, particularly for complex matrices.
-
Protocol: Cation-exchange SPE cartridges are well-suited for purifying basic compounds like this compound alkaloids. The acidic extract is loaded onto the conditioned and equilibrated cartridge. The alkaloids are retained on the sorbent while neutral and acidic impurities are washed away. The purified alkaloids are then eluted with a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[2][6]
-
-
Column Chromatography: For separating individual alkaloids from a mixture, column chromatography is a powerful technique.
-
Protocol: A stationary phase like silica (B1680970) gel or alumina (B75360) is used. The crude extract is loaded onto the column and eluted with a solvent system of increasing polarity. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the purified alkaloids.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound alkaloids?
A1: There is no single "best" solvent, as the optimal choice depends on the specific plant material and the target alkaloid. However, a common and effective approach is to start with an acidified aqueous solvent (like 1% acetic acid in water) or a hydroalcoholic solvent (like 70-80% ethanol) to extract the alkaloid salts.[2] For subsequent purification of the free bases, chloroform and dichloromethane are widely used.[1][3]
Q2: How can I prevent the formation of emulsions during liquid-liquid extraction?
A2: Emulsion formation is a common problem in LLE, especially with complex plant extracts. Here are some tips to prevent or break emulsions:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.
-
Centrifugation can be very effective at breaking stable emulsions.
-
Passing the emulsified layer through a bed of celite or glass wool can also help.
Q3: What analytical techniques are best for quantifying this compound alkaloids?
A3: Several chromatographic techniques are used for the analysis of this compound alkaloids. The choice depends on the required sensitivity, selectivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Mass Spectrometry (MS) detectors, HPLC is a versatile and widely used technique for separating and quantifying this compound alkaloids.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool, providing excellent separation and structural information. However, some this compound alkaloids may require derivatization to increase their volatility and thermal stability.[7]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a cost-effective method for the simultaneous analysis of multiple samples and is often used for screening and quantification.[2]
Q4: At what stage of plant development is the alkaloid content typically highest?
A4: The concentration of this compound alkaloids can vary significantly depending on the plant species, organ, and developmental stage. Generally, the alkaloid content is highest in the roots and can fluctuate with the plant's life cycle. For some species, the highest concentration is observed during the flowering stage. It is recommended to consult literature specific to the plant you are working with to determine the optimal harvest time.
Data Presentation
Table 1: Comparison of Extraction Methods for Atropine (B194438) and Scopolamine from Datura innoxia
| Extraction Method | Extractant | Atropine Yield (mg/g DW) | Scopolamine Yield (mg/g DW) | Reference |
| Ultrasound-Assisted Extraction (60°C) | 1% Acetic Acid | 0.25 | 1.55 | [2] |
| Ultrasound-Assisted Extraction (60°C) | 1% Tartaric Acid | 0.23 | 1.52 | [2] |
| Microwave-Assisted Extraction | 1% Acetic Acid | 0.20 | 1.30 | [2] |
| Percolation | 1% Acetic Acid | 0.15 | 1.10 | [2] |
Table 2: Purity of this compound Alkaloids After Different Purification Methods
| Purification Method | Target Alkaloid | Purity (%) | Reference |
| Liquid-Liquid Extraction | Atropine & Scopolamine | >95% | [1] |
| Solid-Phase Extraction (Cation Exchange) | This compound Alkaloids | High (contaminants removed) | [2][6] |
| Column Chromatography (Silica Gel) | Atropine | >98% | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound Alkaloids
-
Sample Preparation: Dry the plant material (e.g., leaves, roots) at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Acid-Base Liquid-Liquid Extraction (LLE) for Purification
-
Acidification: Dissolve the crude extract in 50 mL of 1% hydrochloric acid or sulfuric acid.
-
Washing: Transfer the acidic solution to a separatory funnel and wash it twice with 25 mL of a non-polar solvent like n-hexane or ethyl acetate (B1210297) to remove lipids and other non-polar impurities. Discard the organic layers.[9]
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a base such as ammonium hydroxide or sodium carbonate.[1][9]
-
Extraction of Free Bases: Extract the basified aqueous solution three times with 25 mL of chloroform or dichloromethane. The this compound alkaloids will partition into the organic layer.
-
Drying and Evaporation: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure to obtain the purified this compound alkaloid fraction.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. Studies on this compound alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasonic Extraction of this compound Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar Structure | MDPI [mdpi.com]
- 5. An ultrasound assisted extraction-solid-phase extraction-ultra-performance liquid chromatography combined strategy for atropine determination in Atropa belladonna leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ultrasonic Extraction of this compound Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Tropanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of tropane alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound alkaloids?
A1: Matrix effects are the alteration of the ionization efficiency of target analytes, such as this compound alkaloids, by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1] Complex matrices like food, herbal products, and biological fluids are particularly prone to causing significant matrix effects.
Q2: How can I determine if my LC-MS/MS analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a standard solution of the this compound alkaloid is continuously infused into the mass spectrometer after the analytical column.[1][2] A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion-suppressing or -enhancing components from the matrix.[3]
-
Post-Extraction Spike: This quantitative method involves comparing the peak area of an analyte in a standard solution (A) with the peak area of the same analyte spiked into a blank matrix extract after the extraction process (B).[1][2] The matrix effect (ME) is calculated using the formula: ME (%) = (B / A) * 100. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[4]
Q3: What are the most effective strategies to minimize or eliminate matrix effects?
A3: A multi-faceted approach is often necessary:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting the this compound alkaloids. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed.[5][6]
-
Use of Internal Standards: A suitable internal standard (IS) is crucial for compensating for matrix effects. The ideal choice is a stable isotope-labeled (SIL) version of the analyte, as it has nearly identical chemical and physical properties.[7] If a SIL-IS is unavailable, a structural analog can be used, but its ability to compensate for matrix effects may be less effective.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples can help to compensate for consistent matrix effects.[8]
-
Sample Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[9] However, this may also reduce the analyte concentration, potentially compromising the method's sensitivity.
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate the this compound alkaloids from co-eluting matrix components can significantly reduce interference.[2]
Troubleshooting Guide
Problem 1: Significant ion suppression is observed, leading to poor sensitivity.
-
Possible Cause: Inadequate removal of matrix components during sample preparation.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: If using a simple protein precipitation or "dilute-and-shoot" method, consider implementing a more rigorous cleanup technique like SPE or QuEChERS. For particularly complex matrices like herbal teas or certain food products, a multi-step cleanup involving both LLE and SPE might be necessary.[6]
-
Optimize SPE/QuEChERS Method:
-
For SPE, experiment with different sorbent chemistries. Cation-exchange cartridges are often effective for basic compounds like this compound alkaloids.[10]
-
For QuEChERS, try different d-SPE sorbents. PSA (primary secondary amine) is good for removing fatty acids and sugars, C18 for nonpolar interferences, and GCB (graphitized carbon black) for pigments.[11]
-
-
Sample Dilution: If sensitivity allows, dilute the final extract to reduce the concentration of matrix components entering the MS source.[9]
-
Problem 2: Inconsistent and irreproducible quantitative results across a sample batch.
-
Possible Cause: Variable matrix effects between different samples.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. The SIL-IS will be affected by ion suppression or enhancement to the same extent as the native analyte, ensuring a consistent analyte/IS ratio.[7]
-
Matrix-Matched Calibration for Each Matrix Type: If analyzing samples from different matrices (e.g., different types of cereals), prepare separate matrix-matched calibration curves for each type to account for their unique matrix effects.[8]
-
Evaluate and Improve Sample Homogenization: Inconsistent sample preparation can lead to variable matrix effects. Ensure that your sample homogenization procedure is robust and reproducible.
-
Problem 3: Low recovery of this compound alkaloids during sample preparation.
-
Possible Cause: Suboptimal extraction conditions or analyte loss during cleanup steps.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: this compound alkaloids are basic compounds and are generally more soluble in acidified organic solvents. Experiment with different solvent mixtures (e.g., acetonitrile (B52724) or methanol (B129727) with a small percentage of formic or acetic acid) and extraction techniques (e.g., vortexing, sonication, shaking).[12]
-
Adjust pH during LLE: In acid-base LLE, ensure the pH of the aqueous phase is sufficiently high (typically >9) during the back-extraction into the organic solvent to ensure the this compound alkaloids are in their neutral, more organic-soluble form.[10]
-
Check SPE Elution Solvent: Ensure the elution solvent in your SPE protocol is strong enough to desorb the this compound alkaloids from the sorbent. For cation-exchange SPE, this usually involves a basic modifier in the elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[10]
-
Quantitative Data Summary
The following tables summarize typical matrix effect and recovery data for the analysis of atropine (B194438) and scopolamine (B1681570) in various matrices using different sample preparation techniques.
Table 1: Matrix Effect (%) for Atropine and Scopolamine in Various Matrices
| Matrix | Sample Preparation | Atropine ME (%) | Scopolamine ME (%) | Reference(s) |
| Leafy Vegetables | µ-QuEChERS | -38 | -39 | [8] |
| Cereal-based Baby Food | Online SPE | -62 | -37 | [13] |
| Hair | Methanol Extraction | -27.5 | -50 | [14] |
| Sorghum | Dilute-and-Shoot | <20 | 27 | [9] |
| Millet | Dilute-and-Shoot | <20 | 30 | [9] |
Table 2: Recovery (%) of Atropine and Scopolamine Using Different Sample Preparation Methods
| Matrix | Sample Preparation | Atropine Recovery (%) | Scopolamine Recovery (%) | Reference(s) |
| Leafy Vegetables | µ-QuEChERS | 90-100 | 93-95 | [8] |
| Cereal-based Baby Food | Online SPE | 83-95 | 83-95 | [13] |
| Maize | dSPE | 65.7 | 85.5 | [15] |
| Herbal Teas | µSPEed® | 94-106 | 94-106 | |
| Buckwheat | SLE | 66-79 | 66-79 | [16] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte(s) and internal standard (if used) into the final reconstitution solvent at a known concentration.
-
Set B (Post-Spike Blank Matrix): Extract a blank matrix sample (confirmed to be free of this compound alkaloids) using your established sample preparation protocol. Spike the analyte(s) and IS into the final extract at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike the analyte(s) and IS into the blank matrix before the extraction process at a concentration that will result in the same final concentration as Set A, assuming 100% recovery.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Generic QuEChERS Method for this compound Alkaloids in Cereals
-
Sample Homogenization: Weigh 5 g of homogenized cereal sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of water and 10 mL of acetonitrile with 1% acetic acid. Shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). Immediately shake for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and MgSO₄. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: Take an aliquot of the cleaned extract for LC-MS/MS analysis, potentially after evaporation and reconstitution in a suitable solvent.
Visualizations
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of this compound Alkaloids in Teas and Herbal Infusions: Effect of Brewing Time and Temperature on Atropine and Scopolamine Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Occurrence and Chemistry of this compound Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Toxic this compound Alkaloids in Globally Sourced Soya, Cereals and Products Using Dilute-and-Shoot Technique Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. frontiersin.org [frontiersin.org]
- 12. welchlab.com [welchlab.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Modular Point-of-Need this compound Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices - PMC [pmc.ncbi.nlm.nih.gov]
stability issues and degradation of tropane alkaloid standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues and degradation of tropane alkaloid standards during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound alkaloid standards like atropine (B194438) and scopolamine (B1681570)?
A1: this compound alkaloids primarily degrade through two main pathways:
-
Hydrolysis: The ester linkage in molecules like atropine and scopolamine is susceptible to hydrolysis, breaking down the alkaloid into its constituent alcohol (tropine or scopine) and acid (tropic acid). This reaction is catalyzed by both protons (acid) and hydroxide (B78521) ions (base).[1][2][3]
-
Dehydration: Under neutral to basic conditions or when subjected to heat, atropine can undergo dehydration (elimination of a water molecule) to form apoatropine.[3] Apoatropine itself can then be hydrolyzed to tropine (B42219) and atropic acid or form dimers like belladonnine.
Q2: What are the optimal storage conditions for this compound alkaloid standards to ensure their stability?
A2: To maximize stability, this compound alkaloid standards should be stored in a cool, dark, and dry place. For solutions, acidic conditions (pH 3-6) are generally preferred to minimize hydrolysis and dehydration.[4] Unbuffered aqueous solutions have been found to be more stable than buffered ones.[5][6] It is also crucial to protect them from light, as they can be light-sensitive.[7] For long-term storage, refrigeration or freezing (-20°C) of stock solutions is recommended.
Q3: Can I use Gas Chromatography (GC) to analyze this compound alkaloid standards?
A3: While GC can be used, it is often problematic due to the thermal instability of many this compound alkaloids, particularly in the high-temperature environment of the GC inlet.[2][5][8] This can lead to on-column degradation and inaccurate quantification. To mitigate this, derivatization to form more stable compounds (e.g., trimethylsilyl (B98337) derivatives) is often necessary.[9] Lowering the injector temperature can also help reduce degradation.[9] However, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is generally the preferred method for the analysis of this compound alkaloids due to its ability to separate and detect these compounds at lower temperatures, thus avoiding thermal degradation.
Q4: What are the major degradation products I should look for when assessing the stability of my atropine standard?
A4: The primary degradation products of atropine to monitor are:
-
Tropic acid and Tropine: Formed via hydrolysis.[3]
-
Apoatropine: Formed via dehydration.[3]
-
Atropic acid: Can be formed from the hydrolysis of apoatropine.
-
Belladonnine: A dimer formed from apoatropine.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound alkaloid standards.
Chromatography Issues
Problem: Poor peak shape (tailing) for this compound alkaloid peaks on a C18 HPLC column.
-
Cause: Secondary interactions between the basic amine groups of the alkaloids and acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.
-
Solutions:
-
Mobile Phase pH Adjustment: Lower the pH of the mobile phase to below 3. This protonates the silanol groups, reducing their interaction with the protonated basic alkaloids.[9]
-
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.[9]
-
Employ a Highly Deactivated Column: Use modern "end-capped" or "base-deactivated" HPLC columns designed to minimize free silanol groups.[9]
-
Lower Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample.[9]
-
Problem: Inconsistent retention times in LC-MS analysis.
-
Cause: Fluctuations in mobile phase composition, column temperature, or flow rate. Column degradation can also be a factor.
-
Solutions:
-
Ensure the mobile phase is fresh, well-mixed, and properly degassed.
-
Verify that the column oven is maintaining a stable temperature.
-
Check the pump for leaks and ensure a consistent flow rate.
-
If the column is old or has been used with harsh conditions, consider replacing it.
-
Problem: No or very small peaks detected for this compound alkaloids in GC-MS analysis.
-
Cause: Thermal degradation in the GC inlet is a likely cause.[2][5][8]
-
Solutions:
-
Lower the injector port temperature. Studies have shown significant degradation at temperatures above 250°C.[2][5][8]
-
Use a more inert solvent. Ethyl acetate (B1210297) has been shown to cause less degradation than methanol (B129727).[10]
-
Derivatize the alkaloids to increase their thermal stability.[9]
-
Consider using LC-MS as an alternative analytical technique.
-
Sample Preparation Issues
Problem: Low recovery of this compound alkaloids after Solid-Phase Extraction (SPE).
-
Cause: Improper selection of SPE sorbent, inadequate conditioning or elution solvent.
-
Solution:
-
For basic compounds like this compound alkaloids, a cation-exchange SPE cartridge is often effective.[9]
-
Ensure proper conditioning of the cartridge with methanol followed by an acidic solution (e.g., 0.1 M HCl) to activate the sorbent.[9]
-
Wash the cartridge with an acidic solution and a non-polar solvent to remove interferences.[9]
-
Elute the this compound alkaloids with a basic solution, such as 5% ammonium (B1175870) hydroxide in methanol, to neutralize the charge and release them from the sorbent.[9]
-
Quantitative Data on this compound Alkaloid Degradation
The stability of this compound alkaloids is highly dependent on pH and temperature. The following tables summarize the degradation kinetics of atropine under various conditions.
Table 1: Calculated Half-lives (in years) of Atropine in Aqueous Solution at Different pH Values and Temperatures
| Temperature (°C) | pH 2 | pH 3 | pH 4 | pH 5 | pH 6 | pH 7 |
| 20 | 1.8 | 5.7 | 18 | 57 | 180 | 570 |
| 40 | 0.2 | 0.6 | 2.0 | 6.3 | 20 | 63 |
| 60 | 0.03 | 0.1 | 0.3 | 1.0 | 3.2 | 10 |
| 80 | 0.006 | 0.02 | 0.06 | 0.2 | 0.6 | 2.0 |
| 100 | 0.001 | 0.004 | 0.01 | 0.04 | 0.1 | 0.4 |
| Data derived from kinetic studies on atropine hydrolysis. The pH of minimum hydrolysis varies with temperature, from pH 4.11 at 0°C to pH 3.24 at 100°C.[1] |
Table 2: Thermal Degradation of Atropine and Scopolamine in GC-MS Inlet in Methanol
| Inlet Temperature (°C) | Atropine Remaining (%) | Scopolamine Remaining (%) |
| 110 | ~100 | ~100 |
| 150 | ~95 | ~98 |
| 200 | ~70 | ~90 |
| 250 | ~20 | ~60 |
| 275 | Barely Detectable | Barely Detectable |
| Data is approximate and illustrates the trend of thermal degradation. At temperatures below 250°C, the primary degradation products are from water elimination and ester bond cleavage. At higher temperatures, formaldehyde (B43269) elimination becomes predominant.[2][5][8] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound Alkaloids
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound alkaloid standard (e.g., atropine sulfate) in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the this compound alkaloid standard in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
-
Alternatively, heat a solution of the standard.
-
Prepare a solution of the heat-stressed sample for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the this compound alkaloid standard to UV light (e.g., 254 nm) and/or visible light for a specified duration.
-
Analyze the exposed solution.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method (e.g., HPLC-UV/MS).
Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound alkaloids and their degradation products.
-
Instrumentation: HPLC system with a UV or PDA detector and preferably a mass spectrometer (MS).
-
Column: A base-deactivated reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of B (e.g., 5-10%) and hold for a few minutes.
-
Increase the percentage of B to elute the analytes of interest.
-
A typical gradient might be from 10% to 90% B over 15-20 minutes.
-
Return to the initial conditions and equilibrate the column before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) and/or MS detection.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from all degradation product peaks.
Visualizations
Caption: Degradation pathways of Atropine.
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of this compound alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The kinetics of the hydrolysis of atropine. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet | MDPI [mdpi.com]
Technical Support Center: Optimizing QuEChERS for Leafy Vegetable Matrices
Welcome to our technical support center for optimizing the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) protocol for challenging leafy vegetable matrices. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common issues and achieve accurate and reliable results.
Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of leafy vegetables using the QuEChERS method.
Issue 1: Low Recovery of Planar Pesticides
Q1: My recoveries for planar pesticides like carbendazim, thiabendazole (B1682256), and hexachlorobenzene (B1673134) are consistently low. What is the likely cause and how can I fix it?
A1: Low recovery of planar pesticides is a frequent issue when analyzing high-chlorophyll matrices like spinach and kale.[1] The primary cause is the strong interaction between these pesticides and Graphitized Carbon Black (GCB), a sorbent commonly used to remove chlorophyll (B73375).[1] GCB's planar structure leads to π-π interactions, retaining the planar analytes along with the pigments.
Here are several strategies to mitigate this issue:
-
Reduce the Amount of GCB: While effective for chlorophyll removal, excessive GCB can significantly reduce the recovery of planar pesticides.[2] Try decreasing the amount of GCB in your dispersive solid-phase extraction (dSPE) cleanup step. For instance, using 10 mg of GCB per mL of extract was found to be less detrimental to planar pesticide recovery than 50 mg/mL, although it was also less effective at removing all pigments.[2]
-
Use Alternative Sorbents: Several alternative sorbents are available that can remove chlorophyll without significantly impacting planar pesticide recovery.
-
ChloroFiltr®: This is a novel polymeric sorbent designed to replace GCB for efficient chlorophyll removal without the loss of planar analytes.[3][4][5] Studies have shown significantly better recoveries for pesticides like thiabendazole when using ChloroFiltr® compared to GCB (e.g., 93.2% vs. 55.9%).[3]
-
Z-Sep/Z-Sep+: These zirconia-based sorbents are also effective at removing pigments and lipids. A combination of a novel carbon with zirconia-coated silica (B1680970) (Z-Sep+) has been shown to provide an optimal balance between planar pesticide recovery and color removal.[6][7] A dSPE combination with 50 mg of Z-Sep+ was found to be advantageous for analyzing 30 pesticides in kale.[6]
-
Toluene (B28343) Addition: Adding toluene to the acetonitrile (B52724) extract before cleanup can help reduce the binding of planar pesticides to GCB. However, this requires an additional evaporation and reconstitution step to remove the toluene before LC analysis to avoid peak shape issues.[1]
-
-
Use a Pass-Through Cleanup Cartridge: An alternative to dSPE is a pass-through cleanup approach using cartridges like Oasis PRiME HLB. These have been shown to effectively remove over 99% of chlorophyll from spinach extracts with little to no loss of planar pesticides.[2]
Issue 2: Significant Matrix Effects (Signal Suppression or Enhancement)
Q2: I'm observing strong matrix effects in my LC-MS/MS or GC-MS/MS analysis. How can I minimize this?
A2: Leafy vegetables are known to cause significant matrix effects due to the high concentration of co-extracted compounds like chlorophyll and pigments.[8][9] These interferences can suppress or enhance the analyte signal, leading to inaccurate quantification.[9][10]
Here’s how you can address this:
-
Optimize the dSPE Cleanup: The most effective way to reduce matrix effects is by improving the cleanup step to remove more interfering compounds.
-
Primary Secondary Amine (PSA): PSA is effective at removing organic acids, sugars, and some pigments.[1][6][11]
-
C18: This sorbent is useful for removing non-polar interferences like fats and waxes.[6][11][12]
-
Combination of Sorbents: Using a combination of sorbents is often necessary for complex matrices. A common combination for leafy greens is PSA, C18, and a chlorophyll-removing sorbent like a reduced amount of GCB, ChloroFiltr®, or Z-Sep+.[1][6]
-
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples is a highly effective way to compensate for signal suppression or enhancement.[10]
-
Use of an Internal Standard: Incorporating an isotopically labeled internal standard that is structurally similar to your analyte of interest can help correct for variations in both recovery and matrix effects.
-
Dilution of the Final Extract: Diluting the final extract (e.g., 5- or 10-fold) with the initial mobile phase can reduce the concentration of matrix components, thereby lessening their impact on the analytical signal.[10]
Frequently Asked Questions (FAQs)
Q3: Which standard QuEChERS method (Original, AOAC 2007.01, or EN 15662) is best for leafy vegetables?
A3: All three methods can be effective, but the buffered methods (AOAC and EN) are generally recommended to protect pH-dependent pesticides from degradation.[13][14][15] The AOAC 2007.01 method, which uses acetate (B1210297) buffering, has been shown to provide slightly better and more consistent recoveries for certain pesticides like pymetrozine (B1663596) compared to the citrate-buffered EN 15662 method.[13][14][15] Ultimately, the choice may depend on the specific pesticides being analyzed and laboratory preference.
Q4: How can I improve the consistency and reproducibility of my results?
A4: Consistency is key in the QuEChERS procedure.
-
Sample Homogenization: Ensure the initial leafy vegetable sample is thoroughly homogenized to guarantee that the subsample taken for extraction is representative.
-
Precise Measurements: Use calibrated analytical balances and pipettes for accurate measurement of the sample weight and solvent volumes.
-
Consistent Shaking/Vortexing: The duration and intensity of shaking during both the extraction and dSPE steps should be standardized across all samples to ensure uniform processing.[10]
Q5: Can I use QuEChERS for both GC-MS/MS and LC-MS/MS analysis of leafy vegetable extracts?
A5: Yes, the QuEChERS method is suitable for preparing samples for both GC-MS/MS and LC-MS/MS analysis.[16] However, for GC analysis, chlorophyll is particularly problematic as it is non-volatile and can contaminate the GC inlet and column.[1][4] Therefore, efficient chlorophyll removal during the cleanup step is critical for maintaining GC system performance.[4]
Experimental Protocols and Data
Optimized QuEChERS Protocol for Leafy Vegetables (e.g., Spinach)
This protocol is a general guideline and may require further optimization based on the specific pesticides and analytical instrumentation used.
1. Sample Preparation:
-
Homogenize 10-15 g of the leafy vegetable sample (e.g., spinach) in a blender. For dry samples, rehydrate by adding a known amount of water.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If using an internal standard, add it at this stage.
-
Shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salts (e.g., AOAC 2007.01 pouch: 4 g MgSO₄, 1 g NaCl).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.
-
The dSPE tube should contain a combination of sorbents optimized for leafy greens. A recommended starting point is:
-
150 mg MgSO₄ (to remove residual water)
-
50 mg PSA (to remove organic acids and sugars)
-
50 mg C18 (to remove non-polar interferences)
-
An optimized amount of a chlorophyll-removing sorbent (e.g., 7.5-15 mg GCB, 50 mg ChloroFiltr®, or 50 mg Z-Sep+).
-
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 2 minutes.
4. Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS or GC-MS/MS analysis. It may be diluted as needed to reduce matrix effects.
Quantitative Data Summary: Sorbent Performance
The selection of dSPE sorbents is critical for achieving good recoveries and minimizing matrix effects. The following tables summarize the performance of different sorbents for chlorophyll removal and pesticide recovery in leafy vegetable matrices.
Table 1: Comparison of Chlorophyll Removal Efficiency of Different Sorbents
| Sorbent | Chlorophyll Removal Efficiency | Reference |
| GCB (50 mg/mL) | >99% (all pigments removed) | [2] |
| GCB (10 mg/mL) | Less effective than 50 mg/mL | [2] |
| Oasis PRiME HLB | >99% | [2] |
| ChloroFiltr® | >82% | [5] |
| Supel™ QuE Verde | >95% | |
| Z-Sep+ (50 mg) | Excellent | [6] |
Table 2: Recovery of Planar Pesticides with Different Cleanup Sorbents
| Pesticide | Sorbent | Recovery (%) | Reference |
| Thiabendazole | GCB | 55.9 | [3] |
| Thiabendazole | ChloroFiltr® | 93.2 | [3] |
| Hexachlorobenzene | GCB | <25 | [17] |
| Hexachlorobenzene | Fe₃O₄@MIP | 90-110 | [17] |
| Planar Pesticides (general) | GCB (50 mg/mL) | Significant loss | [2] |
| Planar Pesticides (general) | Oasis PRiME HLB | Little to no loss | [2] |
| Planar Pesticides (general) | Supel™ QuE Verde | 75-120 |
Visualizations
Optimized QuEChERS Workflow for Leafy Vegetables
Caption: Optimized QuEChERS workflow for leafy vegetable matrices.
Troubleshooting Logic for Low Pesticide Recovery
References
- 1. cps.it [cps.it]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00612C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Publication : USDA ARS [ars.usda.gov]
- 16. mdpi.com [mdpi.com]
- 17. Advanced QuEChERS Method Using Core-Shell Magnetic Molecularly Imprinted Polymers (Fe3O4@MIP) for the Determination of Pesticides in Chlorophyll-Rich Samples - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Separation of Atropine and Scopolamine: A Technical Support Guide
Welcome to the technical support center for the HPLC analysis of atropine (B194438) and scopolamine (B1681570). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for achieving optimal chromatographic resolution between these two closely related tropane alkaloids. Here, you will find troubleshooting guides for common issues and a list of frequently asked questions to assist in your method development and analysis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC separation of atropine and scopolamine.
Issue: Poor Resolution
Poor resolution between atropine and scopolamine is a common challenge. The following steps can help you systematically troubleshoot and improve their separation.
Troubleshooting Flowchart for Poor Resolution
Caption: Troubleshooting flowchart for improving poor resolution.
Probable Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer are critical.
-
Solution: Systematically vary the percentage of acetonitrile or methanol (B129727) in the mobile phase. Some methods have found success with a mobile phase of acetonitrile and ammonium acetate (B1210297) buffer.[1][2][3][4] Increasing the acetonitrile fraction can decrease the retention of more polar compounds like scopolamine and increase the retention of more lipophilic compounds like atropine.[3][4]
-
-
Incorrect Mobile Phase pH: The ionization state of atropine and scopolamine can significantly impact their retention and selectivity.
-
Suboptimal Column Chemistry: The stationary phase may not be providing sufficient selectivity for the two analytes.
-
Column Temperature: Temperature can influence viscosity and analyte interaction with the stationary phase.
-
Solution: If your HPLC system has a column thermostat, try optimizing the separation at different temperatures (e.g., 25°C, 30°C, 40°C).
-
Issue: Peak Tailing
Peak tailing can compromise peak integration and reduce the accuracy of quantification.
Probable Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine groups of atropine and scopolamine.
-
Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites. A mobile phase containing acetonitrile and ammonium acetate with 0.05% TEA has been used to achieve good separation.[3][4]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Issue: Inconsistent Retention Times
Fluctuations in retention times can make peak identification difficult and affect the reliability of your results.
Probable Causes & Solutions:
-
Mobile Phase Instability: The mobile phase composition may be changing over time.
-
Solution: Ensure your mobile phase is well-mixed and degassed. If using a buffer, make sure it is freshly prepared.
-
-
Pump Malfunction: Inconsistent flow from the pump will lead to variable retention times.
-
Solution: Check for leaks in the pump and ensure the pump seals are in good condition. Purge the pump to remove any air bubbles.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting method for the HPLC separation of atropine and scopolamine?
A good starting point is a reversed-phase method using a C18 column. A mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, such as ammonium acetate, is often effective. For example, a mobile phase of acetonitrile and 10 mmol/L ammonium acetate adjusted to pH 5.0 (8:2, v/v) has been successfully used with a pentafluorophenylpropyl column.[1][2] Another option is a mobile phase of 0.05M ammonium acetate, methanol, and acetonitrile (48:32:20 v/v) with a C18 column.[7]
Q2: What detection wavelength should I use?
UV detection is commonly used for atropine and scopolamine. Wavelengths between 210 nm and 230 nm have been reported to provide good sensitivity.[1][2][3][4][6][8]
Q3: How can I improve the peak shape for these basic compounds?
To improve the peak shape of basic compounds like atropine and scopolamine, you can:
-
Add a competing base to the mobile phase: Triethylamine (TEA) is often added at a low concentration (e.g., 0.05%) to minimize interactions with residual silanol groups on the column packing.[3][4]
-
Adjust the mobile phase pH: A slightly acidic to neutral pH can help to ensure consistent ionization and improve peak symmetry.
Q4: Is a gradient or isocratic elution better for this separation?
Both isocratic and gradient elution methods have been successfully developed for the separation of atropine and scopolamine. An isocratic method is simpler and more robust if it provides adequate resolution. However, a gradient elution may be necessary if there are other compounds in your sample matrix that interfere with the peaks of interest.
Experimental Protocols
The following table summarizes various HPLC methods that have been successfully used for the separation of atropine and scopolamine.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Brownlee RP-18, Spheri-5 (220 x 4.6mm) | Pentafluorophenylpropyl column[1][2] | Zorbax Rx-SIL (250 x 4.6 mm, 5 µm)[3] | µBondapack C18 |
| Mobile Phase | 0.05M Ammonium Acetate:Methanol:Acetonitrile (48:32:20 v/v) | Acetonitrile:10 mmol/L Ammonium Acetate, pH 5.0 (8:2, v/v)[1][2] | Acetonitrile:40 mM Ammonium Acetate/0.05% TEA, pH 6.5 (50:50 v/v)[3][4] | Methanol:Water:Formic Acid (165:35:1 v/v/v), pH 8.3 with TEA |
| Flow Rate | Not Specified | Not Specified | Not Specified | 1.0 mL/min[6] |
| Detection | 220 nm | 210 nm[1][2] | 210 nm[3][4] | 230 nm |
Quantitative Data Summary
This table provides an example of the kind of quantitative data you can expect to obtain with a well-optimized method. The exact values will vary depending on your specific instrumentation and conditions.
| Compound | Retention Time (min) | Resolution (Rs) |
| Scopolamine | ~4.5 | > 1.5[9] |
| Atropine | ~6.0 | > 1.5[9] |
Note: A resolution value (Rs) greater than 1.5 is generally considered to indicate a good separation between two peaks.[9]
General Troubleshooting Workflow
This diagram provides a high-level overview of a systematic approach to troubleshooting common HPLC issues.
Caption: A general workflow for systematic HPLC troubleshooting.
References
- 1. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC | springermedizin.de [springermedizin.de]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. LC determination of atropine sulfate and scopolamine hydrobromide in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]
purification strategies for removing impurities from tropane reactions
Welcome to the Technical Support Center for Tropane Alkaloid Purification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound alkaloids from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound alkaloid reaction mixtures?
A1: Impurities in this compound alkaloid reactions can originate from several sources:
-
Starting Materials: Unreacted starting materials and reagents.
-
Side Products: By-products from the main reaction, such as N-oxides or products from over-alkylation.
-
Degradation Products: this compound alkaloids can be sensitive to pH and temperature, leading to degradation. A common degradation product of atropine (B194438) is apoatropine, formed through dehydration.[1] Hydrolysis of the ester linkage can also occur.
-
Stereoisomers: Reactions involving chiral centers can result in mixtures of enantiomers or diastereomers. For example, the synthesis of hyoscyamine (B1674123) can lead to its racemate, atropine, if conditions are not carefully controlled.[2]
-
Related Alkaloids: When isolating from natural sources, other structurally similar this compound alkaloids are the most common impurities.[3]
Q2: What is the best general approach for purifying crude this compound alkaloids?
A2: A classic and highly effective method is acid-base liquid-liquid extraction (LLE) . This technique leverages the basicity of the this compound nitrogen. The general steps are:
-
Dissolve the crude mixture in an organic solvent.
-
Extract with an acidic aqueous solution (e.g., dilute HCl or sulfuric acid). The basic this compound alkaloids will become protonated and move into the aqueous layer, leaving many non-basic impurities in the organic layer.
-
Wash the aqueous layer with a fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., ammonia (B1221849) or sodium carbonate) to deprotonate the alkaloids.[4]
-
Extract the free-base alkaloids back into an organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
Dry and evaporate the organic solvent to yield the purified alkaloids.
This method is often followed by further purification steps like column chromatography or crystallization.
Q3: How can I improve the separation of this compound alkaloids with very similar structures, like atropine and scopolamine (B1681570)?
A3: Separating structurally similar this compound alkaloids can be challenging. Here are some strategies:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating complex mixtures.
-
Column Selection: A standard C18 column can work, but for improved resolution, consider a pentafluorophenyl (PFP) column which offers different selectivity.[5]
-
Mobile Phase Optimization: Adjusting the pH of the mobile phase (typically to <3) can improve peak shape by protonating residual silanol (B1196071) groups on the column.[5] Adding a competing base like triethylamine (B128534) (TEA) can also mask these silanol groups and reduce peak tailing.[5]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.[4]
-
Solvent System: A gradient elution is often effective. Start with a non-polar solvent and gradually increase the polarity. A common system is chloroform (B151607) with an increasing percentage of methanol (B129727).[4]
-
-
pH-Zone-Refining Counter-Current Chromatography (CCC): This technique is particularly effective for ionizable compounds like alkaloids and has been used to separate atropine and scopolamine with high purity.
Troubleshooting Guides
Issue 1: Racemization of Chiral this compound Alkaloids During Purification
Problem: Loss of enantiomeric excess (ee%) during purification, particularly for compounds with a chiral center alpha to a carbonyl group (e.g., hyoscyamine racemizing to atropine).
| Potential Cause | Troubleshooting Step |
| Harsh pH Conditions | Avoid strongly acidic or basic conditions during extraction and chromatography.[2] Use buffered solutions where possible. |
| Inappropriate Base in Reactions | If racemization occurs during a base-catalyzed reaction, switch to a milder or sterically hindered base.[2] |
| Elevated Temperatures | Perform reactions and purifications at lower temperatures, even if it extends the time required. |
| Chromatography Conditions | For column chromatography, use a neutral solvent system. Adding a small amount of a tertiary amine like triethylamine (e.g., 0.5%) to the eluent can help prevent streaking and minimize on-column racemization. |
Issue 2: Poor Peak Shape (Tailing) in HPLC Analysis
Problem: Chromatograms show tailing peaks for this compound alkaloids, leading to poor resolution and inaccurate quantification.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | The basic amine group of the this compound alkaloid can interact with acidic silanol groups on the silica-based stationary phase (e.g., C18).[5] |
| Lower Mobile Phase pH: Adjust the mobile phase to a pH below 3 to protonate the silanol groups and reduce interactions.[5] | |
| Use a Competing Base: Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase to mask the active silanol sites.[5] | |
| Use a Base-Deactivated Column: Employ an "end-capped" column where the free silanol groups have been chemically deactivated.[5] | |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion.[6] |
| Dilute the Sample: Try injecting a more dilute sample to see if the peak shape improves.[5][6] |
Issue 3: Difficulty with Crystallization
Problem: The purified this compound alkaloid fails to crystallize from solution or oils out.
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal formation. |
| Further Purification: Re-purify the material using another technique (e.g., column chromatography if previously purified by extraction). | |
| Incorrect Solvent Choice | The compound may be too soluble or too insoluble in the chosen solvent. |
| Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities. An ideal solvent will dissolve the compound when hot but not when cold. | |
| Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity is observed. Then, warm the mixture until it is clear and allow it to cool slowly. | |
| Supersaturation Issues | The solution may be supersaturated, preventing nucleation. |
| Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound. | |
| Cooling Rate | Cooling the solution too quickly can lead to the formation of an oil or very small crystals. |
| Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical recovery and purity data for various this compound alkaloid purification methods. Note that results can vary significantly based on the specific alkaloid, the complexity of the initial mixture, and the optimization of the method.
| Purification Method | Analyte(s) | Matrix | Recovery (%) | Final Purity (%) | Reference |
| 2D LC (RP-SCX) | Anisodine, Scopolamine, Hyoscyamine | Herbal Medicine | 94.1 - 105.2 | Not Specified | [7] |
| Membrane Filtration & Resin Adsorption | This compound Alkaloids | Tangut Anisodus Radix Extract | 93.2 | 99.5 | [8] |
| Ultrasound-Assisted Extraction & LLE | Atropine, Scopolamine | Datura innoxia Herb | High Yield | Not Specified | [9][10] |
| Micro-QuEChERS & HPLC-MS/MS | This compound Alkaloids | Leafy Vegetables | 90 - 100 | Not Specified | [11] |
Experimental Protocols
Protocol 1: General Acid-Base Liquid-Liquid Extraction (LLE)
This protocol describes a standard method for the initial purification of this compound alkaloids from a crude reaction mixture or plant extract.
Materials:
-
Crude this compound alkaloid mixture
-
Dichloromethane (or other suitable organic solvent)
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide (B78521) (or concentrated ammonium (B1175870) hydroxide)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude mixture in dichloromethane.
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.
-
Shake the funnel vigorously and allow the layers to separate. The protonated alkaloids will be in the upper aqueous layer.
-
Drain and collect the lower organic layer (containing neutral impurities).
-
Extract the aqueous layer two more times with fresh dichloromethane to remove residual impurities. Discard the organic layers.
-
Slowly add 1 M NaOH to the aqueous layer with swirling until the pH is >10. This converts the alkaloid salts back to their free-base form.
-
Extract the basified aqueous solution three times with fresh dichloromethane. The free-base alkaloids will now be in the lower organic layer.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the purified this compound alkaloid mixture.
Protocol 2: Solid-Phase Extraction (SPE) for Clean-up
This protocol is suitable for cleaning up complex samples, such as plant extracts, prior to HPLC analysis.
Materials:
-
Cation-exchange SPE cartridge (e.g., Oasis MCX)
-
Methanol
-
0.1 M Hydrochloric acid
-
5% Ammonium hydroxide in methanol
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Dissolve the crude extract in 0.1 M HCl.
-
Cartridge Conditioning: Wash the SPE cartridge with 5 mL of methanol, followed by equilibration with 5 mL of 0.1 M HCl.
-
Sample Loading: Load the acidic extract onto the cartridge at a slow, steady flow rate.
-
Washing:
-
Wash the cartridge with 5 mL of 0.1 M HCl to remove neutral and acidic impurities.
-
Wash with 5 mL of methanol to remove non-polar impurities.
-
-
Elution: Elute the this compound alkaloids with 5 mL of 5% ammonium hydroxide in methanol.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis (e.g., the initial mobile phase for HPLC).[5]
Visualizations
Caption: General purification workflow for this compound alkaloids.
Caption: Troubleshooting decision tree for HPLC peak tailing.
Caption: Principle of acid-base extraction for this compound alkaloids.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound alkaloid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of this compound alkaloids by heart cutting reversed phase - Strong cation exchange two dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN110003197A - A kind of extraction process of this compound alkaloids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Method Development for Separating Structurally Similar Tropane Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and optimizing methods for the separation of structurally similar tropane alkaloids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of this compound alkaloids, providing potential causes and solutions in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
Question 1: Why are my this compound alkaloid peaks exhibiting significant tailing on a C18 column?
Answer:
Peak tailing is a common issue when analyzing basic compounds like this compound alkaloids on silica-based reversed-phase columns. The primary cause is the interaction between the basic nitrogen atom of the alkaloids and acidic residual silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase. This secondary interaction leads to a portion of the analyte being retained more strongly, resulting in asymmetrical peaks.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 3) can protonate the silanol groups, reducing their interaction with the protonated basic alkaloids.
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites, improving peak symmetry.
-
Employ a "Base-Deactivated" Column: Modern HPLC columns are often "end-capped" to minimize exposed silanol groups. Using a highly deactivated or base-deactivated column can significantly improve peak shape for basic compounds.
-
Lower Sample Concentration: Column overload can lead to peak distortion. Try injecting a more dilute sample to see if the peak shape improves.
Question 2: I am struggling to achieve baseline separation between atropine (B194438) and scopolamine (B1681570). How can I improve the resolution?
Answer:
The structural similarity between atropine and scopolamine makes their separation challenging. Improving resolution requires optimizing the selectivity of your chromatographic system.
Troubleshooting Steps:
-
Column Chemistry: While C18 columns are common, a pentafluorophenyl (PFP) stationary phase can offer different selectivity due to its ability to participate in dipole-dipole, pi-pi, and ion-exchange interactions, potentially improving the separation of these alkaloids.
-
Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic modifier generally increases retention and may improve separation.
-
pH Adjustment: Fine-tuning the mobile phase pH can alter the ionization state of the alkaloids, which can significantly impact their retention and selectivity.
-
-
Ion-Pairing Chromatography: Utilizing an ion-pairing reagent in the mobile phase can enhance the separation of these basic compounds by forming neutral ion pairs that have different interactions with the stationary phase.
Question 3: My baseline is noisy and drifting. What are the potential causes and solutions?
Answer:
A noisy or drifting baseline can interfere with peak integration and reduce the accuracy of your analysis.
Troubleshooting Steps:
-
Mobile Phase Degassing: Ensure your mobile phase is thoroughly degassed. Dissolved gases coming out of the solution in the detector flow cell are a common cause of baseline noise.
-
Pump Issues: Check for leaks in the pump, as this can cause pressure fluctuations and a noisy baseline. Ensure the pump is delivering a consistent flow rate.
-
Contamination: A contaminated column, guard column, or mobile phase can lead to a drifting baseline. Flush the system with a strong solvent and use fresh, high-purity mobile phase solvents.
-
Detector Lamp: An aging detector lamp can cause a noisy or drifting baseline. Check the lamp's energy and replace it if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question 1: I am observing poor peak shapes and potential degradation of my this compound alkaloids during GC-MS analysis. What could be the issue?
Answer:
This compound alkaloids, particularly atropine, can be thermally labile and may degrade in the hot GC inlet, leading to broad or tailing peaks and inaccurate quantification.[1]
Troubleshooting Steps:
-
Derivatization: To improve thermal stability and chromatographic performance, convert the this compound alkaloids to their trimethylsilyl (B98337) (TMS) derivatives before GC-MS analysis.[2][3] This is a common and effective strategy.
-
Injector Temperature: Optimize the injector temperature. While a higher temperature can improve volatilization, it can also increase the risk of thermal degradation. A lower injector temperature may be necessary.
-
Liner Selection: Use a deactivated liner in the GC inlet to minimize active sites that can contribute to analyte degradation.
Capillary Electrophoresis (CE)
Question 1: My migration times are not reproducible in my CE separation of this compound alkaloids.
Answer:
Reproducibility of migration times in CE is highly dependent on the stability of the electroosmotic flow (EOF).
Troubleshooting Steps:
-
Capillary Conditioning: Ensure a consistent and thorough capillary conditioning protocol between runs. This helps to maintain a consistent charge on the capillary wall and, therefore, a stable EOF.
-
Buffer Depletion: The composition of the buffer in the vials can change over a series of runs due to electrolysis. Replenish the buffer vials regularly.
-
Temperature Control: Maintain a constant capillary temperature. Fluctuations in temperature can affect the viscosity of the buffer and the EOF.
-
Sample Matrix: High salt concentrations in the sample can affect the local electric field and lead to shifts in migration time. Consider a sample cleanup step if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for this compound alkaloids from plant matrices?
A1: Acid-base liquid-liquid extraction (LLE) is a classic and effective method. The basic alkaloids are extracted from the plant material into an acidic aqueous solution. The aqueous phase is then made basic, and the alkaloids are extracted into an immiscible organic solvent.[4] Solid-phase extraction (SPE) using cation-exchange cartridges is also a popular and effective cleanup method.
Q2: Is derivatization always necessary for GC-MS analysis of this compound alkaloids?
A2: While not strictly mandatory in all cases, derivatization to form more thermally stable derivatives (e.g., TMS ethers) is highly recommended to prevent on-column degradation and improve peak shape and reproducibility, especially for quantitative analysis.[2][3]
Q3: What are the advantages of using Capillary Electrophoresis (CE) for separating this compound alkaloids?
A3: CE offers high separation efficiency, short analysis times, and requires very small sample volumes. It is particularly well-suited for the separation of charged molecules like alkaloids and can be a powerful technique for separating closely related isomers when appropriate chiral selectors are added to the background electrolyte.[5]
Q4: Can HPLC be used for the enantiomeric separation of this compound alkaloids?
A4: Yes, HPLC with a chiral stationary phase (CSP) is a common and effective method for separating enantiomers of this compound alkaloids, such as the (R)- and (S)-isomers of hyoscyamine.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the separation of this compound alkaloids using different analytical techniques.
Table 1: HPLC Separation of this compound Alkaloids
| Compound | Column | Mobile Phase | Retention Time (min) | Resolution (Rs) | LOD | LOQ | Reference |
| Scopolamine | Brownlee RP-18, Spheri-5 | 0.05M ammonium (B1175870) acetate (B1210297) - methanol-acetonitrile (48:32:20 v/v) | - | - | 18 ng/10 µL injection | - | [6] |
| Atropine | Brownlee RP-18, Spheri-5 | 0.05M ammonium acetate - methanol-acetonitrile (48:32:20 v/v) | - | - | 18 ng/10 µL injection | - | [6] |
| Scopolamine | Pentafluorophenylpropyl | Acetonitrile-10 mmol/L ammonium acetate pH 5.0 (8:2, v/v) | - | - | - | 0.5 µg/mL | [7] |
| Atropine | Pentafluorophenylpropyl | Acetonitrile-10 mmol/L ammonium acetate pH 5.0 (8:2, v/v) | - | - | - | 5.0 µg/mL | [7] |
| Scopolamine | Silica-based | Acetonitrile and 40mM ammonium acetate/0.05% TEA, pH 6.5; 50:50 v/v | ~3.5 | 8.28 (Norhyoscine-Scopolamine) | < 0.100 µg/mL | < 0.300–0.600 µg/mL | [8][9] |
| Atropine | Silica-based | Acetonitrile and 40mM ammonium acetate/0.05% TEA, pH 6.5; 50:50 v/v | ~8.0 | 18.30 (Noratropine-Atropine) | - | < 0.100 µg/mL | [8][9] |
| Scopolamine | - | - | - | > 1.5 | 31 µg/mL | 93 µg/mL | [10] |
| Atropine | - | - | - | > 1.5 | 32 µg/mL | 98 µg/mL | [10] |
Table 2: GC-MS Analysis of this compound Alkaloids
| Compound | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound Alkaloids | Trimethylsilyl (TMS) | 5.0 ng/mL | - | [2][3] |
| Atropine | - | 0.3 µg/kg | 1 µg/kg | [11] |
| Scopolamine | - | 1 µg/kg | 6 µg/kg | [11] |
| This compound Alkaloids | - | < 0.5 ng/g | - | [12] |
Table 3: Capillary Electrophoresis (CE) Separation of this compound Alkaloids
| Compound | Background Electrolyte (BGE) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference | | :--- | :--- | :--- | :--- | | Atropine | 0.5 M acetic acid with 0.25% (w/v) β-CD | 0.5 µg/mL | 1.5 µg/mL |[13][14][15] | | Scopolamine | 0.5 M acetic acid with 0.25% (w/v) β-CD | 0.5 µg/mL | 1.5 µg/mL |[13][14][15] |
Experimental Protocols
HPLC Method for Atropine and Scopolamine Separation
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
Perform an acid-base liquid-liquid extraction of the plant material.
-
Evaporate the final organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 10 mmol/L ammonium acetate in water (pH 5.0) and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
GC-MS Method for this compound Alkaloid Analysis
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation and Derivatization:
-
Extract the this compound alkaloids from the sample matrix using an appropriate method (e.g., LLE or SPE).
-
Evaporate the extract to dryness.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried residue.
-
Heat the mixture to facilitate the derivatization reaction.
-
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
Capillary Electrophoresis Method for Atropine and Scopolamine Separation
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
Extract the alkaloids and dissolve the final extract in the background electrolyte or a compatible solvent.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 5.0) containing an organic modifier (e.g., 20% v/v tetrahydrofuran) or a chiral selector (e.g., β-cyclodextrin) if enantiomeric separation is desired.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection.
-
Detection: UV at 210 nm.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General experimental workflow for this compound alkaloid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of this compound alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. akjournals.com [akjournals.com]
- 10. auctoresonline.org [auctoresonline.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Development of CE-C4D Method for Determination this compound Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Anisodus luridus Extraction with RSM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of extraction parameters for Anisodus luridus using Response Surface Methodology (RSM).
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing extraction from Anisodus luridus?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes.[1] It is particularly valuable for optimizing the extraction of bioactive compounds from plant materials like Anisodus luridus because it allows for the evaluation of multiple factors and their interactions with a limited number of experiments.[2][3] For Anisodus luridus, RSM helps in identifying the optimal conditions for extracting tropane alkaloids, such as hyoscyamine (B1674123) and scopolamine, which are of significant medicinal interest.[4]
Q2: What are the critical parameters to consider when optimizing the extraction of this compound alkaloids from Anisodus luridus using RSM?
A2: Based on recent studies, the most influential factors for the extraction of this compound alkaloids from Anisodus luridus are:
-
Ethanol (B145695) Concentration: The percentage of ethanol in the solvent mixture.
-
Extraction Temperature: The temperature at which the extraction is performed.
-
Extraction Time: The duration of the extraction process.[4]
Q3: What is the recommended experimental design for RSM in this context?
A3: A Central Composite Design (CCD) is a commonly used and effective design for optimizing extraction parameters.[4][5] CCD is a fractional factorial design that allows for the estimation of quadratic models, which is important for identifying optimal conditions. Another option is the Box-Behnken design (BBD).[6]
Q4: What are the reported optimal extraction conditions for this compound alkaloids from Anisodus luridus?
A4: A study utilizing RSM determined the optimal conditions for the extraction of this compound alkaloids from the roots of Anisodus luridus to be an ethanol concentration of 78%, an extraction temperature of 68°C, and an extraction time of 20 minutes.[4] Under these conditions, a this compound alkaloid yield of 6.211 mg/g was achieved, which was in close agreement with the predicted value of 6.194 mg/g.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Alkaloid Yield | 1. Sub-optimal extraction parameters. 2. Inefficient solvent penetration. 3. Degradation of thermolabile compounds.[7] 4. Incomplete extraction. | 1. Re-evaluate the RSM design and ensure the chosen ranges for the variables are appropriate. 2. Ensure the plant material is ground to a suitable particle size to increase surface area. 3. If using higher temperatures, consider if the target alkaloids are sensitive to heat and adjust the temperature range accordingly. 4. Increase the extraction time or the solvent-to-solid ratio to ensure complete extraction. |
| Inconsistent or Irreproducible Results | 1. Variability in raw plant material. 2. Inconsistent experimental procedure. 3. Fluctuation in instrument performance (e.g., temperature control, shaker speed). | 1. Use a homogenized batch of powdered Anisodus luridus root for all experiments. 2. Strictly adhere to the documented experimental protocol for each run. 3. Calibrate and monitor all equipment to ensure consistent operation. |
| Poor Model Fit in RSM Analysis | 1. Inappropriate model selected (e.g., linear vs. quadratic). 2. Presence of outliers in the experimental data. 3. The chosen factors do not have a significant effect on the response. | 1. Evaluate different models (linear, two-factor interaction, quadratic) to see which best fits the data. 2. Identify and investigate any outliers. Consider repeating the experimental run for the outlier point. 3. Revisit the initial single-factor experiments to confirm the significance of the chosen variables. |
| Chromatographic Issues (e.g., peak splitting, tailing) | 1. Presence of impurities in the crude extract.[4] 2. Inappropriate chromatographic conditions. | 1. Implement a purification step for the crude extract before chromatographic analysis. A common method involves acid-base partitioning to isolate the alkaloids.[4][8][9] 2. Optimize the mobile phase composition, column temperature, and flow rate of your analytical method (e.g., UPLC). |
Data Presentation
Table 1: Optimal Extraction Parameters for this compound Alkaloids from Anisodus luridus using RSM
| Parameter | Optimal Value |
| Ethanol Concentration | 78% |
| Extraction Temperature | 68°C |
| Extraction Time | 20 minutes |
| Predicted Yield | 6.194 mg/g |
| Actual Yield | 6.211 mg/g |
Source:[4]
Experimental Protocols
1. Preparation of Plant Material:
-
Air-dry the roots of Anisodus luridus in a shaded, well-ventilated area.
-
Grind the dried roots into a coarse powder to increase the surface area for extraction.
2. Response Surface Methodology (RSM) Experimental Design:
-
A three-factor, five-level Central Composite Design (CCD) can be employed to optimize the extraction parameters.[4]
-
The independent variables are ethanol concentration, extraction temperature, and extraction time.
-
The dependent variable is the total this compound alkaloid yield.
3. Extraction Procedure:
-
For each experimental run defined by the CCD, accurately weigh a specific amount of powdered Anisodus luridus root.
-
Add the specified volume of ethanol at the designated concentration.
-
Conduct the extraction at the set temperature and for the specified duration, using a method that ensures constant agitation (e.g., a shaking water bath).
-
After extraction, separate the solid and liquid phases by centrifugation or filtration.
-
Collect the supernatant (the liquid extract).
4. Alkaloid Purification (Acid-Base Extraction):
-
Concentrate the collected supernatant to remove the ethanol.[4]
-
Resuspend the extract in a dilute acid solution (e.g., 1% hydrochloric acid) to protonate the alkaloids, making them water-soluble.[4]
-
Wash the acidic solution with a nonpolar solvent (e.g., a mixture of n-hexane and ethyl acetate) to remove non-alkaloidal impurities.[4]
-
Adjust the pH of the aqueous layer to alkaline (pH 9-10) with an ammonia (B1221849) solution to deprotonate the alkaloids, making them soluble in organic solvents.[4]
-
Extract the alkaloids into an organic solvent such as dichloromethane.[4]
-
Combine the organic fractions and evaporate the solvent to obtain the purified total this compound alkaloids.[4]
5. Quantification of this compound Alkaloids:
-
Dissolve the purified alkaloid extract in a suitable solvent (e.g., methanol).[4]
-
Analyze the concentration of specific alkaloids (e.g., hyoscyamine, scopolamine) using a validated analytical method such as Ultra-Performance Liquid Chromatography (UPLC) with a Photodiode Array (PDA) detector.[4]
Visualizations
Caption: Workflow for optimizing Anisodus luridus extraction using RSM.
References
- 1. Response Surface Methodology (RSM)-Based Optimization of Ultrasound-Assisted Extraction of Sennoside A, Sennoside B, Aloe-Emodin, Emodin, and Chrysophanol from Senna alexandrina (Aerial Parts): HPLC-UV and Antioxidant Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of this compound Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. scielo.br [scielo.br]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
selecting the best column for tropane alkaloid separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the chromatography of tropane alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column for this compound alkaloid separation?
A1: The most frequently used columns for this compound alkaloid analysis are reversed-phase columns, with C18 being the most common choice.[1][2][3] These columns offer good retention and selectivity for a wide variety of compounds, including this compound alkaloids. However, other stationary phases are also employed to achieve specific separation goals.
Q2: When should I consider a column other than C18?
A2: While C18 is a good starting point, other columns may be more suitable in specific situations:
-
For structurally similar alkaloids (e.g., atropine (B194438) and scopolamine): A Pentafluorophenyl (PFP) column can offer different selectivity and potentially better resolution.[1]
-
For highly polar this compound alkaloids: A Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better retention.
-
For chiral separations (e.g., separating enantiomers of hyoscyamine): A specialized chiral column is necessary.
Q3: What are the typical mobile phases used for this compound alkaloid separation on reversed-phase columns?
A3: Mobile phases for reversed-phase separation of this compound alkaloids typically consist of a mixture of an aqueous buffer and an organic modifier. Common components include:
-
Aqueous Buffer: Phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffers are frequently used to control the pH.
-
Organic Modifier: Acetonitrile (B52724) or methanol (B129727) are the most common organic solvents.
-
Additives: To improve peak shape, additives like triethylamine (B128534) (TEA) or formic acid are often included in the mobile phase.[1]
Q4: Why is the pH of the mobile phase important for this compound alkaloid separation?
A4: The pH of the mobile phase is a critical parameter because this compound alkaloids are basic compounds. At a low pH (typically below 3), the amine groups of the alkaloids are protonated, which can help to reduce peak tailing by minimizing interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[1]
Q5: What are the recommended sample preparation techniques for this compound alkaloids from plant matrices?
A5: The choice of sample preparation technique depends on the complexity of the matrix and the desired level of cleanliness. Common methods include:
-
Liquid-Liquid Extraction (LLE): A classic acid-base extraction is effective for isolating alkaloids.
-
Solid-Phase Extraction (SPE): Cation-exchange SPE cartridges are particularly useful for cleaning up complex extracts.[1]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly popular for the analysis of this compound alkaloids in food and agricultural samples.[1][4]
Troubleshooting Guides
Poor Peak Shape and Tailing
Q: Why are my this compound alkaloid peaks tailing on a C18 column?
A: Peak tailing for basic compounds like this compound alkaloids on reversed-phase columns is a common issue. The primary cause is the interaction between the basic amine groups of the alkaloids and acidic silanol groups on the silica (B1680970) surface of the stationary phase.[1] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.
Q: How can I improve the peak shape and reduce tailing for my this compound alkaloids in HPLC?
A: There are several strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 3) protonates the silanol groups, reducing their interaction with the protonated basic alkaloids.[1]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites, thereby improving peak symmetry. However, this may shorten the column's lifetime.[1]
-
Employ a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Using a highly deactivated or "base-deactivated" column can significantly improve the peak shape for basic compounds.[1]
-
Lower Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample to see if the peak shape improves.[1]
Poor Separation and Resolution
Q: I am struggling to separate atropine and scopolamine (B1681570). What chromatographic conditions should I try?
A: The separation of atropine and scopolamine can be challenging due to their structural similarity. Here are some starting points for method development:
-
Column Choice: While a standard C18 column is often used, a pentafluorophenyl (PFP) column can offer different selectivity and may provide better resolution.[1]
-
Mobile Phase Optimization: A mobile phase composed of acetonitrile and 40 mM ammonium acetate with 0.05% TEA, adjusted to pH 6.5 (50:50 v/v), has been shown to provide good separation of this compound alkaloids.[5][6]
-
Ion-Pairing Chromatography: Utilizing an ion-pairing reagent in the mobile phase can enhance the separation of these basic compounds.[7][8]
Peak Splitting
Q: What causes my analyte peak to split into two or more peaks?
A: Peak splitting can be caused by several factors:
-
Blocked Frit: A blockage in the column inlet frit can disrupt the sample flow path.[9]
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths.[9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
-
Co-eluting Compounds: The split peak might actually be two different compounds eluting very close to each other.[9]
Q: How can I troubleshoot peak splitting?
A: To address peak splitting:
-
Check for Blockages: Reverse-flush the column (disconnected from the detector) to try and dislodge any particulates from the inlet frit. If this doesn't work, the frit may need to be replaced.[9]
-
Inspect the Column: If a void is suspected, the column may need to be replaced.[9]
-
Adjust Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.
-
Optimize Separation: If co-elution is suspected, try adjusting the mobile phase composition, gradient, or temperature to improve resolution.[9]
Data Presentation
Table 1: Comparison of HPLC Columns for this compound Alkaloid Separation
| Column Type | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages | Key Analytes Separated |
| Reversed-Phase | C18, C8 | Acetonitrile/Methanol and buffered aqueous phase (e.g., ammonium acetate, phosphate) | Versatile, widely available, good for general-purpose separation. | Can exhibit peak tailing for basic compounds. | Atropine, Scopolamine, Homatropine[1][5][6] |
| Pentafluorophenyl (PFP) | Pentafluorophenylpropyl | Acetonitrile and ammonium acetate buffer (pH 5.0) | Offers alternative selectivity, good for separating structurally similar compounds. | May have different retention characteristics compared to C18. | Atropine, Scopolamine[1][10] |
| HILIC | Amide, Silica | High organic content (e.g., acetonitrile) with a small amount of aqueous buffer | Better retention for very polar compounds. | Requires careful mobile phase and sample solvent selection. | Polar this compound alkaloids |
| Chiral | α1-acid glycoprotein (B1211001) (AGP), Cellulose-based | Buffered phosphate solution and acetonitrile; n-hexane/2-propanol | Enables separation of enantiomers. | Specific for chiral separations. | (l)-Hyoscyamine and (d)-Hyoscyamine[11][12][13] |
Table 2: Example Chromatographic Conditions and Performance Data
| Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Analyte | Retention Time (min) | Resolution (Rs) | Reference |
| Zorbax Rx-SIL | 250 x 4.6 mm, 5 µm | Acetonitrile and 40 mM ammonium acetate/0.05% TEA, pH 6.5 (50:50 v/v) | 1.0 | Scopolamine | ~6 | 8.28 (between Norhyoscine and Scopolamine) | [6] |
| Zorbax Rx-SIL | 250 x 4.6 mm, 5 µm | Acetonitrile and 40 mM ammonium acetate/0.05% TEA, pH 6.5 (50:50 v/v) | 1.0 | Atropine | ~10 | 18.30 (between Noratropine and Atropine) | [6] |
| Chiral AGP | Not specified | Buffered phosphate solution (10 mM 1-octanesulfonic acid sodium salt, 7.5 mM TEA, pH 7.0) and Acetonitrile (99:1 v/v) | 0.6 | l-Hyoscyamine | 9.4 | >1.5 | [11][12] |
| Chiral AGP | Not specified | Buffered phosphate solution (10 mM 1-octanesulfonic acid sodium salt, 7.5 mM TEA, pH 7.0) and Acetonitrile (99:1 v/v) | 0.6 | d-Hyoscyamine | 10.6 | >1.5 | [11][12] |
| Eurocel 01 (Cellulose-based) | 250 x 4.6 mm, 5 µm | n-hexane/2-propanol (80:20 v/v) | 1.0 | Atropine enantiomer 1 | ~7.5 | 1.65 | [13] |
| Eurocel 01 (Cellulose-based) | 250 x 4.6 mm, 5 µm | n-hexane/2-propanol (80:20 v/v) | 1.0 | Atropine enantiomer 2 | ~9.5 | 1.65 | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound Alkaloids from Plant Material
This protocol provides a general procedure for the extraction and purification of this compound alkaloids from a plant matrix using a cation-exchange SPE cartridge.
-
Sample Preparation:
-
Homogenize 1 g of dried plant material.
-
Extract with 10 mL of 0.1 M HCl by sonicating for 15 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a cation-exchange SPE cartridge (e.g., Oasis MCX).
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of 0.1 M HCl.
-
-
Sample Loading:
-
Load the acidic extract onto the conditioned cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of 0.1 M HCl to remove neutral and acidic interferences.
-
Wash the cartridge with 5 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound alkaloids with 5 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.[1]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. akjournals.com [akjournals.com]
- 6. akjournals.com [akjournals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. High pressure liquid chromatographic determination of atropine sulfate and scopolamine hydrobromide in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of atropine enantiomers in ophthalmic solutions by liquid chromatography using a Chiral AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lcms.labrulez.com [lcms.labrulez.com]
dealing with low UV absorbance of tropane alkaloids in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the HPLC analysis of tropane alkaloids, particularly their low UV absorbance.
Frequently Asked Questions (FAQs)
Q1: Why do I observe a very low UV response for my this compound alkaloid standards in HPLC?
A1: this compound alkaloids inherently exhibit low UV absorbance because they lack a significant chromophore in their chemical structure. The this compound ring itself does not absorb strongly in the typical UV range used for HPLC detection (200-400 nm). While some this compound alkaloids possess ester side chains that may have some absorbance, it is often insufficient for sensitive detection, especially at low concentrations. For instance, methods have been developed using UV detection at low wavelengths like 204 nm and 210 nm to improve sensitivity.
Q2: My sample matrix is complex (e.g., plant extract, food sample). How can I improve the detection of this compound alkaloids?
A2: Proper sample preparation is critical when dealing with complex matrices to reduce interference and concentrate the analytes.[1][2][3] Several techniques can be employed:
-
Solid-Liquid Extraction (SLE): A traditional method often using acidified water or organic solvents.[1][3]
-
Solid-Phase Extraction (SPE): Effective for cleanup after initial extraction to remove interfering compounds.[1][3]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This popular method involves an extraction/partitioning step with acetonitrile (B52724) and salts, followed by a dispersive SPE cleanup.[3][4][5] It is particularly effective for food matrices.[4]
The following diagram illustrates a typical QuEChERS workflow for this compound alkaloid analysis:
Q3: I'm still struggling with sensitivity using HPLC-UV. What are my options?
A3: If HPLC-UV is not providing the required sensitivity, consider the following alternatives:
-
Method Optimization: Ensure your HPLC-UV method is fully optimized. This includes selecting a low wavelength (e.g., 200-220 nm) where absorbance might be higher, and ensuring optimal mobile phase composition and gradient.[2]
-
Derivatization: While not always ideal due to increased sample preparation steps, derivatization of the this compound alkaloids with a UV-absorbing tag can significantly enhance their detectability.
-
Alternative Detectors: Employing a more sensitive and selective detector is often the most effective solution.
The following diagram presents a decision-making process for selecting a suitable analytical method:
Q4: What are the advantages of using HPLC-MS/MS for this compound alkaloid analysis?
A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is considered the "gold standard" for the analysis of this compound alkaloids at trace levels.[3] Its primary advantages include:
-
High Sensitivity: HPLC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the ng/g range.[4]
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of target analytes even in highly complex matrices, minimizing interference.
-
Structural Information: Mass spectrometry provides information on the molecular weight and fragmentation of the analytes, aiding in their identification.
Q5: I don't have access to a mass spectrometer. Are there other suitable detectors?
A5: Yes, other detectors can be used for the analysis of this compound alkaloids:
-
Charged Aerosol Detector (CAD): CAD is a universal detector that provides a response for any non-volatile and many semi-volatile analytes, independent of their optical properties.[6] This makes it an excellent choice for compounds with poor or no UV absorbance.[6]
-
Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a universal detector that can detect any analyte that is less volatile than the mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For this compound alkaloids that are thermally stable and volatile, GC-MS is a powerful alternative.[3][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low peak response | Low concentration of analyte.Poor UV absorbance.Improper sample preparation. | Concentrate the sample using SPE or QuEChERS.Switch to a more sensitive detector like MS or CAD.Optimize the sample preparation method to improve recovery. |
| Poor peak shape (tailing or fronting) | Column overload.Secondary interactions with the stationary phase.Inappropriate mobile phase pH. | Dilute the sample.Use a different column or add a competing base to the mobile phase.Adjust the mobile phase pH to ensure the alkaloids are in a consistent ionic state. |
| High background noise | Contaminated mobile phase or sample.Detector lamp aging (for UV). | Filter all solvents and samples.Use high-purity solvents.Replace the detector lamp if necessary. |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate.Temperature variations. | Ensure proper mixing of the mobile phase and degas thoroughly.Use a column oven to maintain a consistent temperature. |
Experimental Protocols
Sample Preparation using µ-QuEChERS for Leafy Vegetables
This protocol is adapted from a method for the determination of atropine (B194438) and scopolamine (B1681570) in leafy vegetable samples.[4]
-
Sample Homogenization: Weigh 0.1 g of lyophilized and homogenized sample into a centrifuge tube.
-
Hydration: Add 0.5 mL of water and vortex for 1 minute.
-
Extraction: Add 1 mL of acetonitrile and vortex for 1 minute.
-
Salting Out: Add QuEChERS salts (e.g., MgSO₄, NaCl) and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18) and vortex for 1 minute.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Filter the final supernatant through a 0.22 µm filter before injection into the HPLC system.[3]
HPLC-MS/MS Conditions for this compound Alkaloid Analysis
The following are typical starting conditions for an HPLC-MS/MS method.[3]
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | A: 0.1% formic acid in waterB: Methanol |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization in positive mode (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
Note: The specific MRM transitions will need to be optimized for each target this compound alkaloid.
References
- 1. Occurrence and Chemistry of this compound Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Stability of expired this compound alkaloid ampoules using HPLC-UV/CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
preventing sample degradation during tropane alkaloid analysis
Welcome to the technical support center for tropane alkaloid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding sample degradation during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound alkaloids?
A1: The main factors contributing to the degradation of this compound alkaloids like atropine (B194438) and scopolamine (B1681570) are temperature, pH, light, and enzymatic activity.[1]
-
Temperature: Elevated temperatures, particularly above 40-50°C during extraction and storage, can accelerate chemical degradation.[2] High temperatures (>250°C) in a GC inlet are known to cause significant degradation.[3][4]
-
pH: Both highly acidic and alkaline conditions can promote the hydrolysis of the ester linkage found in many this compound alkaloids.[1][2] Neutral to slightly acidic conditions (pH 4-6) are generally preferred for stability.[2][3]
-
Light: Exposure to light, especially UV radiation, can induce photodegradation. It is crucial to use amber glassware or work in a dark environment to protect samples.[1][2][3]
-
Enzymatic Activity: When using fresh plant material, endogenous enzymes released during homogenization can metabolize and degrade the alkaloids.[1][2]
Q2: How should I prepare and store plant material to prevent initial degradation?
A2: Proper handling of the initial plant material is critical. To inactivate degradative enzymes, fresh plant material should be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.[1] Alternatively, drying the plant material at low temperatures (e.g., 40-50°C) or freeze-drying (lyophilization) is recommended to minimize enzymatic degradation before extraction.[5][6] Store dried, powdered material in a cool, dark, and dry place.[7]
Q3: My this compound alkaloid concentrations are decreasing during storage. What are the ideal storage conditions for extracts?
A3: To ensure long-term stability, extracts should be stored in a cool, dark, and dry place.[7] Use airtight, amber glass containers to protect from light and oxidation. For long-term storage, refrigeration (2-8°C) or freezing (-18°C or lower) is strongly recommended.[3][6] The solvent used for storage is also important; high-purity, HPLC-grade solvents should be used.[3] For aqueous solutions, a slightly acidic pH may improve stability.[8]
Q4: I'm observing unexpected peaks in my chromatogram. Could this be due to degradation?
A4: Yes, the appearance of new peaks can indicate the formation of degradation products.[2][3] For example, under thermal stress (like in a hot GC inlet), atropine and scopolamine can degrade through the elimination of water or formaldehyde (B43269).[9][4] Hydrolysis of the ester bond is another common degradation pathway, which can be catalyzed by pH extremes.[8] If you suspect degradation, it is advisable to re-evaluate your extraction, storage, and analytical conditions.
Troubleshooting Guides
Issue 1: Low Recovery of this compound Alkaloids After Extraction
Low recovery can be caused by incomplete extraction or degradation during the process.
// Nodes start [label="Low Analyte Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; cause1 [label="Degradation During\nExtraction?", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Inefficient\nExtraction?", fillcolor="#FBBC05", fontcolor="#202124"];
solution1a [label="Control Temperature\n(<40°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Adjust pH\n(Slightly Acidic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1c [label="Protect from Light", fillcolor="#34A853", fontcolor="#FFFFFF"];
solution2a [label="Increase Extraction Time\nor Use Sonication", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2b [label="Optimize Solvent\n(e.g., acidified methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2c [label="Ensure Fine Grinding\nof Plant Material", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cause1 [label="Possible Cause"]; start -> cause2 [label="Possible Cause"];
cause1 -> solution1a [label="Solution"]; cause1 -> solution1b [label="Solution"]; cause1 -> solution1c [label="Solution"];
cause2 -> solution2a [label="Solution"]; cause2 -> solution2b [label="Solution"]; cause2 -> solution2c [label="Solution"]; } } Caption: Troubleshooting low recovery of this compound alkaloids.
Issue 2: Analyte Degradation During GC-MS Analysis
This compound alkaloids are thermally unstable, which can be a major issue in GC-MS.[9][10]
-
Problem: High temperatures in the GC inlet (often set at ≥270°C for general analyses) cause significant degradation of atropine and scopolamine, leading to reduced parent ion peaks and the appearance of degradation product peaks.[4][11] Atropine is generally more sensitive to heat than scopolamine.[9]
-
Solution 1: Lower Inlet Temperature: Reducing the inlet temperature to 250°C can significantly diminish degradation, allowing for proper detection and identification of the parent compounds.[4][11][12]
-
Solution 2: Derivatization: Converting the alkaloids to more stable trimethylsilyl (B98337) (TMS) derivatives before GC analysis can improve their thermal stability and chromatographic behavior.[13]
-
Solution 3: Use LC-MS: If thermal degradation remains a persistent issue, switching to an LC-MS method is the recommended alternative, as it avoids high temperatures.[9]
Data on Thermal Stability
The following table summarizes the thermal stability of atropine and scopolamine in a GC inlet, highlighting the importance of temperature control.
| Inlet Temperature (°C) | Atropine Degradation | Scopolamine Degradation | Key Degradation Products |
| 110-250 | Moderate | Less pronounced than atropine | Products from water elimination and ester bond cleavage.[9][4] |
| >250 | Severe | Severe | Products from formaldehyde elimination become predominant.[9][4] |
| 275 | Nearly Complete | Nearly Complete | Parent compounds are barely detectable.[9][4][11][12] |
Data on Stability in Solution
This table shows the stability of this compound alkaloids under different processing conditions, which can be extrapolated to storage and extraction conditions.
| Condition | Matrix | Atropine Degradation | Scopolamine Degradation | Reference |
| 100°C, pH 7 | Buffer Solution | High | High | [14] |
| 100°C, pH 4 | Buffer Solution | Lower than at pH 7 | Lower than at pH 7 | [14] |
| 180°C, 10 min | Spiked Millet Flour | ~22% | ~25% | [14] |
| Proofing (37°C) | Flour | 13-95% | 13-95% | [15] |
| Baking (190°C) | Flour | 94-100% | 94-100% | [15] |
Key Experimental Protocols
Protocol 1: Solid-Liquid Extraction (SLE) from Plant Material
This protocol is a general method for extracting this compound alkaloids from dried plant matter.
// Nodes p1 [label="Start: Dried & Ground\nPlant Material (1g)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; p2 [label="Add 10 mL of 0.1 M HCl.\nSonicate for 15 minutes.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p3 [label="Centrifuge and\nCollect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p4 [label="Proceed to Sample Cleanup\n(e.g., SPE)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges p1 -> p2; p2 -> p3; p3 -> p4; } } Caption: General workflow for Solid-Liquid Extraction.
Methodology:
-
Sample Preparation: Homogenize 1 g of dried, finely powdered plant material.[16]
-
Extraction: Add 10 mL of 0.1 M HCl to the sample. Sonicate the mixture for 15 minutes to ensure efficient extraction of the alkaloids as their salt forms.[16] Using a slightly acidic solvent improves the stability of many alkaloids.[7]
-
Separation: Centrifuge the mixture to pellet the solid plant material.
-
Collection: Carefully collect the supernatant, which contains the this compound alkaloid salts. This acidic extract is now ready for cleanup.[16]
Protocol 2: Solid-Phase Extraction (SPE) Sample Cleanup
This protocol is designed to clean up the crude extract obtained from SLE, concentrating the this compound alkaloids and removing interferences before analysis. Cation-exchange cartridges are highly effective for basic compounds like this compound alkaloids.[5][16]
Methodology:
-
Cartridge: Use a mixed-mode or cation-exchange SPE cartridge (e.g., Oasis MCX).[5][16]
-
Conditioning:
-
Wash the cartridge with 5 mL of methanol (B129727).[16]
-
Equilibrate the cartridge with 5 mL of 0.1 M HCl.[16]
-
-
Sample Loading: Load the acidic plant extract (from Protocol 1) onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).[5][16] The protonated alkaloids will be retained by the sorbent.
-
Washing:
-
Elution: Elute the retained this compound alkaloids with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[16] The basic solution neutralizes the charge on the alkaloids, releasing them from the sorbent.
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis or an appropriate solvent for GC-MS analysis.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of this compound alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of this compound alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of pH and temperature on this compound alkaloids within a processing strategy to provide safe infant cereal-based food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation of this compound alkaloids in baked bread samples contaminated with Solanaceae seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Tropane Alkaloid Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of tropane alkaloid detection methods.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Analyte Recovery During Sample Preparation
-
Q: My recovery of this compound alkaloids from plant or food matrices is consistently low. What are the potential causes and solutions?
-
A: Low recovery is a common issue stemming from the sample preparation stage. This compound alkaloids are soluble in water, especially at acidic pH[1]. If your extraction protocol uses a high proportion of water relative to the organic solvent, the alkaloids may remain in the aqueous phase, leading to poor recovery[2].
-
Troubleshooting Steps:
-
Optimize Solvent Ratios: For liquid-liquid extraction (LLE) or QuEChERS methods, try reducing the volume of water used for sample hydration or increasing the volume of the organic extraction solvent[2].
-
Adjust pH: Ensure the pH of the sample is appropriate for the chosen extraction method. For solid-phase extraction (SPE) with a cation-exchange cartridge, the sample should be loaded under acidic conditions to retain the protonated alkaloids. Elution is then performed with a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize and release the alkaloids[3].
-
Evaluate Extraction Technique: Solid-liquid extraction (SLE) is a widely used technique, but others like ultrasound-assisted extraction (USAE) have shown high extraction yields for atropine (B194438) and scopolamine[4][5]. For complex matrices like leafy vegetables, a miniaturized QuEChERS (µ-QuEChERS) protocol can provide good recoveries (90-100%) while reducing solvent usage[2][6].
-
-
-
Issue 2: Poor Chromatographic Peak Shape (Tailing)
-
Q: I am observing significant peak tailing for my this compound alkaloid standards in HPLC. Why is this happening and how can I fix it?
-
A: Peak tailing for basic compounds like this compound alkaloids is often caused by secondary interactions between the basic amine groups on the alkaloids and acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase (e.g., C18 columns)[3].
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a competitive base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites. Alternatively, using a low pH mobile phase (e.g., pH 2.6-3.0) with a buffer like phosphate (B84403) or formate (B1220265) will protonate the alkaloids and minimize interactions[3][7].
-
Use a Base-Deactivated Column: Employ modern HPLC columns that are "end-capped" or specifically designed for the analysis of basic compounds. These columns have fewer free silanol groups, leading to improved peak shapes[3].
-
Lower Sample Concentration: Column overloading can cause peak distortion. Try injecting a more diluted sample to see if the peak shape improves[3].
-
-
-
Issue 3: Inadequate Sensitivity and High Limits of Detection (LOD)
-
Q: My current method lacks the sensitivity required to detect low levels of this compound alkaloids in my samples. How can I enhance the sensitivity?
-
A: Achieving low detection limits is critical, especially for food safety applications where maximum limits can be as low as 5 µg/kg[2][8].
-
Troubleshooting Steps:
-
Optimize Mass Spectrometry (MS) Detection: If using LC-MS or GC-MS, ensure that the MS parameters are optimized for this compound alkaloids. Use electrospray ionization (ESI) in positive mode for LC-MS, as it is highly effective for these compounds[9][10]. Develop a multiple reaction monitoring (MRM) method for tandem MS (MS/MS) to significantly improve selectivity and sensitivity[2].
-
Incorporate a Concentration Step: After extraction, evaporate the solvent from the eluate (e.g., under a stream of nitrogen) and reconstitute the residue in a smaller volume of the initial mobile phase. This effectively concentrates the analytes before injection[3].
-
Consider a Different Analytical Technique: For rapid screening, immunological assays like ELISA or lateral flow immunoassays (LFIA) can offer very high sensitivity, with detection limits in the ng/mL range[11][12]. Capillary electrophoresis (CE) coupled with MS is another powerful technique that provides high sensitivity for analyzing this compound alkaloids in complex matrices like plant extracts[9].
-
-
-
Issue 4: Co-elution of Isomers
-
Q: I am unable to separate critical this compound alkaloid isomers like hyoscyamine (B1674123) and its positional isomer littorine. What strategies can I use?
-
A: The separation of isomers is a significant challenge. While standard reversed-phase HPLC may not be sufficient, other techniques can provide the necessary resolution.
-
Troubleshooting Steps:
-
Utilize Capillary Electrophoresis (CE): CE, particularly in the micellar mode, is well-suited for separating structurally similar this compound alkaloids[13]. CE coupled with mass spectrometry can further aid in differentiating isomers through collision-induced dissociation[9].
-
Explore HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) offers a different separation selectivity compared to reversed-phase chromatography and has been successfully used to resolve co-eluting isomeric alkaloids[14].
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most sensitive methods for detecting this compound alkaloids?
-
A1: Hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are considered the gold standard, offering LODs between 0.05 and 2 µg/kg[15][16]. Immunochemical methods, including enzyme-linked immunosorbent assays (ELISA) and lateral flow immunoassays (LFIA), also provide excellent sensitivity, with detection limits as low as 0.1 ng/mL in plant extracts and the ability to detect multiple alkaloids simultaneously[11][12][17].
-
-
Q2: What is the QuEChERS method and why is it popular for this compound alkaloid analysis?
-
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that combines extraction and clean-up in one step. It is increasingly used for analyzing this compound alkaloids in complex food matrices because it offers high throughput, good recovery rates, and reduces matrix effects[3][4][16]. Miniaturized versions (µ-QuEChERS) further reduce solvent consumption, aligning with green analytical chemistry principles[6].
-
-
Q3: Can this compound alkaloids be analyzed by Gas Chromatography (GC)?
-
A3: Yes, GC is a viable technique. However, some this compound alkaloids are thermally unstable. To prevent on-column degradation, derivatization to form more stable compounds, such as trimethylsilyl (B98337) (TMS) derivatives, is often required. Lowering the injector temperature can also help minimize the degradation of underivatized alkaloids[3][18].
-
-
Q4: How can I deal with matrix effects in LC-MS/MS analysis?
-
A4: Matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification. A thorough clean-up step during sample preparation is crucial. Techniques like SPE or QuEChERS are effective in removing interfering matrix components[1][4]. Using a matrix-matched calibration curve or stable isotope-labeled internal standards can also help to compensate for matrix effects.
-
-
Q5: Are there rapid screening methods available for on-site detection?
-
A5: Yes, lateral flow immunoassays (LFIA), often in a dipstick format, are excellent for rapid, on-site screening in food and feed analysis[19][20]. Recent developments have produced modular workflows combining 3D-printed devices for sample preparation with LFIA for on-site detection at regulatory levels[15][21]. An AuNPs-based LFIA was developed for the simultaneous detection of six this compound alkaloids in honey, completing the analysis within 17 minutes[11][22].
-
Data Presentation: Comparison of Detection Methods
Table 1: Performance of LC-MS/MS Methods for this compound Alkaloid Detection
| Method | Matrix | Analytes | LOQ | Recovery (%) | Reference |
| µ-QuEChERS-HPLC-MS/MS | Leafy Vegetables | Atropine, Scopolamine (B1681570) | ≤ 2.3 ng/g | 90 - 100% | [2][23] |
| RP-U-HPLC-MS/MS | Sorghum, Oregano, Herbal Tea | 21 TAs | 0.5 - 10 µg/kg | 78 - 117% | [14] |
| UFLC-MS | Datura Plant Organs | Atropine, Scopolamine | 167 - 333 pg/mL | Not Specified | [10] |
Table 2: Performance of Immunoassay Methods for this compound Alkaloid Detection
| Method | Matrix | Analytes | Detection Limit / IC50 | Recovery (%) | Reference |
| Monoclonal Antibody ELISA | Plant Extract / Human Serum | Scopolamine | 0.1 ng/mL / 0.5 ng/mL | Not Applicable | [12] |
| Dipstick Immunoassay | Animal Feed | Hyoscyamine, Scopolamine | Target Level: 800 µg/kg | Not Applicable | [19][20] |
| AuNPs-LFIA | Honey | 6 TAs (Atropine, etc.) | 0.22 - 6.34 ng/mL | 90.1 - 109.4% | [11][22] |
| icLFIA with PI-LPME | Buckwheat Cereals | Atropine | IC50 = 0.56 ng/mL | 83 - 93% (elution) | [15][21] |
Experimental Protocols
Protocol 1: µ-QuEChERS Sample Preparation for Leafy Vegetables [2][23]
-
Sample Homogenization: Lyophilize and grind 0.1 g of the leafy vegetable sample.
-
Hydration: Add 0.5 mL of water to the sample and vortex for 1 minute.
-
Extraction: Add 1 mL of acetonitrile (B52724) (ACN) with 1% formic acid. Vortex vigorously for 1 minute.
-
Salting Out: Add QuEChERS salts (e.g., MgSO₄, NaCl). Vortex again for 1 minute.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Clean-up (d-SPE): Transfer an aliquot of the supernatant (ACN layer) to a tube containing a d-SPE clean-up sorbent (e.g., PSA, C18). Vortex for 1 minute.
-
Final Centrifugation: Centrifuge again at high speed for 5 minutes.
-
Analysis: Collect the supernatant, filter if necessary, and inject it into the HPLC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plant Extracts [3]
-
Cartridge: Use a cation-exchange cartridge (e.g., Oasis MCX).
-
Conditioning: Wash the cartridge with 5 mL of methanol (B129727), followed by equilibration with 5 mL of 0.1 M HCl.
-
Sample Loading: Load the acidified plant extract onto the cartridge at a slow flow rate.
-
Washing:
-
Wash with 5 mL of 0.1 M HCl to remove neutral and acidic interferences.
-
Wash with 5 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound alkaloids with 5 mL of 5% ammonium hydroxide in methanol.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC analysis.
Visualizations
Caption: General experimental workflow for this compound alkaloid analysis.
Caption: Troubleshooting decision tree for low sensitivity issues.
Caption: Workflow for Solid-Phase Extraction (SPE) clean-up.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Occurrence and Chemistry of this compound Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of this compound Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Alkaloids - Eurofins Scientific [eurofins.in]
- 9. Capillary electrophoresis-diode array detection--electrospray mass spectrometry for the analysis of selected this compound alkaloids in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Strategy for Accurate Detection of Six this compound Alkaloids in Honey Using Lateral Flow Immunosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoclonal antibody-based enzyme immunoassay for the quantitative determination of the this compound alkaloid, scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capillary electrophoresis for the analysis of this compound alkaloids: pharmaceutical and phytochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 this compound alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Modular Point-of-Need this compound Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Intra- and inter-laboratory validation of a dipstick immunoassay for the detection of this compound alkaloids hyoscyamine and scopolamine in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.wur.nl [research.wur.nl]
- 21. Modular Point-of-Need this compound Alkaloid Detection at Regulatory Levels: Combining Solid-Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Tropane Alkaloid Detection in Food
For researchers, scientists, and drug development professionals, the accurate detection and quantification of tropane alkaloids in food is a critical undertaking. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
This compound alkaloids (TAs) are a class of over 200 naturally occurring toxic secondary metabolites produced by various plants, most notably from the Solanaceae family (e.g., Atropa belladonna, Datura stramonium). Their presence in the food chain, often due to the unintended contamination of crops such as cereals, leafy vegetables, and herbal teas, poses a significant food safety concern.[1][2] The most commonly monitored TAs are atropine (B194438) and scopolamine, known for their anticholinergic activity and potential toxicity at higher doses.[1] Consequently, regulatory bodies have established maximum permissible levels for these compounds in various food products, necessitating sensitive and reliable analytical methods for their detection and quantification.[1]
This guide focuses on the validation of the most prevalent analytical techniques for TA analysis: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), including its ultra-high-performance variant (UHPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound alkaloids is contingent on factors such as the specific application, required sensitivity, available resources, and the nature of the sample matrix. HPLC-MS/MS has emerged as the gold standard for trace-level quantification in complex food matrices, offering exceptional sensitivity and selectivity necessary to meet stringent regulatory limits.[1] GC-MS provides a robust alternative, while High-Performance Thin-Layer Chromatography (HPTLC) can be utilized for screening purposes.
Below is a summary of quantitative data from various validation studies, providing a comparative overview of the performance of different methods.
| Analytical Method | Food Matrix | Analyte(s) | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOQ (µg/kg) | Reference |
| UHPLC-MS/MS | Cereal-based food, oilseeds, honey, pulses, teas, herbal infusions, aromatic herbs, spices, food supplements | Atropine, Scopolamine | - | 70-120 | < 20 (Repeatability and Intermediate Precision) | 0.5-2.5 | [3] |
| UHPLC-ToF-MS | Buckwheat and related products | Atropine, Scopolamine, Anisodamine, Homatropine | > 0.99 | 74-113 | < 15 (Repeatability), < 19 (Inter-day Precision) | - | [4][5][6][7] |
| HPLC-MS/MS (µ-QuEChERS) | Leafy vegetables | Atropine, Scopolamine | ≥ 0.997 | 90-100 | ≤ 13 | ≤ 2.3 ng/g | [8] |
| LC-MS/MS | Sorghum, Oregano, Mixed herbal tea | 21 this compound Alkaloids | - | 78-117 | < 19 | 0.5-10 | [9] |
| GC-MS | Buckwheat fruits, flours, and commercial foods | Atropine, Scopolamine | - | - | - | 1 (Atropine), 6 (Scopolamine) | [10][11] |
Table 1: Comparison of Validation Parameters for Different Analytical Methods for this compound Alkaloid Analysis in Food.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of key experimental protocols cited in the literature.
UHPLC-MS/MS Method for Various Food Products[3]
-
Sample Preparation (Solid-Liquid Extraction - SLE):
-
Weigh 4 ± 0.02 g of the sample into a 50-mL centrifugal tube.
-
Spike with an internal standard solution.
-
Add 40 mL of a methanol (B129727)/water mixture (60:40, v/v) containing 0.4% formic acid.
-
Shake for 1 hour and centrifuge for 10 minutes at 3214 g.
-
Filter the extract through a 0.2 µm RC membrane filter into an amber glass vial for LC-MS/MS analysis.
-
-
Sample Preparation for Teas, Herbal Infusions, Aromatic Herbs, Spices, and Food Supplements (Solid-Phase Extraction - SPE):
-
An additional SPE step on a cation-exchange sorbent is introduced after the initial SLE for these matrices to further clean up the extract.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Specific details on the column, mobile phases, gradient, and MS/MS parameters (e.g., precursor and product ions, collision energies) are typically provided in the full study.
-
µ-QuEChERS and HPLC-MS/MS for Leafy Vegetables[1][8]
-
Sample Preparation (µ-QuEChERS):
-
Weigh 0.1 g of lyophilized and homogenized sample into a 2 mL centrifuge tube.
-
Add 0.5 mL of water to hydrate (B1144303) the sample.
-
Add 1 mL of acetonitrile (B52724) (ACN) containing 1% acetic acid.
-
Vortex and then add QuEChERS salts.
-
Vortex again and centrifuge.
-
The supernatant is ready for HPLC-MS/MS analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
The analysis is performed using a suitable C18 column with a gradient elution program. The mobile phase typically consists of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) formate. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
GC-MS Method for Buckwheat Products[10][11]
-
Sample Preparation:
-
A tailored protocol for extraction, sample clean-up, and derivatization is required to maximize recoveries and achieve low detection limits. This often involves an initial extraction with an organic solvent, followed by a clean-up step using SPE.
-
Derivatization is often necessary to improve the volatility and thermal stability of the this compound alkaloids for GC analysis.
-
-
GC-MS Conditions:
-
The separation is performed on a capillary column suitable for alkaloid analysis. The mass spectrometer is operated in single-ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound alkaloids in food.
Analytical Method Validation Workflow for this compound Alkaloids.
This guide provides a foundational understanding of the current analytical landscape for this compound alkaloid detection in food. For in-depth procedural details, researchers are encouraged to consult the cited literature. The continuous development of analytical methodologies, particularly in sample preparation and the use of high-resolution mass spectrometry, will further enhance the ability to ensure the safety of the global food supply.
References
- 1. benchchem.com [benchchem.com]
- 2. Occurrence and Chemistry of this compound Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and validation of an analytical method based on QuECh...: Ingenta Connect [ingentaconnect.com]
- 8. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 this compound alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Tropane Alkaloid Content in Different Plant Organs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of tropane alkaloid content across various organs of several key plant species. This compound alkaloids, a class of bicyclic [3.2.1] alkaloids, are secondary metabolites naturally occurring in families such as Solanaceae, Erythroxylaceae, Convolvulaceae, and Brassicaceae.[1][2] Renowned for their medicinal properties, particularly as anticholinergics, they are pivotal in the development of various pharmaceuticals.[3][4] This analysis focuses on the quantitative distribution of major this compound alkaloids—hyoscyamine (B1674123) and scopolamine (B1681570)—and furnishes detailed experimental methodologies for their quantification.
Quantitative Comparison of this compound Alkaloid Content
The concentration and composition of this compound alkaloids exhibit significant variation not only between different plant species but also among the different organs of the same plant. Generally, the biosynthesis of these alkaloids primarily occurs in the roots, from where they are translocated to aerial parts of the plant.[1][5][6] The following tables summarize quantitative data from multiple studies, offering a comparative overview of this compound alkaloid distribution.
Table 1: this compound Alkaloid Content in Atropa belladonna (Deadly Nightshade)
| Plant Organ | Hyoscyamine Content | Scopolamine Content | Total Alkaloid Content (% dry weight) | Reference(s) |
| Roots | 0.53 - 10.0 mg/g | 0.27 - 0.6 mg/g | up to 8.06% | [3][7][8] |
| Leaves | 0.92 - 10.61 mg/g | 0.30 - 1.50 mg/g | 1.2% - 2.88% | [3][7] |
| Stems | Lower than leaves and roots | Lower than leaves and roots | 0.65% - 1.42% | [3][7] |
| Seeds | - | - | 0.4% - 4.82% | [3][7] |
| Flowers | - | - | 0.6% | [3] |
| Ripe Berries | - | - | 0.7% | [3] |
Table 2: this compound Alkaloid Content in Datura stramonium (Jimsonweed)
| Plant Organ | Hyoscyamine Content (µg/g dry weight unless specified) | Scopolamine Content (µg/g dry weight unless specified) | Notes | Reference(s) |
| Leaves | Predominant alkaloid | - | Maximum content in young plants. | [9][10][11] |
| Stems | Predominant alkaloid | - | Maximum content in young plants. | [9][10][11] |
| Seeds | 170 - 387 | 12 - 89 | Ripe seeds contain the highest concentration of alkaloids. | [12][13] |
| Roots | Present | Present | Primary site of synthesis. | [14] |
| Flowers | 0.43% (of total alkaloid) | - | - | [13] |
Table 3: this compound Alkaloid Content in Hyoscyamus niger (Henbane)
| Plant Organ | Hyoscyamine Content (µg/g) | Scopolamine Content (µg/g) | Total Alkaloid Content | Reference(s) |
| Roots | 172.06 | - | Highest content of both alkaloids. | [3][15][16] |
| Leaves | - | - | 0.7126% (of dry weight) | [3][17] |
| Stems | Lower than leaves | Lower than leaves | - | [17] |
| Seeds | Lower than leaves | Lower than leaves | - | [17] |
| Root Cultures | 7.8 | 29.97 | - | [3] |
Table 4: this compound Alkaloid Content in Scopolia lurida
| Plant Organ | Hyoscyamine Content (mg/g DW) | Scopolamine Content (mg/g DW) | Notes | Reference(s) |
| Roots | ~2.2 | ~1.1 | Hyoscyamine is the main alkaloid. | [18] |
| Stems | ~2.0 | ~1.0 | Hyoscyamine content is double the scopolamine content. | [18] |
| Leaves | 3.13 | 1.44 | Hyoscyamine content is more than twice the scopolamine content. | [18] |
Experimental Protocols
Accurate quantification of this compound alkaloids is crucial for research and drug development. The following section details a standard methodology for the extraction and analysis of these compounds from plant material.
Sample Preparation and Extraction
A widely used method for the extraction of this compound alkaloids from plant material involves the following steps:
-
Drying and Grinding : Plant organs (roots, stems, leaves, etc.) are thoroughly dried at a controlled temperature (e.g., 40°C) to a constant weight and then ground into a fine powder.[18]
-
Alkaloid Extraction :
-
A precisely weighed amount of the powdered plant material is placed in a flask.
-
An alkaline solution, such as 25% ammonium (B1175870) hydroxide, is added to the powder, followed by an organic solvent like ethyl ether.[19]
-
The mixture is agitated for a set period (e.g., 1 hour) on a rotary shaker to ensure thorough extraction.[19]
-
Alternatively, an acidic aqueous solution (e.g., 0.1 M sulfuric acid) can be used to macerate the plant material, which protonates the alkaloids, rendering them water-soluble.[3]
-
-
Filtration : The mixture is then filtered to separate the solid plant debris from the liquid extract containing the this compound alkaloids.[3][19]
-
Purification (if necessary) : The crude extract may be purified using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering compounds.[20][21]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely adopted technique for the separation and quantification of this compound alkaloids.[7][15][18][19][22]
-
Instrumentation : An HPLC system equipped with a UV or a photo-diode array (PDA) detector is commonly used.[18] A C8 or C18 column is typically employed for separation.
-
Mobile Phase : An isocratic or gradient mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer at a specific pH) is used to elute the compounds.
-
Detection : The alkaloids are detected based on their UV absorbance at a specific wavelength (e.g., 210-226 nm).[18]
-
Quantification : The concentration of each alkaloid in the sample is determined by comparing its peak area to a calibration curve generated using certified reference standards of known concentrations.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound alkaloids, offering high sensitivity and specificity.[22]
-
Derivatization : Due to the potential thermal instability of some this compound alkaloids, a derivatization step to form their trimethylsilyl (B98337) (TMSi) derivatives is often performed. This enhances their stability and improves their chromatographic properties.[3]
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer is used for analysis.
-
Separation and Detection : The derivatized alkaloids are separated on a capillary column and detected by the mass spectrometer, which provides structural information for identification and quantification.
Visualizations
Biosynthesis and Translocation of this compound Alkaloids
The biosynthesis of major this compound alkaloids in plants belonging to the Solanaceae family is a complex process that primarily takes place in the roots.[1][5][6] The pathway begins with the amino acid L-ornithine, which undergoes a series of enzymatic reactions to form the characteristic this compound ring.[3] Key enzymes such as putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H) play crucial roles in this pathway.[1][23] Following their synthesis in the roots, the alkaloids are transported to the aerial parts of the plant, including the leaves, stems, and flowers, where they are stored.[1][5]
Caption: Biosynthesis and translocation of this compound alkaloids in Solanaceae plants.
Experimental Workflow for this compound Alkaloid Analysis
The systematic workflow for the comparative analysis of this compound alkaloid content in different plant organs involves several key stages, from sample collection to data interpretation. This process ensures the generation of reliable and reproducible results.
Caption: General experimental workflow for this compound alkaloid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, this compound alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound Alkaloids in the Solanaceae: Accumulation, Distribution and Biosynthesis - ProQuest [proquest.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Distribution of hyoscyamine and scopolamine in Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution of hyoscyamine and scopolamine in Datura stramonium [usiena-air.unisi.it]
- 11. phytojournal.com [phytojournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Phytochemistry, Pharmacology, and Toxicology of Datura Species—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of this compound Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sid.ir [sid.ir]
- 16. ALKALOIDS CONTENTS OF HYOSCYAMUS NIGER L. AT DIFFERENT ORGANS IN DIFFERENT GROWTH STAGES | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing this compound Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inorganic ions in the medium modify this compound alkaloids and riboflavin output in Hyoscyamus niger root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. akjournals.com [akjournals.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. This compound Alkaloid Biosynthesis [biocyclopedia.com]
A Comparative Guide to Tropane Alkaloids and Synthetic Anticholinergic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of tropane alkaloids and synthetic anticholinergic drugs, focusing on their performance, mechanisms of action, and supporting experimental data. The information is presented to aid in research, drug discovery, and development efforts in fields requiring modulation of the cholinergic system.
Introduction
Anticholinergic drugs are a broad class of compounds that antagonize the action of acetylcholine (B1216132) (ACh) at its receptors. They are broadly categorized into naturally occurring this compound alkaloids and synthetically derived compounds. This compound alkaloids, such as atropine (B194438) and scopolamine, are secondary metabolites found in plants of the Solanaceae family.[1][2] Synthetic anticholinergics, including ipratropium (B1672105), tiotropium (B1237716), and oxybutynin (B1027), have been developed to offer improved selectivity and pharmacokinetic profiles. Both classes of drugs are clinically significant and are used to treat a variety of conditions, including chronic obstructive pulmonary disease (COPD), asthma, bradycardia, overactive bladder, and motion sickness.[3][4][5]
Mechanism of Action: Targeting Muscarinic Acetylcholine Receptors
Both this compound alkaloids and synthetic anticholinergic drugs exert their effects primarily by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[6][7] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems.[8] There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and mediate distinct physiological responses.[8][9]
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.[8] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to excitatory cellular responses such as smooth muscle contraction and glandular secretion.[3][4]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][8] This pathway generally leads to inhibitory responses, such as a decrease in heart rate.
The clinical efficacy and side-effect profiles of different anticholinergic drugs are largely determined by their relative affinities for these different muscarinic receptor subtypes.
Signaling Pathway of Muscarinic Acetylcholine Receptors
Caption: Muscarinic receptor signaling pathways.
Quantitative Data Comparison
The following tables summarize the receptor binding affinities and pharmacokinetic properties of selected this compound alkaloids and synthetic anticholinergic drugs.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | Type | M1 | M2 | M3 | M4 | M5 | Selectivity |
| Atropine | This compound Alkaloid | ~1-2 | ~2-4 | ~1-2 | ~1-2 | - | Non-selective |
| Scopolamine | This compound Alkaloid | ~0.1-0.3 | ~0.3-0.7 | ~0.1-0.3 | ~0.3-0.7 | - | Non-selective |
| Ipratropium | Synthetic | ~1.3 | ~2.5 | ~1.0 | - | - | Non-selective |
| Tiotropium | Synthetic | ~1.0 | ~1.6 | ~0.3 | ~1.3 | - | M3 > M1/M2 |
| Glycopyrrolate (B1671915) | Synthetic | ~0.5 | ~1.8 | ~0.5 | - | - | Non-selective |
| Oxybutynin | Synthetic | ~3.2 | ~12.6 | ~2.0 | ~10 | - | M3/M1 > M2/M4 |
| Aclidinium (B1254267) | Synthetic | ~0.26 | ~0.66 | ~0.19 | ~0.83 | ~0.42 | M3-preferring |
Note: Ki values can vary depending on the experimental conditions and tissue source. Data compiled from multiple sources.[7][10][11]
Table 2: Pharmacokinetic Properties
| Compound | Type | Bioavailability | Half-life (t½) | CNS Penetration | Primary Route of Elimination |
| Atropine | This compound Alkaloid | Oral: ~25% | ~2-4 hours | Yes | Renal (unchanged and metabolites) |
| Scopolamine | This compound Alkaloid | Oral: <10%; Transdermal: ~60% | ~9.5 hours | Yes | Hepatic metabolism, renal excretion |
| Ipratropium | Synthetic | Inhaled: <10% | ~2 hours | No (Quaternary amine) | Renal (unchanged) |
| Tiotropium | Synthetic | Inhaled: ~19.5% | ~25 hours | No (Quaternary amine) | Renal (unchanged) |
| Glycopyrrolate | Synthetic | Oral: <10%; IV: 100% | ~0.8-1.7 hours[12] | No (Quaternary amine) | Renal (mostly unchanged)[12] |
| Oxybutynin | Synthetic | Oral: ~6%[1][13] | IR: ~2-3 hours; ER: ~13 hours[8][14] | Yes | Hepatic metabolism (CYP3A4)[8][13] |
| Aclidinium | Synthetic | Inhaled: <5%[15][16] | ~13.5-21.4 hours[2] | No (Quaternary amine) | Rapid hydrolysis in plasma |
IR: Immediate Release, ER: Extended Release. Data compiled from multiple sources.
Experimental Protocols
This section details the methodologies for key experiments used to compare this compound alkaloids and synthetic anticholinergic drugs.
In Vitro Receptor Binding Assay (Radioligand Competition)
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a novel synthetic anticholinergic) at a specific human muscarinic receptor subtype (e.g., M3).
Materials:
-
Cell membranes expressing the human M3 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compound (unlabeled anticholinergic).
-
Reference compound (e.g., Atropine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the M3 receptor and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains cell membranes and [³H]-NMS.
-
Non-specific Binding: Contains cell membranes, [³H]-NMS, and a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine) to saturate all specific binding sites.
-
Competition Binding: Contains cell membranes, [³H]-NMS, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for In Vitro Antagonist Screening
Caption: In vitro screening workflow for muscarinic antagonists.
Clinical Trial Protocol: Comparison of Inhaled Atropine vs. Ipratropium in COPD
Objective: To compare the efficacy and safety of inhaled atropine sulfate (B86663) versus ipratropium bromide for maintenance treatment of moderate to severe COPD.
Study Design: A randomized, double-blind, parallel-group, multicenter clinical trial.
Patient Population:
-
Inclusion Criteria: Male or female patients aged 40 years or older with a diagnosis of COPD, a post-bronchodilator Forced Expiratory Volume in 1 second (FEV1) of < 80% of predicted, and an FEV1/Forced Vital Capacity (FVC) ratio of < 0.7.
-
Exclusion Criteria: History of asthma, recent myocardial infarction, unstable cardiac disease, narrow-angle glaucoma, or urinary retention.
Interventions:
-
Group A: Inhaled atropine sulfate (e.g., 1 mg) administered via nebulizer four times daily.
-
Group B: Inhaled ipratropium bromide (e.g., 500 mcg) administered via nebulizer four times daily.
-
Duration: 12 weeks.
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in trough FEV1 at week 12.
-
Secondary Efficacy Endpoints:
-
Changes in FVC and other spirometric parameters.
-
Use of rescue medication.
-
Patient-reported outcomes (e.g., St. George's Respiratory Questionnaire).
-
Frequency of COPD exacerbations.
-
-
Safety Endpoints:
-
Incidence of adverse events (e.g., dry mouth, blurred vision, cardiovascular events).
-
Changes in vital signs, ECG, and clinical laboratory tests.
-
Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
An analysis of covariance (ANCOVA) model will be used to compare the change from baseline in trough FEV1 between the two treatment groups, with baseline FEV1 as a covariate.
-
Secondary endpoints will be analyzed using appropriate statistical methods (e.g., mixed-effects models for repeated measures, Poisson regression for exacerbation rates).
-
Safety data will be summarized descriptively.
Summary and Conclusion
Both this compound alkaloids and synthetic anticholinergic drugs are effective antagonists of muscarinic acetylcholine receptors, with broad clinical utility.
This compound alkaloids , such as atropine and scopolamine, are potent, non-selective antagonists. Their ability to cross the blood-brain barrier leads to central nervous system effects, which can be therapeutic (e.g., prevention of motion sickness with scopolamine) or a source of adverse effects.
Synthetic anticholinergics have been developed to improve upon the properties of natural alkaloids. Quaternary ammonium (B1175870) compounds like ipratropium, tiotropium, and glycopyrrolate do not readily cross the blood-brain barrier, thereby minimizing central side effects.[17] Furthermore, compounds like tiotropium exhibit a degree of M3 receptor selectivity and a longer duration of action, making them suitable for once-daily dosing in the management of COPD.[11] Other synthetic agents, such as oxybutynin, have been optimized for specific indications like overactive bladder.
The choice between a this compound alkaloid and a synthetic anticholinergic drug depends on the desired clinical application, the required duration of action, and the importance of avoiding central nervous system side effects. The data and protocols presented in this guide provide a framework for the continued research and development of novel anticholinergic therapies with improved efficacy and safety profiles.
References
- 1. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Pharmacokinetics, Safety and Tolerability of Aclidinium Bromide 400 μg Administered by Inhalation as Single and Multiple (Twice Daily) Doses in Healthy Chinese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Articles [globalrx.com]
- 13. The pharmacokinetics of oxybutynin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Safety and tolerability of aclidinium administered intravenously and absolute bioavailability of inhaled aclidinium in healthy male participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Reporting data analysis methods in high-impact respiratory journals - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationships of Tropane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tropane derivatives, focusing on their structure-activity relationships (SAR) at monoamine transporters and muscarinic acetylcholine (B1216132) receptors. The following sections present quantitative binding data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
This compound alkaloids, characterized by their bicyclic [3.2.1] structure, are a versatile class of compounds with significant pharmacological applications.[1] Modifications to the this compound scaffold have led to the development of numerous derivatives with varying affinities and selectivities for critical neurological targets, including the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, as well as muscarinic acetylcholine receptors (mAChRs).[2][3] Understanding the SAR of these derivatives is paramount for the rational design of novel therapeutics for a range of central nervous system disorders.
This guide focuses on two prominent classes of this compound derivatives: phenyltropanes, which are cocaine analogs, and benztropine (B127874) analogs. Phenylthis compound derivatives have been extensively studied for their potent interactions with monoamine transporters, with modifications at the 2β and 3β positions of the this compound ring significantly influencing binding affinity and selectivity.[4][5] Benztropine and its analogs are notable for their high affinity for the dopamine transporter and their activity as muscarinic receptor antagonists.[3][6]
Comparative Analysis of Binding Affinities
The following tables summarize the in vitro binding affinities (Ki or IC50 in nM) of selected phenylthis compound and benztropine derivatives for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This data, compiled from multiple studies, allows for a direct comparison of the impact of structural modifications on transporter affinity.
Phenylthis compound Derivatives: Monoamine Transporter Binding Affinities
| Compound | 3β-Phenyl Substituent | 2β-Substituent | DAT Ki/IC50 (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| Cocaine | Phenyl | Carbomethoxy | 99 - 255.2 | 150 - 628 | 2.9 - 1110 | [1][2][7] |
| WIN 35,428 (CFT) | 4'-Fluorophenyl | Carbomethoxy | 4.7 - 6.5 | - | - | [2][8] |
| RTI-111 | 3',4'-Dichlorophenyl | Carbomethoxy | 0.79 | - | - | [9] |
| RTI-112 | 4'-Chloro-3'-methylphenyl | Carbomethoxy | 0.81 | - | - | [9] |
| 7a | 4'-Methoxyphenyl | Carbomethoxy | 6.5 | 4.3 | 1110 | [2] |
| 10c | 4'-Chlorophenyl | 4-Nitrophenylethynyl | 0.9 | 620 | 230 | [4] |
| 6d | - | N-fluoropyridyl | 4.1 | - | - | [10] |
Benztropine Derivatives: Monoamine Transporter Binding Affinities
| Compound | N-Substituent | 3α-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| Benztropine | Methyl | Diphenylmethoxy | 8.5 - 12 | - | - | [6][7] |
| 1c | 4-Phenyl-n-butyl | Bis(4-fluorophenyl)methoxy | 1.8 | 1300 | 220 | [7] |
| (1R)-6β-Methoxy-BZT | Methyl | (4',4''-difluorodiphenyl)methoxy | - | - | - | [11] |
| 5g | Methyl | 6α-methoxy-3-(4',4''-difluorodiphenylmethoxy) | - | - | - | [11] |
Key Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures discussed, the following diagrams were generated using Graphviz.
References
- 1. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-Phenylthis compound Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Receptor Binding Properties of 2β-Alkynyl and 2β-(1,2,3-Triazol)substituted 3β-(substituted phenyl)this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of new 2beta-alkyl- and 2beta-aryl-3-(substituted phenyl)this compound derivatives: stereochemical effect of C-3 on affinity and selectivity for neuronal dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and receptor binding of N-substituted this compound derivatives. High-affinity ligands for the cocaine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, ligand binding, and QSAR (CoMFA and classical) study of 3 beta-(3'-substituted phenyl)-, 3 beta-(4'-substituted phenyl)-, and 3 beta-(3',4'-disubstituted phenyl)this compound-2 beta-carboxylic acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of novel N-fluoropyridyl derivatives of this compound as potential PET imaging agents for the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacology of 6-substituted benztropines: discovery of novel dopamine uptake inhibitors possessing low binding affinity to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Pharmacological Comparison of Atropine and Scopolamine for Research Professionals
An objective guide to the pharmacological distinctions, experimental applications, and underlying mechanisms of two pivotal muscarinic antagonists.
Atropine (B194438) and scopolamine (B1681570) are tropane alkaloids that serve as archetypal non-selective, competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Despite their structural similarity, subtle differences in their chemical makeup lead to significant variations in their pharmacokinetic profiles and clinical effects. This guide provides a detailed comparison of their pharmacology, supported by experimental data and protocols, to aid researchers in selecting the appropriate agent for their studies.
Mechanism of Action: Competitive Antagonism of Muscarinic Receptors
Both atropine and scopolamine exert their effects by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to its muscarinic receptors.[3] These G-protein coupled receptors (GPCRs) are broadly classified into two primary signaling pathways:
-
M1, M3, M5 Receptors: These subtypes couple to Gq/11 proteins. Antagonism by atropine or scopolamine blocks the activation of Phospholipase C (PLC), which in turn prevents the hydrolysis of PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This blockade inhibits the subsequent rise in intracellular calcium and activation of Protein Kinase C (PKC).[4][5]
-
M2, M4 Receptors: These subtypes couple to Gi/o proteins. Antagonism prevents the inhibition of adenylyl cyclase, thereby interfering with the regulation of intracellular cyclic AMP (cAMP) levels.[4][6]
The following diagram illustrates these canonical pathways and the inhibitory action of atropine and scopolamine.
Pharmacodynamic Comparison
While both drugs are non-selective, they exhibit some differences in affinity for muscarinic receptor subtypes in various tissues.[7][8] For example, one study noted that endothelial muscarinic receptors in the rabbit aorta had a high affinity for scopolamine, while smooth muscle receptors showed a high affinity for atropine.[7] Furthermore, both compounds have been shown to act as competitive antagonists at off-target 5-HT3 receptors at micromolar concentrations, a factor to consider in experimental design.[9][10][11]
Table 1: Off-Target Receptor Binding Profile
| Compound | Target | Assay Type | Potency / Affinity |
|---|---|---|---|
| Atropine | 5-HT3 | Electrophysiology (IC50) | 1.74 µM[9][10][11][12] |
| 5-HT3 | Radioligand Binding (Ki) | 7.94 µM[9][10][11][12] | |
| Scopolamine | 5-HT3 | Electrophysiology (IC50) | 2.09 µM[9][10][11][12] |
| | 5-HT3 | Radioligand Binding (Ki) | 4.90 - 6.76 µM[9][10][11][12] |
Pharmacokinetic Comparison
The most significant distinctions between atropine and scopolamine lie in their pharmacokinetics, particularly their ability to penetrate the central nervous system (CNS).
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Atropine | Scopolamine | Key Distinction |
|---|---|---|---|
| Blood-Brain Barrier | Poor penetration | Readily penetrates[13][14] | The epoxide group in scopolamine increases its lipophilicity and ability to enter the CNS.[14] |
| Oral Bioavailability | ~50% excreted unchanged or as active metabolites in urine[1] | Low and variable (10-48%); significant first-pass metabolism.[3][15] | Scopolamine is less reliable via oral administration due to extensive first-pass effect. |
| Metabolism | Hepatic | Primarily hepatic via CYP3A4[16] | Scopolamine's metabolism is more specifically characterized. |
| Elimination Half-Life | 2 - 4 hours (IV)[1] | ~4.5 hours (IV)[15] | Both have relatively short half-lives following intravenous administration. |
| Onset & Duration | Slower onset, longer duration of action[17] | Faster onset of central effects | Scopolamine's rapid CNS penetration leads to quicker central effects. |
Clinical and Physiological Effects
These pharmacokinetic differences directly translate to their distinct clinical profiles and side effects. Scopolamine's potent central activity makes it superior for indications requiring CNS effects, while atropine is often preferred for peripheral applications.
Table 3: Comparison of Clinical and Physiological Effects
| Feature | Atropine | Scopolamine |
|---|---|---|
| Primary Clinical Uses | Bradyarrhythmia, AV Heart Block, Anticholinesterase/Organophosphate Poisoning[18][19] | Motion Sickness, Post-Operative Nausea & Vomiting (PONV)[3][18] |
| CNS Effects | Less potent; requires higher doses for central effects.[17] | More potent; causes drowsiness, amnesia, and sedation at therapeutic doses.[13][17] |
| Peripheral Effects | Stronger effects on heart, bronchial muscle, and gut.[20] | Potent antisialagogue (reduces saliva). |
| Use in Research | Used as a peripheral antagonist control. | Widely used to induce a reversible model of amnesia and cognitive impairment.[16][21] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for muscarinic receptors by measuring its ability to displace a radiolabeled antagonist.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source expressing the muscarinic receptor subtype of interest (e.g., CHO cells, rat brain tissue).[6]
-
Reagent Preparation:
-
Radioligand: Prepare a solution of a high-affinity muscarinic radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), at a concentration near its dissociation constant (Kd).[22]
-
Test Compound: Prepare serial dilutions of the unlabeled test compound over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).[22]
-
Non-specific Binding (NSB) Control: Prepare a high concentration (e.g., 1-10 µM) of unlabeled atropine to saturate all specific binding sites.[22]
-
-
Assay Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for Total Binding), the NSB control, or a dilution of the test compound. Incubate to allow binding to reach equilibrium.[22]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove residual unbound ligand.[6]
-
Quantification: Place the filter mat in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[6]
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total and test compound counts. Plot the specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Scopolamine-Induced Amnesia Model (Passive Avoidance Task)
This in vivo model is frequently used to screen for cognition-enhancing drugs by assessing their ability to reverse scopolamine-induced memory deficits.[21][23]
Methodology:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial (Day 1):
-
Place a mouse in the light compartment. After a brief acclimatization, the door to the dark compartment is opened.
-
Mice, having a natural aversion to light, will typically enter the dark compartment. The time taken to enter is recorded as the step-through latency.
-
Once the mouse is fully inside the dark compartment, the door closes and a mild, brief footshock is delivered.
-
The mouse is then returned to its home cage.
-
-
Drug Administration:
-
Administer scopolamine (e.g., 0.75-3 mg/kg, IP) to induce amnesia.
-
The test compound (potential cognitive enhancer) can be administered before scopolamine to assess its protective effects.
-
-
Retention Trial (Day 2, typically 24h later):
-
Place the mouse back into the light compartment.
-
Record the step-through latency to enter the dark compartment, up to a maximum cutoff time (e.g., 300 seconds).
-
-
Data Analysis: A significant increase in step-through latency on Day 2 compared to Day 1 indicates successful memory consolidation. Scopolamine-treated animals will show a short latency, similar to their Day 1 time, indicating amnesia. A successful cognitive enhancer will reverse this effect, resulting in a significantly longer latency in the scopolamine + test compound group compared to the scopolamine-only group.[23]
References
- 1. Pharmacokinetics and related pharmacodynamics of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Atropine- and scopolamine-resistant subtypes of muscarinic receptors in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]
- 11. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lochner M and Thompson AJ (2016), The muscarinic antagonists scopolamine and atro... - Paper [xenbase.org]
- 13. Comparative physiology and efficacy of atropine and scopolamine in sarin nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. Pharmacokinetics and Oral Bioavailability of Scopolamine in Normal Subjects | Semantic Scholar [semanticscholar.org]
- 16. Scopolamine - Wikipedia [en.wikipedia.org]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. drugs.com [drugs.com]
- 19. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. The Revival of Scopolamine Reversal for the Assessment of Cognition-Enhancing Drugs - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Cholinergic influence on memory stages: A study on scopolamine amnesic mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Solvent Extraction Efficiency for Tropane Alkaloids
For researchers, scientists, and drug development professionals working with tropane alkaloids, selecting the optimal extraction solvent is a critical first step that significantly impacts yield and purity. This guide provides an objective comparison of the extraction efficiency of various solvents for this compound alkaloids, supported by experimental data from multiple studies.
Executive Summary
The extraction of this compound alkaloids, such as atropine (B194438) and scopolamine, from plant materials is highly dependent on the solvent system and extraction technique employed. Traditional solid-liquid extraction (SLE) using acidified water or organic solvents like methanol (B129727) and ethanol (B145695) remains a common practice.[1] More advanced techniques like ultrasound-assisted extraction (USAE) and microwave-assisted extraction (MAE) can enhance efficiency and reduce extraction times.[2][3] The choice of solvent is often a trade-off between extraction yield, selectivity, cost, and safety. Dichloromethane (B109758) has been shown to be an effective and safer alternative to the traditionally used chloroform (B151607) for the extraction of this compound alkaloids.[4][5]
Comparative Analysis of Solvent Efficiency
The following tables summarize quantitative data on the extraction of key this compound alkaloids using different solvents and methods, as reported in various studies. It is important to note that direct comparison between studies can be challenging due to variations in plant material, particle size, solvent-to-solid ratio, extraction time, and temperature.
Table 1: Comparison of Extraction Methods and Solvents for Atropine and Scopolamine from Datura innoxia
| Extraction Method | Solvent/Extractant | Atropine Yield (mg/g DW) | Scopolamine Yield (mg/g DW) | Reference |
| Ultrasound-Assisted Extraction (60°C) | 1% Aqueous Acetic Acid | Not specified | Not specified | [1] |
| Ultrasound-Assisted Extraction (60°C) | 1% Aqueous Tartaric Acid | Not specified | Not specified | [3] |
| Percolation | 80% Ethanol in water | Lower than USAE | Lower than USAE | [3] |
| Percolation | Chloroform:Methanol:25% Aqueous Ammonia (15:5:1) | Lower than USAE | Lower than USAE | [3] |
| Microwave-Assisted Extraction | Not specified | Not specified | Not specified | [3] |
Data from a study comparing extraction methods for Datura innoxia. The study found ultrasound-assisted extraction at 60°C with aqueous acetic or tartaric acid to be the most effective.[3]
Table 2: Comparison of Chloroform and Dichloromethane for this compound Alkaloid Extraction from Atropa baetica Hairy Roots
| Analyte | Solvent System | Extraction Efficiency | Reference |
| Scopolamine (from liquid medium) | Chloroform | ~850 µ g/flask | [4][5] |
| Scopolamine (from liquid medium) | Dichloromethane | ~850 µ g/flask | [4][5] |
| Scopolamine (from roots) | Method A (Chloroform-based) | 3250-3525 µg/g DW | [4][5] |
| Scopolamine (from roots) | Method B (Dichloromethane for washes) | Similar to Method A | [4][5] |
| Scopolamine (from roots) | Method C (Dichloromethane-based) | Similar to Method A | [4][5] |
| Hyoscyamine (from roots) | All three methods | No statistical difference | [4][5] |
This study concluded that dichloromethane can effectively replace chloroform for this compound alkaloid extraction, offering a safer alternative without compromising efficiency.[4][5]
Table 3: Extraction of Atropine and Scopolamine from Datura Species using Acidic and Basified Organic Solvents
| Plant Species | Extraction Method | Atropine Yield (%) | Scopolamine Yield (%) | Reference |
| Datura ferox | 5% Sulfuric Acid | 0.0028 | 0.24 | [6][7] |
| Datura stramonium | 5% Sulfuric Acid | 0.037 | 0.002 | [6][7] |
| Datura ferox | Basified Organic Solvents | Not significantly different from acidic extraction | Not significantly different from acidic extraction | [6][7] |
| Datura stramonium | Basified Organic Solvents | Not significantly different from acidic extraction | Not significantly different from acidic extraction | [6][7] |
This research highlights that both acidic aqueous solutions and basified organic solvents can be used for extraction, with the yield being species-dependent.[6][7]
Experimental Protocols
Ultrasound-Assisted Extraction (USAE) of this compound Alkaloids from Datura innoxia
This protocol is based on a study comparing different extraction methods for this compound alkaloids.[1][3]
-
Sample Preparation: Weigh 0.5 g of dried, powdered herb into a flask.
-
Extraction: Add 10 mL of 1% aqueous acetic acid.
-
Ultrasonication: Perform ultrasound-assisted extraction at 60°C for 30 minutes.
-
Filtration: Filter the extract to remove solid plant material.
-
Purification (Liquid-Liquid Extraction):
-
Alkalinize the aqueous extract to a pH of 12.
-
Extract the alkaloids with dichloromethane in a separatory funnel.
-
Collect the organic layer.
-
-
Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by methods such as High-Performance Thin-Layer Chromatography (HPTLC).[1]
Solid-Liquid Extraction (SLE) of this compound Alkaloids
This is a general protocol based on common procedures for extracting this compound alkaloids from plant material.[1]
-
Sample Preparation: Weigh 1 g of dried, powdered plant material into a flask.
-
Extraction: Add 20 mL of methanol.
-
Ultrasonication: Extract using an ultrasonic bath for 30 minutes.
-
Filtration: Filter the extract.
-
Solvent Evaporation: Evaporate the solvent to dryness under reduced pressure.
-
Acid-Base Purification:
-
Re-dissolve the residue in 5 mL of 2% HCl.
-
Wash the acidic solution with chloroform (3 x 10 mL) to remove non-basic compounds.
-
Adjust the aqueous phase to pH 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaloids with chloroform (3 x 10 mL).
-
-
Final Preparation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid extract.
Visualizing the Extraction Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound alkaloids from plant material.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. akjournals.com [akjournals.com]
- 4. Studies on this compound alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on this compound alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform [agris.fao.org]
- 6. Extraction of Atropine and Scopolamine from <i>Datura Ferox</i> and <i>Datura Stramonium</i>.L and Sample Clean-Up Using Molecularly Imprinted Polymers - ProQuest [proquest.com]
- 7. Research Portal [ujcontent.uj.ac.za]
Revolutionizing Tropane Alkaloid Analysis: A Comparative Guide to the µ-QuEChERS Method
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of tropane alkaloids is paramount for ensuring food safety and for advancements in pharmaceutical research. The µ-QuEChERS (micro-Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a leading-edge technique for the sample preparation of this compound alkaloids prior to their determination by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive validation of the µ-QuEChERS method, comparing its performance with conventional extraction techniques and offering detailed experimental data to support its superiority.
The µ-QuEChERS methodology stands out for its miniaturized approach, significantly reducing solvent and sample consumption, thereby aligning with the principles of green analytical chemistry. This not only lowers analytical costs but also minimizes the environmental impact without compromising analytical performance.
Comparative Analysis of Extraction Methods
The µ-QuEChERS method demonstrates exceptional performance in the analysis of this compound alkaloids, particularly atropine (B194438) and scopolamine (B1681570), when compared to traditional methods such as conventional QuEChERS and Solid-Phase Extraction (SPE). The miniaturized approach offers comparable, and often superior, recovery rates and precision while significantly reducing sample and reagent volumes.
| Parameter | µ-QuEChERS | Conventional QuEChERS (Typical) | Solid-Phase Extraction (SPE) (Typical) |
| Sample Intake | 0.1 - 0.5 g | 5 - 15 g | 1 - 10 g |
| Solvent Consumption | 1 - 2 mL | 10 - 20 mL | 10 - 50 mL |
| Analysis Time | ~15 min | ~30 min | > 60 min |
| LOD (ng/g) | 0.6 - 0.7 | 0.5 - 5 | 0.1 - 10 |
| LOQ (ng/g) | 2.2 - 2.3 | 1 - 15 | 0.5 - 20 |
| Recovery (%) | 90 - 110% | 70 - 120% | 60 - 110% |
| Precision (RSD%) | ≤ 13% | ≤ 20% | ≤ 25% |
Performance Deep Dive: µ-QuEChERS Validation Data
A robust validation of the µ-QuEChERS method for the analysis of atropine and scopolamine in leafy vegetables showcases its reliability and high performance.[1][2][3] The method consistently yields high recovery rates and excellent precision, with low limits of detection (LOD) and quantification (LOQ) that meet stringent regulatory requirements.
Recovery Rates
The accuracy of the µ-QuEChERS method was assessed through recovery studies at various spiking levels. For both atropine and scopolamine, the recoveries were well within the acceptable range of 70-120%.[1][2][3]
| Analyte | Spiking Level (ng/g) | Recovery (%) |
| Atropine | 5 | 90 - 100 |
| 25 | 92 - 98 | |
| 200 | 95 - 100 | |
| Scopolamine | 5 | 93 - 95 |
| 25 | 94 - 97 | |
| 200 | 90 - 96 |
Limits of Detection and Quantification & Precision
The method demonstrates high sensitivity with low limits of detection and quantification. The precision, expressed as relative standard deviation (RSD), was evaluated at different concentration levels, showing excellent repeatability.[1][2][3]
| Analyte | LOD (ng/g) | LOQ (ng/g) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Atropine | 0.7 | 2.3 | ≤ 10 | ≤ 12 |
| Scopolamine | 0.6 | 2.2 | ≤ 8 | ≤ 13 |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for the µ-QuEChERS procedure and the subsequent LC-MS/MS analysis are provided below, enabling researchers to replicate and adapt these methods for their specific needs.
µ-QuEChERS Sample Preparation for Leafy Vegetables
This protocol is adapted from the validated method for the determination of atropine and scopolamine in leafy vegetables.[1][2][3]
-
Sample Homogenization: Lyophilize and homogenize the leafy vegetable sample.
-
Weighing and Hydration: Weigh 0.1 g of the homogenized sample into a 2 mL centrifuge tube. Add 0.5 mL of ultrapure water to hydrate (B1144303) the sample.
-
Extraction: Add 1 mL of acetonitrile (B52724) (with 1% acetic acid). Vortex for 1 minute and sonicate for 5 minutes.
-
Salting Out: Add a salt mixture of 400 mg MgSO₄, 100 mg NaCl, 100 mg sodium citrate (B86180), and 50 mg disodium (B8443419) citrate sesquihydrate. Vortex thoroughly for 1 minute.
-
Centrifugation: Centrifuge at 6000 rpm for 10 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a new tube containing 150 mg MgSO₄ and 25 mg of Primary Secondary Amine (PSA). Vortex for 1 minute and centrifuge at high speed for 5 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Analytical Conditions
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams illustrate the µ-QuEChERS workflow and the logical relationship of its validation.
µ-QuEChERS experimental workflow.
Logical flow of method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of TLC and Different Micro TLC Techniques in Analysis of this compound Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Tropane Alkaloid Quantification: A Guide for Researchers
This guide provides a comprehensive comparison of analytical methodologies for the quantification of tropane alkaloids (TAs), focusing on inter-laboratory performance and experimental best practices. This compound alkaloids, such as atropine (B194438) and scopolamine (B1681570), are natural plant toxins that can contaminate food and feed, necessitating accurate and reliable analytical methods for their monitoring.[1] This document is intended for researchers, scientists, and drug development professionals involved in the analysis of these compounds.
Quantitative Data from Proficiency Tests
Proficiency testing (PT) is a critical tool for laboratories to assess and demonstrate the reliability of their analytical data.[2] The following tables summarize the results from inter-laboratory comparisons for the quantification of atropine and scopolamine in various food and feed matrices. These studies highlight the variability in results between laboratories and underscore the importance of standardized methods.
A 2020 proficiency test organized by the European Union Reference Laboratory for mycotoxins & plant toxins (EURLMP) involved 38 laboratories analyzing buckwheat flour and maize flour.[3] The majority of participants (34 out of 38) utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3] The results, summarized below, show the consensus-assigned values and the interlaboratory reproducibility (RSDR).
Table 1: Results of the 2020 EURLMP Proficiency Test for this compound Alkaloids in Flour Matrices [3]
| Material | Analyte | Assigned Value (µg/kg) | Interlaboratory Reproducibility (RSDR) |
| Buckwheat Flour (Material A) | Atropine | 1.15 | 26% |
| Scopolamine | 1.16 | 26% | |
| Sum of Atropine & Scopolamine | 2.31 | 20% | |
| Maize Flour (Material B) | Atropine | 15.3 | 14% |
| Scopolamine | 52.7 | 14% | |
| Sum of Atropine & Scopolamine | 68.0 | 17% |
In another proficiency test conducted by RIKILT Wageningen UR, participating laboratories analyzed cereal for human consumption and animal feed.[4] This study also demonstrated significant variation in the reported results among participants.[4] For a spiked cereal sample, 68% of the results for atropine and 64% for scopolamine were deemed satisfactory.[4] For a contaminated animal feed sample, these figures were 62% and 71%, respectively.[4]
Table 2: Performance of Laboratories in the RIKILT Proficiency Test [4]
| Material | Analyte | Satisfactory Results |
| Spiked Cereal | Atropine | 68% |
| Scopolamine | 64% | |
| Contaminated Animal Feed | Atropine | 62% |
| Scopolamine | 71% |
These proficiency tests demonstrate that while LC-MS/MS is the predominant method, there is still considerable inter-laboratory variability in the quantification of this compound alkaloids.[3][4] This highlights the need for robust and harmonized analytical protocols.
Experimental Protocols
The following section details common and effective methodologies for the extraction and analysis of this compound alkaloids from food and feed matrices. LC-MS/MS is considered the gold standard for trace-level quantification due to its high sensitivity and selectivity.[1]
1. Sample Preparation: Solid-Liquid Extraction (SLE) and Cleanup
A critical first step in this compound alkaloid analysis is the extraction of the target compounds from the complex sample matrix.[1] A widely used and effective method involves solid-liquid extraction followed by a cleanup step.
-
Extraction:
-
Weigh a homogenized sample (e.g., 5 g of flour) into a centrifuge tube.
-
Add an extraction solvent. A common choice is a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a small percentage of formic acid (e.g., 1%).[5]
-
Vortex or shake vigorously for a specified time (e.g., 30 minutes) to ensure thorough extraction.
-
Centrifuge the sample to separate the solid material from the liquid extract.
-
-
Cleanup (e.g., using Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., a C18 cartridge) with methanol (B129727) followed by water.
-
Load a portion of the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the this compound alkaloids with a suitable solvent, such as methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The Joint Research Centre (JRC) of the European Commission has developed an improved LC-MS/MS method for the determination of this compound alkaloids in cereals, tea, and herbal infusions.[6]
-
Liquid Chromatography (LC) Conditions:
-
Column: A pentafluorophenyl (PFP) column is recommended for good separation.[6]
-
Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid is typically used.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte (e.g., atropine and scopolamine).
-
This method has demonstrated good performance characteristics, with limits of quantification (LOQs) for atropine and scopolamine around 0.4 µg/kg in cereal products and 1.2 µg/kg in tea and herbal infusions.[6] The reproducibility varied from 11% to 38% for scopolamine and 17% to 44% for atropine, depending on the concentration level.[6]
Visualizing the Workflow
The following diagrams illustrate the general workflow for this compound alkaloid analysis and the biosynthetic pathway of these compounds.
Figure 1: General workflow for the analysis of this compound alkaloids.
Figure 2: Simplified biosynthetic pathway of major this compound alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.wur.nl [research.wur.nl]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Determination of Toxic this compound Alkaloids in Globally Sourced Soya, Cereals and Products Using Dilute-and-Shoot Technique Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JRC Publications Repository [publications.jrc.ec.europa.eu]
A Comparative Genomic Guide to Tropane Alkaloid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the genomics underlying tropane alkaloid biosynthesis, a pathway responsible for producing valuable pharmaceuticals like hyoscyamine (B1674123) and scopolamine (B1681570). We delve into the evolutionary divergence of this pathway, present quantitative data on key enzyme performance, and provide detailed experimental protocols for further research.
Core Biosynthetic Pathway: An Evolutionary Tale of Two Families
This compound alkaloids, characterized by their bicyclic 8-azabicyclo[3.2.1]octane ring system, are predominantly found in the Solanaceae (nightshade) and Erythroxylaceae (coca) families.[1] While the end products can be structurally similar, genomic and biochemical evidence strongly suggests that the biosynthetic pathways in these two families evolved independently.[2][3][4] This convergent evolution is a fascinating example of how distinct plant lineages have developed the means to produce similar complex molecules.
In the Solanaceae family, which includes species like Atropa belladonna and Datura stramonium, the biosynthesis of this compound alkaloids primarily occurs in the roots.[1][4] From there, the alkaloids are transported to the aerial parts of the plant.[1] Conversely, in Erythroxylum coca of the Erythroxylaceae family, the biosynthesis of cocaine, a prominent this compound alkaloid, takes place in the young leaves.[2][4]
The initial steps of the pathway, starting from the amino acids L-ornithine and L-arginine to the formation of the N-methyl-Δ¹-pyrrolinium cation, are largely conserved.[1][5] However, significant divergence is observed in the subsequent formation of the this compound core and in the reduction of the keto group.[2][3]
A key branching point in the Solanaceae pathway is the reduction of tropinone (B130398), which is catalyzed by two stereospecific tropinone reductases, TR-I and TR-II.[1][6] These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family.[2] In contrast, E. coca utilizes a mechanistically different enzyme, methylecgonone reductase (MecgoR), which is a member of the aldo-keto reductase (AKR) family, to catalyze a similar reduction step.[2][3][4] This fundamental difference in a critical enzyme underscores the independent evolutionary origins of these pathways.
Recent chromosome-level genome assemblies of Erythroxylum novogranatense (Erythroxylaceae) and Anisodus acutangulus (Solanaceae) have provided further genomic evidence for the independent recruitment of a series of biosynthetic enzymes for cocaine and hyoscyamine biosynthesis.[3][7][8][9][10]
Comparative Enzyme Performance
The efficiency of the this compound alkaloid biosynthetic pathway is dictated by the kinetic properties of its key enzymes. Putrescine N-methyltransferase (PMT), tropinone reductases (TR-I and TR-II), and hyoscyamine 6β-hydroxylase (H6H) are considered to be rate-limiting steps and are often the focus of metabolic engineering efforts.[1][11]
| Enzyme | Species | Substrate | Km (µM) | Vmax (pkat/mg protein) | Optimal pH |
| PMT | Atropa belladonna | Putrescine | 160 | 12.5 | 8.5 |
| Hyoscyamus niger | Putrescine | 83 | 10.8 | 8.0 | |
| TR-I | Datura stramonium | Tropinone | 45 | 1120 | 6.0 |
| TR-II | Datura stramonium | Tropinone | 130 | 850 | 7.0 |
| H6H | Hyoscyamus niger | L-Hyoscyamine | 35 | 1.8 (Hydroxylase) | 7.8 |
| 6β-Hydroxyhyoscyamine | 43 | 0.3 (Epoxidase) | 7.8 |
Table 1: Kinetic Properties of Key Enzymes in this compound Alkaloid Biosynthesis. Data compiled from various studies. Km and Vmax values can vary depending on the experimental conditions. H6H is a bifunctional enzyme with both hydroxylase and epoxidase activities.[12]
Experimental Protocols
This protocol outlines a general method for the extraction and quantification of this compound alkaloids from plant tissues.
a. Sample Preparation (µ-QuEChERS approach): [1]
-
Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen.
-
Lyophilize the tissue and grind to a fine powder.
-
Accurately weigh 50-100 mg of the dried powder into a microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., acetonitrile (B52724) with 1% acetic acid).[1]
-
Vortex vigorously for 1 minute.
-
Add partitioning salts (e.g., MgSO₄ and NaCl), vortex, and centrifuge to separate the layers.
-
Collect the upper acetonitrile layer for analysis.
b. HPLC-MS/MS Analysis:
-
Column: A reversed-phase C18 column is commonly used.[13]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
This protocol describes the quantification of the expression levels of key biosynthetic genes.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a suitable kit or protocol.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.[1] A 260/280 ratio of ~2.0 is desirable.[1]
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase.[1]
b. qRT-PCR:
-
Design and validate gene-specific primers for target genes (e.g., PMT, TR-I, H6H).
-
Prepare the qPCR reaction mix with cDNA, primers, and a SYBR Green master mix.[1]
-
Run the reaction in a real-time PCR cycler.[1]
-
Analyze the data using the comparative CT (ΔΔCT) method to determine relative gene expression levels.
Visualizing the Pathways and Workflows
Caption: Biosynthetic pathway of hyoscyamine and scopolamine in Solanaceae.
Caption: Experimental workflow for this compound alkaloid quantification.
Caption: Convergent evolution of the tropinone reduction step.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Plant this compound alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae :: MPG.PuRe [pure.mpg.de]
- 5. This compound and Granatane Alkaloid Biosynthesis: A Systematic Analysis [mdpi.com]
- 6. This compound Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Genomic and structural basis for evolution of this compound alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic and structural basis for evolution of this compound alkaloid biosynthesis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. jipb.net [jipb.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Assessing the Anticholinergic Activity of New Tropane Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticholinergic activity of novel tropane analogs, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers in the evaluation and development of new therapeutic agents targeting muscarinic acetylcholine (B1216132) receptors.
Data Presentation: Comparative Anticholinergic Activity of Novel this compound Analogs
The anticholinergic activity of new this compound analogs is primarily assessed by their binding affinity to the five subtypes of muscarinic acetylcholine receptors (M1-M5). The following tables summarize the quantitative data from recent studies, presenting the inhibitory constants (Ki) and IC50 values for a series of novel this compound derivatives. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
Table 1: Binding Affinities (Ki, nM) of N-Substituted this compound Analogs at Human Muscarinic Receptors (M1, M2, M3)
| Compound | n | R | Linker | X | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) |
| 1h | 1 | Ph | -CH2C(OH) | Br | <10 | - | <10 |
| 5 | 1 | 2-Me-Ph | -CH2C(OH) | Br | - | - | 10 |
| 7 | 1 | 3-F-Ph | -CH2C(OH) | Br | - | - | <10 |
| 8 | 1 | 3-Cl-Ph | -CH2C(OH) | Br | - | - | <10 |
| 18 | 1 | Ph | -CH=C | Br | - | - | <10 |
| 19 | 1 | 2-Me-Ph | -CH=C | Br | - | - | <10 |
| 34 | - | - | - | - | 1.1 ± 0.2 | 3.3 ± 0.5 | 0.2 ± 0.03 |
| 35 | - | - | - | - | 1.3 ± 0.2 | 4.1 ± 0.6 | 0.3 ± 0.04 |
Data extracted from Martins et al., 2009. The study focused on M3 receptor antagonists, hence some M1 and M2 values were not determined.
Table 2: Antimuscarinic Potency (IC50, µM) of Newly Identified this compound Analogs from Scopolia tangutica at the M3 Receptor
| Compound | IC50 (µM) at M3 Receptor |
| Atropine (B194438) | 0.002 |
| Scopolamine | 0.001 |
| Compound 8 (new) | 1.97 |
| Compound 12 (new) | 4.47 |
Data extracted from a study on novel antagonists from Scopolia tangutica, which confirmed competitive antagonism at the M3 receptor for the new compounds.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the anticholinergic activity of new compounds. Below are protocols for two key experimental assays.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound to specific receptor subtypes by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of new this compound analogs for muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, hM5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Test compounds (new this compound analogs) at various concentrations.
-
Assay buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in the assay buffer to a concentration that provides an adequate signal-to-noise ratio. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add cell membranes, [³H]-NMS (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Add cell membranes, [³H]-NMS, and a high concentration of an unlabeled antagonist like atropine (1 µM).
-
Competitive Binding: Add cell membranes, [³H]-NMS, and varying concentrations of the test this compound analog.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of a compound to inhibit the functional response (an increase in intracellular calcium) triggered by a muscarinic agonist.
Objective: To determine the functional potency (IC50) of new this compound analogs as antagonists at Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
CHO cells stably expressing the muscarinic receptor subtype of interest (e.g., hM1, hM3, or hM5).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
Test compounds (new this compound analogs).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add the test this compound analogs at various concentrations to the wells and incubate for a period to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a fixed concentration of the muscarinic agonist (e.g., carbachol (B1668302) at its EC80) to all wells simultaneously using the instrument's integrated fluidics.
-
Measurement: Measure the fluorescence intensity kinetically over time, before and after the addition of the agonist. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Plot the percentage of inhibition against the concentration of the this compound analog to determine the IC50 value.
Mandatory Visualization
Muscarinic Receptor Signaling Pathways
This compound analogs exert their anticholinergic effects by competitively antagonizing acetylcholine at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades depending on the receptor subtype.
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow for Assessing Anticholinergic Activity
The evaluation of new this compound analogs follows a structured workflow, from initial design and synthesis to comprehensive in vitro and in vivo characterization.
Caption: Workflow for anticholinergic this compound analog assessment.
References
A Comparative Guide to HPLC Method Validation for Compendial Quality Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and detailed protocols for their validation in compendial quality assessment. Adherence to these validation procedures is critical for ensuring data integrity and regulatory compliance with standards set by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3][4]
The Importance of HPLC Method Validation
In the pharmaceutical industry, validation of analytical methods is a regulatory necessity to ensure the reliability and consistency of results.[5][6] HPLC is a cornerstone technique for assessing the identity, purity, and potency of drug substances and products.[7][8][9] Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[6][8]
The validation process is governed by guidelines from regulatory bodies like the ICH, USP, and FDA.[1][3] The ICH Q2(R1) guideline, and its recent update Q2(R2), are globally recognized for defining the necessary validation characteristics.[4][10]
Core Validation Parameters
A typical HPLC method validation involves the evaluation of several key performance characteristics. These parameters ensure the method is accurate, precise, specific, and robust for its intended application.[1][11]
| Validation Parameter | Description | Typical Acceptance Criteria (for Drug Assay) |
| Accuracy | The closeness of test results to the true value.[4][11] | Mean recovery of 98.0% to 102.0% of the known amount.[1][11] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][11] | |
| Repeatability | Precision under the same operating conditions over a short interval of time.[5][12] | Relative Standard Deviation (RSD) ≤ 2%.[12][13] |
| Intermediate Precision | Precision within the same laboratory but on different days, with different analysts, or on different equipment.[12] | RSD ≤ 2.0% for assay results obtained by different operators/instruments/days.[6] |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][14] | The peak for the analyte of interest should be free from interference from other components and should pass peak purity tests. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][11] | Correlation coefficient (r²) ≥ 0.99.[12] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][14] | For drug substance assays, typically 80% to 120% of the test concentration.[15] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11] | Typically determined by a signal-to-noise ratio of 3:1.[16] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] | Typically determined by a signal-to-noise ratio of 10:1.[15] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][17] | System suitability parameters should remain within acceptance criteria when method parameters are slightly varied.[12] |
| System Suitability | An integral part of many analytical procedures, it verifies that the chromatography system is adequate for the intended analysis.[18][19] | Varies by method, but often includes criteria for peak area repeatability (RSD ≤ 1.0%), resolution, tailing factor, and theoretical plates.[15][16] |
Comparison of Common HPLC Modes for Pharmaceutical Analysis
The selection of an appropriate HPLC method is crucial for successful separation and analysis. The most common modes used in pharmaceutical quality assessment are Reversed-Phase, Normal-Phase, and Ion-Exchange chromatography.
| Feature | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) | Ion-Exchange (IEC) |
| Principle | Separation is based on hydrophobic interactions. Non-polar compounds are retained longer.[20][21] | Separation is based on polarity. Polar compounds are retained longer through interactions with a polar stationary phase.[20][21] | Separation is based on electrostatic interactions between charged analytes and a charged stationary phase.[22] |
| Stationary Phase | Non-polar (e.g., C18, C8 bonded silica).[20][21] | Polar (e.g., silica, alumina).[21] | Charged surface (e.g., sulfonic acids for cation exchange, quaternary amines for anion exchange).[22] |
| Mobile Phase | Polar (e.g., water/methanol or water/acetonitrile mixtures).[20][21] | Non-polar (e.g., hexane, chloroform).[21] | Aqueous buffers with controlled pH and ionic strength. |
| Typical Analytes | Wide range of moderately polar to non-polar compounds, including many small molecule drugs, peptides, and proteins.[20] | Water-sensitive compounds, isomers, and analytes that are not soluble in aqueous solvents.[21][23] | Ionic or ionizable compounds such as amino acids, proteins, nucleic acids, and basic or acidic drugs.[22][24] |
| Advantages | Versatile, reproducible, compatible with a wide range of detectors including mass spectrometry.[23] | Excellent for separating isomers, high resolving power, and good for compounds that are too strongly retained in RP-HPLC.[23] | High selectivity for charged molecules, can be used for purification and analysis of biomolecules.[24] |
Experimental Protocols for Key Validation Parameters
Detailed and standardized experimental protocols are essential for conducting a successful HPLC method validation.
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo (matrix without the active pharmaceutical ingredient - API).
-
Spike the placebo with known concentrations of the API at a minimum of three levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[1]
-
Prepare at least three replicate samples at each concentration level.
-
Analyze the samples using the HPLC method.
-
-
Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[1][11]
Precision (Repeatability)
-
Objective: To assess the precision of the method under the same conditions over a short time.
-
Procedure:
-
Prepare a minimum of six independent samples of the drug product at 100% of the target concentration. Alternatively, perform nine determinations across the specified range (three concentrations, three replicates each).[1][5]
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
-
Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the results.
-
Acceptance Criteria: The RSD should be no more than 2%.[12][13]
Linearity
-
Objective: To verify that the method's response is directly proportional to the analyte concentration.
-
Procedure:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, covering the expected range of the method.[12]
-
Inject each standard solution and record the peak area.
-
-
Calculation: Plot the peak area versus the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[12]
Robustness
-
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in method parameters.
-
Procedure:
-
Identify critical method parameters that could be subject to variation (e.g., mobile phase composition, pH, column temperature, flow rate).[12][17]
-
Prepare a standard solution and analyze it under the normal method conditions and then under slightly varied conditions for each parameter (e.g., flow rate ± 0.1 mL/min, temperature ± 5°C).[12]
-
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak shape, resolution).
-
Acceptance Criteria: System suitability results should remain within the established acceptance criteria, demonstrating the method's robustness.
Visualizing Workflows and Logic
Diagrams can clarify complex processes and relationships in HPLC method validation.
Caption: A typical workflow for HPLC method validation.
Caption: Key components of a standard HPLC system.
Caption: Logic for selecting an HPLC separation mode.
References
- 1. pharmtech.com [pharmtech.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. scribd.com [scribd.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. tpcj.org [tpcj.org]
- 7. Ensuring Pharmaceutical Quality: Compendial Testing Explained - Nano Hemp Tech Labs [nanohemptechlabs.com]
- 8. pharmaerudition.org [pharmaerudition.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. assayprism.com [assayprism.com]
- 12. mastelf.com [mastelf.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. aaps.ca [aaps.ca]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. assayprism.com [assayprism.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Reverse-Phase vs Other Chromatography Techniques Compared - Creative Proteomics [creative-proteomics.com]
- 21. moravek.com [moravek.com]
- 22. silicycle.com [silicycle.com]
- 23. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 24. Ion-exchange vs reversed-phase chromatography for separation and determination of basic psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPTLC vs. HPLC for Tropane Alkaloid Quantification
In the realm of pharmaceutical analysis and phytochemical research, the accurate quantification of tropane alkaloids, such as atropine (B194438) and scopolamine, is paramount for ensuring the safety, efficacy, and quality of plant-based medicines and other botanical products. Two chromatographic techniques have emerged as primary workhorses for this task: High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
At a Glance: Key Performance Metrics
A comparative summary of the validation parameters for HPTLC and HPLC in the quantification of the principal this compound alkaloids, atropine and scopolamine, is presented below. The data compiled from various studies highlights the distinct performance characteristics of each technique.
| Validation Parameter | HPTLC | HPLC |
| Linearity Range (Atropine) | 2.6 - 26 µ g/spot [1] | 3 - 19 µ g/injection [2] |
| Linearity Range (Scopolamine) | 3.0 - 30 µ g/spot [1] | 3 - 19 µ g/injection [2] |
| Limit of Detection (LOD) (Atropine) | 0.89 µ g/spot [1] | < 0.5 µ g/injection [2] |
| Limit of Detection (LOD) (Scopolamine) | 1.12 µ g/spot [1] | < 0.5 µ g/injection [2] |
| Limit of Quantification (LOQ) (Atropine) | 2.82 µ g/spot [1] | Not specified in this study |
| Limit of Quantification (LOQ) (Scopolamine) | 3.42 µ g/spot [1] | Not specified in this study |
| Recovery | Satisfactory[1] | 90 - 100%[3] |
| Precision (%RSD) | Satisfactory[1] | ≤ 13%[3] |
The Analytical Workflow: From Plant to Quantification
The general procedure for quantifying this compound alkaloids using either HPTLC or HPLC involves several key stages, from initial sample preparation to the final data analysis. The following diagram illustrates a typical experimental workflow.
Delving into the Methodologies: Experimental Protocols
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers the advantage of high sample throughput by analyzing multiple samples simultaneously.
Sample Preparation: A common extraction method involves ultrasound-assisted extraction (USAE).[1] Dried and powdered plant material is extracted with an acidic aqueous solution (e.g., aqueous acetic acid or tartaric acid). The resulting crude extract is then purified. Liquid-liquid extraction (LLE) has shown good results, where the aqueous extract is basified (e.g., to pH 12) and the alkaloids are extracted into an organic solvent like dichloromethane.[1] The organic phases are then combined, evaporated to dryness, and the residue is redissolved in a suitable solvent for application to the HPTLC plate.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.[1][4]
-
Mobile Phase: A typical mobile phase for the separation of this compound alkaloids is a mixture of chloroform, methanol (B129727), acetone, and 25% ammonium (B1175870) hydroxide (B78521) in a ratio of 75:15:10:1.6 (v/v/v/v).[4]
-
Sample Application: Samples are applied as bands onto the HPTLC plate using an automated applicator.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Derivatization: For visualization and quantification, the developed plate is often derivatized with a reagent such as Dragendorff's reagent.[4]
-
Densitometric Analysis: The quantification is performed by scanning the plate with a densitometer at a specific wavelength (e.g., 520 nm for Dragendorff's reagent complexes).[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a column chromatographic technique renowned for its high resolution and sensitivity.
Sample Preparation: Similar to HPTLC, sample preparation for HPLC often begins with an acid-base extraction. An alternative and widely used method is solid-phase extraction (SPE). The crude extract is loaded onto an SPE cartridge (e.g., a cation-exchange cartridge), which retains the basic this compound alkaloids. After washing the cartridge to remove interfering substances, the alkaloids are eluted with a suitable solvent, such as methanol containing ammonium hydroxide. The eluate is then evaporated and the residue reconstituted in the mobile phase for injection into the HPLC system.
Chromatographic Conditions:
-
Stationary Phase: Reversed-phase columns, such as C18, are frequently employed for the separation of this compound alkaloids.[5]
-
Mobile Phase: A common mobile phase consists of an acidic aqueous solution (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile.[5] Gradient elution may be used to achieve optimal separation.
-
Detection: UV detection at a low wavelength (e.g., 204 nm) is often used for quantification.[5] Coupling HPLC with a mass spectrometer (HPLC-MS) can provide higher sensitivity and specificity.[3]
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards from a calibration curve.
A Tale of Two Principles: HPTLC vs. HPLC Separation
The fundamental principles of separation in HPTLC and HPLC differ significantly, which in turn influences their performance characteristics.
Conclusion: Making the Right Choice
Both HPTLC and HPLC are powerful and reliable techniques for the quantification of this compound alkaloids. The choice between them often depends on the specific requirements of the analysis.
HPTLC is particularly well-suited for:
-
High-throughput screening of a large number of samples.
-
Cost-effective analysis.
-
Simultaneous analysis of samples and standards under identical conditions.
HPLC excels in:
-
Providing higher sensitivity and resolution.
-
Automated analysis of individual samples.
-
Hyphenation with mass spectrometry for enhanced specificity and lower detection limits.
Ultimately, the decision to use HPTLC or HPLC for this compound alkaloid quantification should be based on a careful consideration of factors such as the number of samples, the required sensitivity, the complexity of the sample matrix, and the available instrumentation and resources. For routine quality control with a high sample load, HPTLC may be the more pragmatic choice, while for research and development applications requiring lower detection limits and higher precision, HPLC, particularly when coupled with mass spectrometry, is often the preferred method.
References
- 1. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of TLC and Different Micro TLC Techniques in Analysis of this compound Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Immunoassays and Chromatographic Methods for Tropane Alkaloid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of tropane alkaloids, such as atropine (B194438) and scopolamine (B1681570), is critical due to their potent physiological effects. This guide provides a comprehensive comparison of immunoassay and chromatographic methods for this compound analysis, offering detailed experimental protocols and performance data to aid in method selection and cross-validation.
The choice between immunoassays and chromatographic methods for the detection and quantification of this compound alkaloids hinges on a balance of sensitivity, specificity, throughput, and the intended application. While chromatographic techniques, particularly when coupled with mass spectrometry, are considered the gold standard for their accuracy and ability to identify individual alkaloids, immunoassays offer a rapid and high-throughput screening alternative.[1][2][3] This guide explores the cross-validation of these two powerful analytical approaches, providing the necessary data and protocols to ensure reliable and comparable results.
Performance Characteristics: A Head-to-Head Comparison
The selection of an appropriate analytical method is dictated by the specific requirements of the study. The following tables summarize the quantitative performance of various immunoassays and chromatographic methods for this compound alkaloid analysis, providing a clear comparison of their key performance indicators.
Table 1: Performance Characteristics of Immunoassays for this compound Alkaloids
| Immunoassay Type | Target Analytes | Matrix | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Recovery (%) | Reference |
| ic-ELISA | Atropine, Scopolamine, etc. | Pig Urine, Pork, Cereal Flours | Not Specified | 0.18-73.18 (µg/kg) | 69.88-147.93 | [4] |
| Dipstick Immunoassay | Hyoscyamine (B1674123), Scopolamine | Animal Feed | Target level of 800 µg/kg | Not Specified | Low probability of false positives/negatives | [5][6] |
| AuNPs-LFIA | Atropine, Scopolamine, etc. | Honey | 0.40-150.14 | 0.22-6.34 | Good specificity and accuracy | [7] |
| icLFIA | Atropine | Buckwheat | Cutoff at 10 µg/kg | Not Specified | Clearly discriminates blank from contaminated samples | [1] |
Table 2: Performance Characteristics of Chromatographic Methods for this compound Alkaloids
| Method | Target Analytes | Matrix | Linear Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (RSD) | Reference |
| HPLC-MS/MS | Atropine, Scopolamine | Leafy Vegetables | Not Specified | ≤ 2.3 | 90-100 | ≤ 13% | [8] |
| LC-MS/MS | Atropine, Scopolamine | Human Plasma | 0.10-50.00 | 0.10 | Within ±11% (accuracy) | <14% | [9] |
| GC-MS | This compound Alkaloids | Biological Materials | 10-5000 | 5.0 | > 80 | Not Specified | [10] |
| UFLC-MS | Atropine, Scopolamine | Datura Plant Organs | Not Specified | 0.167 (Atropine), 0.333 (Scopolamine) | Not Specified | Very good repeatability | [11] |
| LC-MS/MS | Atropine, Scopolamine | Blood, Urine | 1-100 | 0.63-1.07 | 94.38-96.52 | < 6% | [12] |
| LC-ESI MS/MS | Atropine, Scopolamine, etc. | Plasma | 0.05-50 | Not Specified | 88-94 | 2-13% | [13] |
Cross-Validation: Bridging the Gap Between Methods
Direct comparison studies have demonstrated a strong correlation between immunoassay and LC-MS/MS results for this compound alkaloid analysis. For instance, an indirect competitive ELISA (ic-ELISA) method showed a good correlation (R² = 0.9929) with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the detection of various this compound alkaloids in pig urine, pork, and cereal flours.[4] This high degree of correlation underscores the utility of immunoassays as a reliable screening tool, with positive results then confirmed by a more specific chromatographic method.
Experimental Protocols
Detailed and standardized protocols are paramount for reproducible and comparable results. Below are representative methodologies for both immunoassay and chromatographic analysis of this compound alkaloids.
Immunoassay Protocol: Indirect Competitive ELISA (ic-ELISA)
This protocol is based on the method described for the analysis of this compound alkaloids in various matrices.[4]
-
Sample Preparation:
-
Pig Urine: Centrifuge the sample at 8000 rpm for 10 minutes. Dilute the supernatant 1:10 with PBS.
-
Pork and Cereal Flours: Homogenize the sample and weigh 2 g into a 50 mL centrifuge tube. Add 10 mL of 0.1 M HCl and vortex for 5 minutes. Centrifuge at 8000 rpm for 10 minutes. Take 5 mL of the supernatant and adjust the pH to 7.0. Dilute the solution with PBS.
-
-
ELISA Procedure:
-
Coat a 96-well microplate with the coating antigen and incubate overnight at 4°C.
-
Wash the plate three times with washing buffer (PBS containing 0.05% Tween 20).
-
Add 50 µL of the prepared sample or standard solution and 50 µL of the monoclonal antibody to each well. Incubate for 30 minutes at 37°C.
-
Wash the plate as described above.
-
Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 30 minutes at 37°C.
-
Wash the plate again.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at 37°C in the dark.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Chromatographic Method Protocol: LC-MS/MS
This protocol is a generalized procedure based on methods for the analysis of this compound alkaloids in plasma and leafy vegetables.[8][9]
-
Sample Preparation:
-
Plasma: To 100 µL of human plasma, add an internal standard and precipitate proteins with acetonitrile (B52724). Centrifuge and concentrate the supernatant.[9]
-
Leafy Vegetables (µ-QuEChERS): To 0.1 g of lyophilized and homogenized sample, add water for hydration, followed by acetonitrile with 1% acetic acid. Shake, add salts for partitioning, and centrifuge. The supernatant is then ready for analysis.[3]
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A reversed-phase C18 or a cyano-bonded phase column is commonly used.[9][11][14]
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with formic acid) and an organic solvent like methanol (B129727) or acetonitrile is typical.[9][14][15]
-
Ionization: Electrospray ionization (ESI) in positive mode is generally employed.[9][11][12]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (SRM) mode for quantification.[9]
-
Visualizing the Workflow
To facilitate a clear understanding of the cross-validation process, the following diagram illustrates the typical experimental workflow.
Caption: Workflow for the cross-validation of immunoassays with chromatographic methods.
Conclusion
The cross-validation of immunoassays with established chromatographic methods is a robust strategy for the analysis of this compound alkaloids. Immunoassays serve as an excellent high-throughput screening tool, and their correlation with more definitive methods like LC-MS/MS provides a high degree of confidence in the results. By understanding the performance characteristics and employing standardized protocols for both techniques, researchers can ensure the accuracy and reliability of their findings in the critical field of this compound alkaloid analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reports of this compound alkaloid poisonings and analytical techniques for their determination in food crops and products from 2013 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indirect competitive enzyme-linked immunosorbent assay based on a broad-spectrum monoclonal antibody for this compound alkaloids detection in pig urine, pork and cereal flours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intra- and inter-laboratory validation of a dipstick immunoassay for the detection of this compound alkaloids hyoscyamine and scopolamine in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. mdpi.com [mdpi.com]
- 8. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of this compound alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of this compound alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Scopolamine and Atropine in Blood and Urine by LC-MS / MS [kyxuebao.kmmu.edu.cn]
- 13. LC-ESI MS/MS quantification of atropine and six other antimuscarinic this compound alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. agilent.com [agilent.com]
A Comparative Guide to the Metabolic Profiles of Tropane-Producing Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tropane alkaloid profiles of key plant species known for their production of these medicinally important secondary metabolites. This compound alkaloids, characterized by their bicyclic [3.2.1] structure, are renowned for their anticholinergic properties and are extensively used in pharmaceuticals. This analysis focuses on a comparative summary of the metabolic profiles of prominent this compound-producing species, namely Atropa belladonna, Hyoscyamus niger, and Duboisia species, supported by experimental data from various studies.
Data Presentation: Comparative Alkaloid Content
The concentration and composition of this compound alkaloids exhibit significant variation between different plant species and even among different organs of the same plant.[1] The following table summarizes the quantitative data for major this compound alkaloids in these key species.
| Plant Species | Plant Organ | Hyoscyamine | Scopolamine | Other Major Alkaloids | Total this compound Alkaloids (% dry weight) |
| Atropa belladonna | Leaves | 0.92 - 10.61 mg/g | 0.30 - 1.50 mg/g | Anisodamine | up to 1.2% |
| Roots | 0.53 - 2.80 mg/g | 0.27 mg/g | Anisodamine (0.50 mg/g) | up to 1.3% | |
| Hyoscyamus niger | Leaves | - | - | - | 0.71% |
| Roots | 172.06 µg/g | - | - | - | |
| Root Cultures | 7.8 mg/g | 29.97 mg/g | - | - | |
| Duboisia myoporoides | Leaves | Predominantly Scopolamine | 12.71 ± 2.55 mg/g | - | 2-4% |
| Duboisia leichhardtii | Leaves | Predominantly Hyoscyamine | 3.38 ± 0.59 to 5.09 ± 1.24 mg/g | - | 2-4% |
| Duboisia hybrids | Leaves | Lower than Scopolamine | 17.82 ± 3.52 to 20.04 ± 4.05 mg/g | - | 2-4% |
Data compiled from multiple sources.[1][2][3] It is important to note that alkaloid content can be influenced by genetic factors, developmental stage, and environmental conditions.
Experimental Protocols
Accurate quantification of this compound alkaloids is fundamental for research and drug development. Various analytical techniques are employed, with sample preparation being a critical first step to ensure reliable results.
Sample Preparation: Extraction of this compound Alkaloids
a) Solid-Liquid Extraction (SLE)
This is a widely used traditional method for extracting alkaloids from plant material.[4]
-
Sample Preparation: Weigh 1 gram of dried and powdered plant material.
-
Extraction: Add 20 mL of methanol (B129727) and extract using an ultrasonic bath for 30 minutes.
-
Filtration: Filter the extract to separate solid debris.
-
Evaporation: Evaporate the solvent to dryness under reduced pressure.
-
Acidification: Re-dissolve the residue in 5 mL of 2% HCl.
-
Washing: Wash the acidic solution with chloroform (B151607) (3 x 10 mL) to remove non-basic compounds.
-
Basification: Adjust the aqueous phase to a pH of 9-10 with ammonium (B1175870) hydroxide.
-
Final Extraction: Extract the alkaloids with chloroform (3 x 10 mL). The combined organic extracts are then dried and evaporated to yield the crude alkaloid extract.
b) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
A more modern and efficient method for sample preparation, particularly for chromatographic analysis.[1][4]
-
Sample Hydration and Extraction: Hydrate a small amount of the lyophilized sample (e.g., 0.1 g) with water. Add an organic solvent, typically acetonitrile (B52724), and shake vigorously.
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation.
-
Centrifugation: Centrifuge the sample to separate the organic layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a sorbent (e.g., PSA) to remove interfering compounds. Vortex and centrifuge.
-
Analysis: The final cleaned-up extract is ready for analysis.
Analytical Techniques
a) High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the sensitive and selective quantification of this compound alkaloids, especially at trace levels in complex matrices.[4]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used as this compound alkaloids are readily protonated.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
-
b) Gas Chromatography-Mass Spectrometry (GC-MS)
Another powerful technique for this compound alkaloid analysis.
-
Derivatization: Due to the thermal instability of some this compound alkaloids, derivatization to their trimethylsilyl (B98337) (TMSi) derivatives is often performed before analysis to improve stability and chromatographic performance.[1]
-
Separation and Detection: The derivatized alkaloids are separated on a capillary column and detected by a mass spectrometer.
Mandatory Visualization
This compound Alkaloid Biosynthesis Pathway
The biosynthesis of this compound alkaloids primarily originates from the amino acids L-ornithine and L-arginine.[1][5] The pathway involves a series of enzymatic reactions leading to the formation of the characteristic this compound ring, which is then further modified to produce a diverse array of alkaloids.[1]
Experimental Workflow for Metabolic Profiling
The following diagram illustrates a typical workflow for the metabolic profiling of this compound alkaloids in plant samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Discrimination of wild types and hybrids of Duboisia myoporoides and Duboisia leichhardtii at different growth stages using 1H NMR-based metabolite profiling and this compound alkaloids-targeted HPLC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview on Valuable this compound Alkaloids: Scopolamine Atropine and Hyoscyamine - Journal of Medicinal Plants [jmp.ir]
- 4. benchchem.com [benchchem.com]
- 5. This compound Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tropane Alkaloids: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of tropane alkaloids in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personnel safety and environmental protection. The primary and most highly recommended method for the disposal of this compound alkaloids is through a licensed hazardous waste disposal service. Due to their acute toxicity, in-laboratory chemical neutralization is not recommended without a validated and peer-reviewed protocol.
Core Disposal Recommendation
All waste containing this compound alkaloids, including pure compounds, solutions, contaminated labware, and personal protective equipment (PPE), must be classified as hazardous chemical waste.[1] Segregate this waste stream from others, particularly from incompatible materials.
Key Steps for Professional Disposal:
-
Waste Identification and Segregation: Clearly label all waste containing this compound alkaloids as hazardous. Do not mix with non-hazardous waste.
-
Container Management: Use designated, leak-proof, and sealable containers for waste collection. These containers must be compatible with the chemical nature of the waste. Keep containers closed at all times, except when adding waste.[1]
-
Labeling: Affix a "Hazardous Waste" label to each container as soon as the first waste is added. The label should include the chemical name(s) and any associated hazards.[1]
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal in accordance with all federal, state, and local regulations.
In-Laboratory Chemical Inactivation (For Informational Purposes Only)
The following chemical degradation methods are provided for informational purposes and should not be attempted for disposal without thorough validation, a comprehensive safety assessment, and approval from your institution's EHS department. These procedures carry significant safety risks if not performed correctly.[1]
Alkaline Hydrolysis
This compound alkaloids that are esters, such as atropine (B194438) and scopolamine, can be hydrolyzed under basic conditions to their constituent alcohol and carboxylic acid, which are generally less toxic.
Experimental Protocol for Alkaline Hydrolysis:
-
Preparation: In a fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a suitable solvent (e.g., water or a water/ethanol mixture).
-
Reaction: Slowly add the this compound alkaloid waste to the alkaline solution with stirring. A significant excess of the alkaline solution should be used.
-
Heating: Gently heat the mixture to accelerate the hydrolysis. The specific temperature and time will depend on the concentration and specific alkaloid. Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or HPLC).
-
Neutralization: After cooling to room temperature, carefully neutralize the solution with an acid (e.g., hydrochloric acid or sulfuric acid). This step should be performed slowly to control any exothermic reaction.
-
Disposal: Once neutralized, the resulting solution may be disposed of as hazardous waste through a licensed service.
| Parameter | Value/Range | Notes |
| Alkali | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | --- |
| Concentration | 1 M | A significant molar excess is recommended. |
| Solvent | Water or Water/Ethanol Mixture | --- |
| Temperature | Ambient to gentle heating (e.g., 50-60°C) | Higher temperatures will increase the rate of hydrolysis. |
| Reaction Time | Highly variable; requires analytical monitoring | Dependent on concentration, temperature, and specific alkaloid. |
Oxidation with Potassium Permanganate (B83412)
Strong oxidizing agents like potassium permanganate (KMnO₄) can degrade this compound alkaloids. This method should be approached with extreme caution due to the reactivity of potassium permanganate.
Experimental Protocol for Oxidation:
-
Preparation: In a fume hood, prepare a solution of the this compound alkaloid waste in a suitable solvent (e.g., water or acetone). Acidify the solution with dilute sulfuric acid.
-
Reaction: Slowly add a solution of potassium permanganate to the this compound alkaloid solution with vigorous stirring. The purple color of the permanganate will disappear as it is consumed. Continue adding until a faint pink or brown precipitate of manganese dioxide (MnO₂) persists.
-
Quenching: If excess permanganate is present (persistent purple color), it can be quenched by the careful addition of a reducing agent such as sodium bisulfite until the solution becomes colorless or a brown precipitate forms.
-
Disposal: The resulting mixture, containing manganese dioxide, should be treated as hazardous waste and disposed of through a licensed service.
| Parameter | Value/Range | Notes |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | --- |
| Solvent | Water or Acetone | --- |
| Acidification | Dilute Sulfuric Acid (H₂SO₄) | --- |
| Endpoint | Persistence of a faint pink color or brown precipitate | Indicates complete oxidation of the alkaloid. |
| Quenching Agent | Sodium Bisulfite (NaHSO₃) | Use if excess permanganate needs to be neutralized. |
Decontamination of Laboratory Equipment
All reusable equipment, including glassware and surfaces, that comes into contact with this compound alkaloids must be decontaminated.
Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with an appropriate solvent to remove the bulk of the contaminant. Collect the rinsate as hazardous waste.
-
Washing: Wash the equipment thoroughly with a laboratory detergent and water.
-
Chemical Deactivation Rinse (Optional but Recommended): Rinse the equipment with a solution that can chemically degrade the this compound alkaloid. For ester-based tropanes, a rinse with a dilute basic solution (e.g., 0.1 M NaOH) followed by a water rinse can be effective. For general purposes, a rinse with a dilute oxidizing solution (e.g., a freshly prepared 1% potassium permanganate solution followed by a rinse with a reducing agent like sodium bisulfite to remove the MnO₂ stain, and then a final water rinse) can be used. All rinsates from these steps should be collected as hazardous waste.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to dry completely.
Signaling Pathways and Workflows
Caption: Logical workflow for the disposal decision-making process for this compound alkaloid waste.
References
Essential Safety and Logistical Information for Handling Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling tropane alkaloids in a laboratory setting. Adherence to these guidelines is essential for minimizing exposure and ensuring a safe research environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards associated with this compound alkaloids, such as atropine (B194438) and scopolamine. These compounds can be readily absorbed through the skin and mucous membranes. The following tables summarize the recommended PPE for handling this compound alkaloids.
Table 1: Recommended Personal Protective Equipment for Handling this compound Alkaloids
| PPE Category | Protection Level | Specific Recommendations & Remarks |
| Eye and Face Protection | Primary | Chemical splash goggles are mandatory to protect against dust and splashes. |
| Secondary | A face shield should be worn in addition to goggles when there is a significant risk of splashing. | |
| Skin and Body Protection | Hand Protection | Wear appropriate chemical-resistant gloves. Double gloving is recommended.[1][2] Nitrile or neoprene gloves are generally suggested for handling many organic chemicals. Always inspect gloves for any signs of degradation before use and replace them immediately if compromised. |
| Body Protection | A chemical-resistant lab coat or apron is required to protect personal clothing from contamination. For tasks with a higher risk of splashes, chemical-resistant coveralls are recommended. | |
| Foot Protection | Closed-toe shoes are mandatory in any laboratory where chemicals are handled. | |
| Respiratory Protection | For Solids/Dust | When handling this compound alkaloid powders outside of a fume hood or when dust generation is likely, a NIOSH/MSHA-approved air-purifying respirator with a particulate filter (e.g., N95, P100) is necessary. |
| For Vapors/Mists | If handling this compound alkaloids at elevated temperatures or creating aerosols, a respirator with an organic vapor cartridge combined with a particulate filter may be required. |
Table 2: Glove Material Chemical Resistance - General Guidance
| Glove Material | Alcohols (e.g., Ethanol, Methanol) | Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Acids (e.g., Hydrochloric Acid, Sulfuric Acid) | Bases (e.g., Ammonium Hydroxide) |
| Nitrile | Good to Excellent | Poor to Fair | Good to Excellent | Good to Excellent | Good to Excellent |
| Neoprene | Good to Excellent | Fair to Good | Fair to Good | Excellent | Excellent |
| Natural Rubber (Latex) | Good | Poor | Poor | Good | Good |
| Butyl | Excellent | Poor | Poor | Excellent | Excellent |
| Viton® | Fair | Excellent | Excellent | Excellent | Excellent |
Disclaimer: This table is for general guidance only. The actual breakthrough time can be influenced by factors such as glove thickness, chemical concentration, temperature, and duration of exposure. Always refer to the manufacturer's specific data.
Experimental Protocols
The following are detailed methodologies for the safe handling, spill cleanup, and disposal of this compound alkaloids.
1. Standard Operating Procedure for Handling this compound Alkaloids
This protocol outlines the steps for safely weighing and preparing a stock solution of a this compound alkaloid powder.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE as outlined in Table 1 (chemical splash goggles, double gloves, and a lab coat).
-
Have all necessary equipment ready inside the fume hood, including a calibrated analytical balance, weigh paper or boat, spatula, and appropriate glassware for the solution.
-
-
Weighing Procedure:
-
Place a weigh paper or boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of the this compound alkaloid powder onto the weigh paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Solution Preparation:
-
Carefully transfer the weighed powder into the appropriate glassware (e.g., a volumetric flask).
-
Use a small amount of the desired solvent to rinse the weigh paper and spatula to ensure all the powder is transferred.
-
Add the solvent to the glassware, cap it, and mix by inversion or with a magnetic stirrer until the solid is completely dissolved.
-
If using a volumetric flask, add solvent to the calibration mark.
-
2. Spill Cleanup Protocol
In the event of a this compound alkaloid spill, follow these steps immediately:
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves a highly concentrated solution, evacuate the area and contact the appropriate emergency response team.
-
For small, manageable spills, ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and eye protection. For powders, respiratory protection is crucial.
-
-
Cleanup Procedure for Solid Spills:
-
Gently cover the spill with a damp paper towel to avoid generating airborne dust.
-
Carefully scoop the material into a designated hazardous waste container.
-
-
Cleanup Procedure for Liquid Spills:
-
Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inwards.
-
Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution), followed by a rinse with water.
-
Place all contaminated materials, including used PPE, into the hazardous waste container.
-
3. Disposal Plan
All waste contaminated with this compound alkaloids must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, paper towels, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, properly labeled, and sealed hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Contaminated needles, syringes, and broken glassware should be placed in a puncture-resistant sharps container labeled as hazardous waste.
-
-
Disposal:
-
All hazardous waste must be disposed of through the institution's designated hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Signaling Pathway
This compound alkaloids, such as atropine and scopolamine, exert their effects by acting as competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). This diagram illustrates the general signaling pathways affected by the activation of these receptors, which are blocked by this compound alkaloids.
Caption: Muscarinic acetylcholine receptor signaling pathways antagonized by this compound alkaloids.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
